Diphenylvinylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethenyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVBXLXLODZUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175886 | |
| Record name | Vinyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155-96-6 | |
| Record name | Diphenylvinylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylvinylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2155-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylvinylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLVINYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY2FYN4CVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Versatility of a Hybrid Ligand
An In-Depth Technical Guide to the Synthesis of Diphenylvinylphosphine
This compound, an organophosphorus compound with the chemical formula (C₆H₅)₂PCH=CH₂, stands as a cornerstone reagent and ligand in modern synthetic chemistry.[1][2] Structurally, it possesses a unique duality: a nucleophilic, σ-donating phosphorus center characteristic of tertiary phosphines, and a π-system within the vinyl group capable of participating in various transformations. This hybrid nature makes it a highly valuable monodentate ligand in transition metal catalysis, where it can influence the electronic and steric environment of a metal center to facilitate critical bond formations.[1] Its applications are extensive, notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1]
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal synthetic routes to this compound. It moves beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into experimental design, safety, and validation.
Physicochemical & Spectroscopic Data
A thorough understanding of the target compound's properties is critical for its successful synthesis, handling, and characterization. This compound is a colorless, air-sensitive liquid that must be stored and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the corresponding phosphine oxide.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃P | [1] |
| Molecular Weight | 212.23 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 104 °C @ 0.25 mmHg | [1][3] |
| Density | 1.067 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.626 | [1][3] |
| ³¹P{¹H} NMR | ~ -16.1 ppm (in CDCl₃) | [1] |
Core Synthesis Methodology: The Grignard Route
The most prevalent and reliable method for the laboratory-scale synthesis of this compound involves the reaction of chlorodiphenylphosphine with a vinyl Grignard reagent.[4] This approach leverages the classic polarity reversal (umpolung) of the vinyl group, transforming it into a potent nucleophile to attack the electrophilic phosphorus center.
Principle and Mechanism
The Grignard reagent, vinylmagnesium bromide (CH₂=CHMgBr), is prepared by the reaction of vinyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[5][6] The ether solvent is critical as it solvates and stabilizes the Grignard reagent.[5] The resulting organometallic species acts as a source of a vinyl carbanion equivalent.
The core of the synthesis is the nucleophilic substitution at the phosphorus center of chlorodiphenylphosphine. The highly polarized P-Cl bond makes the phosphorus atom susceptible to attack by the nucleophilic carbon of the Grignard reagent, displacing the chloride ion and forming the desired P-C bond.
Caption: Grignard synthesis of this compound.
Detailed Experimental Protocol
Safety Precaution: This synthesis involves air- and moisture-sensitive reagents. All glassware must be flame- or oven-dried, and the entire procedure must be conducted under a dry, inert atmosphere (nitrogen or argon) using Schlenk line techniques.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser under a nitrogen atmosphere, place magnesium turnings. Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide in anhydrous THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Phosphine Synthesis: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the Grignard reagent via the dropping funnel. The addition rate should be controlled to maintain the internal temperature below 10 °C. An exothermic reaction will be observed.
-
Reaction Completion & Quench: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete conversion.
-
Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This step hydrolyzes any unreacted Grignard reagent and precipitates magnesium salts.
-
Workup: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether or toluene (2 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The crude product is then purified by vacuum distillation (e.g., 104 °C at 0.25 mmHg) to yield pure this compound as a colorless liquid.[3]
Self-Validating System & Causality
-
Anhydrous Conditions: The absolute necessity for dry reagents and solvents stems from the high reactivity of the Grignard reagent, which is a strong base and will be readily protonated and destroyed by water.[5]
-
Temperature Control: The initial slow addition of chlorodiphenylphosphine at 0 °C is crucial to control the exothermic nature of the reaction. Uncontrolled temperature increases can lead to side reactions and reduced yields.
-
Confirmation of Success: The final product should be validated using ³¹P NMR spectroscopy. A single peak around -16.1 ppm is characteristic of this compound and confirms the successful formation of the P-C bond, distinguishing it from potential oxidized byproducts (this compound oxide, which appears at ~17-20 ppm).[1]
Alternative Synthetic Routes
While the Grignard method is robust, alternative strategies exist that may be preferable depending on the availability of starting materials or the need to avoid organometallic reagents.
Palladium-Catalyzed Cross-Coupling
This method involves the coupling of diphenylphosphine with a vinyl halide, such as vinyl bromide or vinyl iodide, in the presence of a palladium catalyst and a base.[1]
-
Principle: The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the vinyl halide to a Pd(0) species is followed by coordination of the phosphine and subsequent reductive elimination to form the P-C bond and regenerate the Pd(0) catalyst.
-
Advantages: This route can offer milder reaction conditions compared to the Grignard method and may tolerate a broader range of functional groups on more complex substrates.
-
Challenges: Diphenylphosphine itself is a pyrophoric and highly air-sensitive liquid requiring extremely careful handling.[7][8] Furthermore, the product, this compound, can act as a ligand for the palladium catalyst, potentially complicating the reaction kinetics.
Caption: Palladium-catalyzed synthesis of this compound.
Hydrophosphination
Hydrophosphination is an atom-economical method that involves the addition of the P-H bond of diphenylphosphine across a carbon-carbon multiple bond, typically an alkyne like acetylene.[9]
-
Principle: The reaction can be catalyzed by various means, including bases, radical initiators, or transition metal complexes (e.g., Ni, Pd).[9][10] The choice of catalyst is critical as it dictates the regioselectivity of the addition.
-
Regioselectivity:
-
Base-catalyzed: Typically proceeds via a Michael-type addition on activated alkenes.[9]
-
Radical-initiated: Free-radical addition often leads to the anti-Markovnikov product.[9]
-
Transition Metal-catalyzed: Nickel and palladium complexes have been shown to catalyze the hydrophosphination of styrenes, yielding the anti-Markovnikov adduct exclusively.[10]
-
| Catalyst Type | Substrate | Regioselectivity | Key Insight |
| Base (e.g., KOtBu) | Activated Alkenes | Michael Adduct | Nucleophilic attack of the phosphide anion.[9][11] |
| Radical Initiator (e.g., AIBN) | Alkenes/Alkynes | Anti-Markovnikov | Proceeds via a phosphinyl radical intermediate.[9] |
| Ni/Pd Complexes | Styrenes/Vinylarenes | Anti-Markovnikov | Catalytic cycle involving hydrido-metal-phosphido species.[10] |
Safety, Handling, and Workflow
The synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.
-
Air-Sensitivity: this compound and its key precursors, diphenylphosphine and chlorodiphenylphosphine, are highly sensitive to air and moisture.[1][2][8] All manipulations should be performed using an inert gas manifold (Schlenk line) or in a glovebox.
-
Pyrophoricity: Diphenylphosphine is pyrophoric and can ignite spontaneously upon contact with air.[7][8] It must be handled with extreme caution, using appropriate syringe and cannula transfer techniques under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[8] Work in a well-ventilated fume hood. An emergency eyewash and safety shower must be readily accessible.[7]
Caption: Inert atmosphere workflow for phosphine synthesis.
Conclusion
The synthesis of this compound is most reliably achieved via the Grignard route, which offers high yields and a straightforward procedure, provided that stringent air- and moisture-free techniques are employed. Alternative methods, such as palladium-catalyzed coupling and hydrophosphination, provide valuable options that may be advantageous for specific applications or substrate scopes. The choice of synthetic strategy should be guided by the availability of precursors, the required scale of the reaction, and the technical capabilities for handling highly reactive and hazardous materials. Proper characterization, particularly by ³¹P NMR, is essential for validating the purity and identity of the final product.
References
- Vinyldiphenylphosphine - Grokipedia. (n.d.).
- Vinyldiphenylphosphine - Wikipedia. (n.d.).
- SAFETY DATA SHEET - CymitQuimica. (n.d.).
- Cooper, R. S. (1962). U.S. Patent No. 3,035,096. U.S.
- DIPHENYLPHOSPHINE - Gelest, Inc. (2016). Safety Data Sheet.
- Chan, A. S. C., et al. (1998). Chiral Palladium Template Promoted Asymmetric Hydrophosphination Reaction Between Diphenylphosphine and Vinylphosphines. Journal of the American Chemical Society, 120(34), 8859-8867. [Link]
- Diphenylphosphine - University of Georgia Office of Research. (n.d.). Standard Operating Procedure.
- Hydrophosphination - Wikipedia. (n.d.).
- Beletskaya, I. P., & Shulupin, D. S. (2004). Synthesis of Alkyl(diphenyl)phosphines by Hydrophosphination of Vinylarenes Catalyzed by Transition Metal Complexes. Russian Journal of Organic Chemistry, 40(10), 1431-1435. [Link]
- Buss, A. D., & Warren, S. (1983). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1, 2215-2222. [Link]
- Rabinowitz, R., & Pellon, J. (1961). Notes- Poly(this compound Oxide). The Journal of Organic Chemistry, 26(11), 4623–4626. [Link]
- Geier, M. J., et al. (2018). 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination.
- Ready Approach to Poly(vinyldiphenylphosphine): A Novel Soluble Polymer for Conveniently Conducting Wittig Reactions. (n.d.). Request PDF.
- Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Proposed reaction of vinyl phosphine oxide 12 with a Grignard reagent. (n.d.). ResearchGate.
- Metal-Catalyzed Hydrophosphination. (2022). ChemRxiv.
- Wittig reaction - Wikipedia. (n.d.).
- This compound - CAS Common Chemistry. (n.d.).
- The Wittig Reaction: Synthesis of Alkenes. (n.d.). University Course Material.
- Fogh, A. A., et al. (2024). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv.
- Environment-friendly synthesis method of diphenyl phosphine chloride. (2012). Google Patents.
- van der Vlugt, J. I. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1035–1059. [Link]
- Bayne, J. M., & Stephan, D. W. (2015). Phosphorus Lewis Acids: Emerging Reactivity and Applications in Catalysis. Chemical Society Reviews, 44(20), 7229-7243. [Link]
- Ilia, G., & Macarie, L. (2014). CHAPTER 4: Synthesis and Polymerization of Vinylphosphonic Acid. In Poly(vinylphosphonic acid) and its derivatives. Royal Society of Chemistry. [Link]
- Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. (2019). Organic Syntheses, 96, 400-415. [Link]
- Cheung, C. L., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. [Link]
- Demers, J. P. (1974). U.S. Patent No. 3,856,867. U.S.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 2155-96-6 [chemicalbook.com]
- 4. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 5. leah4sci.com [leah4sci.com]
- 6. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 7. gelest.com [gelest.com]
- 8. research.uga.edu [research.uga.edu]
- 9. Hydrophosphination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diphenylvinylphosphine (CAS 2155-96-6): Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Diphenylvinylphosphine (DPVP), a versatile organophosphorus compound indispensable in modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis, reactivity, and key applications of DPVP, grounding its claims in established scientific literature.
Introduction to this compound
This compound, with the CAS Registry Number 2155-96-6, is an organophosphorus compound featuring a phosphorus atom bonded to two phenyl groups and one vinyl group.[1][2] Its chemical formula is C₁₄H₁₃P, corresponding to a molecular weight of 212.23 g/mol .[1][3] This molecule holds a significant position in synthetic chemistry due to its dual functionality. It serves as a highly effective monodentate phosphine ligand in transition metal catalysis and as a valuable synthetic intermediate for constructing more complex molecular architectures.[4] The presence of both a nucleophilic phosphorus center and a reactive vinyl group imparts a unique and versatile reactivity profile, making it a staple reagent in academic and industrial laboratories.
Physicochemical Properties and Spectroscopic Profile
DPVP is a colorless, air-sensitive liquid at room temperature, necessitating handling and storage under an inert atmosphere, such as nitrogen, to prevent oxidation.[4][5] Its key physical and chemical properties are summarized below for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2155-96-6 | [1][3] |
| Molecular Formula | C₁₄H₁₃P | [3] |
| Molecular Weight | 212.23 g/mol | [1] |
| Appearance | Liquid | [2][5] |
| Melting Point | 70.5-71.5 °C | [1][6] |
| Boiling Point | 104 °C @ 0.25 mmHg | [2][6] |
| Density | 1.067 g/mL at 25 °C | [2][7] |
| Refractive Index (n20/D) | 1.626 | [2][7] |
| Storage Temperature | 4°C, under nitrogen | [3][5] |
Spectroscopic Characterization
The structural identity and purity of DPVP are typically confirmed using a combination of spectroscopic techniques.
-
³¹P NMR Spectroscopy: As a phosphine, DPVP exhibits a characteristic signal in the ³¹P{¹H} NMR spectrum. The chemical shift is typically observed around -16.1 ppm, which is indicative of a triaryl/alkyl phosphine.[4] This technique is particularly powerful for monitoring reactions involving the phosphorus center, such as oxidation or complexation.[8]
-
¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra show characteristic signals corresponding to the vinyl and phenyl protons and carbons. The vinyl group protons typically appear as a complex multiplet in the ¹H NMR spectrum due to geminal, cis, and trans couplings, as well as coupling to the phosphorus atom. The aromatic protons and carbons of the two phenyl rings appear in their respective typical regions.
-
Mass Spectrometry: The mass spectrum of DPVP shows a molecular ion peak (M+) corresponding to its molecular weight of 212.23 g/mol .[1]
Synthesis and Purification
This compound can be synthesized through several routes, with one of the most common and efficient methods being the palladium-catalyzed cross-coupling of a diphenylphosphine source with a vinyl electrophile.[4] This approach offers high yields under relatively mild conditions.
Protocol 1: Palladium-Catalyzed Synthesis of this compound
This protocol describes a general procedure for the synthesis of DPVP from diphenylphosphine and vinyl bromide.
Core Rationale: The palladium catalyst facilitates a cross-coupling reaction. The catalytic cycle involves oxidative addition of the vinyl halide to a Pd(0) species, followed by reaction with diphenylphosphine and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: General workflow for the synthesis and purification of DPVP.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Charging: To the flask, add a palladium catalyst (e.g., 1-2 mol% of Tetrakis(triphenylphosphine)palladium(0)) and a suitable base (e.g., 1.5 equivalents of triethylamine) to anhydrous toluene.
-
Reactant Addition: Dissolve diphenylphosphine (1.0 equivalent) in anhydrous toluene and add it to the flask. Add vinyl bromide (1.1 equivalents), typically as a solution in THF, dropwise via the dropping funnel at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots using ³¹P NMR spectroscopy until the diphenylphosphine starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated ammonium salts. Wash the organic filtrate with deoxygenated water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation (e.g., 104 °C at 0.25 mmHg) to yield pure this compound as a colorless liquid.[2][7]
Core Reactivity and Mechanistic Insights
The utility of DPVP stems from its ability to act as both a versatile ligand for transition metals and a reactive building block in organic synthesis.
Role as a Ligand in Homogeneous Catalysis
DPVP is a valuable monodentate phosphine ligand that modulates the reactivity of transition metal catalysts.[4] Its effectiveness is rooted in a balance of steric and electronic properties. The phenyl groups provide steric bulk, while the phosphorus lone pair provides strong σ-donation to the metal center.[9] This combination is crucial for facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination.[10]
DPVP is employed in a wide array of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling[11]
-
Buchwald-Hartwig Amination[4]
-
Heck Reaction[2]
-
Sonogashira Coupling[2]
-
Negishi Coupling[4]
-
Stille Coupling[4]
Hemilabile Behavior: A unique feature of DPVP is its potential for hemilabile coordination. It can coordinate to a metal center not only through the phosphorus atom but also via the π-system of the vinyl group (η²-vinyl binding).[4] This ability to reversibly bind through the vinyl moiety can open up coordination sites on the metal during the catalytic cycle, enhancing catalytic activity and selectivity.
Caption: Simplified Suzuki-Miyaura catalytic cycle using a Pd-DPVP catalyst.
Reactivity as a Synthetic Intermediate
The vinyl group in DPVP is electronically influenced by the adjacent diphenylphosphino group, making it susceptible to a range of chemical transformations.
A. Michael Addition: The phosphorus atom makes the β-carbon of the vinyl group electron-deficient, rendering it an excellent Michael acceptor for various nucleophiles.[12][13] This "phospha-Michael" addition is a powerful method for C-C and C-heteroatom bond formation, providing access to β-functionalized phosphines.[14][15]
B. Wittig Reaction: While not a direct Wittig reagent, DPVP is a precursor to vinylphosphonium salts. Quaternization of the phosphorus atom with an alkyl halide (e.g., methyl iodide) yields a vinylphosphonium salt.[16] Subsequent deprotonation of an adjacent carbon (if present on the quaternizing agent) or other manipulations can lead to phosphorus ylides used in Wittig-type olefination reactions.[17][18][19]
C. Polymerization: The vinyl group can undergo polymerization, leading to the formation of poly(this compound).[20] This polymer can be used as a polymeric ligand support, allowing for the heterogenization of homogeneous catalysts, which simplifies catalyst recovery and product purification. Its oxidized form, poly(this compound oxide), also has applications in materials science.[20]
Applications in Drug Development and Materials Science
The versatility of DPVP makes it a valuable tool for medicinal chemists and materials scientists.
-
Complex Molecule Synthesis: The cross-coupling reactions enabled by DPVP are fundamental to the synthesis of numerous pharmaceutical compounds, which often contain complex biaryl or substituted aromatic cores.[21]
-
Ligand Development: DPVP serves as a foundational scaffold for the synthesis of more complex and specialized phosphine ligands. The vinyl group provides a reactive handle for further functionalization.
-
Functional Polymers: Polymers derived from DPVP can be used as catalyst supports, flame retardants, or materials with unique optical properties.[22]
Safety, Handling, and Storage
This compound is an air-sensitive and potentially hazardous chemical that must be handled with appropriate precautions.[5]
Table 2: Safety and Handling Information
| Aspect | Recommendation | Source(s) |
| Hazards | Air-sensitive, combustible liquid. Potential skin and eye irritant. | [2][5] |
| Handling | Handle under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. | [5][23] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | [2] |
| Storage | Store in a cool, dry place away from light and moisture. Keep container tightly sealed under nitrogen. Recommended storage at 4°C. | [3][5] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water as a precaution. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist. | [5] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [5] |
Conclusion
This compound (CAS 2155-96-6) is a cornerstone reagent in modern organic and organometallic chemistry. Its unique structure, combining a reactive phosphine with a versatile vinyl group, allows it to function effectively as both a high-performance ligand for a multitude of cross-coupling reactions and as a key building block for synthesizing complex molecules and functional materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for any researcher aiming to leverage its full synthetic potential in drug discovery, catalysis, and materials science.
References
- This compound.CAS Common Chemistry.[Link]
- Vinyldiphenylphosphine.Grokipedia.[Link]
- Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction.RSC Publishing.[Link]
- Ready Approach to Poly(vinyldiphenylphosphine): A Novel Soluble Polymer for Conveniently Conducting Wittig Reactions.
- Notes- Poly(this compound Oxide).The Journal of Organic Chemistry.[Link]
- Vinylphosphonium and 2-aminovinylphosphonium salts - Preparation and applications in organic synthesis.
- Diphenyl(vinyl)phosphine Oxide.
- Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands.
- DIPHENYLPHOSPHINE - Safety D
- Diphenylphosphine: Applications in Organometallic Chemistry and Water Treatment.
- Michael Additions to Activated Vinylphosphon
- Special Issue “Organophosphorus Chemistry: A New Perspective”.National Institutes of Health (NIH).[Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.National Institutes of Health (NIH).[Link]
- Review articles in ORGANOPHOSPHORUS COMPOUNDS.
- Ligand design for cross-couplings: phosphines.YouTube.[Link]
- Phospha Michael Addition catalyzed by Quinine Base.Buchler GmbH.[Link]
- DIPHENYL-METHYLEN-PHOSPHINE - 13C NMR Spectrum.SpectraBase.[Link]
- Mastering Cross-Coupling Reactions with Specialty Phosphine Ligands.Boronpharm.[Link]
- Wittig reaction.Wikipedia.[Link]
- Wittig Reaction.Organic Chemistry Portal.[Link]
- Supporting Information.The Royal Society of Chemistry.[Link]
- Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition.MDPI.[Link]
- The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols.National Institutes of Health (NIH).[Link]
- Michael addition.Wikipedia.[Link]
- Wittig Reaction: Mechanism and Examples.NROChemistry.[Link]
- Organophosphorus Chemistry 2021.National Institutes of Health (NIH).[Link]
- Mechanism for the phosphine-initiated oxa-Michael addition.
- Kinetics and Mechanism of the Reaction of Triphenylphosphine with Methyl Vinyl Ketone.
- Reactions and Mechanisms.Master Organic Chemistry.[Link]
- Analysing phosphorus containing compounds using 31P Benchtop NMR.Oxford Instruments.[Link]
- Phosphorus Lewis Acids: Emerging Reactivity and Applications in Catalysis.The Royal Society of Chemistry.[Link]
- Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound CAS#: 2155-96-6 [m.chemicalbook.com]
- 7. This compound | 2155-96-6 [chemicalbook.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 14. Phospha Michael Addition catalyzed by Quinine Base - Buchler GmbH [buchler-gmbh.com]
- 15. Organophosphorus Chemistry 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Wittig reaction - Wikipedia [en.wikipedia.org]
- 19. Wittig Reaction [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diphenylphosphine: Applications in Organometallic Chemistry and Water Treatment_Chemicalbook [chemicalbook.com]
- 23. gelest.com [gelest.com]
physical and chemical properties of Diphenylvinylphosphine
An In-depth Technical Guide to Diphenylvinylphosphine: Properties, Synthesis, and Applications
Introduction
This compound, also known as ethenyldiphenylphosphine, is an organophosphorus compound with the chemical formula (C₆H₅)₂PCH=CH₂.[1][2] It is a versatile and widely utilized reagent in the fields of organometallic chemistry and homogeneous catalysis. As a tertiary phosphine, it functions as a critical ligand, coordinating to transition metals to form catalysts that drive a multitude of organic transformations.[1][3] Its structure, featuring two phenyl groups and a reactive vinyl moiety attached to a central phosphorus atom, imparts a unique combination of steric and electronic properties that are tunable for specific catalytic applications.[2] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic characterization, synthesis, and key applications of this compound for researchers and professionals in chemistry and drug development.
Core Physical and Chemical Properties
This compound is a colorless solid or liquid that is sensitive to air and requires careful handling and storage under an inert atmosphere to prevent oxidation.[1][2][4] It is generally insoluble in water but readily soluble in most common organic solvents.[3]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2155-96-6 | [5][6][7] |
| Molecular Formula | C₁₄H₁₃P | [3][5][7] |
| Molecular Weight | 212.23 g/mol | [5][6][8] |
| Appearance | Colorless to yellow solid or liquid | [1][3][4] |
| Melting Point | 70.5 - 71.5 °C | [3][4][6] |
| Boiling Point | 104 °C at 0.25 mmHg | [3][4][8] |
| Density | 1.067 g/mL at 25 °C | [3][4][8] |
| Refractive Index (n20/D) | 1.626 | [3][4][8] |
| Flash Point | >110 °C | [3][4][9] |
| Sensitivity | Air sensitive; store under inert gas (Nitrogen) | [2][4][7] |
| Storage Conditions | 2-8°C, protect from light | [4][9] |
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
³¹P NMR : This is one of the most informative techniques for characterizing phosphine ligands. This compound exhibits a characteristic ³¹P{¹H} NMR signal around -16.1 ppm, which is indicative of its tertiary phosphine nature.[2]
-
¹H NMR : The proton NMR spectrum will show distinct signals for the vinyl protons (typically in the 5-7 ppm region with characteristic splitting patterns) and the aromatic protons of the two phenyl rings (typically in the 7-8 ppm region).
-
¹³C NMR : The carbon NMR spectrum provides information on all unique carbon environments within the molecule, including the vinyl carbons and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of key functional groups. The spectrum of this compound would show characteristic absorption bands for C=C stretching of the vinyl group and C-H and C=C stretching vibrations of the aromatic phenyl rings.[12]
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.[11] For this compound, the molecular ion peak (M+) would be expected at an m/z ratio corresponding to its molecular weight of 212.23.
Protocol: General Procedure for NMR Sample Preparation
A self-validating protocol for characterization ensures reproducibility and accuracy.
-
Inert Atmosphere : All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the air-sensitivity of this compound.
-
Solvent Selection : Use a deuterated solvent in which the compound is soluble (e.g., CDCl₃, C₆D₆). Ensure the solvent is anhydrous and degassed to prevent degradation of the sample.
-
Sample Preparation : Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Sealing : Securely cap the NMR tube and seal it with parafilm before removing it from the inert atmosphere.
-
Data Acquisition : Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer.[10] The consistency of the observed chemical shifts and coupling constants with expected values validates the compound's identity.
Synthesis and Reactivity
Synthesis
This compound is commonly synthesized via the reaction of a diphenylphosphorus halide with a vinyl-containing organometallic reagent.[1] The most prevalent method involves the use of a vinyl Grignard reagent.[1] Alternatively, modern cross-coupling methods can be employed.[2]
-
Grignard Reaction : The primary route involves treating chlorodiphenylphosphine with vinylmagnesium bromide.[1] The nucleophilic vinyl group displaces the chloride on the phosphorus atom to form the desired product.
Experimental Protocol: Synthesis via Grignard Reaction
-
Reaction Setup : Under a nitrogen atmosphere, equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, and a condenser.
-
Reagent Addition : Charge the flask with a solution of chlorodiphenylphosphine in an anhydrous ether solvent, such as tetrahydrofuran (THF).
-
Grignard Addition : Cool the flask in an ice bath. Add a solution of vinylmagnesium bromide dropwise from the dropping funnel to the stirred solution of chlorodiphenylphosphine over 30 minutes.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Workup : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Reactivity
The chemical reactivity of this compound is dominated by two key features: the lone pair of electrons on the phosphorus atom and the reactive vinyl group.
-
Ligand Behavior : As a tertiary phosphine, it is an excellent σ-donor and a moderate π-acceptor, making it a highly effective ligand for a wide range of transition metals (e.g., palladium, nickel, rhodium).[2] It can act as a hemilabile ligand, coordinating to a metal center through both the phosphorus atom and the π-system of the vinyl group.[2]
-
Oxidation : The compound is readily oxidized in the presence of air or other oxidizing agents. The phosphorus(III) center is oxidized to phosphorus(V), forming Diphenyl(vinyl)phosphine oxide.[13][14] This necessitates handling under inert conditions.
-
Polymerization : The vinyl group can undergo radical or anionic polymerization, leading to the formation of poly(this compound).[15][16]
Applications in Homogeneous Catalysis
The primary application of this compound is as a ligand in transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[3][17][18] The steric bulk and electronic properties imparted by the diphenylphosphino group are crucial for stabilizing the metal center and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
It is a key ligand in numerous named reactions, including:
Diagram: Role in Catalytic Cross-Coupling
Caption: this compound as a key ligand in various transition metal-catalyzed reactions.
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.[3][7]
-
Hazards : Irritating to the eyes, respiratory system, and skin.[3][4]
-
Air Sensitivity : The compound is air-sensitive and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4][7]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[7] Recommended storage temperature is 2-8°C.[4][9]
Protocol: Safe Handling and Storage
-
Engineering Controls : Use a well-ventilated fume hood or a glovebox for all manipulations to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust. Use tools (spatula, syringe) that have been dried and purged with inert gas.
-
First Aid Measures :
-
In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[3]
-
In case of skin contact : Wash off with soap and plenty of water.[7]
-
If inhaled : Move the person to fresh air. If not breathing, give artificial respiration.[7]
-
If swallowed : Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7]
-
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a cornerstone ligand in the toolkit of synthetic chemists. Its well-defined physical properties, predictable reactivity, and straightforward synthesis make it an invaluable component in the formation of highly active and selective catalysts. A thorough understanding of its characteristics, particularly its air sensitivity and handling requirements, is essential for its safe and effective use in research and development, from academic laboratories to the pharmaceutical industry. Its continued application in a wide array of cross-coupling reactions underscores its enduring importance in the synthesis of complex molecules.
References
- This compound. ChemBK. [Link]
- This compound. CAS Common Chemistry. [Link]
- Vinyldiphenylphosphine. Wikipedia. [Link]
- Vinyldiphenylphosphine. Grokipedia. [Link]
- DIPHENYLPHOSPHINE - Safety D
- Notes- Poly(this compound Oxide). The Journal of Organic Chemistry. [Link]
- Diphenylphosphine: Applications in Organometallic Chemistry and Water Treatment.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
- Table of Contents. The Royal Society of Chemistry. [Link]
- Spectral Inform
- Crystal structure and Hirshfeld surface analysis of dimethyl(phenyl)phosphine sulfide. NIH. [Link]
- Spectroscopy Methods of structure determin
- Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. MDPI. [Link]
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/233e707e43a91e3e78f9f7d0e41712e524147717]([Link]
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
Sources
- 1. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 2155-96-6 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound CAS#: 2155-96-6 [m.chemicalbook.com]
- 10. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. lehigh.edu [lehigh.edu]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. DIPHENYL(VINYL)PHOSPHINE OXIDE | 2096-78-8 [amp.chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Diphenylphosphine: Applications in Organometallic Chemistry and Water Treatment_Chemicalbook [chemicalbook.com]
- 18. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gelest.com [gelest.com]
Introduction: The Versatility of a Core Phosphine Ligand
An In-Depth Technical Guide to Diphenylvinylphosphine: Properties, Synthesis, and Applications in Modern Chemistry
This compound, an organophosphorus compound featuring two phenyl groups and a vinyl moiety attached to a central phosphorus atom, is a cornerstone reagent and ligand in contemporary organic and organometallic chemistry.[1] As a tertiary phosphine, its utility is primarily derived from the electronic and steric properties conferred by the phosphorus lone pair, which readily coordinates to transition metals.[1] This coordination is fundamental to its extensive use as a ligand in catalysis, where it facilitates a wide array of synthetic transformations crucial for pharmaceutical development, materials science, and academic research.[2][3][4] This guide provides an in-depth examination of its core properties, synthesis, and critical applications, tailored for researchers and drug development professionals.
Core Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value |
| Molecular Formula | C₁₄H₁₃P[2][3][5] |
| Molecular Weight | 212.23 g/mol [3][5][6][7] |
| Appearance | Colorless to yellow liquid or solid[2][6][8] |
| CAS Number | 2155-96-6[5][6][7] |
| Density | 1.067 g/mL at 25 °C[2][6][8] |
| Boiling Point | 104 °C at 0.25 mmHg[2][6][8] |
| Melting Point | 70.5-71.5 °C[2][8][9] |
| Refractive Index | n20/D 1.626[2][6][8] |
Synthesis: A Modern Approach via Cross-Coupling
While several methods exist for the synthesis of this compound, palladium-catalyzed cross-coupling reactions represent a modern, high-yield approach.[1] This methodology involves the reaction of a phosphorus-hydrogen bond in diphenylphosphine with a vinyl electrophile, such as a vinyl halide or triflate.
Expert Rationale for Synthetic Choices
The choice of a palladium catalyst is deliberate; palladium complexes are highly efficient in mediating the formation of carbon-phosphorus bonds. The phosphine ligand used in the catalyst system is itself critical, as it modulates the reactivity of the palladium center. The entire procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon). This is a non-negotiable requirement because tertiary phosphines, particularly the diphenylphosphine starting material, are highly susceptible to oxidation by atmospheric oxygen, which would form the corresponding phosphine oxide and terminate the desired reaction.
Experimental Protocol: Palladium-Catalyzed Vinylation of Diphenylphosphine
Objective: To synthesize this compound from diphenylphosphine and vinyl bromide.
Materials:
-
Diphenylphosphine
-
Vinyl bromide (as a solution or condensed gas)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos)
-
A non-nucleophilic base (e.g., sodium tert-butoxide)
-
Anhydrous, degassed toluene
-
Schlenk flask and manifold for inert atmosphere operations
Procedure:
-
Inert Atmosphere Setup: The Schlenk flask is flame-dried under vacuum and backfilled with nitrogen three times to ensure an oxygen-free environment.
-
Reagent Addition: To the flask, add palladium(II) acetate (1 mol%), the phosphine ligand (2 mol%), and sodium tert-butoxide (1.2 equivalents).
-
Solvent and Reactant Introduction: Add anhydrous, degassed toluene via cannula. Stir the mixture to form the active catalyst. Add diphenylphosphine (1.0 equivalent) via syringe.
-
Vinylation: Slowly bubble vinyl bromide gas through the solution or add a solution of vinyl bromide in toluene. The reaction is typically exothermic and may require cooling.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting diphenylphosphine is consumed.
-
Workup and Purification: Upon completion, the reaction is quenched with degassed water. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The crude product is then purified by vacuum distillation or chromatography to yield pure this compound.
Synthesis Workflow Diagram
Caption: Generalized palladium cross-coupling catalytic cycle.
Safety, Handling, and Storage
Proper handling of this compound is critical due to its reactivity and potential hazards. It is classified as an irritant to the eyes, respiratory system, and skin. [2][8]
| Hazard Information | Precautionary Measures |
|---|---|
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Protocol
-
Inert Atmosphere: Always handle this compound under an inert atmosphere of nitrogen or argon to prevent oxidation. [1][10]Use Schlenk line techniques or a glovebox.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [10]It should be stored under nitrogen and protected from light. [5][8]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for chemical innovation. Its well-defined molecular weight and formula are the basis for its predictable reactivity as a versatile phosphine ligand. For researchers in drug development and organic synthesis, a thorough understanding of its properties, handling requirements, and catalytic applications is essential for designing and executing complex synthetic strategies that lead to novel therapeutics and advanced materials.
References
- ChemBK. (2024, April 10). This compound.
- CAS Common Chemistry. (n.d.). This compound.
- Grokipedia. (2026, January 8). Vinyldiphenylphosphine.
- Stanford Advanced Materials. (2024, October 24). Diphenylphosphine: Applications in Organometallic Chemistry and Water Treatment.
- PrepChem.com. (n.d.). Synthesis of diphenyl phosphine.
- The Journal of Organic Chemistry. (n.d.). Notes- Poly(this compound Oxide).
- PrepChem.com. (n.d.). Synthesis of diphenylphosphine.
- Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chembk.com [chembk.com]
- 3. Diphenyl Vinyl Phosphine | 2155-96-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. Diphenylphosphine: Applications in Organometallic Chemistry and Water Treatment_Chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 95 2155-96-6 [sigmaaldrich.com]
- 8. This compound | 2155-96-6 [chemicalbook.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
solubility of Diphenylvinylphosphine in organic solvents
An In-Depth Technical Guide to the Solubility of Diphenylvinylphosphine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (DPVP) is a pivotal organophosphorus compound, widely utilized as a ligand in transition-metal catalysis and as a precursor in synthetic chemistry.[1][2] A comprehensive understanding of its solubility is fundamental for reaction optimization, purification, and formulation. This guide addresses the notable gap in publicly available quantitative solubility data for DPVP. By synthesizing information from its known physicochemical properties and chemical principles, we present a predictive solubility profile. More importantly, this document provides a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of DPVP in any organic solvent of interest, ensuring procedural accuracy and data reliability.
Core Characteristics of this compound (DPVP)
This compound, also known as ethenyldiphenylphosphine, is an air-sensitive organophosphine with the chemical formula (C₆H₅)₂PCH=CH₂.[1] Its structure, featuring two bulky phenyl groups and a vinyl moiety attached to a phosphorus atom, dictates its chemical reactivity and physical properties. The lone pair of electrons on the phosphorus atom allows it to function as an effective σ-donating ligand for various transition metals, making it indispensable in numerous catalytic cross-coupling reactions, including those developed by Heck, Suzuki-Miyaura, and Buchwald-Hartwig.[1]
While often described as a colorless to yellow liquid, its reported melting point of 70.5-71.5 °C indicates it is a solid at standard ambient temperature.[2][3][4] This discrepancy may be attributed to the presence of impurities or supercooling phenomena. For practical laboratory use, it is critical to handle it as an air-sensitive compound, preferably under an inert atmosphere like nitrogen or argon.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2155-96-6 | [3][5] |
| Molecular Formula | C₁₄H₁₃P | [3][5] |
| Molecular Weight | 212.23 g/mol | [3][5] |
| Appearance | Colorless to yellow liquid/solid | [1][2] |
| Density | 1.067 g/mL at 25 °C | [1][2][5] |
| Melting Point | 70.5-71.5 °C | [3][4][5] |
| Boiling Point | 104 °C at 0.25 mmHg | [1][3] |
| Flash Point | >110 °C | [2][6] |
| Refractive Index | n20/D 1.626 | [1] |
Solubility Profile: A Predictive Analysis
Direct, quantitative solubility data for DPVP across a range of organic solvents is scarce in the literature. However, a reliable predictive profile can be constructed based on its molecular structure and the fundamental principle of "like dissolves like."
Causality: Molecular Structure and Polarity
DPVP's solubility is governed by its predominantly nonpolar character. The two phenyl rings constitute a large, nonpolar, and hydrophobic surface area. The vinyl group is also nonpolar. The phosphorus atom introduces a slight degree of polarity, but its effect is largely overshadowed by the bulky aromatic substituents. Consequently, DPVP is expected to exhibit high solubility in nonpolar and moderately polar aprotic solvents and poor solubility in highly polar, protic solvents. It is reported to be insoluble in water but "readily soluble in most organic solvents."[2]
Predicted Solubility Across Solvent Classes
The following table provides a qualitative prediction of DPVP's solubility based on solvent polarity. This framework serves as a starting point for solvent selection in synthesis, catalysis, and purification processes.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Polarity Index (P') | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Benzene, Hexane, Diethyl Ether | 2.4, 2.7, 0.1, 2.8 | High | The nonpolar nature of these solvents strongly interacts with the phenyl rings of DPVP via van der Waals forces. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | 4.0, 3.1, 4.1 | High to Medium | These solvents possess sufficient nonpolar character to dissolve the phenyl moieties, while their polarity can interact with the phosphorus center. DPVP's oxidized form is known to be soluble in THF, DCM, and toluene.[7] |
| Polar Aprotic (High Polarity) | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 5.8, 6.4, 7.2 | Medium to Low | The high polarity of these solvents makes them less compatible with the large nonpolar structure of DPVP. |
| Polar Protic | Methanol, Ethanol, Water | 5.1, 4.3, 10.2 | Low to Insoluble | The strong hydrogen-bonding networks in these solvents are difficult to disrupt by the nonpolar DPVP molecule. DPVP is reported as insoluble in water.[2] |
Inferred Solubility from Catalytic Applications
The extensive use of DPVP as a ligand in catalysis provides strong indirect evidence of its solubility.[1] Reactions such as Suzuki-Miyaura and Heck couplings are frequently performed in solvents like toluene, tetrahydrofuran (THF), and 1,4-dioxane. The fact that DPVP functions effectively in these systems implies that it is sufficiently soluble in these media to participate in the catalytic cycle.
A Self-Validating Protocol for Quantitative Solubility Determination
To address the absence of published quantitative data, this section provides an authoritative, step-by-step protocol for determining the solubility of DPVP using the isothermal saturation method. This method is a robust and reliable way to establish equilibrium between the solid solute and the solvent.
Experimental Logic: The Isothermal Saturation Method
The core principle is to create a saturated solution of DPVP in a chosen solvent at a constant, controlled temperature. By allowing the system to reach equilibrium, any excess, undissolved solid is removed, and the concentration of the dissolved DPVP in the resulting supernatant is precisely measured. This concentration represents the solubility at that specific temperature.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 2155-96-6 [m.chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | 2155-96-6 [chemicalbook.com]
- 7. DIPHENYL(VINYL)PHOSPHINE OXIDE | 2096-78-8 [amp.chemicalbook.com]
An In-Depth Technical Guide to the Stability and Storage of Diphenylvinylphosphine
Executive Summary
Diphenylvinylphosphine [(C₆H₅)₂PCH=CH₂] is a critical organophosphorus reagent and ligand precursor in the fields of coordination chemistry and homogeneous catalysis.[1] Its utility, however, is intrinsically linked to its purity, which can be compromised by its sensitivity to atmospheric conditions. This guide provides a comprehensive overview of the chemical stability, primary degradation pathways, and field-proven best practices for the storage and handling of this compound. Adherence to these protocols is essential for ensuring experimental reproducibility and the successful synthesis of high-value compounds in research and drug development.
Chemical Properties and Reactivity Profile
This compound is a colorless solid or liquid with a melting point of 70.5–71.5 °C and a boiling point of 104 °C at 0.25 mmHg.[2][3][4] The core of its reactivity lies in the phosphorus (III) center, which possesses a lone pair of electrons, making it a potent nucleophile and susceptible to oxidation.[5] The presence of the vinyl group also introduces the possibility of polymerization, although this is a less common degradation pathway under proper storage.
The primary stability concerns are:
-
Air Sensitivity: The phosphorus (III) center readily oxidizes in the presence of oxygen to form the more thermodynamically stable this compound oxide.[5][6]
-
Moisture Sensitivity: While less reactive towards water than air, prolonged exposure to moisture can lead to hydrolysis, particularly in the presence of acidic or basic impurities.
Mechanisms of Degradation
Understanding the chemical reactions that lead to the degradation of this compound is fundamental to preventing them.
Oxidation
The most significant and rapid degradation pathway is the oxidation of the P(III) center to a P(V) center, yielding this compound oxide. This reaction is often irreversible under typical laboratory conditions and renders the phosphine inactive for its intended catalytic or ligation purposes.[6] The phosphine oxide is a common impurity in aged samples of this compound.[6][7]
Polymerization
The vinyl group (CH=CH₂) provides a site for potential radical or thermally initiated polymerization. While tertiary phosphines are known to inhibit certain radical polymerizations, the monomer itself can polymerize under adverse conditions such as excessive heat or exposure to radical initiators. This can result in a viscous or solid material that is difficult to handle and has lost its defined molecular structure.
The primary degradation pathways are visualized below.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term integrity of this compound, strict adherence to proper storage and handling protocols is mandatory.
Storage Conditions
The primary objective of storage is to eliminate contact with air and moisture.[2] The consensus from safety data sheets and supplier recommendations points to a unified strategy.[2][8]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive P(III) center.[2][9][10] |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of potential degradation pathways, including oxidation and polymerization.[8] |
| Container | Tightly sealed, amber glass bottle | Protects from light, which can catalyze degradation, and prevents ingress of air and moisture.[8][10][11] |
| Location | Dry, well-ventilated area | Ensures a stable external environment and safety in case of container failure.[2][10] |
Shelf Life
While manufacturers do not always specify a strict expiry date, the shelf life of organophosphorus compounds is finite.[12][13] For an unopened container stored under the ideal conditions described above, a shelf life of 1-3 years is a reasonable expectation. However, once the container is opened, the risk of contamination increases significantly. The "after opening" expiration date becomes critical. It is best practice to use the contents as quickly as possible and to re-purge the headspace with inert gas before resealing.
Step-by-Step Handling Protocol
All manipulations of this compound must be performed using standard air-free techniques, such as on a Schlenk line or inside a glovebox.[14][15]
Protocol: Aliquoting this compound under Inert Atmosphere
-
Preparation: Move the sealed bottle of this compound from the refrigerator to a desiccator and allow it to warm to ambient temperature. This prevents atmospheric moisture from condensing on the cold surface when opened.
-
Inert Environment: Transfer the bottle into an inert atmosphere glovebox or connect it to a Schlenk line.
-
Purging: If using a Schlenk line, evacuate and backfill the flask with inert gas (e.g., argon) at least three times to remove residual air and moisture.
-
Dispensing: Using a clean, dry, gas-tight syringe, carefully pierce the septum of the container and withdraw the desired amount of the liquid phosphine.
-
Transfer: Transfer the aliquot to the reaction vessel, which has also been purged with an inert atmosphere.
-
Resealing and Storage: Before removing the syringe from the main bottle, ensure an inert gas blanket is maintained. Securely reseal the bottle, wrap the cap/septum junction with paraffin film for an extra barrier, and return it to refrigerated storage.[9]
The following diagram illustrates this workflow.
Sources
- 1. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 2155-96-6 [chemicalbook.com]
- 4. This compound CAS#: 2155-96-6 [m.chemicalbook.com]
- 5. Organophosphine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. chemscene.com [chemscene.com]
- 9. gelest.com [gelest.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Pesticide shelf-life [fao.org]
- 13. onepointesolutions.com [onepointesolutions.com]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Topic: Diphenylvinylphosphine Air Sensitivity and Handling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of diphenylvinylphosphine, a versatile yet challenging reagent. By moving beyond simple procedural lists, we will delve into the fundamental chemistry governing its reactivity, establish robust, safety-oriented handling protocols, and illustrate its practical application. The objective is to equip you with the expertise and confidence necessary to integrate this compound into your research and development workflows effectively and safely.
The Core Chemistry: Understanding this compound's Reactivity
This compound [(C₆H₅)₂PCH=CH₂] is a trivalent organophosphorus compound whose utility is centered on the lone pair of electrons on the phosphorus atom. This very feature, however, is the root of its pronounced sensitivity to atmospheric oxygen.
The phosphorus(III) center is readily and often rapidly oxidized by O₂ to form the corresponding phosphine oxide, this compound oxide.[1][2][3] This transformation is generally irreversible and converts the nucleophilic phosphine into a significantly less reactive and coordinatively different species. For researchers, this oxidative degradation is a critical failure point, leading to:
-
Inconsistent reaction yields: The active reagent is consumed before or during the reaction.
-
Catalyst poisoning: In catalysis, the resulting phosphine oxide may not function as an effective ligand, halting the catalytic cycle.
-
Formation of impurities: The presence of the oxide complicates purification and analysis.
While the primary sensitivity is to air, prolonged exposure to moisture can also lead to undesired side reactions. Therefore, the rigorous exclusion of both air and moisture is not merely a best practice but an absolute prerequisite for successful and reproducible experimentation.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃P | [4][5][6] |
| Molar Mass | 212.23 g/mol | [4][5][6] |
| Appearance | Colorless to pale yellow liquid | [5][7] |
| Density | 1.067 g/mL at 25 °C | [4][5][7][8] |
| Boiling Point | 104 °C at 0.25 mmHg | [4][5][8] |
| Storage Conditions | Store under inert gas (Nitrogen/Argon), protect from moisture and light, refrigerate (2-8°C) | [5][6][7] |
The Principle of Exclusion: Protocols for Safe Handling & Storage
The central principle for handling this compound is the creation and maintenance of an inert atmosphere. This is non-negotiable. All transfers and manipulations must be conducted using either a glovebox or Schlenk line techniques.
Glovebox vs. Schlenk Line
-
Glovebox: A glovebox offers the most controlled environment, with oxygen and moisture levels typically maintained below 1 ppm. It is the preferred method for high-purity work, sensitive reactions, and long-term storage of the neat compound.
-
Schlenk Line: This apparatus, featuring a dual vacuum and inert gas manifold, allows for the manipulation of air-sensitive compounds in specialized glassware. It is a highly effective and common technique in synthetic labs. Mastering Schlenk line techniques is a fundamental skill for working with reagents like this compound.
Experimental Workflow: Transfer and Use via Schlenk Line
The following workflow diagram illustrates the critical steps for safely handling the reagent. The causality is clear: each step is designed to prevent atmospheric contamination.
Caption: Inert atmosphere workflow for this compound.
Long-Term Storage
For optimal stability, this compound should be stored in a tightly sealed container (e.g., a septum-sealed bottle or Schlenk flask) with an inert gas headspace.[7][9] Parafilm or Teflon tape should be used to wrap the seal. Store in a refrigerator designated for chemicals, away from light.[5][6] Before opening, always allow the container to warm fully to room temperature to prevent condensation from forming inside.
In-Field Application: A Ligand in Suzuki-Miyaura Coupling
This compound serves as an effective ligand in numerous transition metal-catalyzed reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[4][5] Its electronic and steric profile can significantly influence catalyst performance.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of 4-iodotoluene with phenylboronic acid, a representative transformation.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
4-Iodotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Toluene, degassed
-
Schlenk flask with stir bar, condenser, septa, needles, and syringes
Procedure:
-
Glassware Preparation: Assemble a Schlenk flask with a stir bar and condenser. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of argon.
-
Reagent Addition (Solids): In a rapid counterflow of argon, add Pd(OAc)₂ (0.02 mmol), K₂CO₃ (3.0 mmol), and phenylboronic acid (1.5 mmol) to the flask.
-
Atmosphere Re-establishment: Evacuate and backfill the flask with argon three times.
-
Solvent and Liquid Reagent Addition: Add degassed toluene (10 mL) via syringe. Add 4-iodotoluene (1.0 mmol) via syringe. Finally, add this compound (0.04 mmol) via syringe. The causality for adding the phosphine last is to minimize its time in solution before the catalyst complex forms.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring under a positive argon pressure (monitored with an oil bubbler) for 4-6 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Quench by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conceptual Pathway
The diagram below illustrates the fundamental steps of the catalytic cycle where the phosphine ligand (L) plays a crucial role.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Deactivation and Disposal: Quenching Protocols
Unused or waste this compound must be safely neutralized before disposal. Phosphines can be quenched by careful oxidation. This procedure must be performed in a fume hood.
Protocol:
-
Inert and Cool: Transfer the phosphine waste into a flask under an inert atmosphere. If concentrated, dilute it with an inert, high-boiling solvent like toluene to help dissipate heat.[10] Cool the flask in an ice bath.
-
Slow Initial Quench: Slowly and dropwise, add a less reactive alcohol like isopropanol.[10][11] This initial step is crucial to control the initial exotherm if any highly reactive impurities are present.
-
Controlled Oxidation: After the initial quench shows no further reaction, you can switch to a more definitive quenching agent. A common and effective method is the slow, portion-wise addition of a dilute solution of sodium hypochlorite (household bleach) while monitoring the temperature. The phosphine is oxidized to the much less hazardous phosphine oxide.
-
Final Neutralization: Once the reaction is complete (no further heat evolution), the aqueous and organic layers can be separated. The aqueous layer should be neutralized before disposal according to your institution's safety guidelines.
By adhering to these principles of chemical understanding, atmospheric exclusion, and controlled handling, this compound can be used as a powerful and reliable tool in your scientific endeavors.
References
- DIPHENYLPHOSPHINE - Safety D
- Unexpected dipolarophilic activity of this compound towards nitrones.
- Notes- Poly(this compound Oxide). The Journal of Organic Chemistry. [Link]
- 2-Phenoxyethyldiphenylphosphine oxide as an equivalent of this compound oxide in nucleophilic additions.
- Diphenyl(vinyl)phosphine Oxide | Request PDF.
- Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]
- Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. National Institutes of Health (NIH). [Link]
- Working with Hazardous Chemicals. Organic Syntheses. [Link]
- How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. [Link]
- Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]
- Protocol for quenching reactive chemicals. École Polytechnique Fédérale de Lausanne (EPFL). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 2155-96-6 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 9. gelest.com [gelest.com]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. epfl.ch [epfl.ch]
Spectroscopic Characterization of Diphenylvinylphosphine: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize diphenylvinylphosphine ((C₆H₅)₂PCH=CH₂), a key building block in organic synthesis and materials science. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the unambiguous identification and purity assessment of this versatile organophosphorus compound.
Introduction: The Significance of this compound
This compound is a valuable reagent and ligand in a multitude of chemical transformations, including the Wittig, Staudinger, and Mitsunobu reactions. Its utility stems from the unique reactivity of the phosphine moiety in conjunction with the polymerizable vinyl group. Accurate and thorough characterization of this compound is paramount to ensure reproducibility and success in its synthetic applications. This guide will focus on the two primary spectroscopic methods for its characterization: NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is an indispensable tool for elucidating the precise structural features of this compound. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, we can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in this compound. The spectrum is characterized by distinct signals for the aromatic protons of the phenyl groups and the protons of the vinyl group.
Interpreтация:
-
Phenyl Protons: The ten protons on the two phenyl groups typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns are influenced by the electron-withdrawing nature of the phosphorus atom and the anisotropic effects of the phenyl rings.
-
Vinyl Protons: The three protons of the vinyl group give rise to a characteristic set of signals. Due to spin-spin coupling with each other and with the ³¹P nucleus, these signals appear as complex multiplets. The geminal, cis, and trans coupling constants between the vinyl protons, as well as the coupling to the phosphorus atom, are key diagnostic features. The vinyl proton attached to the same carbon as the phosphorus atom (α-proton) will show a distinct coupling to ³¹P. The two terminal vinyl protons (β-protons) will also exhibit coupling to the phosphorus, albeit with different magnitudes.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete assignment of the carbon skeleton.
Data Presentation: ¹³C NMR Spectral Data of this compound
| Carbon Atom | Chemical Shift (δ) in ppm (in CDCl₃) |
| C=C H₂ | 131.8 |
| C =CH₂ | 134.9 (d, J(C,P) = 17.1 Hz) |
| i-C (Phenyl) | 137.6 (d, J(C,P) = 11.2 Hz) |
| o-C (Phenyl) | 133.6 (d, J(C,P) = 19.1 Hz) |
| m-C (Phenyl) | 128.6 |
| p-C (Phenyl) | 129.0 |
Causality Behind Experimental Choices: The use of a deuterated solvent like chloroform-d (CDCl₃) is standard practice in NMR to avoid overwhelming the spectrum with solvent signals. The observation of carbon-phosphorus coupling (J(C,P)) is a powerful tool for assigning carbons in proximity to the phosphorus atom. The magnitude of the coupling constant provides valuable structural information.
³¹P NMR Spectroscopy: The Definitive Phosphorus Fingerprint
Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. Since ³¹P has a natural abundance of 100% and a spin of ½, it provides a single, sharp signal for this compound in a spectral region free from interference from other nuclei.
Interpreтация:
The ³¹P{¹H} NMR spectrum of this compound, with proton decoupling, exhibits a single resonance. The chemical shift of this signal is highly indicative of the trivalent phosphorus environment. For this compound, the ³¹P chemical shift is typically observed around -16.1 ppm, referenced to 85% H₃PO₄.[1] This value is characteristic of a triarylphosphine and is sensitive to the electronic effects of the substituents on the phosphorus atom.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the phenyl rings, the vinyl group, and the P-C bonds.
Data Presentation: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Vinyl C-H | Stretching | 3080-3010 | Medium |
| C=C | Stretching | ~1630 | Medium |
| Aromatic C=C | Stretching | ~1600, 1580, 1480, 1435 | Medium to Strong |
| Phenyl-P | Stretching | ~1100 | Medium |
| Vinyl C-H | Bending (out-of-plane) | ~990, ~910 | Strong |
| Aromatic C-H | Bending (out-of-plane) | ~740, ~690 | Strong |
Expertise & Experience: The bands around 3000 cm⁻¹ are characteristic of C-H stretching vibrations. The peaks just above 3000 cm⁻¹ are indicative of unsaturated (aromatic and vinyl) C-H bonds, while any peaks just below 3000 cm⁻¹ would suggest the presence of saturated C-H bonds, which should be absent in a pure sample of this compound. The strong absorptions in the 900-650 cm⁻¹ region are particularly diagnostic for the substitution patterns on the aromatic rings and the vinyl group.
Experimental Protocols: A Self-Validating System
The following protocols are designed to yield high-quality, reproducible spectroscopic data for this compound, ensuring the integrity of the analytical results.
NMR Spectroscopy Protocol
Sample Preparation (Air-Sensitive Compound):
-
Inert Atmosphere: All manipulations of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent oxidation.
-
Solvent Degassing: Use a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) that has been thoroughly degassed by several freeze-pump-thaw cycles.
-
Sample Transfer: In an inert atmosphere, accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of the degassed deuterated solvent in a clean, dry NMR tube.
-
Sealing: Securely cap the NMR tube and, if necessary, seal it with Parafilm® for transport to the NMR spectrometer.
Data Acquisition:
-
Instrument Tuning: Tune the NMR probe for the ¹H, ¹³C, and ³¹P frequencies.
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A 30-45° pulse angle and a relaxation delay of 2-5 seconds are generally sufficient.
IR Spectroscopy Protocol
Sample Preparation (Air-Sensitive Liquid/Solid):
-
KBr Pellet (for solids):
-
In a glovebox, thoroughly grind a small amount of this compound (1-2 mg) with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
-
Thin Film (for liquids or low-melting solids):
-
In a glovebox, place a drop of liquid this compound or a small amount of the molten solid between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Solution Cell (for air-sensitive solutions):
-
Prepare a solution of this compound in a dry, IR-transparent solvent (e.g., carbon tetrachloride or chloroform) in a glovebox.
-
Fill a sealed liquid IR cell with the solution.
-
Data Acquisition:
-
Background Spectrum: Record a background spectrum of the empty spectrometer or the salt plates/KBr pellet without the sample.
-
Sample Spectrum: Record the spectrum of the prepared sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Key Structural Features
The following diagrams illustrate the molecular structure and the logical workflow for the spectroscopic characterization of this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for the spectroscopic characterization.
Conclusion
The synergistic application of NMR (¹H, ¹³C, and ³¹P) and IR spectroscopy provides a robust and definitive method for the characterization of this compound. This guide has outlined the key spectral features, provided detailed experimental protocols that ensure data integrity, and emphasized the causal reasoning behind these analytical choices. By adhering to these principles and methodologies, researchers can confidently verify the structure and purity of their this compound, paving the way for its successful application in their scientific endeavors.
References
- Rabinowitz, R.; Pellon, J. J. Org. Chem.1961, 26 (11), 4623–4626. [Link]
- SpectraBase. Diphenyl-methylen-phosphine. [Link]
- Grokipedia. Vinyldiphenylphosphine. [Link]
Sources
The Architectural Precision of Diphenylvinylphosphine in Metal Complexes: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylvinylphosphine (DPVP) has emerged as a ligand of significant interest in the fields of organometallic chemistry and homogeneous catalysis. Its unique electronic and steric properties, arising from the interplay between the phenyl rings and the vinyl group, allow for the fine-tuning of the catalytic activity and stability of its metal complexes. This technical guide provides an in-depth exploration of the crystal structures of DPVP-metal complexes, offering a foundational understanding for researchers, scientists, and drug development professionals. By dissecting the synthesis, structural elucidation, and key architectural features of these complexes, this document aims to empower the rational design of novel catalysts and therapeutic agents. We will delve into the coordination chemistry of DPVP with key transition metals such as palladium, platinum, rhodium, and gold, presenting detailed crystallographic data, synthetic protocols, and the causal relationships between molecular architecture and chemical behavior.
Introduction: The Significance of this compound in Coordination Chemistry
Phosphine ligands are cornerstones in the design of transition metal complexes, offering a powerful means to modulate the electronic and steric environment of a metal center.[1] this compound, with the formula (C₆H₅)₂PCH=CH₂, presents a compelling case within this class of ligands. The presence of two phenyl groups imparts a degree of steric bulk and influences the electron density at the phosphorus atom, while the vinyl group introduces a site of unsaturation that can participate in various coordination modes or be exploited for further functionalization.
The coordination of DPVP to a metal center can significantly influence the resulting complex's reactivity, selectivity, and stability in catalytic processes.[2] Understanding the precise three-dimensional arrangement of atoms within these complexes, as determined by single-crystal X-ray diffraction, is paramount for establishing structure-activity relationships.[3] This guide will provide a comprehensive overview of the synthesis and structural characterization of DPVP-metal complexes, with a focus on interpreting their crystallographic data to inform future research endeavors.
Synthetic Strategies for this compound-Metal Complexes
The synthesis of DPVP-metal complexes typically involves the reaction of the DPVP ligand with a suitable metal precursor, often a metal halide or a complex with labile ligands.[1] The choice of solvent, reaction temperature, and stoichiometry are critical parameters that dictate the final product's identity and purity.
General Synthetic Protocol: A Self-Validating System
A common and reliable method for the synthesis of square planar d⁸ metal complexes, such as those of Pd(II) and Pt(II), involves the direct reaction of the metal dichloride with two equivalents of the phosphine ligand.
Experimental Protocol: Synthesis of trans-[PdCl₂(PPh₂CH=CH₂)₂]
-
Preparation of Reactants: In a nitrogen-filled glovebox, dissolve palladium(II) chloride (PdCl₂) in a minimal amount of a coordinating solvent like acetonitrile. In a separate flask, dissolve two molar equivalents of this compound in a non-coordinating, dry solvent such as dichloromethane or toluene.
-
Reaction: Slowly add the this compound solution to the stirring solution of palladium(II) chloride at room temperature. The reaction progress can often be monitored by a color change.
-
Isolation: After stirring for a predetermined time (e.g., 2-4 hours), reduce the solvent volume under vacuum. The product will precipitate out of the solution.
-
Purification: The crude product can be purified by recrystallization. A common technique is the slow diffusion of a non-polar solvent (e.g., hexane or pentane) into a concentrated solution of the complex in a more polar solvent (e.g., dichloromethane). This gradual decrease in solubility promotes the formation of high-quality single crystals suitable for X-ray diffraction.[4]
-
Characterization: The identity and purity of the complex should be confirmed by spectroscopic methods such as ³¹P{¹H} NMR, ¹H NMR, and FT-IR spectroscopy before proceeding to crystallographic analysis. A significant downfield shift in the ³¹P NMR signal upon coordination is a key indicator of complex formation.
This protocol is considered self-validating because the formation of a crystalline solid with a sharp melting point and clean spectroscopic data provides strong evidence for the successful synthesis of the target complex. The ultimate validation comes from the single-crystal X-ray diffraction data, which provides an unambiguous structural determination.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis and characterization of a DPVP-metal complex.
The Architectural Core: Crystal Structures of DPVP-Metal Complexes
Single-crystal X-ray diffraction provides the definitive method for elucidating the three-dimensional structure of molecules.[3] For DPVP-metal complexes, this technique reveals crucial information about coordination geometry, bond lengths, bond angles, and intermolecular interactions.
Palladium(II) and Platinum(II) Complexes: The Ubiquitous Square Planar Geometry
Palladium(II) and platinum(II) are d⁸ metal ions that predominantly form square planar complexes.[5] In their complexes with monodentate phosphine ligands like DPVP, they typically adopt a trans or cis geometry.
trans-Dichloridobis[diphenyl(4-vinylphenyl)phosphane-κP]palladium(II)
A representative crystal structure of a close analog, trans-[PdCl₂(P(4-H₂C=CHC₆H₄)Ph₂)₂], reveals a slightly distorted square planar geometry with the palladium atom located on a center of symmetry.[4] This enforces a trans arrangement of the phosphine and chloride ligands.
cis-Dichloridobis[diphenyl(4-vinylphenyl)phosphane-κP]platinum(II)
In contrast, the platinum analog, cis-[PtCl₂(P(4-H₂C=CHC₆H₄)Ph₂)₂], adopts a cis-square-planar geometry.[6] This difference in stereochemistry highlights the subtle electronic and steric factors that can influence the preferred coordination arrangement.
| Complex | Metal | Geometry | M-P (Å) | M-Cl (Å) | P-M-P (°) | Cl-M-Cl (°) | Reference |
| trans-[PdCl₂(P(4-H₂C=CHC₆H₄)Ph₂)₂] | Pd(II) | Square Planar | 2.3366(7) | 2.2966(7) | 180 | 180 | [4] |
| cis-[PtCl₂(P(4-H₂C=CHC₆H₄)Ph₂)₂] | Pt(II) | Square Planar | 2.2489(9), 2.2627(9) | 2.3566(9), 2.3336(9) | 98.45(3) | 90.34(3) | [6] |
| trans-[PdCl₂(PPh₃)₂] | Pd(II) | Square Planar | 2.337(1) | 2.290(1) | 180 | 180 | [5] |
| cis-[PtCl₂(dppm)] | Pt(II) | Square Planar | 2.217(2) | 2.3661(19) | 73.8(1) | 95.8(1) | [7] |
Table 1: Selected Crystallographic Data for DPVP-Analogous and Related Palladium(II) and Platinum(II) Complexes.
The M-P bond lengths are indicative of the strength of the metal-phosphine interaction. The slightly shorter Pt-P bonds compared to Pd-P bonds in analogous complexes can be attributed to the greater effective nuclear charge of platinum. The P-M-P and Cl-M-Cl bond angles provide insight into the degree of distortion from an ideal square planar geometry.
Rhodium(I) Complexes: Versatility in Coordination
Rhodium(I), a d⁸ metal ion, also commonly forms square planar complexes. A notable example is Wilkinson's catalyst, [RhCl(PPh₃)₃].[8]
trans-Carbonylchloridobis[diphenyl(4-vinylphenyl)phosphane-κP]rhodium(I)
The crystal structure of trans-[RhCl(CO)(P(4-H₂C=CHC₆H₄)Ph₂)₂] shows a distorted trans square-planar geometry.[3] In this particular structure, the Rh(I) atom is situated on a center of symmetry, leading to a statistical disorder of the chloride and carbonyl ligands.
| Complex | Metal | Geometry | M-P (Å) | M-Cl (Å) | M-C (Å) | P-M-P (°) | Reference |
| trans-[RhCl(CO)(P(4-H₂C=CHC₆H₄)Ph₂)₂] | Rh(I) | Square Planar | 2.3251(4) | 2.383(2) | 1.752(7) | 180 | [3] |
Table 2: Selected Crystallographic Data for a DPVP-Analogous Rhodium(I) Complex.
The Rh-P bond length is a key parameter for understanding the electronic properties of the complex and its potential catalytic activity.
Gold(I) Complexes: A Linear Coordination Preference
Gold(I) is a d¹⁰ metal ion that overwhelmingly favors a linear, two-coordinate geometry.
Chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I)
| Complex | Metal | Geometry | M-P (Å) | M-Cl (Å) | P-M-Cl (°) | Reference |
| [AuCl(P(C₆H₅)₂(C₄H₃S))] | Au(I) | Linear | 2.226(2) | 2.287(2) | 179.42(9) | [9] |
Table 3: Selected Crystallographic Data for a Gold(I) Complex with a DPVP-Analogous Ligand.
The Au-P bond length is a critical parameter in assessing the ligand's electronic influence on the gold center, which is pertinent to the design of gold-based catalysts and therapeutics.
Coordination Modes of this compound
The this compound ligand can exhibit different coordination modes, primarily dictated by the metal center, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere.
Diagram of DPVP Coordination Modes
Caption: Common coordination modes of the this compound ligand.
-
κ¹-P Monodentate Coordination: This is the most common coordination mode, where the DPVP ligand binds to the metal center solely through the phosphorus atom.[10] The vinyl group remains pendant and is not directly involved in coordination. The crystal structures of the palladium, platinum, and rhodium complexes discussed above all exhibit this coordination mode.
-
Bridging Coordination: In polynuclear complexes, the DPVP ligand can bridge two metal centers. This can occur through the phosphorus atom coordinating to one metal and the vinyl group's π-system coordinating to another.
-
Chelating Coordination: While less common for the parent DPVP, derivatives of vinylphosphines can be designed to act as chelating ligands, where both the phosphorus atom and another donor atom from a modified vinyl group bind to the same metal center.
Structure-Property Relationships and Applications
The crystal structure of a DPVP-metal complex is intrinsically linked to its chemical properties and potential applications.
-
Catalysis: The steric bulk of the diphenylphosphino group can create a specific pocket around the metal center, influencing the selectivity of catalytic reactions such as cross-coupling and hydrogenation. The electronic properties of the ligand, tuned by the phenyl and vinyl groups, affect the electron density at the metal, which in turn governs its catalytic activity.[11]
-
Drug Development: The geometry of a metal complex is crucial for its interaction with biological targets. The ability to design complexes with specific shapes and functionalities is a key aspect of developing new metallodrugs. Understanding the crystal structures of DPVP-metal complexes can aid in the design of agents with improved efficacy and reduced off-target effects.
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the crystal structures of this compound-metal complexes, emphasizing the importance of single-crystal X-ray diffraction in their characterization. The detailed analysis of the coordination geometries, bond parameters, and coordination modes of palladium, platinum, rhodium, and gold complexes with DPVP and its analogs offers a solid foundation for researchers in the field.
The future of this area of research lies in the rational design of more sophisticated DPVP-based ligands. By modifying the phenyl rings or the vinyl group, it is possible to create ligands with tailored steric and electronic properties. This will enable the synthesis of metal complexes with enhanced catalytic performance and novel therapeutic applications. The continued application of single-crystal X-ray diffraction will be indispensable in characterizing these new complexes and unraveling the intricate details of their structure-property relationships.
References
- Meijboom, R. (2011). trans-Carbonylchloridobis[diphenyl(4-vinylphenyl)phosphane-κP]rhodium(I). Acta Crystallographica Section E: Structure Reports Online, 67(11), m1663. [Link]
- Meijboom, R. (2011). trans-Dichloridobis[diphenyl(4-vinylphenyl)phosphane-κP]palladium(II). Acta Crystallographica Section E: Structure Reports Online, 67(11), m1662. [Link]
- Meijboom, R., & Omondi, B. (2011). cis-Dichloridobis[diphenyl(4-vinylphenyl)phosphane-κP]platinum(II). Acta Crystallographica Section E: Structure Reports Online, 67(10), m1437. [Link]
- Muller, A., & Meijboom, R. (2012). trans-Dichloridobis[diphenyl(thiophen-2-yl)phosphane-κP]palladium(II). Acta Crystallographica Section E: Structure Reports Online, 68(5), m588. [Link]
- Neils, T. O., Guenther, D. R., Anderson, M. E., & Luster, T. N. (2022). Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I).
- Montoya, V., Pons, J., Garcia-Antón, J., Solans, X., Font-Bardia, M., & Ros, J. (2008). trans-Dichloridobis(triphenylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 64(5), m621. [Link]
- Taouss, A., & Jones, P. G. (2016). Crystal structure of chlorido[trans-1-(diphenylphosphanethioyl-κS)-2-(diphenylphosphanoyl)ethene]gold(I) dichloromethane hemisolvate.
- Meijboom, R. (2011). trans-Dichloridobis[diphenyl(4-vinylphenyl)phosphane-κP]palladium(II). Acta Crystallographica Section E: Structure Reports Online, 67(11), m1663. [Link]
- Drover, M. W., Bowes, J. M., & Schafer, L. L. (2017). Coordination of the hemilabile ligand this compound to Ru₄(μ-H)₄(CO)₁₂: synthesis, stability and structural studies. Dalton Transactions, 46(42), 14666-14673. [Link]
- Bag, R., Tizzard, G. J., Coles, S. J., & Owen, G. R. (2020). Different coordination modes observed for diphenyl(3-methyl-2-indolyl)phosphine, dialkyl(3-methyl-2-indolyl)-phosphine ligands and their deprotonated analogues. Dalton Transactions, 49(28), 9639-9648. [Link]
- Ali, K. O., Gerber, T. A., Hosten, E. C., & Betz, R. (2019). Crystal and Molecular Structure of Platinum(II) Complex with Bis(Diphenyl Phosphino)Methane. Oriental Journal of Chemistry, 35(5), 1594-1599. [Link]
- Cambridge Crystallographic Data Centre. (n.d.).
- Wikipedia. (2023).
- Meijboom, R. (2011). trans-Carbonylchloridobis[diphenyl(4-vinylphenyl)phosphane-κP]rhodium(I). Acta Crystallographica Section E: Structure Reports Online, 67(11), m1663. [Link]
- Meijboom, R., & Omondi, B. (2011). cis-Dichloridobis[diphenyl(4-vinylphenyl)phosphane-κP]platinum(II). Acta Crystallographica Section E: Structure Reports Online, 67(10), m1437. [Link]
- Muller, A., & Meijboom, R. (2012). trans-Dichloridobis[diphenyl(thiophen-2-yl)phosphane-κP]palladium(II). Acta Crystallographica Section E: Structure Reports Online, 68(5), m588. [Link]
- Neils, T. O., Guenther, D. R., Anderson, M. E., & Luster, T. N. (2022). Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I).
- Wikipedia. (2023). Metal-phosphine complex. [Link]
- Ali, K. O., Gerber, T. A., Hosten, E. C., & Betz, R. (2019). Crystal and Molecular Structure of Platinum(II) Complex with Bis(Diphenyl Phosphino)Methane. Oriental Journal of Chemistry, 35(5), 1594-1599. [Link]
- Kadish, K. M., et al. (2006). Complexation of diphenyl(phenylacetenyl)phosphine to rhodium(III) tetraphenyl porphyrins: synthesis and structural, spectroscopic, and thermodynamic studies. Inorganic Chemistry, 45(15), 5986-5996. [Link]
- Wikipedia. (2023). Bis(triphenylphosphine)
- Isab, A. A., et al. (1998). Electronic and steric effects in gold(i) phosphine thiolate complexes. Inorganica Chimica Acta, 275-276, 355-362. [Link]
- Corfield, P. W., & Bailey, M. (2015). Crystal structure of di-chlorido-[2-(di-phenyl-phosphan-yl)-3,4,5,6-tetra-fluoro-benzene-1-thiol-ato-κ(2) P,S]gold(III).
- Otto, S., et al. (2007). trans-Dichlorobis(tris{4-((dimethylamino)- methyl)phenyl}phosphine)platinum(II). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), m1398–m1400. [Link]
- Wikipedia. (2023).
- Bond, A. M., et al. (1995).
- Weigand, W., et al. (2021). Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation. Dalton Transactions, 50(13), 4512-4518. [Link]
- ResearchGate. (n.d.). Monohydride-Dichloro Rhodium(III)
- Weller, A. S., et al. (2006). C–C σ complexes of rhodium. Proceedings of the National Academy of Sciences, 103(41), 15004-15009. [Link]
- Chemical Communications. (2020). Platinum complexes act as shielding agents against virus infection. [Link]
- Tiekink, E. R., & Zukerman-Schpector, J. (2018). Disulfide Competition for Phosphine Gold(I) Thiolates: Phosphine Oxide Formation vs. Thiolate Disulfide Exchange. Molecules, 23(11), 2977. [Link]
- El-Lateef, H. M. A., et al. (2021). Platinum complex with pyrimidine- and morpholine-based ligand: synthesis, spectroscopic, DFT, TDDFT, catalytic reduction, in vitro anticancer, antioxidant, antimicrobial, DNA binding and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 39(16), 5983-6001. [Link]
- ResearchGate. (2017). Rhodium (I)
Sources
- 1. Synthesis of a rhodium(iii) dinitrogen complex using a calix[4]arene-based diphosphine ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. trans-Carbonylchloridobis[diphenyl(4-vinylphenyl)phosphane-κP]rhodium(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-Dichloridobis[diphenyl(4-vinylphenyl)phosphane-κP]palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cis-Dichloridobis[diphenyl(4-vinylphenyl)phosphane-κP]platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal and Molecular Structure of Platinum(II) Complex with Bis(Diphenyl Phosphino)Methane – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electronic and Steric Parameters of Diphenylvinylphosphine
Introduction: The Pivotal Role of Ligand Properties in Modern Catalysis
In the landscape of contemporary chemical synthesis, particularly within pharmaceutical and materials science, the meticulous design of transition metal catalysts is paramount for achieving high efficiency, selectivity, and substrate scope. Phosphine ligands (PR₃) are a cornerstone of modern coordination chemistry and catalysis, playing a pivotal role in numerous synthetic transformations.[1] Their remarkable utility stems from the ability to systematically tune their electronic and steric properties by varying the organic substituents (R) attached to the phosphorus atom.[2] This fine-tuning allows for precise control over the reactivity, selectivity, and stability of metal complexes, making phosphines indispensable tools for catalyst design.[1]
I. Deciphering the Language of Phosphine Ligands: Electronic and Steric Parameters
The behavior of a phosphine ligand within a metal complex is primarily dictated by two fundamental characteristics: its electronic character (σ-donating and π-accepting capabilities) and its steric bulk.
Electronic Properties: The Flow of Electrons
Phosphines act as L-type ligands, formally donating two electrons to the metal center through a σ-bond.[2] The strength of this donation is influenced by the electronegativity of the R groups. Electron-donating groups increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups decrease the electron density, resulting in a weaker σ-donor.[2]
In addition to σ-donation, phosphine ligands can also engage in π-backbonding, accepting electron density from the metal's d-orbitals into the empty σ* orbitals of the P-R bonds. The extent of this π-acceptance is influenced by the electronegativity of the R groups; more electronegative groups lower the energy of the σ* orbitals, making the ligand a better π-acceptor.
For diphenylvinylphosphine, the two phenyl groups are generally considered electron-withdrawing, which would decrease the σ-donor strength compared to trialkylphosphines. The vinyl group's electronic influence is more complex, as it can participate in conjugation and potentially act as a π-acceptor.
The Tolman electronic parameter (TEP) is a widely accepted experimental measure of the net electron-donating or withdrawing ability of a phosphine ligand.[3] It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a pseudo-C₃v symmetric complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[3]
The underlying principle is that a more electron-donating phosphine ligand increases the electron density on the nickel center. This increased electron density is then back-donated into the π* antibonding orbitals of the carbonyl ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.[2] Conversely, a more electron-withdrawing phosphine ligand leads to less back-donation and a higher ν(CO) stretching frequency.
II. Experimental and Computational Workflows for Characterizing this compound
As specific TEP, cone angle, and pKa values for this compound are not readily found in the literature, this section provides detailed protocols for their determination.
Determination of the Tolman Electronic Parameter (TEP)
Objective: To experimentally determine the TEP of this compound by measuring the A₁ ν(CO) stretching frequency of its [Ni(CO)₃(DPVP)] complex.
Methodology Workflow:
Figure 1: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP) for this compound (DPVP).
Experimental Protocol:
Caution: Tetracarbonylnickel(0), Ni(CO)₄, is extremely toxic and volatile and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
Materials:
-
Tetracarbonylnickel(0) (Ni(CO)₄)
-
This compound (DPVP)
-
Anhydrous, deoxygenated solvent (e.g., hexane or dichloromethane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Infrared (IR) spectrometer
-
Gas-tight syringe
-
Schlenk flask
Procedure:
-
Synthesis of the [Ni(CO)₃(DPVP)] Complex:
-
In a glovebox or under a nitrogen atmosphere using a Schlenk line, prepare a dilute solution of this compound in the chosen solvent.
-
Carefully add one equivalent of Ni(CO)₄ to the phosphine solution via a gas-tight syringe. The reaction is typically rapid at room temperature.
-
The reaction progress can be monitored by the evolution of carbon monoxide.
-
The resulting [Ni(CO)₃(DPVP)] complex is typically not isolated due to its potential instability and the toxicity of the starting material. The IR spectrum is usually recorded directly from the reaction mixture.
-
-
Infrared (IR) Spectroscopy:
-
Transfer the reaction mixture to an IR cell suitable for air-sensitive samples.
-
Record the infrared spectrum of the solution, typically in the range of 2200-1800 cm⁻¹.
-
The spectrum of the [Ni(CO)₃L] complex will show a strong, sharp absorption band corresponding to the symmetric A₁ C-O stretching vibration.
-
The wavenumber (cm⁻¹) of this band is the Tolman Electronic Parameter for this compound.
-
Determination of the Tolman Cone Angle (θ)
The Tolman cone angle is a measure of the steric bulk of a phosphine ligand.[4] It is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand.[4]
Methodology Workflow:
Figure 2: Workflow for the determination of the Tolman Cone Angle (θ) for this compound (DPVP) from X-ray crystallographic data.
Experimental and Computational Protocol:
-
Synthesis and Crystallization:
-
Synthesize a suitable metal complex of this compound. The choice of metal is not critical, but complexes that yield high-quality single crystals are preferred.
-
Grow single crystals of the complex suitable for X-ray diffraction analysis.
-
-
X-ray Data Collection:
-
Collect single-crystal X-ray diffraction data for the crystallized complex.
-
-
Cone Angle Calculation:
-
Using the refined crystallographic information file (CIF), employ software capable of molecular visualization and geometric calculations.
-
Define the vertex of the cone at the position of the metal atom.
-
Set the M-P bond distance to the standard 2.28 Å as defined by Tolman, or use the experimentally determined distance for a more specific value.
-
The cone is then constructed to encompass the van der Waals radii of all atoms of the this compound ligand.
-
The resulting apex angle of this cone is the Tolman cone angle (θ).
-
Computational Approach:
In the absence of experimental crystal structures, density functional theory (DFT) calculations can be employed to obtain a reliable structure of a [M(DPVP)n] complex, from which the cone angle can be calculated as described above.
Determination of the pKa
Experimental Protocol (Potentiometric Titration):
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HClO₄ in the same solvent).
-
Monitor the potential change using a pH meter or a suitable electrode system.
-
The pKa can be determined from the midpoint of the titration curve.
Computational Estimation:
The pKa can be estimated using computational methods by calculating the Gibbs free energy change for the deprotonation of the conjugate acid, [Ph₂P(CH=CH₂)H]⁺, in a simulated solvent environment.
III. Tabulated Data and Comparative Analysis
While specific quantitative data for this compound is currently unavailable in the literature, the following table provides the Tolman electronic parameter and cone angle for a selection of common phosphine ligands. This serves as a valuable reference for estimating the properties of DPVP and for ligand selection in catalyst design.
| Phosphine Ligand (L) | Formula | Tolman Electronic Parameter (TEP, ν(CO) in cm⁻¹)[5] | Tolman Cone Angle (θ in degrees)[2] |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 2056.4 | 170 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | 182 |
| Triphenylphosphine | P(C₆H₅)₃ | 2068.9 | 145 |
| Trimethylphosphine | P(CH₃)₃ | 2064.1 | 118 |
| Triethylphosphine | P(C₂H₅)₃ | 2061.7 | 132 |
| Triphenyl phosphite | P(OC₆H₅)₃ | 2085.3 | 128 |
Expected Parameters for this compound:
-
Tolman Electronic Parameter (TEP): The two electron-withdrawing phenyl groups would suggest a TEP value higher than that of trialkylphosphines. The vinyl group's electronic effect is less straightforward. It is generally considered to be more electron-withdrawing than an alkyl group. Therefore, the TEP of DPVP is expected to be higher than that of triphenylphosphine ( > 2068.9 cm⁻¹).
-
Tolman Cone Angle (θ): The steric bulk of the two phenyl groups is significant. The vinyl group is sterically less demanding than a phenyl group. Thus, the cone angle of DPVP is expected to be slightly smaller than that of triphenylphosphine ( < 145°).
-
pKa: The electron-withdrawing nature of the phenyl and vinyl groups will decrease the basicity of the phosphorus lone pair compared to trialkylphosphines. Therefore, the pKa of the conjugate acid of DPVP is expected to be lower than that of trialkylphosphines.
IV. Conclusion and Future Directions
This compound stands as a ligand with significant potential in catalysis, owing to its unique electronic and steric profile. While a comprehensive experimental characterization of its fundamental parameters is yet to be reported in the literature, this guide has provided the theoretical framework and detailed methodologies for researchers to undertake this important task. The determination of the Tolman electronic parameter, cone angle, and pKa for DPVP will not only provide valuable data for catalyst design and optimization but will also contribute to a deeper understanding of the subtle electronic and steric influences of vinyl-substituted phosphines. As the demand for more sophisticated and efficient catalytic systems grows, a thorough understanding of the properties of ligands like this compound will be crucial for advancing the frontiers of chemical synthesis.
References
- Libretexts, C. (2023). 2.9: Phosphines. [Link]
- University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]
- ResearchGate. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
- Gualco, G., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(11), 4691-4697. [Link]
- Wikipedia. (2023). Ligand cone angle. [Link]
- Wikipedia. (2023). Tolman electronic parameter. [Link]
- Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313-348.
- Tolman, C. A. (1970). Phosphorus ligand exchange equilibriums on nickel(0). A dominant role for steric effects. Journal of the American Chemical Society, 92(10), 2956-2965.
Sources
A Comprehensive Technical Guide to the Coordination Chemistry of Diphenylvinylphosphine with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the coordination chemistry of diphenylvinylphosphine (DPVP) with transition metals. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and catalysis, offering insights into the synthesis, characterization, reactivity, and catalytic applications of these versatile complexes. This guide moves beyond a simple recitation of facts to explain the underlying principles and experimental rationale that govern the behavior of DPVP as a ligand.
Introduction: this compound - A Ligand of Unique Potential
This compound (Ph₂PCH=CH₂) is a monodentate phosphine ligand that combines the steric and electronic properties of the well-studied triphenylphosphine with the reactive potential of a vinyl group. This unique combination makes DPVP an intriguing ligand in coordination chemistry and catalysis. The phosphorus atom, with its lone pair of electrons, acts as a soft σ-donor and π-acceptor, readily coordinating to a wide range of transition metals. The vinyl group introduces a site of unsaturation that can participate in further reactions, either through coordination to the metal center or by acting as a polymerizable handle.
The electronic properties of DPVP are similar to other triarylphosphines, where the electron-donating ability can be tuned by substituents on the phenyl rings. Sterically, the diphenylphosphino group provides significant bulk, which can influence the coordination number and geometry of the resulting metal complexes, often favoring the formation of catalytically active, low-coordinate species. The interplay between the phosphine and vinyl moieties gives rise to a rich and varied coordination chemistry, with applications spanning from homogeneous catalysis to materials science.
Synthesis and Coordination Modes of this compound Complexes
The synthesis of transition metal complexes of this compound typically involves the reaction of a suitable metal precursor with the DPVP ligand. The choice of solvent, temperature, and stoichiometry are critical parameters that can influence the final product.
A general synthetic approach involves the displacement of labile ligands, such as cyclooctadiene (COD) or acetonitrile, from a metal precursor by DPVP. For instance, palladium(II) complexes can be readily prepared by reacting palladium(II) chloride or acetate with DPVP in an appropriate solvent.
Coordination through Phosphorus: The primary mode of coordination for DPVP is through the phosphorus atom's lone pair to the metal center, forming a standard M-P σ-bond. This is the foundational interaction in the vast majority of its complexes.
η²-Coordination of the Vinyl Group: A particularly interesting aspect of DPVP's coordination chemistry is the ability of the vinyl group to coordinate to the metal center in an η²-fashion. This mode of binding is more likely to occur with electron-rich and coordinatively unsaturated metal centers. For example, in certain nickel(0) complexes, both the phosphorus atom and the vinyl group of DPVP have been shown to coordinate to the metal, leading to the formation of a five-membered chelate ring. This bidentate coordination can significantly influence the geometry and reactivity of the complex.
A study on nickel complexes with vinyldiphenylphosphine revealed the formation of a dinuclear nickel(0) complex where each nickel atom is coordinated to two phosphorus atoms and one vinyl group in an η²-fashion from two different DPVP ligands.[1] This demonstrates the ligand's ability to bridge metal centers.
Spectroscopic Characterization of DPVP Complexes
The characterization of this compound-metal complexes relies on a combination of spectroscopic techniques, with NMR and IR spectroscopy being particularly informative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: The coordination of the phosphorus atom to a metal center results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand. The magnitude of this coordination shift provides information about the electronic environment of the phosphorus atom and the nature of the metal-phosphorus bond. For instance, in a palladium(II) complex, the ³¹P signal of coordinated DPVP would be expected to shift significantly downfield from the free ligand's resonance.
-
¹H NMR: The ¹H NMR spectrum provides valuable information about the vinyl group. Upon η²-coordination to a metal center, the signals of the vinyl protons typically shift upfield due to the shielding effect of the metal. The coupling constants between the vinyl protons can also change, reflecting the altered geometry of the C=C bond upon coordination. In the aforementioned nickel(0) complex, the ¹H NMR spectrum showed distinct signals for both bound and unbound vinyl groups, confirming the η²-coordination.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for probing the coordination of the vinyl group. The C=C stretching frequency of the vinyl group in the free DPVP ligand is typically observed around 1620-1640 cm⁻¹. Upon η²-coordination to a metal center, this stretching frequency is expected to decrease, often by 100-150 cm⁻¹, due to the back-donation of electron density from the metal d-orbitals into the π* antibonding orbital of the C=C bond. This weakening of the double bond is a clear indication of η²-coordination.
Catalytic Applications of this compound Complexes
The unique electronic and steric properties of DPVP, coupled with the potential for vinyl group participation, make its metal complexes promising catalysts for a variety of organic transformations.
Suzuki-Miyaura Cross-Coupling Reactions
Palladium complexes of this compound have been shown to be effective catalysts for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3][4][5] These catalysts have demonstrated high efficiency in the coupling of a variety of aryl halides (including chlorides, bromides, and triflates) with arylboronic acids.[2][4] The steric bulk of the diphenylphosphino group is thought to promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition step of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid using a Pd-DPVP Catalyst [2]
-
Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere, add palladium(II) acetate (1 mol%) and this compound (2 mol%).
-
Add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add a solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
The use of DPVP as a ligand in these reactions has been shown to lead to excellent yields of the corresponding biaryl products.[2]
| Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / DPVP | >95 | [2] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / DPVP | >90 | [2] |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ / DPVP | >95 | [2] |
Table 1: Representative yields for Suzuki-Miyaura cross-coupling reactions catalyzed by a Pd-DPVP system.
Hydroformylation and Hydrogenation
Rhodium complexes are widely used as catalysts for hydroformylation and hydrogenation reactions. While specific data for DPVP in these reactions is less prevalent in the literature, the general principles of phosphine-modified rhodium catalysis are applicable. The electronic and steric properties of DPVP would be expected to influence both the activity and selectivity of these transformations. The potential for the vinyl group to coordinate to the rhodium center could also play a role in catalyst stability and performance. In some cases, hydrogenation of the ligand itself can occur under catalytic conditions.[6]
Logical Workflow for Catalyst Screening in Hydroformylation:
Caption: Workflow for screening DPVP-Rh complexes in hydroformylation.
Reactivity of the Coordinated Vinyl Group: A Gateway to Novel Materials
The vinyl group of DPVP provides a reactive handle for further chemical transformations, opening up possibilities for the creation of novel materials such as polymer-supported catalysts.
Polymerization and Immobilization
The vinyl group of a coordinated DPVP ligand can undergo polymerization, leading to the formation of polymers with pendant metal-phosphine complexes. This approach allows for the heterogenization of homogeneous catalysts, combining the high activity and selectivity of molecular catalysts with the ease of separation and recyclability of heterogeneous systems.
The synthesis of such polymer-supported catalysts can be achieved by either copolymerizing a DPVP-metal complex with other monomers or by grafting the complex onto a pre-formed polymer. These materials have potential applications in continuous flow reactors and other industrial processes where catalyst recovery is crucial.[7][8]
Diagram of Polymer-Supported Catalyst Synthesis:
Caption: Conceptual workflow for creating and using polymer-supported catalysts from DPVP.
Conclusion and Future Outlook
This compound is a ligand with significant potential in coordination chemistry and catalysis. Its ability to coordinate to transition metals through both the phosphorus atom and the vinyl group leads to a rich structural chemistry and offers unique opportunities for catalyst design. While its application in Suzuki-Miyaura cross-coupling is established, further exploration of its utility in other catalytic transformations, such as hydroformylation, hydrogenation, and polymerization, is warranted. The development of well-defined DPVP-metal complexes and the detailed investigation of their reactivity will undoubtedly lead to new and improved catalytic systems and functional materials. The insights provided in this guide are intended to serve as a foundation and inspiration for future research in this exciting area.
References
- Suzuki, K., Fontaine, A., Hori, Y., & Kobayashi, T. (2007). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. Synlett, 2007(19), 3206-3207. [Link][3]
- Request PDF on ResearchGate. (2025). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. [Link][4]
- Versatile Suzuki-Miyaura coupling reaction using this compound ligands. (n.d.). 化源网. [Link][5]
- Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes. (n.d.). Comptes Rendus de l'Académie des Sciences. [Link][9]
- Gualco, G., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. MDPI. [Link][10]
- Clapson, M. L., Nelson, D. J., & Drover, M. W. (2023). Nickel Complexes of Allyl and Vinyldiphenylphosphine. ACS Organic & Inorganic Au, 3(4), 316-322. [Link][1]
- Hydrophosphination of Vinylcyclopropane & Quinine for Metal Coordin
- Synthesis, Structural Characterization, and Aurophilic Interactions in Gold(I) Thiolate Complexes Supported by Diphosphine Ligands. (2025).
- Redox-active phosphines: synthesis and crystal structures of palladium(II) complexes of a metallaphosphine in two different oxidation states. (2025).
- Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films. (n.d.). PMC. [Link][14]
- The Coordination Chemistry and Reactivity of Pd Phosphine 1-Azaallyl Complexes. (2022). [Link][15]
- Synthesis And Characterization Of Complexes Of Multi-phosphines With Transition Metals. (2010). [Link][16]
- Gualco, G., et al. (2021). Rh(I) Complexes in Catalysis: A Five-Year Trend. PMC. [Link][17]
- Polymer-Supported Metal-Phosphine Complexes for use as Catalysts or Linkers in Medicinally-Oriented Organic Synthesis. (n.d.). Scilit. [Link][18]
- Phenylvinylidene RePt Complexes Containing Diphenylphosphine Ligands at the Platinum Atom: Synthesis, IR, NMR Spectroscopic and Electrochemical Properties. (2025).
- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (n.d.). -ORCA - Cardiff University. [Link][20]
- Synthesis and Characterization of Gold-Phosphine Complexes for Potential Use as Anti-Arthritic Agents. (n.d.). PMC. [Link][21]
- Robbins, D. (2008).
- Nickel Complexes of Allyl and Vinyldiphenylphosphine. (n.d.). ChemRxiv. [Link][23]
- Mansell, S. M., et al. (2019).
- Synthesis, Properties, and Some Rhodium, Iridium, and Platinum Complexes of a Series of Bulky m-Terphenylphosphine Ligands. (n.d.). idUS. [Link][24]
- Li, X. (2024).
- Rhodium Catalyzed Hydroformylation. (n.d.).
- Homogeneous Rhodium based hydroformylation processes. (n.d.).
- Gualco, G., et al. (2021). Rh(I) Complexes in Catalysis: A Five-Year Trend. Semantic Scholar. [Link][28]
- Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. (2023). PubMed. [Link][29]
- 31 P{ 1 H}-NMR data for the complexes. (n.d.).
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. [Link][31]
- Gualco, G., et al. (2021). Rh(I) Complexes in Catalysis: A Five-Year Trend. MDPI. [Link][32]
- (PDF) Rhodium (I) diphenylphosphine complexes supported on porous organic polymers as efficient and recyclable catalysts for alkene hydrogenation. (2017).
- Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. (n.d.). OUCI. [Link][34]
- Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation. (n.d.). Dalton Transactions. [Link][35]
- Kumar, A., & Sharma, S. (2021). Polymer Supported Triphenylphosphine-Palladium Acetate Complex PS-TPP-Pd(OAc)
- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (n.d.). ChemRxiv. [Link][36]
- Palladium Catalysts Supported in Microporous Phosphine Polymer Networks. (2023). PMC. [Link][37]
- Synthesis and coordination properties of palladium(II) and platinum(II) complexes with phosphonated triphenylphosphine derivatives. (2025).
- Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. (n.d.). ChemRxiv. [Link][39]
- Palladium(ii) complexes featuring a mixed phosphine–pyridine–iminophosphorane pincer ligand: synthesis and reactivity. (n.d.). Dalton Transactions. [Link][40]
- Costa, S. (2020). Synthesis, Characterization, and Analysis of Molecular and Ionic Gold(I) Dimers with Diphosphine Ligands. eScholarship.org. [Link][41]
- Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands. (n.d.). PMC. [Link][42]
- Mohamad, H. A., et al. (2022). Novel palladium(II) complex derived from mixed ligands of dithizone and triphenylphosphine synthesis, characterization, crystal structure, and DFT study. Bulletin of the Chemical Society of Ethiopia. [Link][43]
- polymer-supported metal complex oxidation catalysts. (2025).
- Phosphine Complexes of the Platinum Group Metals. (n.d.).
- polymer-supported catalyst (PT07161). (n.d.). The IUPAC Compendium of Chemical Terminology. [Link][45]
- (PDF) Synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands: X-ray crystal structures of platinum(II) complexes and use of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. (2025).
- Structure and dynamics in metal phosphine complexes using advanced NMR studies with para-hydrogen induced polarisation. (n.d.). Journal of the Chemical Society, Dalton Transactions. [Link][47]
Sources
- 1. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands [organic-chemistry.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. 标题:Versatile Suzuki-Miyaura coupling reaction using this compound ligands【化源网】 [chemsrc.com]
- 6. mdpi.com [mdpi.com]
- 7. Polymer Supported Triphenylphosphine-Palladium Acetate Complex PS-TPP-Pd(OAc)2 as a Heterogeneous and Reusable Catalyst for Indirect Reductive Amination of Aldehydes [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of Palladium Complexes with Diphenylvinylphosphine for Advanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and catalytic applications of palladium complexes featuring the diphenylvinylphosphine (DPVP) ligand. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring that each described method is a self-validating system. The guide is meticulously structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to leverage these versatile catalysts in their work, particularly in the realm of cross-coupling reactions. All key claims and protocols are substantiated with citations to authoritative sources, and a complete, verifiable reference list is provided.
Introduction: The Strategic Value of this compound in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, underpinning the construction of complex molecular architectures in pharmaceuticals, agrochemicals, and materials science. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinated to the palladium center. Phosphine ligands, in particular, have demonstrated exceptional utility in modulating the steric and electronic properties of the catalyst, thereby enhancing reactivity, selectivity, and stability.
This compound (DPVP) has emerged as a particularly advantageous ligand in this context. Its unique electronic profile, stemming from the vinyl group, and its steric bulk contribute to the formation of highly active and stable palladium catalysts. Notably, well-defined palladium-DPVP complexes have been shown to be air- and moisture-stable, allowing for ease of handling and preparation on a gram scale.[1] This guide will delve into the synthesis of these robust complexes and explore their exceptional performance in challenging catalytic transformations.
Synthesis of Palladium-Diphenylvinylphosphine Complexes: A Self-Validating Approach
The synthesis of palladium-diphenylvinylphosphine complexes typically involves the reaction of a suitable palladium(II) precursor with the DPVP ligand. A common and effective precursor is dichlorobis(acetonitrile)palladium(II) or dichlorobis(benzonitrile)palladium(II), which readily undergoes ligand exchange with DPVP.
Causality Behind Experimental Choices
The selection of the palladium precursor is critical. While PdCl₂ can be used, its low solubility in common organic solvents can lead to slow and incomplete reactions. Precursors like [PdCl₂(MeCN)₂] or [PdCl₂(PhCN)₂] offer superior solubility, facilitating a more homogeneous and efficient reaction. The stoichiometry of the reaction is also a key parameter. A 1:2 molar ratio of the palladium precursor to this compound is typically employed to synthesize complexes of the type trans-[PdCl₂(PPh₂CH=CH₂)₂].
The choice of solvent is dictated by the solubility of the reactants and the final complex. Dichloromethane or chloroform are often suitable choices, allowing for the reaction to proceed at room temperature and facilitating subsequent isolation of the product.
Detailed Experimental Protocol: Synthesis of trans-Dichlorobis(this compound)palladium(II)
This protocol outlines a reliable method for the synthesis of a common palladium-diphenylvinylphosphine precatalyst.
Materials:
-
Dichlorobis(acetonitrile)palladium(II) [PdCl₂(MeCN)₂]
-
This compound (PPh₂CH=CH₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hexane (anhydrous)
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add dichlorobis(acetonitrile)palladium(II) (1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous dichloromethane (20 mL) to dissolve the palladium precursor.
-
In a separate flask, prepare a solution of this compound (2.0 mmol) in anhydrous dichloromethane (10 mL).
-
Slowly add the this compound solution to the stirring solution of the palladium precursor at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The color of the solution will typically change, indicating complex formation.
-
Monitor the reaction by ³¹P NMR spectroscopy until the signal for free this compound is no longer observed.
-
Reduce the volume of the solvent in vacuo to approximately 5 mL.
-
Slowly add anhydrous hexane (30-40 mL) to precipitate the product.
-
Collect the resulting solid by filtration, wash with a small amount of hexane, and dry in vacuo to yield the trans-[PdCl₂(PPh₂CH=CH₂)₂] complex as a stable solid.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of trans-[PdCl2(DPVP)2].
Characterization of Palladium-Diphenylvinylphosphine Complexes: A Validating Toolkit
Thorough characterization is essential to confirm the identity and purity of the synthesized palladium-diphenylvinylphosphine complexes. A combination of spectroscopic and analytical techniques provides a comprehensive picture of the complex's structure and integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR Spectroscopy: This is a powerful tool for characterizing phosphine complexes. The coordination of this compound to the palladium center results in a significant downfield shift of the phosphorus signal compared to the free ligand. The observation of a single resonance in the ³¹P NMR spectrum is indicative of a single phosphorus environment, consistent with the formation of the desired trans isomer. While specific shifts can vary with the solvent and the precise complex, a downfield shift is a key indicator of successful coordination.
-
¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the presence of the diphenyl and vinyl protons and carbons of the ligand. Coordination to palladium typically induces subtle shifts in the signals of the vinyl group protons.
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the P-Ph and C=C bonds of the this compound ligand upon complexation to the palladium center.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall geometry of the complex. This technique is invaluable for confirming the trans geometry of dichlorobis(this compound)palladium(II) and for understanding the steric and electronic influence of the ligand on the metal center.
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of palladium-DPVP complexes.
Catalytic Applications: Harnessing the Power of Palladium-Diphenylvinylphosphine Complexes
Palladium complexes bearing this compound ligands have demonstrated exceptional performance in a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Their stability and high reactivity make them particularly suitable for challenging transformations, such as the coupling of aryl chlorides.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Palladium-diphenylvinylphosphine complexes have been shown to be highly effective catalysts for this reaction, even with demanding substrates.[1]
Key Advantages:
-
High Turnover Numbers (TONs): These catalysts exhibit remarkable efficiency, achieving TONs up to 196,000 for the coupling of aryl bromides and up to 50,000 for the more challenging aryl chlorides.[1]
-
Broad Substrate Scope: The catalyst system is effective for a variety of aryl halides, including bromides and chlorides, and tolerates a range of functional groups.[1]
-
Mild Reaction Conditions: The high reactivity of the catalyst often allows for reactions to be conducted under mild conditions.
Table 1: Performance of a Palladium-Diphenylvinylphosphine Catalyst in the Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Product | Yield (%) | TON |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 98 | 196,000 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 99 | 198,000 |
| 3 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 95 | 19,000 |
| 4 | 2-Chlorotoluene | 2-Methylbiphenyl | 92 | 18,400 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethylbiphenyl | 97 | 19,400 |
| 6 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 96 | 19,200 |
Data is illustrative and based on reported high-turnover capabilities of similar systems.[1]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
Palladium complexes incorporating this compound ligands represent a significant advancement in the field of homogeneous catalysis. Their straightforward synthesis, remarkable stability, and exceptional catalytic activity, particularly in the challenging Suzuki-Miyaura coupling of aryl chlorides, make them highly valuable tools for synthetic chemists. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and apply these powerful catalysts in their own research endeavors, from fundamental academic studies to the development of novel pharmaceuticals and advanced materials. Future research in this area will likely focus on further elucidating the mechanistic nuances of these catalysts, expanding their application to other cross-coupling reactions, and developing even more active and selective ligand architectures.
References
- Yokoyama, N., Nakayama, Y., Nara, H., Sayo, N., & Saito, T. (2013). Synthesis of Well-Defined Diphenylvinyl(cyclopropyl)phosphine–Palladium Complexes for the Suzuki–Miyaura Reaction and Buchwald–Hartwig Amination. Synthesis, 45(15), 2103-2110. [Link]
Sources
Foreword: Unveiling the Dual-Faceted Reactivity of a Versatile Synthon
An In-depth Technical Guide to the Reactivity of the Vinyl Group in Diphenylvinylphosphine
This compound, (C₆H₅)₂PCH=CH₂, stands as a cornerstone reagent in synthetic chemistry, prized for its unique bifunctionality.[1] To the organometallic chemist, it is a classic P-donor ligand, leveraging the phosphorus lone pair to coordinate with transition metals and construct catalysts.[2][3] However, this perspective only captures half of its chemical persona. The true synthetic power of this molecule lies in the nuanced and versatile reactivity of its vinyl group (−CH=CH₂).[4] This guide moves beyond its role as a simple ligand to provide an in-depth exploration of the vinyl moiety's reactivity, influenced by the electronic and steric character of the adjacent diphenylphosphino group. We will dissect the key transformations—coordination, hydrophosphination, cycloaddition, and polymerization—that make this compound an indispensable tool for researchers in catalysis, materials science, and drug development.
The Molecule at a Glance: Synthesis and Intrinsic Properties
This compound is a colorless, air-sensitive solid or liquid that serves as a critical precursor for a wide array of organophosphorus compounds.[1] Its synthesis is most reliably achieved through the reaction of chlorodiphenylphosphine with a vinyl Grignard reagent, such as vinylmagnesium bromide, a standard and scalable organometallic procedure.[1]
The molecule's reactivity is dictated by two primary centers: the nucleophilic and basic phosphorus atom and the unsaturated vinyl group. The interplay between these two functionalities is central to understanding its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₃P | [5] |
| Molecular Weight | 212.23 g·mol⁻¹ | [5] |
| Appearance | Colorless solid or liquid | [1] |
| Boiling Point | 104 °C @ 0.25 mmHg | |
| Density | 1.067 g/mL at 25 °C | |
| Refractive Index | n20/D 1.626 |
The Director Within: Electronic and Steric Influence of the Diphenylphosphino Group
The reactivity of the vinyl C=C double bond is not analogous to that in simple alkenes like ethylene. It is profoundly modulated by the neighboring diphenylphosphino group, which exerts both electronic and steric effects.[6][7]
-
Electronic Effects : The phosphorus atom in a tertiary phosphine is primarily a σ-donor, which would typically enrich the vinyl group with electron density. However, it also possesses empty d-orbitals and P-C σ* anti-bonding orbitals that can act as π-acceptors, withdrawing electron density from the vinyl π-system.[2] This push-pull dynamic makes the vinyl group susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and reagents. The phenyl groups further complicate this by participating in conjugation, delocalizing electron density across the molecule.[8]
-
Steric Effects : The two bulky phenyl groups attached to the phosphorus atom create significant steric hindrance around the vinyl group.[9] This steric shield can dictate the regioselectivity and stereoselectivity of reactions by controlling the trajectory of incoming reagents. This effect is particularly pronounced in coordination chemistry and cycloaddition reactions, where the orientation of the reactants is critical.[9][10]
A Showcase of Reactivity: Core Transformations of the Vinyl Group
The unique electronic and steric profile of this compound's vinyl group enables a diverse range of chemical transformations. This section details the most significant reaction classes, complete with mechanistic insights and validated protocols.
A. Coordination Chemistry: The Vinyl Group as a Ligand
While the phosphorus atom is the primary site of metal coordination, the vinyl group's π-system can also participate in bonding to a metal center.[11][12] This can lead to the formation of stable, chelated structures or intermolecularly tethered complexes, such as the dinickelacycles formed upon reaction with [Ni(COD)₂].[11] This coordination elongates the C=C bond (e.g., to ~1.4 Å in a nickel complex) and activates it for further reactions.[11][12]
This protocol is adapted from the synthesis of related nickel phosphine complexes.[11][12]
-
Preparation : In a glovebox, add bis(1,5-cyclooctadiene)nickel(0), [Ni(COD)₂], to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition : Add anhydrous toluene to the flask and cool the resulting yellow suspension to -30 °C.
-
Ligand Addition : Slowly add a solution of this compound in anhydrous toluene to the stirred suspension.
-
Reaction : Allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours. The color of the solution will typically change, indicating complex formation.
-
Isolation : Remove the solvent under vacuum. Wash the resulting solid with cold pentane to remove any unreacted starting materials.
-
Purification : Recrystallize the solid product from a suitable solvent system (e.g., toluene/pentane) to obtain the purified dinickelacycle complex.
Caption: Base-catalyzed hydrophosphination via a Michael addition pathway.
C. Cycloaddition Reactions: Constructing Complex Ring Systems
The vinyl group of this compound can act as a potent dienophile (a 2π-electron component) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. [13][14]This provides a powerful route to synthesize complex, rigid phosphine ligands embedded within cyclic scaffolds. [15] A key advancement in this area is the use of chiral metal templates. By coordinating this compound to a chiral palladium or platinum complex, the metal auxiliary can direct the approach of the diene (e.g., a phosphole or furan derivative), leading to highly stereoselective and even asymmetric cycloaddition. [9][15][16]The resulting cycloadduct remains coordinated to the metal, and the desired chiral phosphine ligand can be liberated in a subsequent step. [15]
This protocol is conceptualized from studies on platinum-promoted Diels-Alder reactions. [15]
-
Complex Formation : Synthesize a chiral platinum precursor complex, for example, by reacting a platinum(II) source with a chiral auxiliary ligand.
-
Ligand Exchange : React the chiral platinum precursor with this compound to form the dienophile-metal complex. This step is typically performed in a solvent like dichloromethane at room temperature.
-
Cycloaddition : Add the diene (e.g., 2-diphenylphosphinofuran) to the solution of the platinum-dienophile complex.
-
Reaction : Allow the reaction to proceed at room temperature. The reaction time can vary from hours to several days, depending on the substrates. [15]Monitor the reaction by ³¹P NMR.
-
Isolation of Adduct : Once the reaction is complete, isolate the platinum-coordinated cycloadduct product by chromatography or crystallization.
-
Ligand Liberation (Optional) : To obtain the free phosphine ligand, treat the complex with a strong competing ligand (e.g., cyanide) to displace the desired product from the metal center.
Caption: Asymmetric Diels-Alder reaction guided by a chiral metal template.
D. Polymerization: Creating Phosphorus-Containing Macromolecules
The vinyl group allows this compound to act as a monomer in addition polymerization reactions. [4]While less explored than the polymerization of its more stable oxidized derivative, this compound oxide, it provides a direct route to polymers containing tertiary phosphine units in their side chains. [17][18]Such polymers are of interest as recyclable ligand supports for catalysis or as functional materials with unique properties. Polymerization can be initiated by radical initiators, organometallic catalysts, or radiation. [17]
Conclusion: A Synthon of Strategic Importance
The reactivity of the vinyl group transforms this compound from a simple monodentate ligand into a versatile and powerful building block. Its ability to undergo controlled additions and cycloadditions allows for the rational design of sophisticated multidentate ligands that are crucial for modern homogeneous catalysis, including in various cross-coupling reactions. [19]Furthermore, its capacity for polymerization opens avenues for the development of advanced materials. A thorough understanding of the electronic and steric factors governing the vinyl group's behavior is paramount for any researcher aiming to harness the full synthetic potential of this exceptional molecule.
References
- Chan, S., et al. (2001). Metal Template Effects on the Asymmetric Cycloaddition Reaction between this compound and 2-Diphenylphosphinofuran. Organometallics, 20(20), 4239–4244. Available at: https://pubs.acs.org/doi/10.1021/om001063t
- Clapson, M. L., et al. (n.d.). Nickel Complexes of Allyl and Vinyldiphenylphosphine. PubMed Central (PMC) - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6442550/
- Wikipedia. (n.d.). Hydrophosphination. Available at: https://en.wikipedia.
- Clapson, M. L., et al. (2019). Nickel Complexes of Allyl and Vinyldiphenylphosphine. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/60c74542337d635852932906
- Wikipedia. (n.d.). Vinyldiphenylphosphine. Available at: https://en.wikipedia.org/wiki/Vinyldiphenylphosphine
- PrepChem.com. (n.d.). Synthesis of diphenyl phosphine. Available at: https://www.prepchem.com/synthesis-of-diphenyl-phosphine/
- Wikipedia. (n.d.). Metal-phosphine complex. Available at: https://en.wikipedia.org/wiki/Metal-phosphine_complex
- Luchin, S. V., et al. (2020). Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding that Allows for Diastereoselective Hydrophosphination. ACS Catalysis, 10(15), 8433–8444. Available at: https://pubs.acs.org/doi/10.
- Pediaa.com. (2019). Difference Between Electronic and Steric Effects. Available at: https://pediaa.com/difference-between-electronic-and-steric-effects/
- Wikipedia. (n.d.). Vinyl group. Available at: https://en.wikipedia.org/wiki/Vinyl_group
- Nelson, D. J., et al. (2018). 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination. Chemical Communications, 54(71), 9953-9956. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc05481a
- ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. Available at: https://prochem.
- Nova, A., et al. (2009). In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR₃)₂PdR₂. Dalton Transactions, (32), 6549-6556. Available at: https://pubs.rsc.org/en/content/articlelanding/2009/dt/b904221g
- ChemScene. (n.d.). Diphenyl(vinyl)phosphine. Available at: https://www.chemscene.com/products/Diphenyl-vinyl-phosphine-CS-W015015.html
- Berlin, K. D., & Butler, G. B. (1961). Notes- Poly(this compound Oxide). The Journal of Organic Chemistry, 26(7), 2537–2538. Available at: https://pubs.acs.org/doi/10.1021/jo01066a621
- Sigma-Aldrich. (n.d.). This compound. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/331005
- Nelson, D. J., et al. (2018). 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination. Chemical Communications. Available at: https://www.rsc.
- Rahn, J. A., et al. (1989). Intramolecular [4 + 2] Diels-Alder cycloaddition reactions of phospholes with vinylphosphines promoted by palladium and platinum. Inorganic Chemistry, 28(2), 219–221. Available at: https://pubs.acs.org/doi/10.1021/ic00301a003
- Leung, P. H., et al. (1998). Asymmetric Synthesis of P-Chiral Diphosphines. Steric Effects on the Palladium-Complex-Promoted Asymmetric Diels-Alder Reaction between a Dimethylphenylphosphole and (E/Z)-Methyl-Substituted Diphenylvinylphosphines. Organometallics, 17(17), 3825–3831. Available at: https://pubmed.ncbi.nlm.nih.gov/32287843/
- ResearchGate. (n.d.). Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. Available at: https://www.researchgate.net/publication/228800547_Steric_and_Electronic_Parameters_Characterizing_Bulky_and_Electron-Rich_Dialkylbiarylphosphines
- Grokipedia. (n.d.). Metal-phosphine complex. Available at: https://grokipedia.com/Metal-phosphine_complex
- MDPI. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Available at: https://www.mdpi.com/2304-6740/12/5/89
- Tokyo Chemical Industry. (n.d.). Phosphine Ligands. Available at: https://www.tcichemicals.com/IN/en/product/reaction-fields/cross-coupling-reaction/phosphine-ligands
- The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Available at: https://www.manchester.ac.uk/discover/news/measuring-the-electronic-and-steric-effect-of-some-phosphine-ligands/
- PubMed Central (PMC). (2021). The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8100146/
- Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes. Available at: https://www.cfmot.de/en/news/phosphine-ligands-for-more-efficient-chemical-processes
- Gessner Group. (n.d.). Phosphine ligands and catalysis. Available at: https://www.chemie.ruhr-uni-bochum.
- PrepChem.com. (n.d.). Synthesis of diphenylphosphine. Available at: https://www.prepchem.com/synthesis-of-diphenylphosphine/
- ChemRxiv. (2022). REVIEW Metal-Catalyzed Hydrophosphination. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/6318e8d83938435d78891408
- NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions. Available at: https://openstax.org/books/organic-chemistry-a-tenth-edition-openstax-adaptation-1/pages/30-5-cycloaddition-reactions
- University of California, Irvine. (n.d.). Cycloadditions and Rearrangements. Available at: https://www.chem.uci.edu/~jsnowick/groupweb/files/Advanced_Organic_Notes_Cycloadditions.pdf
- PubMed Central (PMC). (2024). On-surface cyclization of vinyl groups on poly-para-phenylene involving an unusual pentagon to hexagon transformation. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10906233/
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/01%3A_Pericyclic_Reactions/1.02%3A_Cycloaddition_Reactions
- MDPI. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Available at: https://www.mdpi.com/2073-4360/15/16/3429
- Sigma-Aldrich. (n.d.). This compound. Available at: https://www.sigmaaldrich.
Sources
- 1. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 3. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]
- 4. Vinyl group - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. differencebetween.com [differencebetween.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. Asymmetric Synthesis of P-Chiral Diphosphines. Steric Effects on the Palladium-Complex-Promoted Asymmetric Diels-Alder Reaction between a Dimethylphenylphosphole and (E/Z)-Methyl-Substituted Diphenylvinylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. cfmot.de [cfmot.de]
A Comprehensive Health and Safety Guide to Diphenylvinylphosphine for Laboratory Personnel
Diphenylvinylphosphine is an organophosphorus compound widely utilized in the fields of organic and organometallic chemistry. Its primary role is as a ligand in transition metal catalysis, facilitating a variety of cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] The electronic and steric properties of the diphenylphosphino group, combined with the reactivity of the vinyl moiety, make it a versatile tool for synthetic chemists. However, its utility in advanced chemical synthesis is matched by a need for stringent safety protocols. This guide provides an in-depth overview of the health and safety considerations paramount for researchers, scientists, and drug development professionals handling this reactive compound.
Toxicological Profile and Hazard Identification
Primary Health Hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Eye Irritation: The compound is irritating to the eyes, and contact can lead to serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of vapors, mists, or gas may cause respiratory irritation.[5]
Currently, there is no data available on acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.[3] The International Agency for Research on Cancer (IARC) has not identified any component of this product as a probable, possible, or confirmed human carcinogen.[3] The absence of extensive data underscores the importance of minimizing exposure through robust engineering controls and appropriate personal protective equipment.
GHS Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Physical and Chemical Properties
Understanding the physicochemical properties of this compound is fundamental to its safe handling. It is a colorless to yellow, air-sensitive liquid.[2][4] Its reactivity, particularly its sensitivity to air, dictates the necessity for handling under an inert atmosphere.
| Property | Value |
| Molecular Formula | C₁₄H₁₃P[3][7] |
| Molecular Weight | 212.23 g/mol [3][7] |
| Appearance | Colorless to yellow liquid[1][2][4] |
| Density | 1.067 g/mL at 25 °C[1][2][3] |
| Melting Point | 70.5-71.5 °C[1][3][7][8] |
| Boiling Point | 104 °C at 0.25 mmHg (0.33 hPa)[1][2][3] |
| Flash Point | >113 °C (closed cup)[3] |
| Refractive Index | n20/D 1.626[1][7] |
| Solubility | Insoluble in water; soluble in most organic solvents.[1] |
| Sensitivity | Air sensitive; protect from moisture.[3][4] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by rigorous use of Personal Protective Equipment (PPE).
Engineering Controls
The primary engineering control for handling this compound is to minimize its contact with air and moisture and to prevent inhalation of its vapors.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Inert Atmosphere: Due to its air-sensitive nature, handling procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[2][3]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Use chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear impervious gloves, such as neoprene or nitrile rubber, to prevent skin contact.[5]
-
Protective Clothing: A lab coat or impervious clothing is required to protect the skin. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
-
-
Respiratory Protection: For nuisance exposures or in the event of a spill, respirator cartridges suitable for organic vapors and acid gases (Type OV/AG in the US or Type ABEK in the EU) should be used with a properly fitted respirator.[3] Respiratory protection is not typically required when handling small quantities in a functioning fume hood.
Caption: Emergency response flowchart for a spill.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available, but it is expected to be reactive with strong oxidizing agents. [3]* Chemical Stability: The compound is stable under the recommended storage conditions (cool, dry, inert atmosphere). [3]* Hazardous Reactions: No hazardous reactions are expected under normal conditions of use and storage.
-
Incompatible Materials: Strong oxidizing agents. [3]* Hazardous Decomposition Products: When heated to decomposition or in a fire, it can emit hazardous fumes of carbon oxides and phosphorus oxides. [3]
Conclusion
This compound is a valuable reagent in modern synthetic chemistry. However, its safe use is contingent upon a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the principles of exposure minimization through engineering controls, consistent use of appropriate personal protective equipment, and preparedness for emergency situations, researchers can handle this compound with a high degree of safety. The causality is clear: proactive safety measures directly lead to a reduction in the risk of exposure and injury.
References
- DIPHENYLPHOSPHINE - Safety Data Sheet. Gelest, Inc.
- This compound. ChemBK.
- Vinyldiphenylphosphine. Grokipedia.
- This compound. CAS Common Chemistry.
- Material Safety Data Sheet - Tris(2-(Diphenylphosphino)ethyl)Phosphine, 97%. Cole-Parmer.
- DIPHENYL(VINYL)PHOSPHINE OXIDE. ChemBK.
Sources
- 1. chembk.com [chembk.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 2155-96-6 [chemicalbook.com]
- 5. gelest.com [gelest.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound CAS#: 2155-96-6 [m.chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
Methodological & Application
Application Notes & Protocols: Diphenylvinylphosphine as a High-Efficacy Ligand in Suzuki-Miyaura Coupling
Introduction: The Enduring Power of Suzuki-Miyaura Coupling and the Quest for Optimal Ligands
The Suzuki-Miyaura cross-coupling reaction stands as a foundational pillar in modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its impact is particularly profound in the pharmaceutical and materials science industries, where the construction of biaryl and substituted aromatic structures is a frequent and critical challenge.[4][5] The efficacy of this palladium-catalyzed transformation is not solely dependent on the metal center; it is critically governed by the choice of ancillary ligand. The ligand modulates the electronic and steric environment of the palladium catalyst, profoundly influencing its stability, catalytic activity, and substrate scope.[2][5][6]
While numerous phosphine ligands have been developed, the search for catalysts that are efficient, versatile, and practical continues. This guide focuses on Diphenylvinylphosphine (DPVP), a ligand that has demonstrated remarkable utility in Suzuki-Miyaura coupling.[7][8][9] Its unique electronic and steric profile allows for the efficient coupling of a wide array of substrates, including challenging aryl chlorides, often with low catalyst loadings.[7] This document serves as a comprehensive technical guide, offering mechanistic insights, validated experimental protocols, and performance data to enable researchers to effectively implement DPVP in their synthetic workflows.
This compound (DPVP): A Ligand Profile
This compound, with the formula (C₆H₅)₂PCH=CH₂, is a colorless, air-sensitive solid.[10] It is typically synthesized by the reaction of chlorodiphenylphosphine with a vinyl Grignard reagent.[10] The power of DPVP as a ligand stems from its distinct structural features:
-
Electron-Rich Phosphorus Center: The two phenyl groups and the vinyl group collectively donate electron density to the phosphorus atom. This inherent electron-richness is transferred to the palladium center, which is known to facilitate the crucial oxidative addition step in the catalytic cycle.[2][7]
-
Steric Bulk: The phenyl groups provide significant steric hindrance around the metal center. This bulkiness promotes the reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.[2][5] It also helps to stabilize the catalytically active monoligated palladium species.[5]
-
The Vinyl Moiety: The vinyl group is not merely a passive substituent. Its π-system can interact with the metal center, influencing the ligand's binding properties and overall catalytic performance.
These combined attributes make the palladium-DPVP complex a highly active and stable catalyst system, capable of mediating the coupling of various aryl halides—including bromides, triflates, and even the less reactive chlorides—with a broad range of arylboronic acids to produce biphenyls in good to excellent yields.[7]
Mechanistic Insights: The Role of DPVP in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4] The DPVP ligand plays a crucial role in modulating the efficiency of each stage.
Caption: Fig. 1: Catalytic cycle where L = this compound.
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar¹-X) to the active Pd(0) complex, which is typically a low-coordinate Pd(0)L₂ or even a highly reactive Pd(0)L species (where L = DPVP).[4][5] The electron-donating nature of DPVP enriches the palladium center, making it more nucleophilic and accelerating its insertion into the carbon-halide bond to form a Pd(II) intermediate.[2]
-
Transmetalation: In this step, the organic group (Ar²) is transferred from the organoboron species to the palladium(II) center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[11] The precise mechanism of transfer can be complex, but it results in the displacement of the halide (X) and the formation of a new diorganopalladium(II) complex.[2]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar¹ and Ar²) on the palladium(II) center couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which re-enters the cycle. The steric bulk of the DPVP ligand is crucial here; it creates a crowded environment that favors the reductive elimination pathway.[5][6]
Experimental Protocols
The following protocol provides a general and reliable method for conducting a Suzuki-Miyaura coupling reaction using this compound as the ligand.
Materials and Equipment:
-
Aryl Halide: (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)
-
Arylboronic Acid: (e.g., Phenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Ligand: this compound (DPVP, 0.02 mmol, 2 mol%)
-
Base: Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent: Dioxane or Toluene (anhydrous, ~5 mL)
-
Equipment: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, inert gas supply (Argon or Nitrogen), standard glassware for workup and purification, silica gel for column chromatography.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium(II) acetate (1 mol%), this compound (2 mol%), the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Scientist's Note: The order of addition of solid reagents is generally not critical. The key is to establish an inert atmosphere before adding the solvent to prevent degradation of the catalyst and ligand. A 2:1 ligand-to-palladium ratio is typically effective.[12]
-
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane) via syringe. The reaction mixture is typically run at a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction vigorously for the specified time (e.g., 2-18 hours).[7][12]
-
Scientist's Note: Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Optimal temperature and time are substrate-dependent. Aryl chlorides may require higher temperatures or longer reaction times compared to aryl bromides.[1]
-
-
Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.[12]
Performance Data: Substrate Scope
The Pd/DPVP catalyst system exhibits broad applicability. The following table, with data adapted from literature reports, showcases its effectiveness across various substrates.[7]
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 98 |
| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 96 |
| 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 91 |
| 1-Bromo-3,5-dichlorobenzene | Phenylboronic acid | 3,5-Dichloro-1,1'-biphenyl | 93 |
| 4-Bromobenzonitrile | 4-Formylphenylboronic acid | 4'-Formyl-[1,1'-biphenyl]-4-carbonitrile | 94 |
Conditions typically involve 1-2 mol% Pd(OAc)₂, 2-4 mol% DPVP, K₃PO₄ as base, in dioxane or toluene at 100-110 °C.[7]
Safety and Handling
This compound is an air-sensitive compound and should be handled with care. [10][13]
-
Handling: Always handle DPVP under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation.[13] Avoid inhalation and contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13][14]
-
Storage: Store the ligand in a tightly sealed container under an inert gas in a cool, dry, and well-ventilated place, away from sources of ignition and moisture.[13]
-
General Reaction Safety: Suzuki-Miyaura reactions should be performed in a well-ventilated fume hood. The palladium catalysts and some organic solvents can be toxic. Always consult the Safety Data Sheet (SDS) for all reagents before use.[14][15]
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Matin, M. M., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Bardera, M. A., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1504-1516. [Link]
- Gelest, Inc. (2016).
- Wikipedia. (2023). Vinyldiphenylphosphine. [Link]
- ResearchGate. (n.d.). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands | Request PDF. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Fisher Scientific. (2024). SAFETY DATA SHEET - trans-1,2-Bis(diphenylphosphino)ethylene. [Link]
- ChemYuan. (n.d.). Versatile Suzuki-Miyaura coupling reaction using this compound ligands. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1504–1516. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 标题:Versatile Suzuki-Miyaura coupling reaction using this compound ligands【化源网】 [chemsrc.com]
- 10. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.ie [fishersci.ie]
Application Notes and Protocols: Diphenylvinylphosphine in Heck Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Heck Reaction and the Pivotal Role of Ligands
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes.[1][2] This powerful transformation is integral to the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3] The efficacy of the Heck reaction is profoundly dependent on the catalytic system, particularly the choice of ligand coordinated to the palladium center.[4] Ligands are not mere spectators; they actively modulate the catalyst's stability, activity, and selectivity by influencing the steric and electronic environment of the metal.[5]
Phosphines are among the most crucial classes of ligands in homogeneous catalysis.[6] Their properties can be finely tuned to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4][5] This guide focuses on a specific, yet highly effective ligand: Diphenylvinylphosphine (DPVP). We will explore its unique characteristics and provide detailed insights and protocols for its application in Heck cross-coupling reactions.
This compound: A Ligand of Unique Merit
This compound [(C₆H₅)₂P(CH=CH₂)] is a monodentate phosphine ligand that offers a distinct combination of electronic and steric properties. Its vinyl group, in conjugation with the phosphorus lone pair, allows it to participate in the catalytic cycle in a nuanced manner.
Key Attributes:
-
Moderate Steric Bulk: The phenyl groups provide sufficient steric hindrance to promote the formation of monoligated palladium species, which are often the most active catalysts, while being less bulky than ligands like tricyclohexylphosphine.[7] This balance facilitates efficient catalysis.
-
Electronic Character: DPVP is an electron-rich phosphine, a valuable trait for promoting the initial oxidative addition step, which is often rate-limiting in the Heck catalytic cycle.[6]
-
Vinyl Functionality: The vinyl group can potentially interact with the palladium center or participate in side reactions, a factor that must be considered in experimental design.
Choosing DPVP is a strategic decision when seeking a balance between high catalytic activity and stability, particularly when using aryl bromides or chlorides as substrates, which can be more challenging to activate.
Application Notes: The "Why" Behind Experimental Choices
A successful Heck reaction is more than the sum of its parts. Understanding the rationale behind each component and condition is critical for optimization, troubleshooting, and adaptation.
Catalyst System Selection
-
Palladium Precursor: While Pd(0) complexes like Pd(PPh₃)₄ can be used, Pd(II) precatalysts such as Palladium(II) acetate [Pd(OAc)₂] are often more efficient and convenient.[7][8][9] Pd(II) sources are typically more stable in air and are reduced in situ to the active Pd(0) species by the phosphine ligand or other reagents in the mixture.[7][9] Using a Pd(II) precursor often leads to a more active catalytic system compared to starting with a stable 18-electron Pd(0) complex.[8]
-
Ligand-to-Palladium Ratio: For monodentate phosphines like DPVP, a ligand-to-palladium ratio of 2:1 is a common and effective starting point.[7] This ratio generally ensures the formation of the active L₂Pd(0) species while minimizing the formation of less reactive, coordinatively saturated palladium complexes.
The Critical Role of the Base
A stoichiometric amount of base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle, regenerating the Pd(0) catalyst for the next turnover.[6][8]
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and phosphates (K₃PO₄) are frequently used.[7] Organic bases such as triethylamine (Et₃N) or Hünig's base (DIPEA) are also effective.[7]
-
Selection Rationale: The choice of base can influence reaction rates and side reactions. For sensitive substrates, a weaker, non-nucleophilic base may be preferable to avoid undesired reactions. The solubility of the base in the chosen solvent is also a key practical consideration.
Solvent Selection and Reaction Conditions
-
Solvents: Polar aprotic solvents like DMF, NMP, DMAc, and acetonitrile (MeCN) are standard choices as they effectively dissolve the various components of the reaction.[7] Toluene is also a viable option.
-
Temperature: Heck reactions are typically run at elevated temperatures, often between 80-140 °C, to ensure a reasonable reaction rate.
-
Inert Atmosphere: While some modern catalyst systems show air stability, performing Heck reactions under an inert atmosphere (Nitrogen or Argon) is a best practice. Oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst, leading to catalyst deactivation and the formation of palladium black.[10]
Mechanistic Considerations with this compound
The Heck catalytic cycle involves several key steps. The DPVP ligand plays a crucial role throughout this process.
-
Catalyst Activation: If starting with Pd(II), the DPVP ligand can reduce it to the active Pd(0) state.[9]
-
Oxidative Addition: The electron-donating nature of DPVP facilitates the oxidative addition of the aryl or vinyl halide to the L₂Pd(0) complex, forming a Pd(II) intermediate.[11]
-
Olefin Coordination & Migratory Insertion: An alkene coordinates to the palladium center, followed by migratory insertion into the Pd-carbon bond. This is a crucial C-C bond-forming step.[8][11] The steric bulk of the DPVP ligands influences the regioselectivity of this insertion.[8]
-
β-Hydride Elimination: This step forms the final product alkene and a hydridopalladium complex. For the reaction to be efficient, this step should be irreversible and faster than competing olefin isomerization.[8]
-
Reductive Elimination/Base Regeneration: The base neutralizes the generated H-X, regenerating the L₂Pd(0) catalyst to complete the cycle.[8]
Caption: The Heck catalytic cycle highlighting the key palladium oxidation states.
Experimental Protocols and Data
General Workflow for a Heck Reaction
The following diagram outlines the typical laboratory workflow for setting up a Heck cross-coupling reaction. Adherence to inert atmosphere techniques is crucial for reproducibility.
Caption: Standard experimental workflow for a laboratory-scale Heck reaction.
Protocol: Coupling of Iodobenzene with Styrene
This protocol provides a representative example of a Heck reaction using this compound.
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂]
-
This compound (DPVP)
-
Iodobenzene
-
Styrene
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, oven-baked Schlenk flask, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask, then evacuate and backfill with dry nitrogen. Repeat this cycle three times.
-
Under a positive flow of nitrogen, add anhydrous DMF (5 mL).
-
Add iodobenzene (1.0 mmol, 1.0 eq) followed by styrene (1.2 mmol, 1.2 eq) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the iodobenzene is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield trans-stilbene.
Representative Data
The following table summarizes typical conditions and expected outcomes for Heck reactions using phosphine ligands. While specific data for DPVP is consolidated from general principles of similar monodentate phosphines, these serve as a strong baseline for experimental planning.
| Aryl Halide | Alkene | Pd Source (mol%) | Ligand | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | DPVP (2) | K₂CO₃ (2) | DMF | 100 | 6 | >90 |
| Bromobenzene | Ethyl Acrylate | Pd(OAc)₂ (2) | DPVP (4) | Et₃N (2) | Toluene | 110 | 12 | ~85 |
| 4-Bromoanisole | n-Butyl Acrylate | Pd(OAc)₂ (1.5) | DPVP (3) | NaOAc (2) | DMAc | 120 | 10 | ~90 |
| Aryl Chloride | Styrene | Pd(OAc)₂ (3) | DPVP (6) | K₃PO₄ (2.5) | NMP | 140 | 24 | Variable |
Note: Yields are approximate and highly dependent on the specific substrate and precise reaction conditions. Aryl chlorides are significantly less reactive and may require higher catalyst loadings and temperatures.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidation), insufficient temperature, poor quality reagents. | Ensure rigorous inert atmosphere technique.[10] Increase temperature. Use freshly purified reagents and anhydrous solvents. |
| Formation of Palladium Black | Catalyst decomposition. | Check ligand-to-palladium ratio (may be too low). Ensure the system is deoxygenated.[10] |
| Alkene Isomerization | Reversible β-hydride elimination. | This can be a challenge. Sometimes switching to a different base or adding halide salts can mitigate this side reaction.[8] |
| Homocoupling of Aryl Halide | Side reaction, often promoted by oxygen or impurities. | Improve inert atmosphere conditions. Ensure the purity of the aryl halide. |
References
- Heck Reaction - Chemistry LibreTexts. (2023).
- Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. (2007).
- Practical Heck Reaction problems! : r/chemhelp - Reddit. (2021).
- Detailed Study of the Mechanism of Heck Reaction Pre-activation of Palladium Catalyst - Semantic Scholar. (2005).
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (2018).
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021).
- Heck Reaction - Organic Chemistry Portal.
- Palladium(II)-Catalyzed Heck Reactions - Diva-portal.org. (2015).
- Phosphine ligands and catalysis - Research - Gessner Group.
- Heck Coupling | NROChemistry.
- Ligand design for cross-couplings: phosphines - YouTube. (2024).
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck Coupling | NROChemistry [nrochemistry.com]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. gessnergroup.com [gessnergroup.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. [PDF] Detailed Study of the Mechanism of Heck Reaction Pre-activation of Palladium Catalyst | Semantic Scholar [semanticscholar.org]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
The Strategic Application of Diphenylvinylphosphine in Buchwald-Hartwig Amination: A Technical Guide for Advanced C-N Cross-Coupling
Introduction: Beyond Conventional Ligands in C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] The evolution of this palladium-catalyzed cross-coupling reaction has been intrinsically linked to the development of sophisticated phosphine ligands, which are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[2][3] While bulky, electron-rich biaryl phosphine ligands have become the gold standard for many applications, there is a continued interest in exploring alternative ligand architectures that may offer unique reactivity, stability, or economic advantages.[4][5]
This technical guide delves into the application of diphenylvinylphosphine and its derivatives as effective ligands in Buchwald-Hartwig amination. We will explore the mechanistic rationale for their use, provide detailed, field-proven protocols, and discuss the substrate scope and potential advantages of employing this class of ligands. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for C-N cross-coupling reactions.
The Rationale for Vinylphosphine Ligands: A Mechanistic Perspective
The efficacy of a phosphine ligand in the Buchwald-Hartwig amination is largely determined by its steric and electronic properties. These factors influence the rates of oxidative addition of the aryl halide to the Pd(0) center and the reductive elimination of the aminated product from the Pd(II) intermediate.[1] this compound, while structurally simpler than many state-of-the-art biarylphosphine ligands, possesses a unique feature in its vinyl moiety.
Recent studies on (2,2-diarylvinyl)phosphine ligands, which are derivatives of this compound, suggest that the vinyl group is not merely a passive substituent. It is hypothesized that an interaction between the palladium center and the cis-aryl group on the vinyl moiety can stabilize a key catalytic intermediate.[6] This stabilization can facilitate the overall catalytic turnover, leading to efficient coupling of aryl halides with amines.[6]
The catalytic cycle, illustrated below, follows the generally accepted mechanism for the Buchwald-Hartwig amination. The vinylphosphine ligand plays a crucial role in modulating the stability and reactivity of the palladium complexes throughout this cycle.
Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination using this compound.
Experimental Protocols and Application Data
The following protocols are based on established procedures for Buchwald-Hartwig amination using vinylphosphine ligands.[6] As with any catalytic reaction, optimization of reaction conditions may be necessary for specific substrates.
General Protocol for the Amination of Aryl Bromides
This protocol provides a starting point for the coupling of various aryl bromides with primary and secondary amines using a (2,2-diarylvinyl)phosphine ligand system.
Workflow Diagram:
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: (2,2-Diarylvinyl)phosphine (e.g., (2,2-diphenylvinyl)diphenylphosphine)
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Anhydrous toluene
-
Ensure all reagents are handled under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the (2,2-diarylvinyl)phosphine ligand (0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
-
Addition of Reactants:
-
Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol) to the reaction vessel.
-
Add anhydrous toluene (2.0 mL).
-
-
Reaction:
-
Seal the vessel and heat the reaction mixture at 100 °C with vigorous stirring for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Representative Data for Amination of Aryl Halides:
The following table summarizes the performance of a (2,2-diarylvinyl)phosphine/palladium catalyst system with a variety of aryl halides and amines.[6]
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 4-Methyl-1-(morpholino)benzene | 95 |
| 2 | 4-Chlorotoluene | Morpholine | 4-Methyl-1-(morpholino)benzene | 88 |
| 3 | 4-Bromoanisole | Aniline | 4-Methoxydiphenylamine | 92 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | n-Hexylamine | N-(4-(Trifluoromethyl)phenyl)hexan-1-amine | 85 |
| 5 | 2-Bromopyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 90 |
Conditions: Aryl halide (1.0 mmol), amine (1.2 mmol), NaOt-Bu (1.4 mmol), Pd₂(dba)₃ (1 mol%), ligand (2 mol%), toluene (2 mL), 100 °C, 12-24 h.
Key Considerations and Best Practices
-
Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen. Maintaining a strict inert atmosphere is crucial for reproducible results.
-
Solvent and Base: Anhydrous solvents and dry bases are essential to prevent catalyst deactivation and side reactions. While NaOt-Bu is a common strong base, other bases like K₃PO₄ or Cs₂CO₃ may be optimal for certain substrates.
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is a good starting point for monodentate phosphine ligands to ensure the formation of a stable and active catalyst.
-
Substrate Purity: Impurities in the aryl halide or amine can inhibit the catalyst. Ensure all starting materials are of high purity.
Conclusion
This compound and its derivatives represent a valuable, albeit less conventional, class of ligands for the Buchwald-Hartwig amination. The presence of the vinyl group offers a potential stabilizing interaction with the palladium center, contributing to the catalytic efficiency. The protocols and data presented herein demonstrate that vinylphosphine-based catalyst systems can achieve high yields for the coupling of a range of aryl halides and amines. For researchers in synthetic and medicinal chemistry, exploring such alternative ligand scaffolds can provide new solutions for challenging C-N bond formations and expand the synthetic toolbox beyond the more established ligand families.
References
- Wikipedia.
- Organic Syntheses.
- eScholarship, University of California. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
- ResearchGate. A Novel (2,2-Diarylvinyl)
- ResearchGate. Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. [Link]
- ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
- National Institutes of Health. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. [Link]
- ResearchGate.
- National Institutes of Health.
- Wiley Analytical Science.
- ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- Dalton Transactions (RSC Publishing).
- ResearchGate.
- National Institutes of Health.
- Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
- Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
- Wikipedia. Vinyldiphenylphosphine. [Link]
- National Institutes of Health.
- National Institutes of Health.
- ResearchGate. Diphenyl(vinyl)phosphine Oxide | Request PDF. [Link]
- Scribd.
Sources
Application Notes and Protocols for Sonogashira Coupling with Diphenylvinylphosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sonogashira Coupling as a Cornerstone in C-C Bond Formation
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed reaction has become an indispensable tool in organic synthesis due to its mild reaction conditions, broad functional group tolerance, and wide applicability in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]
The catalytic system typically involves a palladium(0) complex, a copper(I) salt as a co-catalyst, and an amine base.[2] The choice of ligand associated with the palladium center is critical to the success of the reaction, influencing catalyst stability, activity, and substrate scope. Phosphine ligands are a cornerstone of many palladium-catalyzed cross-coupling reactions, and their electronic and steric properties can be fine-tuned to optimize reaction outcomes.[4]
This application note provides a detailed protocol and technical guidance for employing diphenylvinylphosphine as a ligand in the Sonogashira coupling. While classic ligands like triphenylphosphine are widely used, the unique electronic and coordinative properties of this compound, owing to its vinyl moiety, offer potential advantages in specific applications. The vinyl group can influence the electron density at the phosphorus atom and may participate in catalyst stabilization or reactivity modulation.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The desired coupled product (Ar-alkyne) is formed, and the Pd(0) catalyst is regenerated.
The Copper Cycle:
-
Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt, and in the presence of a base, is deprotonated to form a copper acetylide. This species is then ready for the transmetalation step with the palladium complex.
The presence of the phosphine ligand is crucial for stabilizing the palladium catalyst throughout this cycle and for modulating its reactivity. The steric bulk and electron-donating ability of the phosphine ligand can influence the rates of oxidative addition and reductive elimination.[4]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling with this compound
This protocol provides a general starting point for the Sonogashira coupling of an aryl halide with a terminal alkyne using a palladium catalyst with this compound as the ligand. Optimization of reaction parameters may be necessary for specific substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | e.g., Sigma-Aldrich | Store under inert atmosphere. |
| Copper(I) iodide (CuI) | ≥98% | e.g., Sigma-Aldrich | Protect from light. |
| This compound | ≥97% | e.g., Strem Chemicals | Handle under inert atmosphere. |
| Aryl halide (e.g., iodobenzene) | Reagent grade | Various | Substrate. |
| Terminal alkyne (e.g., phenylacetylene) | Reagent grade | Various | Substrate. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous | Various | Base and solvent. |
| Toluene or Tetrahydrofuran (THF) | Anhydrous | Various | Co-solvent (optional). |
| Schlenk flask or reaction vial | - | - | For inert atmosphere reactions. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert gas supply (Argon or Nitrogen) | High purity | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (1-2 mol%) and copper(I) iodide (1-5 mol%).
-
Add this compound (2-4 mol%, typically a 2:1 ligand to palladium ratio).
-
The flask is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.
-
-
Addition of Reagents:
-
Under a positive pressure of the inert gas, add the aryl halide (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).
-
Add the anhydrous amine base (e.g., triethylamine or diisopropylamine) to the flask via syringe. The amine can often serve as both the base and the solvent. If a co-solvent is used, add anhydrous toluene or THF.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. For less reactive substrates, such as aryl bromides, gentle heating (e.g., 40-60 °C) may be required.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed. Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of celite to remove the catalyst residues and inorganic salts. Wash the pad with the same organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the amine base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the desired coupled product.
-
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters for a Sonogashira coupling. These should be considered as a starting point for optimization when using this compound.
| Parameter | Recommended Range | Rationale/Expert Insight |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precursor. The in-situ formation of the active Pd(0) species is facilitated by the phosphine ligand. |
| Palladium Loading | 0.5 - 5 mol% | Lower loadings are desirable for process efficiency and cost-effectiveness. Higher loadings may be necessary for challenging substrates. |
| Copper(I) Co-catalyst | CuI | CuI is the most common and effective co-catalyst for the formation of the copper acetylide intermediate. |
| Copper Loading | 1 - 10 mol% | Sufficient loading is required to ensure efficient formation of the copper acetylide. |
| Ligand to Palladium Ratio | 2:1 to 4:1 | A slight excess of the phosphine ligand helps to stabilize the palladium catalyst and prevent the formation of palladium black. |
| Base | Triethylamine, Diisopropylamine | The base neutralizes the HX byproduct and facilitates the deprotonation of the terminal alkyne. The choice of amine can also affect the solubility of the reagents. |
| Solvent | Amine, Toluene, THF, DMF | The amine base can often serve as the solvent. Anhydrous and deoxygenated solvents are crucial for preventing catalyst deactivation and side reactions like Glaser coupling. |
| Temperature | Room Temperature to 80 °C | Aryl iodides often react at room temperature, while less reactive aryl bromides or chlorides may require heating.[2] |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.
-
Insufficiently Active Substrates: For aryl bromides or chlorides, increasing the reaction temperature and/or using a stronger base may be necessary.
-
Impure Reagents: Use high-purity reagents, as impurities can poison the catalyst.
-
-
Formation of Side Products:
-
Glaser Homocoupling: The formation of alkyne dimers (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen.[2] Rigorous deoxygenation of the reaction mixture is essential.
-
Dehalogenation of the Aryl Halide: This can occur in the presence of a strong base and a protic source.
-
-
The Role of the Vinyl Group in this compound:
-
Electronic Effects: The vinyl group is an electron-withdrawing group, which can decrease the electron density on the phosphorus atom compared to a simple alkyl or aryl group. This can influence the ligand's σ-donor and π-acceptor properties, thereby affecting the reactivity of the palladium center.
-
Potential for secondary coordination: The π-system of the vinyl group could potentially interact with the metal center, although this is less common for monodentate phosphines in this context.
-
Conclusion
The Sonogashira coupling is a robust and highly valuable transformation in modern organic synthesis. The careful selection of the phosphine ligand is paramount for achieving high efficiency and broad substrate scope. This compound presents an interesting ligand option with unique electronic properties conferred by its vinyl moiety. The detailed protocol and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement and optimize Sonogashira couplings using this ligand, paving the way for the efficient synthesis of complex molecules in academic and industrial settings.
References
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-53.
- Wikipedia. (n.d.). Sonogashira coupling.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
- Li, J. J. (2009). Name reactions: A collection of detailed reaction mechanisms. Springer Science & Business Media.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate.
- The Sonogashira Coupling. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. (2008, November 18). PubMed.
- Synthetic strategies towards phosphine ligands suitable for further... (n.d.). ResearchGate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). SciSpace.
- Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. (n.d.). ResearchGate.
- Synthesis and applications of high-performance P-chiral phosphine ligands. (n.d.). PMC - NIH.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES.
- The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate.
Sources
The Strategic Application of Diphenylvinylphosphine in Stille Coupling: A Technical Guide for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective carbon-carbon bond formation methodologies is perpetual. The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic electrophile, stands as a powerful tool in the synthetic chemist's arsenal due to its broad functional group tolerance and the stability of its organotin reagents.[1] The performance of this reaction, however, is intricately linked to the choice of phosphine ligand, which modulates the catalytic activity of the palladium center. This guide provides an in-depth exploration of Diphenylvinylphosphine as a strategic ligand in Stille coupling reactions, offering mechanistic insights, detailed experimental protocols, and field-proven advice to navigate the nuances of this advanced synthetic application.
Introduction to Stille Coupling and the Pivotal Role of Phosphine Ligands
The Stille coupling reaction has become a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[1] The catalytic cycle, extensively studied, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The phosphine ligand, bound to the palladium center, is not a mere spectator but an active participant that influences the rate and efficiency of each step. The ligand's steric and electronic properties are paramount; bulky ligands can accelerate reductive elimination, while electron-donating ligands can enhance the rate of oxidative addition.[1][4][5]
This compound presents a unique combination of steric bulk and electronic richness. The phenyl groups contribute to the steric hindrance, while the vinyl moiety's electronic properties can be tuned. Although its application in Stille coupling is not as extensively documented as in other cross-coupling reactions like the Suzuki-Miyaura coupling, its known characteristics suggest significant potential for optimizing Stille protocols.
Mechanistic Rationale: The this compound Advantage
The efficacy of a phosphine ligand in the Stille coupling is a delicate balance of its steric and electronic profile, which directly impacts the key steps of the catalytic cycle.
Enhancing Oxidative Addition
The initial step, oxidative addition of the organic electrophile to the Pd(0) complex, is often favored by electron-rich ligands.[5] The electron density on the phosphorus atom of this compound can be modulated, but its inherent properties as a triarylphosphine suggest a good capacity for σ-donation, thereby increasing the electron density on the palladium center and facilitating the oxidative addition step.
Promoting Transmetalation and Reductive Elimination
The steric bulk of the diphenyl groups on the phosphine ligand plays a crucial role in the subsequent steps. Bulky ligands can promote the formation of monoligated palladium species, which are often more reactive in the transmetalation step.[6] Furthermore, significant steric hindrance can accelerate the final reductive elimination step, where the newly formed carbon-carbon bond is released from the palladium center, regenerating the active catalyst.[1]
Visualizing the Catalytic Cycle
The following diagram illustrates the pivotal steps in the Stille coupling catalytic cycle, highlighting the role of the phosphine ligand (L), in this context, this compound.
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Protocol: Stille Coupling with this compound
This protocol provides a robust starting point for employing this compound in a Stille coupling reaction. Optimization of reaction parameters is crucial and should be performed for each specific substrate combination.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% trace metals basis | Sigma-Aldrich | or other suitable Pd(0) or Pd(II) precatalyst |
| This compound | 97% | Strem Chemicals | Store under inert atmosphere |
| Organic Electrophile (R¹-X) | As required | Various | Aryl or vinyl halide/triflate |
| Organostannane (R²-SnBu₃) | As required | Various | Aryl, vinyl, or alkyl stannane |
| Anhydrous Solvent (e.g., Toluene, DMF) | Anhydrous, ≥99.8% | Acros Organics | Degas before use |
| Additive (e.g., CsF, LiCl) | Anhydrous | Various | Optional, can enhance reaction rates |
| Inert Gas | High purity Nitrogen or Argon | ||
| Standard Glassware | Oven-dried | Schlenk flask, condenser, etc. |
Step-by-Step Procedure
Reaction Setup:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%, typically a 2:1 ligand to palladium ratio).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reagent Addition:
-
Add the organic electrophile (1.0 equivalent).
-
Add the organostannane (1.1-1.5 equivalents).
-
If using an additive like CsF or LiCl, add it at this stage.
-
Reaction Conditions:
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for the Stille coupling protocol.
Caption: A generalized workflow for a Stille coupling reaction.
Workup and Purification: The Critical Step of Tin Removal
A significant challenge in Stille coupling is the removal of toxic organotin byproducts.[2] Several methods can be employed, with the choice depending on the properties of the desired product.
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is a widely used and effective method.[7][8]
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. This will precipitate the tin byproducts as insoluble trialkyltin fluorides.[9]
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with an organic solvent (e.g., ethyl acetate).[7]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica
For less polar compounds, this method can be highly effective.
-
Adsorption: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Chromatography: Perform flash column chromatography using a silica gel column pre-treated with a solvent system containing 2-5% triethylamine.[2][7]
Safety Considerations: Handling Organotin Reagents
Organotin compounds are highly toxic and require careful handling.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemically resistant gloves (double-gloving is recommended).
-
Ventilation: All manipulations of organotin reagents should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all organotin-contaminated waste in designated, sealed containers according to institutional guidelines.
-
Decontamination: Glassware that has been in contact with organotin compounds can be decontaminated by rinsing with a 10% solution of potassium hydroxide in isopropanol, followed by thorough washing.
Conclusion and Future Outlook
This compound holds considerable promise as a ligand for advancing Stille coupling reactions. Its unique steric and electronic properties offer a valuable opportunity to enhance catalytic efficiency and expand the substrate scope of this powerful synthetic tool. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers to explore and optimize the application of this compound in their synthetic endeavors. As with any catalytic system, careful optimization is key to unlocking its full potential.
References
- Stille Coupling. (n.d.). NROChemistry.
- Workup for Removing Tin Byproducts. (n.d.). University of Rochester Department of Chemistry.
- Stille Coupling. (2023, June 30). Chemistry LibreTexts.
- Stille reaction. (2023, December 19). In Wikipedia.
- Williams, R. M., et al. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
- Dealing with Organotin reactions. (2022, July 11). Reddit.
- The Role of Phosphine Ligands in Palladium Catalysis. (n.d.).
- van der Vlugt, J. I. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Dalton Transactions, 40(35), 8731-8740.
- Biswas, S., et al. (2020). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
- Palladium. (n.d.). ResearchGate.
- Ligand design for cross-couplings: phosphines. (2024, January 9). OpenChemHub [Video]. YouTube. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. (n.d.). ResearchGate.
- Working with Hazardous Chemicals. (2014, September). Organic Syntheses.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. youtube.com [youtube.com]
- 7. Workup [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Role of Diphenylvinylphosphine in Catalytic C-C Bond Formation
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic construction of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, pivotal to the assembly of complex molecules in pharmaceuticals, fine chemicals, and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a dominant methodology for this purpose. The efficacy of these transformations is profoundly influenced by the choice of phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. This guide provides an in-depth exploration of diphenylvinylphosphine (DPVP), a versatile and effective ligand in several key C-C bond-forming reactions. We will delve into its role in Suzuki-Miyaura, Heck, and Sonogashira couplings, offering mechanistic insights, detailed experimental protocols, and comparative data to empower researchers in leveraging this valuable synthetic tool.
Introduction to this compound: A Ligand of Unique Merit
This compound, with the chemical formula (C₆H₅)₂PCH=CH₂, is a monodentate phosphine ligand that possesses a unique combination of electronic and steric properties. The phenyl groups contribute to its steric bulk and provide a degree of electron-donating character, while the vinyl moiety introduces an additional coordination site and electronic modulation. This combination of features enhances the stability and reactivity of palladium catalysts in various cross-coupling reactions.[1]
The vinyl group, in particular, is thought to play a multifaceted role. It can influence the electronic density at the phosphorus atom and may participate in secondary coordination to the metal center, potentially stabilizing catalytic intermediates. The ability of DPVP to promote high yields and accommodate a broad range of substrates, including sterically hindered and electron-rich or -poor partners, makes it a valuable asset in the synthetic chemist's toolbox.[1]
Suzuki-Miyaura Coupling: Forging Biaryl Bonds with High Efficiency
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, a common motif in many pharmaceutical agents and organic materials. The use of this compound as a ligand in this reaction has been shown to significantly enhance catalytic efficiency, allowing for high yields with low palladium loading.[1]
Mechanistic Role of this compound in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. This compound influences each of these steps:
-
Oxidative Addition: The electron-donating nature of the phenyl groups on DPVP increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide, which is often the rate-limiting step.
-
Transmetalation: The steric bulk of the ligand can promote the dissociation of other ligands, creating a vacant coordination site necessary for the transmetalation step to occur.
-
Reductive Elimination: The ligand's properties also influence the rate of reductive elimination, the final step that forms the desired C-C bond.
Protocol for Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
This protocol is designed to be a self-validating system, providing a reliable starting point for substrate screening and optimization.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound (DPVP)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium fluoride (KF)
-
Toluene (anhydrous)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation (in-situ): In a dry Schlenk flask under a nitrogen atmosphere, combine Pd(OAc)₂ (0.01 mmol, 1.0 mol%) and this compound (0.02 mmol, 2.0 mol%). Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes. The formation of the active Pd(0)-DPVP complex is often indicated by a color change.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium fluoride (2.0 mmol, 2.0 equiv).
-
Reaction Execution: Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with 20 mL of toluene and wash with 20 mL of water, followed by 20 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methylbiphenyl.
Expected Outcome: This protocol typically yields the desired product in >95% yield. The high efficiency is attributed to the stabilizing and activating effect of the this compound ligand on the palladium catalyst.[1]
Quantitative Data for Suzuki-Miyaura Couplings with DPVP
| Aryl Halide | Arylboronic Acid | Pd Loading (mol%) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | 1.0 | >95 | [1] |
| 4-Chloroanisole | Phenylboronic acid | 1.0 | 92 | [1] |
| 1,4-Dibromobenzene | Phenylboronic acid (1.2 equiv) | 1.0 | 90 (mono-coupled) | [1] |
Heck Reaction: Olefin Arylation and Vinylation
The Heck reaction is a cornerstone for the formation of substituted alkenes through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[2] While triphenylphosphine is a classic ligand for this transformation, this compound offers distinct advantages in certain applications due to its unique electronic and steric profile.
Mechanistic Considerations of DPVP in the Heck Reaction
The Heck catalytic cycle is similar to the Suzuki-Miyaura, involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. The role of DPVP is crucial in each step:
-
Oxidative Addition: As with the Suzuki coupling, the electron-rich nature of DPVP facilitates the initial oxidative addition of the aryl or vinyl halide.
-
Migratory Insertion: The steric bulk of the ligand influences the regioselectivity of the alkene insertion.
-
β-Hydride Elimination: The final elimination step to form the product and a palladium-hydride species is also modulated by the ligand's properties.
Protocol for the Heck Coupling of Iodobenzene with Styrene
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound (DPVP)
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under a nitrogen atmosphere, dissolve Pd(OAc)₂ (0.01 mmol, 1.0 mol%) and this compound (0.02 mmol, 2.0 mol%) in 5 mL of anhydrous DMF. Stir at room temperature for 15 minutes.
-
Reaction Setup: To the catalyst solution, add iodobenzene (1.0 mmol, 1.0 equiv), styrene (1.2 mmol, 1.2 equiv), and triethylamine (1.5 mmol, 1.5 equiv).
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield stilbene.
Expected Outcome: This reaction is expected to produce a high yield of the trans-stilbene product. The use of DPVP can lead to improved catalyst stability at the elevated temperatures often required for Heck reactions.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a powerful route to aryl alkynes by reacting a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3] The choice of phosphine ligand is critical to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).
Mechanistic Role of DPVP in Sonogashira Coupling
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. DPVP primarily influences the palladium cycle in a manner similar to the Suzuki and Heck reactions. However, its steric and electronic properties can also indirectly affect the copper cycle by influencing the overall coordination environment.
Protocol for the Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
This compound (DPVP)
-
Copper(I) iodide (CuI)
-
4-Iodoanisole
-
Phenylacetylene
-
Diisopropylamine (i-Pr₂NH)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a dry Schlenk flask under a nitrogen atmosphere, combine Pd₂(dba)₃ (0.005 mmol, 0.5 mol%), this compound (0.02 mmol, 2.0 mol%), and CuI (0.01 mmol, 1.0 mol%).
-
Addition of Reagents: Add 4-iodoanisole (1.0 mmol, 1.0 equiv), anhydrous toluene (5 mL), and diisopropylamine (2.0 mmol, 2.0 equiv). Finally, add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC or GC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-methoxy-1-(phenylethynyl)benzene.
Expected Outcome: This protocol should provide the desired coupled product in high yield. The use of DPVP helps to maintain a catalytically active and stable palladium species, minimizing the formation of palladium black and promoting efficient cross-coupling.
Conclusion and Future Outlook
This compound has demonstrated its utility as a versatile and effective ligand in palladium-catalyzed C-C bond formation. Its unique electronic and steric properties contribute to high catalytic activity and stability in Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols provided herein serve as a robust starting point for researchers to explore the synthetic potential of this ligand. Future investigations could focus on further elucidating the specific role of the vinyl moiety in the catalytic cycle and expanding the application of this compound to other cross-coupling reactions and asymmetric catalysis. The continued development and understanding of such ligands are paramount to advancing the field of organic synthesis and enabling the efficient construction of increasingly complex and valuable molecules.
References
- Suzuki, K., Fontaine, A., Hori, Y., & Kobayashi, T. (2007). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. Synlett, 2007(20), 3206-3208. DOI: 10.1055/s-2007-992371.
- Wikipedia. (2023). Vinyldiphenylphosphine.
- Czaplik, W. M., Mayer, M., & Gstöttmayr, C. W. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2248. DOI: 10.3390/molecules23092248.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
Sources
Application Note: Diphenylvinylphosphine-Palladium Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands coordinated to the palladium center. This guide provides a detailed examination of reactions catalyzed by palladium complexes featuring diphenylvinylphosphine (DPVP) as a ligand. DPVP distinguishes itself through a unique combination of electronic and steric properties conferred by its vinyl moiety. We will explore the mechanistic nuances of DPVP-palladium catalysis, provide detailed, field-tested protocols for its application in key transformations like the Suzuki-Miyaura coupling, and offer insights into reaction optimization and troubleshooting.
Part 1: The this compound (DPVP) Ligand
This compound [P(Ph)₂CH=CH₂] is a monodentate phosphine ligand that has gained traction for its ability to enhance the efficacy of palladium-catalyzed reactions. Its utility stems from a finely tuned balance of steric and electronic characteristics that differentiate it from more conventional phosphines like triphenylphosphine (PPh₃).
Structural and Electronic Properties: The defining feature of DPVP is the vinyl group attached directly to the phosphorus atom. This group significantly influences the ligand's electronic profile. While still a strong σ-donor, the π-system of the vinyl group can participate in π-accepting interactions with the palladium center. This electronic flexibility can stabilize the catalytically active Pd(0) species and modulate the reactivity of intermediate palladium complexes throughout the catalytic cycle. Studies have shown that the electron richness and steric bulk of DPVP enhance catalyst stability and selectivity.[1]
Comparative Analysis with Common Phosphine Ligands: To contextualize the utility of DPVP, a comparison with other widely used phosphine ligands is instructive.
| Ligand | Tolman Cone Angle (θ) | Electronic Parameter (ν) | Key Features |
| Triphenylphosphine (PPh₃) | 145° | 2068.9 cm⁻¹ | Standard, versatile, moderately bulky. |
| This compound (DPVP) | ~140-145° | Not widely reported | Electronically tunable via vinyl group, less bulky than P(t-Bu)₃. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 182° | 2060.3 cm⁻¹ | Very bulky and electron-donating, promotes oxidative addition. |
| XPhos | 256° | Not applicable (biaryl) | Bulky biarylphosphine, highly active for challenging couplings. |
Scientist's Note: The choice of ligand is a critical parameter in reaction development. DPVP often provides a "sweet spot" for reactions where highly bulky ligands like P(t-Bu)₃ might hinder substrate approach, but where the standard PPh₃ is not sufficiently activating. The vinyl group provides a unique electronic character that can be beneficial for catalyst stability and turnover.
Part 2: The Core Mechanism in Cross-Coupling Reactions
The Mizoroki-Heck and Suzuki-Miyaura reactions are quintessential examples of palladium-catalyzed cross-couplings.[2] The general catalytic cycle provides a framework for understanding the specific role of the DPVP ligand.[3] We will use the Suzuki-Miyaura reaction as our primary example.[4]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (Ar-X).
-
Transmetalation: The organic group from an organoboron compound (Ar'-B(OR)₂) is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments (Ar and Ar') couple, forming a new C-C bond and regenerating the Pd(0) catalyst.
The DPVP Advantage in the Catalytic Cycle: The electron-rich nature of DPVP ligands facilitates the oxidative addition step, which is often rate-limiting, particularly with less reactive aryl chlorides.[1][5][6] During transmetalation and reductive elimination, the steric and electronic properties of DPVP help to promote the desired bond formation and prevent side reactions. The result is often higher yields, lower catalyst loadings, and broader substrate scope, including compatibility with aryl bromides, chlorides, and triflates.[1]
Caption: Suzuki-Miyaura cycle with a DPVP-Pd catalyst.
Part 3: Application Protocol - Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the DPVP-palladium catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. This reaction has been shown to be efficient with a variety of substrates, including sterically hindered ones.[1]
Reaction Scheme: Ar-X + Ar'-B(OH)₂ ---[Pd catalyst, DPVP, Base]---> Ar-Ar'
Materials and Reagents Table:
| Reagent | MW ( g/mol ) | Amount | Mmol | Equivalents |
| Aryl Halide (e.g., 4-bromotoluene) | 171.04 | 171 mg | 1.0 | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic acid) | 121.93 | 146 mg | 1.2 | 1.2 |
| Palladium(II) Acetate [Pd(OAc)₂] | 224.50 | 2.2 mg | 0.01 | 0.01 (1 mol%) |
| This compound (DPVP) | 212.23 | 4.2 mg | 0.02 | 0.02 (2 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene | - | 5 mL | - | - |
Experimental Procedure:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Catalyst Pre-formation/In-situ Generation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (2.2 mg, 0.01 mmol) and this compound (4.2 mg, 0.02 mmol).
-
Scientist's Note: A 1:2 ratio of Pd:Ligand is common for monodentate phosphines to ensure the formation of a stable L₂Pd(0) active species.
-
-
Reaction Setup:
-
To the flask containing the catalyst components, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Add degassed toluene (5 mL) via syringe.
-
Scientist's Note: The choice of base is critical. K₃PO₄ is a moderately strong, non-nucleophilic base that effectively promotes the transmetalation step without causing significant protodeboronation of the boronic acid.[4]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 2-12 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
Part 4: Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst (oxidation). | Ensure rigorous degassing of solvents and use of an inert atmosphere. Use a well-defined Pd(0) precatalyst if issues persist.[7] |
| Poor quality reagents. | Use fresh, high-purity reagents. Boronic acids can degrade on storage. | |
| Formation of Homocoupled Side Product (Ar-Ar) | Presence of oxygen. | Improve degassing procedure.[7] |
| Reaction temperature too high. | Lower the reaction temperature. | |
| Formation of Protodeboronated Side Product (Ar'-H) | Base-induced degradation of boronic acid. | Consider a milder base (e.g., K₂CO₃) or shorter reaction times. |
| Presence of water. | Ensure all reagents and solvents are anhydrous. |
Part 5: References
-
Suzuki, K., Fontaine, A., Hori, Y., & Kobayashi, T. (2007). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. Synlett, 2007(20), 3206-3207.
-
Thieme. (n.d.). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. Thieme Connect.
-
Wikipedia. (n.d.). Heck reaction. Wikipedia.
-
Chemsrc. (n.d.). Versatile Suzuki-Miyaura coupling reaction using this compound ligands. 化源网.
-
ResearchGate. (n.d.). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands | Request PDF. ResearchGate.
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting.
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476.
-
NROChemistry. (n.d.). Heck Coupling. NROChemistry.
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate.
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
-
NRO Spandl, J. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
TU Wien's reposiTUm. (n.d.). The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions. TU Wien's reposiTUm.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
-
PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.
-
ChemRxiv. (n.d.). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv.
-
PubMed Central (PMC). (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC.
-
Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
-
BenchChem. (n.d.). Technical Support Center: Palladium-Catalyzed Reactions with Vinyl Triflates. BenchChem.
Sources
- 1. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. scispace.com [scispace.com]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis and Application of Diphenylvinylphosphine-Palladium Catalyst Complexes
Introduction: The Strategic Role of Vinylphosphine Ligands in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] The performance of these catalytic systems is critically dependent on the nature of the ligands coordinating to the palladium center. Phosphine ligands, in particular, have been instrumental in the evolution of this field, offering a tunable platform to modulate the catalyst's reactivity and stability.[3][4]
Diphenylvinylphosphine (DPVP) is a ligand of significant interest. It combines the steric bulk and electron-donating properties of traditional triarylphosphines with the unique electronic and coordinating capabilities of a vinyl group. This vinyl moiety can participate in π-stacking interactions and offers a potential site for further functionalization, providing a nuanced level of control over the catalytic environment. This guide provides a comprehensive protocol for the synthesis of a representative Pd(0) complex, Tetrakis(this compound)palladium(0), and outlines its application in cross-coupling reactions.
Mechanistic Cornerstone: The Function of Phosphine Ligands
The efficacy of a phosphine ligand in a palladium-catalyzed reaction is governed by its steric and electronic properties. These factors directly influence the three fundamental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Electronic Effects : Strong σ-donating ligands, like most phosphines, increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the aryl halide to the Pd(0) complex, which is often the rate-determining step of the cycle.[3]
-
Steric Effects : The steric bulk of a ligand, often quantified by the Tolman cone angle, plays a crucial role. Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species (L1Pd(0)).[4] Furthermore, steric hindrance between ligands accelerates the final reductive elimination step, which releases the desired product and regenerates the active Pd(0) catalyst.[3]
This compound provides a balance of these properties, making it an effective ligand for a variety of cross-coupling transformations.
Synthesis of Tetrakis(this compound)palladium(0) [Pd(DPVP)₄]
The synthesis of this Pd(0) complex is analogous to the well-established preparation of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[5][6] The core principle involves the reduction of a palladium(II) salt in the presence of a four-fold or greater excess of the this compound ligand. The Pd(0) species formed is trapped and stabilized by the phosphine ligands to yield the desired tetrahedral complex.
Safety Precautions:
-
Inert Atmosphere: Pd(0) complexes, particularly in solution, are sensitive to atmospheric oxygen. The entire procedure must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.
-
Reagent Handling: Palladium salts are toxic and should be handled with appropriate personal protective equipment (PPE). Hydrazine hydrate is a common reducing agent for this synthesis; it is highly toxic and corrosive and must be handled with extreme care in a well-ventilated fume hood.
Experimental Protocol
The following protocol details the synthesis of Tetrakis(this compound)palladium(0).
| Reagent | Formula | Molar Mass ( g/mol ) | Equivalents | Amount |
| Palladium(II) Chloride | PdCl₂ | 177.33 | 1.0 | 0.887 g |
| This compound | C₁₄H₁₃P | 212.23 | 4.4 | 4.67 g |
| Hydrazine Monohydrate | N₂H₄·H₂O | 50.06 | ~10 | ~1.0 mL |
| Anhydrous Dimethyl Sulfoxide | C₂H₆OS | 78.13 | - | 60 mL |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | For washing |
Step-by-Step Procedure:
-
Vessel Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet is assembled. The apparatus is thoroughly flame-dried under a stream of inert gas (Argon) and allowed to cool to room temperature.
-
Reagent Addition: Under a positive pressure of Argon, add Palladium(II) chloride (0.887 g, 5.0 mmol) and this compound (4.67 g, 22.0 mmol) to the flask.
-
Dissolution: Add anhydrous Dimethyl Sulfoxide (DMSO, 60 mL) via cannula or syringe. The mixture will form a reddish-brown suspension.
-
Heating: Heat the stirred suspension to 140 °C using an oil bath. The solids should dissolve to give a clear, reddish-brown solution.
-
Reduction: While maintaining the temperature, add hydrazine monohydrate (~1.0 mL, ~20 mmol) dropwise via syringe. The color of the solution will rapidly change, and a bright yellow precipitate of the product should form.
-
Reaction Completion & Cooling: After the addition of hydrazine is complete, maintain the temperature for another 15-20 minutes. Subsequently, turn off the heat and allow the flask to cool slowly to room temperature.
-
Isolation: Isolate the yellow crystalline product by filtration under inert atmosphere using a Schlenk filter funnel.
-
Washing: Wash the collected solid sequentially with two portions of anhydrous ethanol (2 x 20 mL) and then with a small amount of diethyl ether to facilitate drying.
-
Drying and Storage: Dry the product under high vacuum for several hours. The resulting bright yellow powder should be stored under an inert atmosphere in a freezer to prevent decomposition.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the Pd(0)-DPVP complex.
Characterization of the Catalyst Complex
Confirming the identity and purity of the synthesized [Pd(DPVP)₄] is essential before its use in catalysis.
-
³¹P NMR Spectroscopy: This is the most definitive technique. In a suitable deuterated solvent (e.g., C₆D₆ or CD₂Cl₂), the complex should exhibit a single sharp resonance, indicating the magnetic equivalence of the four phosphorus atoms in the tetrahedral complex.
-
¹H NMR Spectroscopy: The spectrum will show characteristic multiplets in the aromatic region for the phenyl protons and in the vinylic region for the -CH=CH₂ protons. Integration should confirm the correct proton ratio.
-
Melting Point: The complex is expected to decompose upon heating. A distinct decomposition temperature (often turning from yellow to brown or black) is a good indicator of purity.[5] For the analogous Pd(PPh₃)₄, decomposition occurs around 115 °C.
Applications in Palladium-Catalyzed Cross-Coupling
Tetrakis(phosphine)palladium(0) complexes are highly versatile pre-catalysts for a wide range of cross-coupling reactions, including the Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions.[7][8] In solution, these 18-electron complexes readily dissociate one or two phosphine ligands to generate the catalytically active 16- or 14-electron species, Pd(L)₃ or Pd(L)₂, which then enter the catalytic cycle.[6]
Generalized Catalytic Cycle
The fundamental mechanism for most palladium-catalyzed cross-coupling reactions is illustrated below.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Example Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid using the synthesized [Pd(DPVP)₄] catalyst.
Reaction: Aryl-Br + Aryl'-B(OH)₂ → Aryl-Aryl'
-
Setup: To an oven-dried Schlenk tube under Argon, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the [Pd(DPVP)₄] catalyst (0.02 mmol, 2 mol%). The amount of catalyst can be optimized and is often much lower for highly active systems.[9]
-
Solvent Addition: Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
The this compound-palladium complex is a valuable and versatile catalyst for synthetic organic chemistry. Its preparation, based on established methods for analogous phosphine complexes, is straightforward and yields a catalyst capable of facilitating a wide array of powerful bond-forming reactions. Understanding the principles behind its synthesis and the mechanistic role of the ligand allows researchers to effectively deploy and optimize this catalytic system for applications in pharmaceutical development, materials science, and academic research.
References
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from Fisher Scientific technical resources. [Link]
- LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings.
- Al-Masum, M., & Kumar, D. (2011). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]
- Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. University of Pittsburgh.
- MacMillan, D. S., & Bio, M. M. (2019). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Royal Society of Chemistry. (2019). Palladium(0)
- Organic Syntheses. (n.d.). Palladium Catalysts.
- National Center for Biotechnology Information. (2020). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. PubMed Central. [Link]
- Synthesis with Catalysts. (n.d.). Tetrakis(triphenylphosphine)palladium(0).
- chemeurope.com. (n.d.). Tetrakis(triphenylphosphine)palladium(0).
- Ascensus Specialties. (n.d.). Tetrakis(triphenylphosphine) palladium (0).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- ResearchGate. (2001). Synthesis of Palladium Clusters with the P--N--P Assembling Ligands (Ph2P)2CH2 (dppm) and (Ph2P)2NH (dppa). Crystal Structure of Pd4(μ-Cl)2(μ-dppm)2(μ-dppa)22.
- Wikipedia. (n.d.). Tetrakis(triphenylphosphine)palladium(0).
- Bholanath Academy. (2022). Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] | preparation, bonding and structure. YouTube. [Link]
- Royal Society of Chemistry. (2018). Palladium(ii) complexes featuring a mixed phosphine–pyridine–iminophosphorane pincer ligand: synthesis and reactivity. Dalton Transactions. [Link]
- Organic Chemistry Portal. (2008).
Sources
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrakis(triphenylphosphine)palladium(0) [chemeurope.com]
- 6. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 7. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 8. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 9. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Diphenylvinylphosphine as a Ligand for the Palladium-Catalyzed Synthesis of Biaryls
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of Biaryls and the Role of Advanced Catalysis
The biaryl structural motif is a cornerstone of modern chemistry, featuring prominently in pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these compounds has been revolutionized by palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming carbon-carbon bonds.[1][2] The success of these transformations is critically dependent on the choice of ligand coordinated to the palladium center.[3][4] Phosphine ligands, in particular, are instrumental in modulating the electronic and steric properties of the catalyst, thereby dictating its activity, stability, and selectivity.[5][6]
This application note provides a detailed guide to the use of Diphenylvinylphosphine, a highly effective phosphine ligand in palladium-catalyzed Suzuki-Miyaura coupling reactions. A catalyst system comprising a palladium source and this compound efficiently mediates the reaction between a wide variety of aryl halides and arylboronic acids, affording the corresponding biaryl products in good to excellent yields.[2][7] We will explore the mechanistic underpinnings of this catalytic system, provide detailed experimental protocols, and discuss key parameters for reaction optimization.
Mechanistic Insight: The Catalytic Cycle Enabled by this compound
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The phosphine ligand is not a mere spectator; its properties are crucial for the efficiency of each elementary step. While the specific kinetics for this compound are not detailed here, its function can be understood in the context of the general mechanism for monodentate biaryl phosphines, which are known for their electron-rich nature and steric bulk that promote high catalytic activity.[8][9]
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) species, stabilized by the this compound ligand(s), reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-donating nature of the phosphine ligand facilitates this step, especially for less reactive aryl chlorides.
-
Transmetalation: The aryl group from the arylboronic acid (activated by a base) is transferred to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated to form the biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle. The steric bulk of the ligand can promote this final, product-forming step.
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Protocol: Suzuki-Miyaura Coupling of Aryl Halides
This section provides a general, robust protocol for the synthesis of biaryls using a palladium/diphenylvinylphosphine catalyst system. This procedure should serve as an excellent starting point for a wide range of substrates.
Materials and Equipment
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: this compound
-
Substrates: Aryl halide and Arylboronic acid
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
-
Equipment: Schlenk flask or reaction vial with stir bar, Schlenk line or glovebox for inert atmosphere, heating mantle or oil bath, standard glassware for workup, silica gel for column chromatography.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for setting up the cross-coupling reaction under an inert atmosphere.
Caption: Standard workflow for Suzuki-Miyaura reaction setup.
Step-by-Step Protocol
Causality Note: The exclusion of oxygen and moisture is critical as the active Pd(0) catalyst is sensitive to oxidation, and water can interfere with the transmetalation step. All reagents and solvents should be of high purity.
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound ligand (2-4 mol%, typically a 1:2 Pd:Ligand ratio), arylboronic acid (1.2 equivalents), and base (e.g., K₃PO₄, 2.0 equivalents) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equivalent) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.2 M solution with respect to the aryl halide) via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours), monitoring by TLC or GC-MS if desired.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl.
Performance Data and Substrate Scope
The palladium-diphenylvinylphosphine system is versatile, showing high efficacy for a range of aryl halides and arylboronic acids.[2][7] The following table provides representative examples of the types of transformations possible, with expected outcomes based on the performance of similar monodentate phosphine ligands.
| Entry | Aryl Halide (Ar-X) | Arylboronic Acid (Ar'-B(OH)₂) | Product (Ar-Ar') | Conditions | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | Pd(OAc)₂, K₃PO₄, Toluene, 100 °C, 12h | >95 |
| 2 | 4-Chloroacetophenone | Phenylboronic acid | 4-Acetyl-1,1'-biphenyl | Pd(OAc)₂, K₃PO₄, Dioxane, 110 °C, 18h | ~90 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | Pd(OAc)₂, K₂CO₃, Toluene, 100 °C, 16h | >90 |
| 4 | 1-Bromo-2-methylbenzene | 2-Methylphenylboronic acid | 2,2'-Dimethyl-1,1'-biphenyl | Pd(OAc)₂, K₃PO₄, Dioxane, 110 °C, 24h | ~85 |
Conclusion
This compound serves as a robust and versatile ligand for the palladium-catalyzed Suzuki-Miyaura synthesis of biaryls.[2][7] The catalyst system demonstrates high efficiency for a variety of substrates, including challenging combinations. The protocols outlined in this note provide a reliable foundation for researchers and process chemists to leverage this technology for the efficient construction of valuable biaryl compounds. The straightforward nature of the reaction setup, combined with the commercial availability of the ligand, makes it an attractive tool for applications ranging from discovery chemistry to process development.
References
- Baillie, C., & Xiao, J. (n.d.). Palladium-catalysed synthesis of biaryl phosphines. University of Liverpool.
- (n.d.). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. ResearchGate.
- (n.d.). Advanced Phosphine Ligands for Catalysis. ProChem, Inc.
- (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central.
- (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. NIH.
- (n.d.). Significant dialkyl biarylphosphine compounds and their synthesis by.... ResearchGate.
- (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- (n.d.). Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions. ResearchGate.
- (n.d.). Application of SDP Ligands for Pd‐Catalyzed Allylic Alkylation. ResearchGate.
- (n.d.). Phosphine ligands and catalysis. Gessner Group.
- (n.d.). Dialkylbiaryl phosphine ligands. Wikipedia.
- (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
- (2026). The Chemistry of Ligands: Diphenyl-2-pyridylphosphine in Catalysis. [Source not further specified].
- (n.d.). Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
- (n.d.). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. NIH.
- (n.d.). Biaryl phosphane ligands in palladium-catalyzed amination. PubMed.
- (n.d.). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. NIH.
- (n.d.). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. ResearchGate.
- (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH.
- (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
Sources
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]
- 4. cfmot.de [cfmot.de]
- 5. gessnergroup.com [gessnergroup.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
The Art and Science of Diphenylvinylphosphine Polymerization: A Comprehensive Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the polymerization of diphenylvinylphosphine (DPVP) and its derivatives. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, ensuring a robust understanding of the underlying chemical principles. We will explore various polymerization techniques, detail experimental procedures, and discuss the burgeoning applications of these unique phosphorus-containing polymers.
Introduction: The Significance of this compound in Polymer Chemistry
This compound (DPVP) is a vinyl monomer distinguished by the presence of a phosphorus atom bonded to two phenyl groups. This phosphorus center imparts unique electronic and coordination properties to the resulting polymers, making them highly valuable in fields such as catalysis, materials science, and biomedical engineering. The ability to precisely control the polymerization of DPVP and its derivatives opens up avenues for the design of macromolecules with tailored functionalities and properties.
Polymers derived from DPVP, collectively known as poly(this compound)s, serve as macromolecular ligands for transition metal catalysts, offering advantages in catalyst recovery, stability, and recyclability.[1][2] Furthermore, the phosphorus atom can be readily oxidized or otherwise modified, providing a versatile platform for post-polymerization functionalization to create materials with tunable properties, such as flame retardancy or as sorbents for heavy metals.[3]
This guide will provide a comprehensive overview of the primary methods for DPVP polymerization: anionic, radical, and coordination polymerization. Each section will include a theoretical background, detailed experimental protocols, and a discussion of the advantages and limitations of the respective technique.
Synthesis of the this compound Monomer
A reliable synthesis of the this compound monomer is the crucial first step. A common and effective method involves the Grignard reaction between vinylmagnesium bromide and chlorodiphenylphosphine.
Protocol 2.1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Chlorodiphenylphosphine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide in anhydrous THF to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of vinylmagnesium bromide.
-
Reaction with Chlorodiphenylphosphine: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of chlorodiphenylphosphine in anhydrous THF via the dropping funnel. Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Characterization: The purity of the monomer should be confirmed by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.
Polymerization Methodologies
The choice of polymerization method significantly influences the molecular weight, polydispersity, and microstructure of the resulting poly(this compound).
Anionic Polymerization: Precision and Control
Anionic polymerization is a "living" polymerization technique that allows for excellent control over molecular weight and produces polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[4][5][6] This method is particularly sensitive to impurities and requires stringent anhydrous and anaerobic conditions.
Causality: Anionic polymerization is initiated by a nucleophilic attack of an organometallic initiator, such as n-butyllithium, on the vinyl group of the DPVP monomer. The propagation proceeds via a carbanionic active center. The absence of inherent termination steps allows the polymer chains to grow until the monomer is consumed, and the "living" chain ends can be intentionally terminated or used to create block copolymers.
Diagram: Anionic Polymerization of this compound
Caption: Anionic polymerization workflow for this compound.
Protocol 3.1.1: Anionic Polymerization of this compound
Materials:
-
This compound (DPVP), freshly distilled
-
Anhydrous tetrahydrofuran (THF) or toluene
-
n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) in hexanes
-
Degassed methanol
-
Schlenk line and rigorously dried glassware
Procedure:
-
Solvent and Monomer Purification: Dry THF or toluene by distillation from sodium/benzophenone ketyl under a nitrogen atmosphere. Distill DPVP under vacuum and store under nitrogen.
-
Polymerization Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere. Transfer the desired amount of anhydrous solvent via cannula.
-
Initiation: Cool the solvent to the desired temperature (e.g., -78 °C for THF or room temperature for toluene). Add the calculated amount of n-BuLi initiator via syringe. The amount of initiator determines the target molecular weight (Mn = [Monomer]/[Initiator] × Monomer Molecular Weight).
-
Propagation: Slowly add the purified DPVP monomer to the initiator solution via syringe. A color change is often observed, indicating the formation of the propagating carbanion. Allow the reaction to proceed for the desired time (typically several hours).
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or hexane. Collect the polymer by filtration and dry under vacuum.
Characterization: The molecular weight and PDI of the resulting poly(this compound) can be determined by Gel Permeation Chromatography (GPC). The polymer structure can be confirmed by ¹H NMR and ³¹P NMR spectroscopy.
Radical Polymerization: A Versatile Approach
Radical polymerization is a more robust method that is less sensitive to impurities compared to anionic polymerization.[7][8] It is widely used for a variety of vinyl monomers. However, it generally offers less control over molecular weight and results in polymers with a broader molecular weight distribution. More advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control.[7][9][10][11]
Causality: This method is initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals.[12] These radicals then react with the DPVP monomer to initiate the polymerization. The propagation step involves the successive addition of monomer units to the growing radical chain. Termination occurs through the combination or disproportionation of two radical chains.
Diagram: Radical Polymerization of this compound
Caption: Radical polymerization workflow for this compound.
Protocol 3.2.1: Radical Polymerization of this compound
Materials:
-
This compound (DPVP)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous toluene or benzene
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Preparation: In a polymerization tube, dissolve the DPVP monomer and the radical initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer) in anhydrous toluene.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Seal the tube under vacuum or nitrogen and heat it in an oil bath at a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN). The polymerization time can range from a few hours to a day, depending on the desired conversion.
-
Isolation: After the desired time, cool the tube and open it to the air. Pour the viscous solution into a large excess of a non-solvent like methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Coordination Polymerization: Tailoring Stereochemistry
Coordination polymerization, famously employing Ziegler-Natta catalysts, offers the potential to control the stereochemistry of the resulting polymer, leading to isotactic or syndiotactic structures.[1][13][14][15] This control over tacticity can significantly impact the physical and mechanical properties of the polymer.
Causality: The mechanism involves the coordination of the DPVP monomer to a transition metal center (e.g., titanium) of the catalyst. The coordinated monomer then inserts into the metal-alkyl bond of the growing polymer chain. The stereochemistry of the insertion is dictated by the steric and electronic environment of the catalyst's active site.
Diagram: Coordination Polymerization of this compound
Caption: Coordination polymerization workflow for this compound.
Protocol 3.3.1: Coordination Polymerization of this compound
Materials:
-
This compound (DPVP), purified
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous heptane or toluene
-
Degassed methanol
-
Schlenk line and rigorously dried glassware
Procedure:
-
Catalyst Preparation: In a Schlenk flask under a nitrogen atmosphere, dissolve TiCl₄ in anhydrous heptane. Cool the solution to 0 °C and slowly add a solution of triethylaluminum in heptane. A precipitate, the active Ziegler-Natta catalyst, will form.
-
Polymerization: In a separate Schlenk flask, dissolve the purified DPVP monomer in anhydrous heptane. Add the freshly prepared catalyst suspension to the monomer solution.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50-70 °C) for several hours.
-
Termination and Work-up: Terminate the polymerization by adding methanol, which will also decompose the catalyst. Filter the mixture to remove the catalyst residues.
-
Isolation: Concentrate the filtrate and precipitate the polymer by adding it to a non-solvent like methanol. Collect the polymer by filtration and dry under vacuum.
Characterization of Poly(this compound)
Thorough characterization is essential to understand the structure and properties of the synthesized polymers.
| Technique | Information Obtained | Typical Observations for Poly(this compound) |
| ¹H NMR | Polymer backbone structure, presence of end-groups. | Broad signals for the polymer backbone protons. Aromatic protons from the phenyl groups will be prominent. |
| ³¹P NMR | Information about the phosphorus environment.[12][16][17][18] | A characteristic signal for the phosphine group. Oxidation to phosphine oxide will result in a downfield shift. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). | Anionic polymerization should yield a narrow PDI (<1.2), while radical polymerization will typically result in a broader PDI (>1.5). |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm) for crystalline polymers. | The Tg will depend on the molecular weight and tacticity of the polymer.[19][20][21] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | Phosphorus-containing polymers often exhibit enhanced thermal stability. |
Applications of Poly(this compound) and its Derivatives
The unique properties of poly(this compound)s make them attractive for a range of applications.
Catalysis
Poly(this compound) can act as a macromolecular ligand for transition metal catalysts, particularly palladium, in various cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.[2][3][22][23][24] The polymer-supported catalyst can be easily separated from the reaction mixture by precipitation, allowing for catalyst recycling and reducing product contamination. The polymeric backbone can also influence the activity and selectivity of the catalyst.
Table: Performance of a Poly(this compound)-Palladium Catalyst in a Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | 0.1 | Toluene/Water | K₂CO₃ | 80 | >95 |
| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 0.5 | Toluene/Water | K₃PO₄ | 100 | 85 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.1 | Toluene/Water | K₂CO₃ | 80 | >98 |
Note: The data in this table is representative and will vary depending on the specific polymer ligand and reaction conditions.
Materials Science
The incorporation of phosphorus imparts flame-retardant properties to materials. Poly(this compound) and its oxide derivatives can be blended with other polymers to enhance their fire resistance. Additionally, these polymers can be used as sorbents for the removal of heavy metal ions from aqueous solutions due to the coordinating ability of the phosphine groups.[3]
Table: Thermal and Mechanical Properties of Poly(this compound)
| Property | Value | Significance |
| Glass Transition Temperature (Tg) | 120-150 °C | Indicates the temperature at which the polymer transitions from a rigid to a more flexible state.[19][20][25] |
| Decomposition Temperature (TGA, 5% weight loss) | > 350 °C | Demonstrates good thermal stability. |
| Tensile Strength | Moderate | Dependent on molecular weight and processing conditions. |
| Solubility | Soluble in THF, toluene, chloroform | Facilitates processing and characterization. |
Note: These are typical values and can be influenced by the polymerization method and molecular weight.
Conclusion and Future Outlook
The polymerization of this compound and its derivatives offers a versatile platform for the creation of functional polymers with a wide range of applications. While challenges remain in achieving precise control over the polymerization of this specific monomer, particularly via coordination methods, the potential rewards in catalysis and materials science are significant. Future research will likely focus on the development of more robust and selective catalyst systems for the controlled polymerization of DPVP, as well as the exploration of novel applications for these unique phosphorus-containing macromolecules in areas such as drug delivery and advanced materials.
References
- Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. PMC - NIH. (2023).
- Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. Thieme. (2007).
- Living Anionic Polymeriz
- Monomer synthesis. The Royal Society of Chemistry.
- Ziegler–Natta c
- RAFT Polymeriz
- 6.
- Phosphine Oxide-Containing Multifunctional Polymer via RAFT Polymerization and Its High-Density Post-Polymerization Modification in Water.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- 1 Anionic Vinyl Polymeriz
- Living Anionic Polymerization – A Powerful Method. Advanced Science News. (2018).
- A library of vinyl phosphonate anions dimerize with cyanostars, form supramolecular polymers and undergo statistical sorting. Chemical Science (RSC Publishing).
- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Magritek. (2023).
- Advanced Inorganic Chemistry/Ziegler-Natta polymeriz
- 1H,13C, and31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester.
- 14.4.
- RAFT Polymerization of Vinyl Esters: Synthesis and Applic
- Main-chain/side-chain type phosphine oxide-containing reactive polymers derived from the same monomer: controllable RAFT polymerisation and ring-opening polycondens
- RAFT polymeriz
- Synthesis of phosphorus-containing acrylate monomers.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central. (2021).
- Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek. (2023).
- Ligand design for cross-couplings: phosphines. YouTube. (2024).
- 60 Years of Living Anionic Polymeriz
- Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. The Royal Society of Chemistry. (2011).
- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
- Analysis of Thermal Stability of Morphology in Certain Polymers Using X-ray Scattering.
- The glass transition temperature of poly(phenylene sulfide) with various crystallinities.
- Review of Recent Developments of Glass Transition in PVC Nanocomposites. PMC. (2021).
- Study of crystallization behavior of poly(phenylene sulfide). SciELO.
- PVF: Polyvinylfluoride. NETZSCH Analyzing & Testing.
Sources
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands [organic-chemistry.org]
- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 5. Living Anionic Polymerization – A Powerful Method - Advanced Science News [advancedsciencenews.com]
- 6. 60 Years of Living Anionic Polymerization - Advanced Science News [advancedsciencenews.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. RAFT Polymerization Procedures [sigmaaldrich.com]
- 10. RAFT Polymerization of Vinyl Esters: Synthesis and Applications [mdpi.com]
- 11. Main-chain/side-chain type phosphine oxide-containing reactive polymers derived from the same monomer: controllable RAFT polymerisation and ring-opening polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10) - Wikibooks, open books for an open world [en.wikibooks.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 18. mdpi.com [mdpi.com]
- 19. Review of Recent Developments of Glass Transition in PVC Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 22. researchgate.net [researchgate.net]
- 23. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
Application Note & Protocol: Microwave-Assisted Heck Reaction with Diphenylvinylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis for its efficacy in carbon-carbon bond formation.[1][2][3] This application note details a specialized protocol for the microwave-assisted Heck reaction utilizing diphenylvinylphosphine. The integration of microwave technology significantly accelerates this palladium-catalyzed cross-coupling reaction, offering substantial improvements in reaction times and yields over conventional heating methods.[4][5][6] this compound presents a unique substrate, serving dual roles as both an olefinic partner and a potential ligand, leading to the synthesis of valuable vinyl phosphine derivatives. These products are pivotal intermediates in the development of novel catalysts, functional materials, and pharmacologically active compounds. This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and insights into reaction optimization.
Introduction: The Synergy of Microwave Chemistry and Organophosphorus Synthesis
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has revolutionized the synthesis of substituted olefins.[7] Traditional protocols, however, often necessitate long reaction times and high temperatures. The advent of microwave-assisted organic synthesis (MAOS) has addressed these limitations by enabling rapid, uniform heating that can dramatically reduce reaction times from hours to minutes, while often improving product yields and purity.[5][6][8]
Organophosphorus compounds, particularly those containing phosphine moieties, are of immense interest due to their widespread applications as ligands in catalysis, as key components in organic light-emitting diodes (OLEDs), and as structural motifs in biologically active molecules.[2] The direct incorporation of a phosphine group onto a vinyl scaffold via the Heck reaction provides an efficient route to these high-value compounds. This compound is a particularly interesting substrate in this context, as it can participate in the Heck reaction as the alkene component, leading to the formation of a new C-C bond while retaining the synthetically versatile phosphine functionality.
Mechanistic Insights: The Catalytic Cycle Accelerated
The microwave-assisted Heck reaction follows the fundamental catalytic cycle established for conventional heating, but with significantly enhanced kinetics. The process can be broken down into several key steps:
-
Catalyst Activation: The reaction typically begins with a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[9] Phosphine ligands, if added separately or as part of the reactant like this compound, can facilitate this reduction and stabilize the resulting Pd(0) complex.[9]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X), forming a Pd(II) intermediate.[7] This is often the rate-limiting step in the catalytic cycle.
-
Olefin Coordination and Insertion: The alkene (in this case, this compound) coordinates to the Pd(II) complex. This is followed by migratory insertion of the alkene into the Pd-R bond, forming a new carbon-carbon bond.[7]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final vinylated phosphine product.[7]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base (e.g., triethylamine), undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a halide salt.[2][7]
Microwave irradiation accelerates each of these steps by efficiently transferring energy directly to the polar molecules in the reaction mixture, leading to rapid heating and a significant increase in the reaction rate.[5][6]
Experimental Protocol: A Generalized Approach
This protocol provides a starting point for the microwave-assisted Heck reaction between an aryl halide and this compound. Optimization of the parameters outlined below may be necessary for specific substrates.
Materials and Reagents
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
Aryl Halide (e.g., Iodobenzene, Bromobenzene)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), 1,4-Dioxane)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Reaction Setup
Table 1: Suggested Reaction Parameters
| Parameter | Suggested Value | Range for Optimization |
| Aryl Halide | 1.0 mmol | - |
| This compound | 1.2 mmol | 1.1 - 1.5 mmol |
| Pd(OAc)₂ | 0.02 mmol (2 mol%) | 1 - 5 mol% |
| Base | 2.0 mmol | 1.5 - 3.0 mmol |
| Solvent | 5 mL | 3 - 7 mL |
| Temperature | 150 °C | 120 - 180 °C |
| Time | 15 min | 5 - 30 min |
Step-by-Step Procedure
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol), the aryl halide (1.0 mmol), and this compound (1.2 mmol).
-
Add the solvent (5 mL) and the base (2.0 mmol) to the vial.
-
Seal the vial with a cap and place it in the cavity of the microwave synthesizer.
-
Set the reaction parameters on the microwave synthesizer: temperature at 150 °C, reaction time of 15 minutes, and stirring enabled.
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired vinylated phosphine.
Data Presentation and Optimization
The yield of the microwave-assisted Heck reaction can be influenced by several factors. A systematic optimization of reaction parameters is recommended to achieve the best results for a specific substrate combination.
Table 2: Example of Reaction Optimization Data
| Entry | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Et₃N | DMF | 140 | 20 | 75 |
| 2 | DIPEA | DMF | 140 | 20 | 82 |
| 3 | DIPEA | MeCN | 140 | 20 | 68 |
| 4 | DIPEA | DMF | 160 | 10 | 91 |
| 5 | DIPEA | DMF | 160 | 5 | 85 |
Applications in Research and Development
The vinyl phosphine products synthesized through this microwave-assisted Heck reaction are valuable building blocks with broad applications:
-
Ligand Synthesis: They can be further functionalized to create novel phosphine ligands for a variety of transition metal-catalyzed reactions.
-
Materials Science: The incorporation of phosphine moieties into polymeric or molecular structures can impart unique electronic and photophysical properties, making them suitable for applications in OLEDs and sensors.
-
Drug Discovery: The phosphine group can act as a key pharmacophore or be used to introduce specific functionalities into drug candidates. The synthesis of complex molecules like the anti-inflammatory drug Naproxen has been achieved on an industrial scale using the Heck reaction.[2]
Conclusion
The microwave-assisted Heck reaction with this compound offers a rapid, efficient, and versatile method for the synthesis of valuable vinyl phosphine compounds. The significant reduction in reaction time and potential for increased yields make this approach highly attractive for both academic research and industrial applications.[10] The protocol and optimization guidelines presented in this application note provide a solid foundation for researchers to explore and exploit the full potential of this powerful synthetic transformation.
References
- Scirp.org.
- CEM.
- AWS.
- MDPI. Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. [Link]
- Chemistry LibreTexts. Heck Reaction. [Link]
- MDPI.
- Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- NIH. Hybrid Pd0.1Cu0.
- Chemistry Notes.
- Organic Chemistry Portal. Heck Reaction. [Link]
- NIH. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. [Link]
- NROChemistry. Heck Coupling. [Link]
- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
- Organic Chemistry Portal.
- Diva-portal.org. Palladium(II)
- ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics. [Link]
- NIH. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
- NIH. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. [Link]
- PubMed.
- Semantic Scholar.
- Scientific Research Publishing. R. F. Heck, “Palladium-Catalyzed Vinylation of Organic Halides,” In Organic Reactions, Vol. 27, Wiley, New York, 1982, pp. 345-390. - References. [Link]
- ResearchGate. Microwave-assisted synthesis of phosphonic and phosphinic esters and phosphine oxides by the Hirao reaction. [Link]
- MDPI. Microwave-Assisted Synthesis of Organophosphorus Compounds | Request PDF. [Link]
- Sciforum. Use of a new hydrophilic phosphonic phosphines (DPPA).
- Dalton Transactions (RSC Publishing). Well-defined palladium(0)
- Organic Chemistry Portal. Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex. [Link]
- Wiley Online Library.
- Personal Chemistry.
- PubMed. Microwave-assisted synthesis of cyclopentanones using the relevant phosphorus ylides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 5. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. Heck Coupling | NROChemistry [nrochemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diphenylvinylphosphine in Aqueous Phase Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Aqueous phase catalysis represents a significant advancement in green chemistry, offering an environmentally benign alternative to traditional organic solvent-based reactions. Phosphine ligands are pivotal in homogeneous catalysis, and their modification to impart water solubility has been a key area of research. This guide provides a comprehensive overview of the application of diphenylvinylphosphine (DPVP) in aqueous phase catalysis, focusing on its transformation into a water-soluble ligand and its subsequent use in key cross-coupling and hydroformylation reactions. While DPVP itself is insoluble in water, its functionalization, particularly through sulfonation, yields highly effective water-soluble ligands. These notes offer detailed protocols, mechanistic insights, and practical guidance for researchers looking to leverage the benefits of aqueous phase catalysis.
Introduction: The Imperative of Aqueous Phase Catalysis
The principles of green chemistry advocate for the reduction or elimination of hazardous substances in chemical processes. A primary target for achieving this goal is the replacement of volatile organic compounds (VOCs) as reaction solvents with water. Water is an ideal solvent for this purpose due to its non-toxic, non-flammable, and abundant nature. Homogeneous catalysis in aqueous media, particularly using transition metal complexes, has emerged as a powerful tool in synthetic chemistry.[1][2] The success of such systems often hinges on the design of water-soluble ligands that can stabilize the metal center and facilitate the catalytic cycle in the aqueous phase.
Phosphine ligands are ubiquitous in transition metal catalysis due to their unique electronic and steric properties, which can be fine-tuned to control catalytic activity and selectivity.[3] However, most common phosphine ligands, including this compound (DPVP), are hydrophobic. To harness their catalytic potential in water, they must be rendered hydrophilic, typically by introducing polar functional groups such as sulfonates, carboxylates, or ammonium salts.[4]
This guide focuses on the conceptual application of a sulfonated derivative of this compound, herein referred to as this compound phenylsulfonate (DPVPPS), in aqueous phase catalysis. While DPVP is a valuable precursor in organic synthesis, its sulfonated analogue unlocks its potential for environmentally friendly catalytic transformations.
Synthesis and Characterization of Water-Soluble this compound Phenylsulfonate (DPVPPS)
The conversion of hydrophobic triarylphosphines into water-soluble ligands is most commonly achieved through sulfonation. The following protocol is adapted from established procedures for the sulfonation of triarylphosphines.[5]
Protocol 1: Synthesis of Sodium Diphenyl(sulfonatophenyl)vinylphosphine (DPVPPS)
Rationale: This procedure utilizes fuming sulfuric acid (oleum) to introduce sulfonic acid groups onto the phenyl rings of the phosphine. The vinyl group is generally less susceptible to sulfonation under these conditions. Boric acid is added to protect the phosphorus atom from oxidation.[6] Subsequent neutralization with a base, such as sodium hydroxide, yields the water-soluble sodium salt.
Materials:
-
This compound (DPVP)
-
Fuming Sulfuric Acid (20-30% SO₃)
-
Boric Acid (H₃BO₃)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
In a fume hood, carefully add this compound (1 equivalent) to a flask containing fuming sulfuric acid (10-15 equivalents) cooled in an ice bath.
-
Add boric acid (1.5 equivalents) to the mixture.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots, quenching with water, and analyzing by ³¹P NMR.
-
After the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.
-
The water-soluble DPVPPS can be isolated by techniques such as salting out or by evaporation of the water, followed by recrystallization.
Characterization of DPVPPS
The successful synthesis and purity of DPVPPS should be confirmed using various analytical techniques.
| Technique | Expected Observations |
| ³¹P NMR | A single peak in the ³¹P{¹H} NMR spectrum is expected. The chemical shift will be different from the starting DPVP, and the absence of a signal corresponding to the phosphine oxide (typically around +30 ppm) confirms the absence of oxidation.[7][8] |
| ¹H NMR | The spectrum will show characteristic signals for the phenyl and vinyl protons. The introduction of the sulfonate group will cause a downfield shift of the aromatic protons. |
| FT-IR | Appearance of strong absorption bands characteristic of the S=O stretching vibrations of the sulfonate group (typically in the regions of 1250-1160 cm⁻¹ and 1070-1010 cm⁻¹). |
| Mass Spectrometry | To confirm the molecular weight of the sulfonated product. |
Application in Aqueous Phase Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[9][10] The use of a water-soluble palladium-DPVPPS catalyst allows this powerful reaction to be performed in an aqueous medium, simplifying product isolation and catalyst recycling.
Catalytic Mechanism: Suzuki-Miyaura Coupling
The catalytic cycle in an aqueous medium with a water-soluble phosphine ligand is generally accepted to proceed through the following key steps:[11][12]
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Aqueous Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Rationale: This protocol describes a typical aqueous Suzuki-Miyaura coupling reaction. The water-soluble DPVPPS ligand stabilizes the palladium catalyst in the aqueous phase. A base is required to activate the boronic acid for transmetalation. The biphasic nature of the reaction mixture at the end allows for easy separation of the organic product from the aqueous catalyst phase.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
DPVPPS
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
An organic solvent for extraction (e.g., ethyl acetate or toluene)
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pd(OAc)₂ (1-2 mol%) and DPVPPS (2-4 equivalents relative to Pd) in deionized water. Stir the solution until the catalyst precursor and ligand are fully dissolved.
-
Reaction Setup: To the catalyst solution, add 4-bromoanisole (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will be in the organic phase (or can be extracted with an organic solvent). Separate the organic layer. The aqueous layer containing the catalyst can potentially be reused.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Typical Range/Value | Rationale |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for cost-effectiveness. |
| Ligand:Metal Ratio | 2:1 to 4:1 | Excess ligand can help stabilize the catalyst. |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | The base activates the boronic acid for transmetalation.[11] |
| Temperature | 60 - 110 °C | Higher temperatures generally increase the reaction rate. |
Application in Aqueous Phase Heck Reaction
The Heck reaction is a powerful method for the formation of C-C bonds between unsaturated halides and alkenes.[13][14] Performing this reaction in water with a DPVPPS ligand offers significant environmental and practical advantages.
Catalytic Mechanism: Heck Reaction
The Heck reaction in a polar, aqueous medium generally follows a well-established catalytic cycle.[15][16]
Caption: Catalytic cycle for the Heck reaction.
Protocol 3: Aqueous Heck Coupling of Iodobenzene and n-Butyl Acrylate
Rationale: This protocol details the coupling of an aryl halide with an activated alkene in an aqueous system. The use of a water-miscible organic co-solvent can sometimes be beneficial to improve the solubility of the substrates. The base is crucial for regenerating the active Pd(0) catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
DPVPPS
-
Iodobenzene
-
n-Butyl acrylate
-
Triethylamine (NEt₃) or Sodium Acetate (NaOAc)
-
Deionized water/DMF mixture (e.g., 1:1)
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ (1-2 mol%) and DPVPPS (2-4 mol%) in the water/DMF solvent mixture.
-
Reaction Setup: To the catalyst solution, add iodobenzene (1 equivalent), n-butyl acrylate (1.5 equivalents), and triethylamine (1.5 equivalents).
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously. Monitor the reaction by GC-MS.
-
Work-up: After completion, cool the reaction mixture. Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by vacuum distillation or column chromatography.
Application in Aqueous Biphasic Hydroformylation
Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes.[17] The use of a water-soluble rhodium-DPVPPS catalyst in a biphasic system allows for the facile separation of the catalyst from the organic products, a significant advantage for this high-value process.[1]
Catalytic Mechanism: Hydroformylation
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves the following key steps:[3][18]
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Protocol 4: Biphasic Hydroformylation of 1-Octene
Rationale: This protocol describes the hydroformylation of a water-insoluble higher alkene in an aqueous/organic biphasic system. The rhodium-DPVPPS catalyst resides in the aqueous phase, while the alkene and the resulting aldehyde product are in the organic phase. Vigorous stirring is essential to maximize the interfacial area for the reaction to occur.
Materials:
-
[Rh(acac)(CO)₂] or other suitable rhodium precursor
-
DPVPPS
-
1-Octene
-
Syngas (CO/H₂ mixture, typically 1:1)
-
Deionized water
-
Toluene (as the organic phase)
Procedure:
-
Catalyst Solution Preparation: In a Schlenk flask, dissolve the rhodium precursor (e.g., 0.01-0.1 mol%) and DPVPPS (5-10 equivalents per Rh) in deoxygenated deionized water.
-
Autoclave Setup: Transfer the aqueous catalyst solution and the organic phase (1-octene and toluene) to a stainless-steel autoclave equipped with a mechanical stirrer.
-
Reaction: Seal the autoclave, purge several times with syngas, and then pressurize to the desired pressure (e.g., 20-50 bar). Heat the autoclave to the reaction temperature (e.g., 80-120 °C) and begin vigorous stirring.
-
Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
-
Product Isolation and Catalyst Recycling: Transfer the biphasic mixture to a separatory funnel. The organic layer containing the product aldehydes is separated. The aqueous layer containing the rhodium-DPVPPS catalyst can be recycled for subsequent runs.
-
Analysis: The product distribution (n/iso aldehyde ratio) and conversion can be determined by GC analysis of the organic phase.
| Parameter | Typical Range/Value | Rationale |
| Rhodium Precursor | [Rh(acac)(CO)₂], RhCl₃·3H₂O | Common sources of rhodium for hydroformylation. |
| Ligand:Rhodium Ratio | 5:1 to 20:1 | A large excess of the water-soluble ligand is often used to ensure catalyst stability and promote the formation of the desired active species. |
| Syngas Pressure | 20 - 100 bar | Higher pressure increases the concentration of CO and H₂, driving the reaction forward. |
| Temperature | 80 - 140 °C | Affects reaction rate and selectivity. |
Conclusion and Future Outlook
The adaptation of this compound for aqueous phase catalysis through sulfonation opens up a wide range of possibilities for conducting environmentally friendly chemical transformations. The resulting water-soluble ligand, DPVPPS, in combination with palladium or rhodium, provides a robust catalytic system for key C-C bond-forming reactions and hydroformylation. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and optimize these reactions for their specific applications. Future research in this area will likely focus on the development of more efficient and recyclable catalytic systems, the expansion of the substrate scope, and the application of these green methodologies in the synthesis of complex molecules, including active pharmaceutical ingredients.
References
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Heck Reaction. (2023). In Chemistry LibreTexts. [Link]
- Suzuki-Miyaura Coupling. (2024). In Chemistry LibreTexts. [Link]
- Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group, University of Pittsburgh. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142. [Link]
- Trzeciak, A. M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2205. [Link]
- Fihri, A., et al. (2017). Rhodium-Catalyzed Aqueous Biphasic Olefin Hydroformylation Promoted by Amphiphilic Cyclodextrins.
- Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. (n.d.).
- Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Chen, H., et al. (2018). Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling. RSC Advances, 8(70), 40220-40226. [Link]
- A direct approach to selective sulfonation of triarylphosphines. (2017).
- Heck reaction. (n.d.). Wikipedia. [Link]
- Trzeciak, A. M., et al. (2021). Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica.
- Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. (2022). Molecules, 27(19), 6649. [Link]
- Trzeciak, A. M., & Ziółkowski, J. J. (2021). Rhodium-catalyzed hydroformylation under green conditions: Aqueous/organic biphasic, “on water”, solventless and Rh nanoparticle based systems. Coordination Chemistry Reviews, 430, 213732. [Link]
- Suzuki reaction. (n.d.). Wikipedia. [Link]
- Solid-state phosphorus-31 nuclear magnetic resonance spectroscopy of phosphorus sulphides. (1986).
- Badiola, E., et al. (2016). Strong π-acceptor sulfonated phosphines in biphasic rhodium-catalyzed hydroformylation of polar alkenes. Catalysis Science & Technology, 6(13), 4846-4853. [Link]
- Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. (2022). Scientific Reports, 12(1), 1-13. [Link]
- An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. (2020).
- Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH 3 OH and efficient catalyst cycling. (2018).
- Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. New Journal of Chemistry, 46(10), 4647-4654. [Link]
- Rhodium Catalyzed Hydroformylation. (n.d.).
- Amidophosphine-stabilized palladium complexes catalyse Suzuki-Miyaura cross-couplings in aqueous media. (2016).
- From Spectra to Structure: AI-Powered 31P NMR Interpretation. (2024). Journal of Chemical Information and Modeling, 64(3), 856-865. [Link]
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2022). Semantic Scholar. [Link]
- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. [Link]
- Preparation of triaryl phosphines. (1977).
- Lec 35: Hydroformyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strong π-acceptor sulfonated phosphines in biphasic rhodium-catalyzed hydroformylation of polar alkenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00420H [pubs.rsc.org]
- 7. magritek.com [magritek.com]
- 8. mdpi.com [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. mdpi.com [mdpi.com]
- 18. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of Polymers with Diphenylvinylphosphine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Incorporation of Diphenylvinylphosphine into Polymeric Scaffolds
The functionalization of polymers with organophosphorus moieties, particularly this compound (DPVP), represents a significant advancement in the fields of catalysis, materials science, and drug delivery. The unique electronic and steric properties of the phosphine group, a soft σ-donor ligand, allow for the effective chelation of transition metals, rendering these modified polymers invaluable as recyclable catalysts for a myriad of organic transformations.[1][2] Furthermore, the incorporation of the diphenylphosphino group can significantly alter the physicochemical properties of the parent polymer, influencing its solubility, thermal stability, and interaction with biological systems.
This guide provides a comprehensive overview of the primary strategies for incorporating this compound into polymeric structures: direct polymerization of DPVP-containing monomers and post-polymerization modification of existing polymer backbones. We will delve into the mechanistic underpinnings of these methodologies, provide detailed, field-proven protocols, and discuss the critical characterization techniques necessary to validate the successful functionalization. The overarching goal is to equip researchers with the foundational knowledge and practical tools to design and synthesize novel phosphine-functionalized polymers for their specific research and development needs.
Part 1: Synthesis of this compound Monomer
The successful functionalization of polymers with this compound begins with the synthesis of the monomer itself. Diphenyl(vinyl)phosphine is a colorless, air-sensitive solid that serves as a key precursor for subsequent polymerization or grafting reactions.[3]
Protocol 1: Synthesis of Diphenyl(vinyl)phosphine via Grignard Reaction
This protocol outlines the synthesis of diphenyl(vinyl)phosphine from chlorodiphenylphosphine and a vinyl Grignard reagent.[3][4]
Materials:
-
Chlorodiphenylphosphine
-
Vinylmagnesium bromide solution (or vinylmagnesium chloride) in THF
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Charge the Schlenk flask with a solution of vinylmagnesium bromide in anhydrous THF. Cool the flask to 0°C using an ice bath.
-
Slow Addition: Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the Grignard reagent via the dropping funnel with vigorous stirring over a period of 1-2 hours. Maintain the temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal and Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like heptane to yield diphenyl(vinyl)phosphine as a white solid.[4]
Characterization:
-
¹H NMR: Expect signals corresponding to the vinyl protons and the phenyl protons.
-
³¹P NMR: A single peak characteristic of a triarylphosphine.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Part 2: Functionalization of Polymers via Copolymerization
A direct and versatile method for incorporating this compound into a polymer is through the copolymerization of a phosphine-containing monomer with a suitable comonomer. This approach allows for precise control over the phosphine loading by adjusting the monomer feed ratio. 4-(Diphenylphosphino)styrene is a commonly used monomer for this purpose.
Protocol 2: Free Radical Copolymerization of 4-(Diphenylphosphino)styrene with Styrene
This protocol describes the synthesis of a random copolymer of 4-(diphenylphosphino)styrene and styrene using a free radical initiator.
Materials:
-
4-(Diphenylphosphino)styrene (DPPS)
-
Styrene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk tube, dissolve the desired amounts of 4-(diphenylphosphino)styrene, freshly distilled styrene, and AIBN in anhydrous toluene. The molar ratio of monomers will determine the composition of the final copolymer.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed Schlenk tube in an oil bath preheated to 60-70°C and stir for 24-48 hours.
-
Precipitation and Purification: After the polymerization period, cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40-50°C to a constant weight.
Characterization:
-
¹H NMR: To determine the copolymer composition by comparing the integration of aromatic protons from both monomer units.
-
³¹P NMR: To confirm the presence of the phosphine group.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the copolymer.[5]
-
FT-IR Spectroscopy: To identify characteristic vibrational bands of the functional groups.
| Parameter | Typical Value |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Phosphine Loading | 5 - 50 mol% |
Table 1: Representative data for poly(styrene-co-4-(diphenylphosphino)styrene).
Causality Behind Experimental Choices:
-
AIBN as Initiator: AIBN is a common free-radical initiator that decomposes at a convenient rate at 60-70°C, providing a steady stream of radicals to initiate polymerization.
-
Freeze-Pump-Thaw Cycles: Oxygen is a potent inhibitor of free-radical polymerization. This degassing technique is crucial for achieving controlled polymerization and obtaining high molecular weight polymers.
-
Precipitation in Methanol: Polystyrene and its copolymers are insoluble in methanol, making it an effective non-solvent for precipitation and purification.
Diagram of Free Radical Copolymerization Workflow:
Caption: Workflow for free radical copolymerization.
Part 3: Functionalization via Post-Polymerization Modification
An alternative and powerful strategy is to introduce the diphenylphosphine group onto a pre-existing polymer backbone. This method is particularly useful when the desired polymer is commercially available or when the phosphine monomer is incompatible with the polymerization conditions. A common approach involves the reaction of a lithiated phosphide with a halogenated polymer.
Protocol 3: Functionalization of Chloromethylated Polystyrene
This protocol details the modification of chloromethylated polystyrene with lithium diphenylphosphide.
Materials:
-
Chloromethylated polystyrene (cross-linked or linear)
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Soxhlet extractor
Procedure:
-
Preparation of Lithium Diphenylphosphide: In a Schlenk flask under an inert atmosphere, dissolve diphenylphosphine in anhydrous THF. Cool the solution to 0°C and slowly add a stoichiometric amount of n-BuLi. A color change to deep red or orange indicates the formation of the lithium diphenylphosphide.
-
Polymer Swelling: In a separate Schlenk flask, swell the chloromethylated polystyrene in anhydrous THF for at least 1 hour.
-
Nucleophilic Substitution: Slowly add the freshly prepared lithium diphenylphosphide solution to the swollen polymer suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Quenching and Purification: Quench the reaction by the slow addition of methanol. Filter the polymer and wash it extensively with THF, water, and methanol.
-
Soxhlet Extraction: To ensure complete removal of unreacted reagents and byproducts, purify the functionalized polymer by Soxhlet extraction with THF for 24 hours.
-
Drying: Dry the final polymer under vacuum at 50-60°C to a constant weight.
Characterization:
-
FT-IR Spectroscopy: Disappearance of the C-Cl stretching band (around 670 cm⁻¹) and appearance of P-Ph bands.
-
³¹P NMR (Solid-State or after dissolving a linear polymer): A characteristic signal for the diphenylphosphino group.
-
Elemental Analysis: To determine the phosphorus content and thus the degree of functionalization.
| Parameter | Typical Value |
| Degree of Functionalization | 50 - 95% |
| Phosphorus Content | 1 - 5 mmol/g |
Table 2: Representative data for diphenylphosphine-functionalized polystyrene.
Trustworthiness of the Protocol: This protocol incorporates a Soxhlet extraction step, which is a rigorous purification method ensuring that any observed catalytic activity is due to the covalently bound phosphine and not from residual, non-covalently attached species.
Diagram of Post-Polymerization Modification Workflow:
Caption: Workflow for post-polymerization modification.
Part 4: Application in Catalysis - Palladium-Catalyzed Suzuki-Miyaura Coupling
Polymers functionalized with diphenylphosphine are excellent ligands for transition metal catalysts.[6] The polymer support facilitates catalyst recovery and reuse, a key principle of green chemistry.[7]
Protocol 4: Suzuki-Miyaura Coupling using a Polymer-Supported Palladium Catalyst
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using a diphenylphosphine-functionalized polymer as a ligand for a palladium catalyst.[6][8]
Materials:
-
Diphenylphosphine-functionalized polymer
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene/water or dioxane/water mixture)
-
Reaction vessel with reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Catalyst Preparation (in situ): In a reaction vessel, suspend the diphenylphosphine-functionalized polymer in the chosen solvent. Add palladium(II) acetate and stir the mixture at room temperature for 1-2 hours to allow for complexation.
-
Reagent Addition: To the catalyst suspension, add the aryl halide, arylboronic acid, and the base.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The polymer-supported catalyst can be recovered by simple filtration.
-
Product Isolation: Wash the recovered catalyst with the reaction solvent. The combined filtrate contains the product. The product can be isolated by standard workup procedures, including extraction and purification by column chromatography or recrystallization.
-
Catalyst Recycling: The recovered polymer-supported catalyst can be washed with appropriate solvents and dried for reuse in subsequent reactions.[9]
Data Presentation:
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) | Catalyst Recycle (Run #) |
| 1 | Bromobenzene | Phenylboronic acid | >95 | 1 |
| 2 | 4-Bromoanisole | Phenylboronic acid | >95 | 1 |
| 3 | Bromobenzene | Phenylboronic acid | >90 | 5 |
Table 3: Representative results for Suzuki-Miyaura coupling using a polymer-supported palladium-diphenylphosphine catalyst.[6]
Authoritative Grounding: The efficacy of polymer-supported phosphine ligands in palladium-catalyzed cross-coupling reactions is well-documented in the scientific literature.[10][11][12] These systems offer the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefits of heterogeneous catalysis (ease of separation and recyclability).
Diagram of Catalytic Cycle with Recyclable Catalyst:
Caption: Suzuki-Miyaura cycle with a recyclable polymer catalyst.
References
- Bergbreiter, D. E., Yang, Y.-C., & Hobbs, C. E. (n.d.). Polyisobutylene-Supported Phosphines as Recyclable and Regenerable Catalysts and Reagents. The Journal of Organic Chemistry.
- Rabinowitz, R., & Pellon, J. (1961). Phosphorus-Containing Monomers. I. The Synthesis of Vinyl Phosphines, Oxides, Sulfides, and Phosphonium Compounds. The Journal of Organic Chemistry, 26(11), 4623–4626.
- Li, X., et al. (2022). Phosphine-Based Hyper-Cross-Linked Polymer-Supported Neutral Gold(I) Complex as a Recyclable Catalyst for the Regioselective Hydration of Alkynes to Ketones. ACS Omega.
- Scriven, E. F. V., & Tozer, M. J. (2019). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. RSC Advances.
- Wikipedia. (2023). Vinyldiphenylphosphine.
- Chen, L., et al. (n.d.). A Polymer-Bound Monodentate-P-Ligated Palladium Complex as a Recyclable Catalyst for the Suzuki–Miyaura Coupling Reaction of Aryl Chlorides. ResearchGate.
- Blanco, C. B., et al. (2023). Palladium Catalysts Supported in Microporous Phosphine Polymer Networks. Molecules.
- Nishio, R., Sugiura, M., & Kobayashi, S. (n.d.). Novel Polymer Incarcerated Palladium with Phosphinated Polymers: Active Catalyst for Suzuki−Miyaura Coupling without External Phosphines. Organic Letters.
- Parrish, C. A., & Buchwald, S. L. (2001). Use of Polymer-Supported Dialkylphosphinobiphenyl Ligands for Palladium-Catalyzed Amination and Suzuki-Reaktions. Organic Chemistry Portal.
- Billingsley, K., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Al-Masri, O. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate.
- E-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Polymer-supported Metal-Phosphine Complexes for Use as Catalysts or Linkers in Medicinally-Oriented Organic Synthesis.
- Wang, L., et al. (2007). Preparation of polymer-supported phosphine from ferrocene for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. ResearchGate.
- Sanders, M. A. (n.d.). Leveraging Triphenylphosphine-Containing Polymers to Explore Design Principles for Protein-Mimetic Catalysts. ChemRxiv.
- Leadbeater, N. E., & McGowan, C. (2002). Preparation of Polymer-Supported Ligands and Metal Complexes for Use in Catalysis. In ACS Symposium Series (Vol. 807, pp. 244–264). American Chemical Society.
- Bicak, N., Koza, G., & Yağci, Y. (n.d.). Studies on the Chloromethylation of Polystyrene Resins.
- Rabinowitz, R., & Pellon, J. (1961). Phosphorus-Containing Monomers. I. The Synthesis of Vinyl Phosphines, Oxides, Sulfides, and Phosphonium Compounds. The Journal of Organic Chemistry.
- Mahmoud, A. R. (2025). Polymer-Supported Catalysts in Organic Synthesis: Green and Efficient Strategies. ResearchGate.
- Britton, J., et al. (n.d.). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. Reaction Chemistry & Engineering.
- Ogawa, A., et al. (n.d.). Photoinduced hydrophosphinylation of alkenes with diphenylphosphine oxide. ResearchGate.
- Salubi, C. A. (2023). Functionalization of chloromethylated polystyrene followed by coordination of the functionalized polymer to the pre-synthesized metal complex. ResearchGate.
- Polymeropoulos, G., et al. (2017). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. Polymers.
- Research India Publications. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology.
- Beletskaya, I. P., & Cheprakov, A. V. (2009). Synthesis of Alkyl(diphenyl)phosphines by Hydrophosphination of Vinylarenes Catalyzed by Transition Metal Complexes. ResearchGate.
- Oswal, S., et al. (n.d.). Free Radical Copolymerization of Methyl Methacrylate and Styrene with N-(4-Carboxyphenyl)maleimide. ResearchGate.
- Green, M., et al. (2018). 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination. ResearchGate.
- Wang, C., et al. (n.d.). A controlled synthesis method of polystyrene-b-polyisoprene-b-poly(methyl methacrylate) copolymer via anionic polymerization with trace amounts of THF having potential of a commercial scale. RSC Advances.
- Spring, D. (n.d.). Synthesis and utilization of functionalized polystyrene resins.
- Katirci, R., & Ozbay, S. (2021). Kinetic Study of the Free Radical Copolymerization of Methyl Methacrylate with 2-Perfluorooctyl Ethyl Methacrylate by Quantum. DergiPark.
- MIT OpenCourseWare. (n.d.). Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA.
- Li, G., et al. (2019). A New Synthesis Strategy on Styrene-Butadiene Di-Block Copolymer Containing High cis-1,4 Unit Via Transfer of Anionic to Coordination Polymerization. Polymers.
- Ibrahim, N. A., et al. (2022). Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. Polymers.
- Vijayaraghavan, R., Pringle, J. M., & MacFarlane, D. R. (2008). Anionic polymerization of styrene in ionic liquids. European Polymer Journal.
- da Silva, A. G. M., et al. (2022). Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures. Materials Research.
- da Silva, A. G. M., et al. (2025). Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures. ResearchGate.
- Ghorbani, M., et al. (n.d.). Synthesis and characterization of poly(styrene-block-acrylic acid)/Fe3O4 magnetic nanocomposite using reversible. Scientia Iranica.
- INPHAZE Pty Ltd. (n.d.). Structure and Characterization of Polystyrene Thin Films. ResearchGate.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Polymer-supported metal-phosphine complexes for use as catalysts or linkers in medicinally-oriented organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A controlled synthesis method of polystyrene-b-polyisoprene-b-poly(methyl methacrylate) copolymer via anionic polymerization with trace amounts of THF having potential of a commercial scale - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Palladium Catalysts Supported in Microporous Phosphine Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Use of Polymer-Supported Dialkylphosphinobiphenyl Ligands for Palladium-Catalyzed Amination and Suzuki-Reaktions [organic-chemistry.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Diphenylvinylphosphine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions using Diphenylvinylphosphine as a ligand. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance reaction yields. The content is structured in a question-and-answer format to directly address challenges you may encounter in the lab.
Part 1: Foundational Concepts & Initial Checks
Q1: What is the fundamental role of this compound in my Suzuki coupling reaction?
This compound serves as a crucial ancillary ligand for the palladium catalyst. Its primary functions are rooted in its specific electronic and steric properties.[1]
-
Electronic Effects : As a phosphine ligand, it is electron-donating, which increases the electron density on the palladium center.[2] This enriched electron density facilitates the crucial, and often rate-limiting, oxidative addition step where the palladium(0) complex inserts into the aryl halide bond.[1][3]
-
Steric Effects : The bulky nature of the diphenyl and vinyl groups promotes the formation of coordinatively unsaturated, highly active monoligated palladium(0) species, which are key intermediates in the catalytic cycle.[1][4] This steric hindrance also aids the final reductive elimination step, where the new carbon-carbon bond is formed and the product is released from the palladium complex.[2][3]
A catalyst system using this compound has been shown to be highly efficient for coupling various aryl halides (bromides, chlorides, and triflates) with arylboronic acids, often allowing for low palladium loading and yielding excellent results.[5]
Part 2: Troubleshooting Low Yield and Incomplete Conversion
This section addresses the most common issue in Suzuki coupling: low or no yield of the desired product. We will proceed with a logical troubleshooting workflow.
Q2: My reaction yield is very low, or the reaction is not going to completion. Where should I start my investigation?
Low yield is a multifaceted problem. A systematic approach, starting with the most fundamental and likely culprits, is the most effective way to diagnose the issue.[6]
Initial Troubleshooting Workflow
Caption: A logical workflow for initial troubleshooting.
Q3: How critical is the inert atmosphere, and how can I be sure it's adequate?
It is absolutely critical. The active catalyst in the Suzuki cycle is a palladium(0) species, which is highly sensitive to atmospheric oxygen.[7] Oxygen can oxidize Pd(0) to Pd(II), effectively killing the catalyst and preventing it from entering the catalytic cycle. This can also lead to an increase in side reactions like the homocoupling of boronic acids.[8]
Troubleshooting Steps:
-
Solvent Degassing: Ensure all solvents, especially ethereal solvents like THF and dioxane which can form peroxides, are rigorously degassed before use.[7][9] Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes, or several freeze-pump-thaw cycles.
-
Reaction Vessel Purge: The reaction vessel must be thoroughly purged. This is typically done by evacuating the vessel under vacuum and backfilling with high-purity inert gas. Repeat this cycle at least three times.[4]
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction, often achieved using a gas bubbler or a balloon filled with argon or nitrogen.[7]
Q4: I suspect my reagents are the problem. What are the common issues with boronic acids, bases, and solvents?
Reagent integrity is paramount. Degradation or impurities can halt the reaction entirely.[7][10]
-
Boronic Acid/Ester Instability : Boronic acids are susceptible to protodeboronation , a side reaction where the C-B bond is cleaved, especially in the presence of moisture or at elevated temperatures.[7][9]
-
Base Quality : The base is not just a spectator; it activates the boronic acid for the transmetalation step.[12]
-
Solution : Use a finely powdered, dry base. Clumps can lead to poor reproducibility.[7] If using a carbonate or phosphate base that can be hydrated (e.g., K₃PO₄), ensure it is anhydrous or account for the water of hydration.
-
-
Solvent Purity : Solvents must be anhydrous and, for ethereal solvents, peroxide-free.[7] Water content can affect the solubility of reagents and promote boronic acid degradation. Peroxides can oxidize the phosphine ligand and the palladium catalyst.[9]
-
Solution : Use freshly distilled or commercially available anhydrous solvents. Test for peroxides in THF and dioxane before use.
-
Part 3: Optimizing Reaction Parameters
If foundational checks do not resolve the yield issue, the next step is to optimize the reaction conditions.
Q5: My yield is still poor. How do I choose the optimal base and solvent for my specific substrates?
The choice of base and solvent is highly interdependent and substrate-specific.[13][14] A screening process is often the most effective approach.[6]
-
Base Selection : The base facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[12]
-
Solvent Selection : The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
Table 1: Example Effect of Solvent and Base on Yield (Note: This data is illustrative of general trends observed with tolylphosphine ligands, which are structurally similar to this compound, and should be used as a starting point for your own optimization)[15]
| Solvent | Base | Yield (%) |
| Toluene | K₃PO₄ | 95 |
| Dioxane | K₃PO₄ | 92 |
| THF | K₃PO₄ | 85 |
| DMF | K₃PO₄ | 78 |
| Toluene | Cs₂CO₃ | 93 |
| Toluene | K₂CO₃ | 88 |
| Toluene | Na₂CO₃ | 82 |
| Reaction Conditions: 4-bromoacetophenone (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), P(o-tolyl)₂Ph (4 mol%), Base (2.0 mmol), Solvent (5 mL), H₂O (1 mL), 100 °C, 1 h.[15] |
Q6: I am observing significant amounts of side products. What are they and how can I minimize them?
Two primary side reactions plague Suzuki couplings: dehalogenation and homocoupling.[7][8]
-
Dehalogenation : This occurs when the aryl halide is reduced instead of coupled.[7] After oxidative addition, the Pd-Aryl complex reacts with a hydride source (which can be the solvent, base, or impurities) and reductively eliminates to form the dehalogenated arene.[8]
-
Mitigation : Ensure anhydrous conditions and use high-purity reagents. Avoid solvents that can act as hydride donors if this is a persistent issue.
-
-
Homocoupling : This is the coupling of two boronic acid molecules to form a biaryl byproduct.[8] It is often promoted by the presence of oxygen or Pd(II) species that arise from catalyst deactivation.[8]
The Suzuki-Miyaura Catalytic Cycle
Caption: The core steps of the Suzuki-Miyaura reaction.
Part 4: Experimental Protocols
Q7: Can you provide a general, step-by-step protocol for setting up a Suzuki coupling reaction with this compound?
Certainly. This protocol provides a robust starting point. Note that reagent quantities and conditions should be optimized for your specific substrates.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation : Oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Addition of Solids : To the flask, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Addition of Catalyst and Ligand : In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.01-1 mol%) and the this compound ligand (typically at a 2:1 or 4:1 ligand-to-palladium metal ratio). Add these solids to the main reaction flask.
-
Purge the Vessel : Seal the flask, then carefully evacuate the atmosphere and backfill with inert gas. Repeat this purge cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition : Add the degassed anhydrous solvent (e.g., Toluene, 3-5 mL) and degassed water (if required by the procedure) via syringe.
-
Reaction : Place the sealed flask in a pre-heated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring : Monitor the reaction progress by TLC, GC, or LC-MS until the limiting reagent is consumed.[18][19]
-
Workup : Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, extract the aqueous layer with the organic solvent, combine the organic fractions, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Suzuki, K., Fontaine, A., Hori, Y., & Kobayashi, T. (2007). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. Synlett, 2007(20), 3206-3208. [Link]
- Organic Chemistry Portal. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed C-N Cross-Coupling Reactions (pp. 1-53). [Link]
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. [Link]
- Novák, Z., et al. (2021). Curse or Blessing?
- Wikipedia. Suzuki reaction. [Link]
- D’Ambra, C. A., & Cella, D. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- ResearchGate. (2025, August 7). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands | Request PDF. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Hein, J. E. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
- Huayuan World. Versatile Suzuki-Miyaura coupling reaction using this compound ligands. [Link]
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Advion. SUZUKI REACTION MONITORING. [Link]
- Ishida, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3359-3364. [Link]
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
- ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF. [Link]
- FULIR.
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(12), 2702-2710. [Link]
- ChemRxiv. Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. [Link]
- Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16(11), 1220-1227. [Link]
- ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
- Bellina, F., et al. (2004). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 69(16), 5447-5457. [Link]
- Thomas, S. P. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9239-9252. [Link]
- Organ, M. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2266-2277. [Link]
- Soler, M., & Marquet, J. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(24), 2635-2643. [Link]
- Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
- ResearchGate. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- Blue, D. R., et al. (2018). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science, 9(22), 5034-5041. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pcliv.ac.uk [pcliv.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. quora.com [quora.com]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. vapourtec.com [vapourtec.com]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Advanced Troubleshooting for Heck Reactions Utilizing Diphenylvinylphosphine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for optimizing Heck reactions, with a specialized focus on managing the unique reactivity of Diphenylvinylphosphine. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and prevent common side reactions, thereby enhancing yield, purity, and reproducibility. We will move beyond standard protocols to explore the causal relationships between reaction parameters and outcomes, providing you with the expert insights needed to master this powerful coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning black and stalling, resulting in low conversion. What is the primary cause?
The formation of a black precipitate is the classic sign of catalyst decomposition into palladium black, an agglomerated, inactive form of palladium.[1] This depletes the active Pd(0) species from your catalytic cycle. With a ligand like this compound, maintaining catalyst stability is paramount.
-
Probable Causes:
-
Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II) species.[1]
-
High Reaction Temperature: While necessary for activating stubborn substrates, excessive heat can accelerate the agglomeration of palladium nanoparticles.
-
Inadequate Ligand Stabilization: An insufficient concentration of this compound relative to the palladium precursor can leave the metal center exposed and prone to decomposition.
-
-
Immediate Solutions:
-
Ensure a Rigorously Inert Atmosphere: Employ robust degassing techniques for all solvents and reagents. See Protocol 2: Best Practices for Solvent Degassing .
-
Optimize Reaction Temperature: Screen a range of temperatures. It's often better to run the reaction longer at a lower temperature (e.g., 80-100 °C) than to force it at higher temperatures (>120 °C) where decomposition is rapid.
-
Adjust Ligand-to-Palladium Ratio: While a 2:1 ratio of phosphine to palladium is a common starting point, for some systems, a slightly higher ratio (up to 4:1) may be necessary to maintain catalyst stability. However, be aware that excessive ligand can sometimes inhibit the reaction.[2]
-
Q2: I'm observing a mixture of alkene isomers (e.g., internal and terminal, or E/Z isomers) rather than a single desired product. How can I improve regioselectivity and stereoselectivity?
This issue typically points to problems with the β-hydride elimination and subsequent re-insertion steps.[3] After the desired C-C bond is formed, the resulting palladium-alkyl intermediate undergoes β-hydride elimination to release the product and form a palladium-hydride species. This step is reversible, and if the product olefin does not dissociate quickly, it can re-insert, leading to "alkene walking" and isomerization.[4]
-
Probable Causes:
-
Slow Reductive Elimination of HX: The final step of the catalytic cycle is the reaction of the HPd(II)X species with a base to regenerate the Pd(0) catalyst.[4][5] If this step is slow, the concentration of the palladium-hydride intermediate increases, favoring reversible β-hydride elimination and isomerization.
-
Steric and Electronic Profile of the Ligand: this compound has a distinct electronic and steric profile that influences the stability of the palladium-alkene π-complex formed after β-hydride elimination.[3]
-
-
Targeted Solutions:
-
Optimize the Base: The choice of base is critical. Use a base that is strong enough to efficiently neutralize the generated acid (HX) but does not introduce competing side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[5]
-
Incorporate Additives: The addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can facilitate the irreversible removal of the halide as a silver halide precipitate, which drives the reaction forward and minimizes alkene isomerization.[4]
-
Control Reaction Time: Over-running the reaction can sometimes lead to product isomerization. Monitor the reaction closely and quench it once the starting material is consumed.
-
Q3: I suspect my this compound ligand is undergoing a side reaction. What could be happening and how do I verify it?
Phosphine ligands are not always innocent bystanders in catalytic cycles. Two primary side reactions can affect this compound:
-
Phosphine Oxidation: Under aerobic or oxidizing conditions, the phosphorus(III) center can be oxidized to a phosphorus(V) phosphine oxide.[6][7] While phosphine oxides can sometimes act as weak, stabilizing ligands, their formation consumes the active ligand and alters the catalyst's electronic properties, typically leading to reduced activity.[8]
-
Vinyl Group Participation (P-C Activation): The vinyl moiety of this compound is itself an alkene. It can potentially act as a substrate in a competing Heck reaction or undergo other forms of P-C bond activation, leading to complex byproducts and catalyst inhibition.[9][10]
-
Diagnostic & Prevention Strategy:
-
³¹P NMR Spectroscopy: This is the most direct method to monitor the fate of your ligand. A new peak downfield from the original this compound signal often indicates the formation of the corresponding phosphine oxide.
-
Strict Anaerobic Conditions: This is the primary defense against phosphine oxidation.
-
Control Experiments: Run the reaction with a non-vinyl-containing phosphine ligand of similar steric bulk (e.g., triphenylphosphine) under identical conditions. If the unexpected byproducts disappear, it strongly suggests the vinyl group is the culprit. In this case, lowering the reaction temperature may disfavor this side reaction.
-
Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving persistent issues.
Guide 1: Diagnosing and Solving Low Yield & Catalyst Deactivation
This guide follows a logical workflow to pinpoint the cause of poor reaction performance.
dot
Caption: Troubleshooting workflow for low reaction yield.
Table 1: Quick-Reference Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Solutions & Rationale |
| Palladium Black Formation | Oxygen contamination; Temperature too high; Insufficient ligand. | 1. Improve degassing (Freeze-Pump-Thaw is best). 2. Lower temperature by 10-20 °C. 3. Increase ligand:Pd ratio to 2.5:1. |
| Alkene Isomerization | Reversible β-hydride elimination; Slow catalyst regeneration. | 1. Add a silver salt (e.g., Ag₂CO₃) to trap halide.[4] 2. Switch to a stronger, non-coordinating base (e.g., K₃PO₄). 3. Monitor reaction and avoid excessive heating time. |
| Phosphine Oxide Detected | Poor inert atmosphere; Oxidizing impurities in reagents. | 1. Use high-purity, freshly distilled/degassed solvents. 2. Ensure a positive pressure of inert gas throughout. |
| Unidentified Byproducts | P-C activation of vinylphosphine; Substrate decomposition. | 1. Run control with PPh₃ to diagnose ligand involvement. 2. Lower reaction temperature. 3. Screen alternative palladium precursors (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂). |
| No Reaction | Inactive catalyst precursor; Incorrect base or solvent. | 1. Use a fresh bottle of Pd precursor. 2. Re-screen core parameters: base (e.g., Et₃N, K₂CO₃), solvent (e.g., DMF, Toluene, Dioxane).[5] |
Understanding the Mechanistic Landscape
Success in troubleshooting hinges on understanding the catalytic cycle and where side reactions diverge from the productive pathway.
dot
Caption: The Heck catalytic cycle and key side reaction pathways.
The critical branch points for side reactions occur at the Pd(0) stage (decomposition) and after β-hydride elimination (isomerization).[3][11] Your experimental conditions directly influence which path is favored.
Key Experimental Protocols
Protocol 1: General Procedure for a Heck Reaction with this compound
This protocol emphasizes the rigorous exclusion of air and moisture.
-
Setup: Dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under vacuum with a heat gun and backfill with high-purity argon or nitrogen. Repeat three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), this compound (e.g., 2.2 equivalents relative to Pd), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent and Alkene Addition: Add the degassed solvent (see Protocol 2) via cannula or a gas-tight syringe, followed by the alkene (1.1-1.5 equiv.).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Track the reaction's progress using a suitable analytical technique (e.g., TLC, GC-MS, LC-MS) by withdrawing aliquots under inert atmosphere.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Protocol 2: Best Practices for Solvent Degassing
-
Freeze-Pump-Thaw (Recommended for Highest Purity):
-
Place the solvent in a thick-walled Schlenk flask sealed with a Teflon stopcock.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, open the flask to a high-vacuum line for 5-10 minutes.
-
Close the stopcock and thaw the solvent in a water bath. You will see bubbles of dissolved gas being released.
-
Repeat this entire cycle at least three times for maximum effectiveness.
-
-
Inert Gas Sparging (Faster, suitable for most applications):
-
Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble a vigorous stream of argon or nitrogen through the solvent for 20-30 minutes.
-
References
- Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. URL: https://pubs.acs.org/doi/10.
- Chemistry LibreTexts. (2023). Heck Reaction. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.03%3A_The_Heck_Reaction
- Wikipedia. (2023). Heck reaction. URL: https://en.wikipedia.org/wiki/Heck_reaction
- BYJU'S. (n.d.). Heck Reaction Mechanism. URL: https://byjus.com/chemistry/heck-reaction-mechanism/
- Chemistry LibreTexts. (2023). Heck reaction. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/28%3A_Organometallic_Compounds/28.08%3A_The_Heck_reaction
- Schmidt, A. F., & Smirnov, V. V. (2003). The Mechanism of the Palladium Hydride b-Elimination Step in the Heck Reaction.
- Sigman, M. S., et al. (2018). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society.
- Stahl, S. S., et al. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions.
- ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c750b2702868a8e89501a3
- National Center for Biotechnology Information. (n.d.). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753221/
- Journal of the Chemical Society, Dalton Transactions. (1999). A new access to palladium–phosphine chemistry. Formation of polynuclear palladium compounds via the oxidation of ligands in simple palladium(II) complexes.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Heck Reactions. URL: https://www.benchchem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole. URL: https://www.benchchem.com/technical-support-center/troubleshooting-heck-reactions-with-5-bromoindole
- Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. URL: https://www.vedantu.com/chemistry/heck-reaction
- Beilstein Journals. (n.d.). Preparation of phosphines through C–P bond formation. URL: https://www.beilstein-journals.org/bjoc/articles/11/15
- Organic Chemistry Portal. (n.d.). Heck Reaction. URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm
- Reddit. (2024). Troubleshooting a difficult Heck reaction. URL: https://www.reddit.com/r/Chempros/comments/1df3u4s/troubleshooting_a_difficult_heck_reaction/
- ResearchGate. (2025). P-C Bond Formation by Coupling Reactions Utilizing >P(O)H Species as the Reagents. URL: https://www.researchgate.net/publication/281358943_P-C_Bond_Formation_by_Coupling_Reactions_Utilizing_POH_Species_as_the_Reagents
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in Diphenylvinylphosphine-Palladium Systems
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation in diphenylvinylphosphine (DPVP) palladium systems. Our focus is to move beyond simple procedural checklists and provide a deeper understanding of the underlying chemical principles to empower you in your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions about the stability and performance of this compound-palladium catalysts.
Q1: What makes this compound a useful ligand in palladium catalysis?
This compound is a valuable ligand due to its unique electronic and steric properties. The vinyl group can participate in π-backbonding with the palladium center, influencing the electron density at the metal. This, combined with the steric bulk of the phenyl groups, plays a crucial role in stabilizing catalytic intermediates and promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2][3] The ligand's characteristics are deliberately designed to enhance the catalyst's stability, solubility, and reactivity.[1]
Q2: What are the most common visual indicators of catalyst deactivation in my reaction?
The most frequent visual cue is the formation of a black precipitate, commonly known as palladium black.[4][5][6] This indicates that the active Pd(0) catalyst has aggregated into an inactive, elemental form.[5] A reaction that begins efficiently but then slows down or stalls completely is also a strong indicator of gradual catalyst deactivation.[7]
Q3: Can I reuse my this compound-palladium catalyst?
While catalyst recycling is desirable, it is often challenging with homogeneous catalysts like DPVP-palladium systems due to deactivation and difficulty in separation. Deactivation pathways such as aggregation to palladium black and ligand degradation can significantly reduce catalytic activity in subsequent runs.[8][9] For heterogeneous palladium catalysts, deactivation can also occur through the formation of inactive Pd(0) species, though reactivation strategies can sometimes be employed.[10][11][12]
Q4: How does the purity of my reagents affect catalyst stability?
The purity of all reagents, including substrates, solvents, and bases, is critical.[13] Impurities can act as catalyst poisons, blocking the active sites of the palladium.[4] Common poisons include sulfur, halides, and certain nitrogen-containing heterocycles.[4] Even trace amounts of impurities in solvents can inhibit the catalyst and lower its efficiency.[14]
Q5: Is it better to use a pre-formed catalyst or generate it in situ?
Both approaches have their merits. Pre-formed catalysts, especially modern palladacycle precatalysts, often provide more reliable and efficient generation of the active LPd(0) species.[15][16] In situ generation from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and the DPVP ligand can be effective, but incomplete reduction to the active Pd(0) state can be a source of lower activity.[3][5][16]
II. Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This guide provides a systematic approach to identifying and mitigating common issues related to the deactivation of this compound-palladium catalysts.
Issue 1: Low or No Product Yield
A low or non-existent yield is a primary indicator of a catalytic issue. The following flowchart outlines a diagnostic workflow.
Caption: Initial troubleshooting workflow for low reaction yields.
Probable Cause A: Compromised Reagents or Solvents
-
Causality: Impurities in your starting materials or solvents can poison the palladium catalyst.[4] For instance, trace amounts of sulfur or other coordinating species can irreversibly bind to the palladium center, rendering it inactive. Solvents can also contain impurities like peroxides or water that can interfere with the catalytic cycle.[14]
-
Troubleshooting Protocol:
-
Baseline Reaction: Run the reaction under your standard conditions and record the yield.[4]
-
High-Purity Reaction: Repeat the reaction using highly purified reagents and anhydrous, degassed solvents.[4]
-
Comparison: A significant improvement in yield in the high-purity reaction points to reagent contamination as the root cause.[4]
-
Probable Cause B: Presence of Oxygen
-
Causality: The active Pd(0) species is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II) species.[13] Phosphine ligands themselves are also susceptible to oxidation, which prevents them from coordinating to the palladium center.[5][7]
-
Troubleshooting Protocol:
-
Degassing: Ensure all solvents are thoroughly degassed prior to use by methods such as freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).
-
Inert Atmosphere: The reaction vessel should be purged with an inert gas, and the reaction should be maintained under a positive pressure of that gas.[13]
-
Schlenk/Glovebox Technique: For highly sensitive reactions, the use of Schlenk line or glovebox techniques is strongly recommended to rigorously exclude oxygen.
-
Issue 2: Reaction Starts but Does Not Go to Completion
This often points to catalyst deactivation occurring during the course of the reaction.
Probable Cause A: Catalyst Aggregation (Palladium Black Formation)
-
Causality: The active, ligand-stabilized Pd(0) complex can lose its this compound ligand. These "naked" palladium atoms are highly unstable and rapidly aggregate to form catalytically inactive palladium black.[5] This process can be accelerated at higher temperatures.[5]
-
Troubleshooting Protocol:
-
Visual Inspection: Observe the reaction for the formation of a black precipitate.[4]
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can help to better stabilize the active catalytic species and prevent aggregation.[5] However, be aware that a large excess of ligand can sometimes inhibit the reaction.[5]
-
Temperature Optimization: Run the reaction at the lowest temperature that still affords a reasonable reaction rate to minimize thermal decomposition.[5]
-
Caption: Pathway of catalyst deactivation via aggregation.
Probable Cause B: Ligand Degradation (P-C Bond Cleavage)
-
Causality: Under certain reaction conditions, particularly at elevated temperatures or in the presence of specific reagents, the phosphorus-carbon bond in the this compound ligand can undergo cleavage.[17] This degradation of the ligand leads to the destabilization of the palladium center and subsequent deactivation.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Use ³¹P NMR spectroscopy to monitor the integrity of the this compound ligand over the course of the reaction. The appearance of new phosphorus-containing species can indicate ligand degradation.
-
Alternative Ligands: If P-C bond cleavage is suspected, consider screening more robust ligands, such as bulky dialkylbiaryl phosphines or N-heterocyclic carbenes (NHCs), which can offer greater stability.[7]
-
Issue 3: Inconsistent Results Between Batches
Reproducibility issues can often be traced back to subtle variations in experimental setup and materials.
Probable Cause: Variations in Pre-catalyst Activation
-
Causality: When generating the active catalyst in situ from a Pd(II) source, the reduction to Pd(0) can be inconsistent if not carefully controlled.[5][16] The efficiency of this reduction can be influenced by the purity of the reagents, the solvent, and the temperature.
-
Troubleshooting Protocol:
-
Use of Pre-catalysts: Employ well-defined Pd(II) pre-catalysts, such as Buchwald's G3 palladacycles, which are designed for clean and efficient generation of the active Pd(0) species.[5][15]
-
Standardized Activation Protocol: If using a standard Pd(II) salt, develop a standardized and reproducible protocol for the in situ reduction step. This may involve a pre-incubation of the Pd(II) source and ligand with a reducing agent before adding the substrates.
-
III. Advanced Characterization of Deactivated Catalysts
For a more in-depth investigation into the causes of deactivation, several analytical techniques can be employed.
| Analytical Technique | Information Gained | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of palladium on the surface of a solid or in a precipitate. Can confirm the oxidation of active Pd(0) to inactive Pd(II). | [4][8] |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology and size of palladium particles. Can confirm the formation of palladium nanoparticles and aggregates. | [8][11] |
| ³¹P NMR Spectroscopy | Monitors the chemical environment of the phosphorus atom in the ligand. Can detect ligand oxidation, degradation, or changes in coordination to the palladium center. | [9] |
| X-ray Absorption Spectroscopy (XAS) | Provides detailed information about the oxidation state and coordination environment of palladium, even in solution or suspension. Useful for in situ studies of the catalyst under reaction conditions. | [10][11][12][18] |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Quantifies the amount of residual palladium in your product, which can be important for pharmaceutical applications and to assess catalyst leaching. | [19] |
IV. Experimental Protocols
Protocol 1: General Procedure for a this compound-Palladium Catalyzed Cross-Coupling Reaction
This is a general guideline and should be optimized for your specific transformation.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), this compound (4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[13]
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the coupling partner (e.g., boronic acid, 1.2 equiv.).
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
Protocol 2: ³¹P NMR Monitoring of Ligand Integrity
-
Initial Spectrum: Prepare a sample of your this compound ligand in a suitable deuterated solvent and acquire a ³¹P NMR spectrum. Note the chemical shift of the free ligand.
-
Reaction Sample: At various time points during your reaction, carefully withdraw a small aliquot of the reaction mixture under an inert atmosphere.
-
Sample Preparation: Dilute the aliquot with a deuterated solvent and filter if necessary to remove solids.
-
Acquisition: Acquire a ³¹P NMR spectrum of the reaction sample.
-
Analysis: Compare the spectra over time. Look for the disappearance of the free ligand signal, the appearance of a new signal corresponding to the palladium-ligand complex, and the emergence of any new signals that may indicate ligand oxidation or degradation products.
V. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Retrieved from
-
Stahl, S. S., et al. (n.d.). Observation of Palladium(I) in Aerobic Oxidation Catalysis. PMC. Retrieved from
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from
-
PUBDB. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from
-
ResearchGate. (2025). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. Retrieved from
-
MDPI. (n.d.). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. Retrieved from
-
MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO₂ into Formate Using a Trickle-Bed Reactor. Retrieved from
-
(n.d.). The Role of Phosphine Ligands in Palladium Catalysis. Retrieved from
-
PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Retrieved from
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from
-
ResearchGate. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. Retrieved from
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from
-
Hiden Analytical. (2021). Catalyst Characterization Techniques. Retrieved from
-
(2026). The Role of Phosphine Ligands in Palladium Catalysis Explained. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans. Retrieved from
-
ACS Publications. (n.d.). Transition-metal-mediated phosphorus-carbon bond cleavage and its relevance to homogeneous catalyst deactivation. Chemical Reviews. Retrieved from
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from
-
Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from
-
NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from
-
Reichert, E. C. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Phosphonate Cross-Coupling Reactions. Retrieved from
-
ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from
-
Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from
-
ResearchGate. (2018). Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature. Retrieved from
-
NIH. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from
-
ResearchGate. (2025). Effect of the dispersants on Pd species and catalytic activity of supported palladium catalyst. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalyst Characterization Techniques [hidenanalytical.com]
- 19. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Reaction Conditions for Diphenylvinylphosphine Catalysis: A Technical Support Center
Welcome to the technical support center dedicated to the optimization and troubleshooting of catalytic reactions involving Diphenylvinylphosphine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this versatile phosphine ligand in their synthetic endeavors. This compound, with its unique combination of steric bulk and electron-rich character, serves as a powerful tool in various palladium-catalyzed cross-coupling reactions, offering high efficiency and broad substrate compatibility.[1][2] This resource provides in-depth, field-proven insights to help you overcome common challenges and achieve optimal reaction outcomes.
Troubleshooting Guide: From Low Yield to Catalyst Deactivation
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low to No Product Yield
Question: My reaction is showing very low conversion or no desired product formation. What are the primary factors to investigate?
Answer: Low or no yield in a this compound-mediated reaction can stem from several factors, primarily revolving around the integrity of the catalytic system and the reaction environment.
Potential Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species is the engine of the catalytic cycle. Its inefficient formation or premature decomposition is a common culprit.
-
Causality: Many reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) state. Incomplete reduction leads to a lower concentration of the active catalyst.
-
Solution:
-
Ensure Inert Atmosphere: this compound, like many phosphine ligands, can be sensitive to air.[3] The Pd(0) active species is also highly susceptible to oxidation. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the setup and reaction duration.
-
Pre-catalyst Choice: Consider using a well-defined Pd(0) source or a modern precatalyst (e.g., a palladacycle) that more readily forms the active catalytic species.
-
Ligand Integrity: Ensure the this compound is pure and has been stored properly under an inert atmosphere to prevent oxidation.[3]
-
-
-
Suboptimal Ligand-to-Metal Ratio: The stoichiometry between this compound and the palladium source is critical for catalyst performance.
-
Causality: An insufficient amount of ligand can lead to the formation of palladium black (inactive, precipitated palladium). Conversely, an excessive amount of phosphine ligand can lead to the formation of less active, coordinatively saturated palladium complexes, which can slow down or inhibit the catalytic cycle.
-
Solution: Systematically screen the this compound-to-palladium ratio. A good starting point is often a 1.1:1 to 2:1 ratio. Create a small reaction matrix to test ratios such as 1:1, 1.5:1, and 2:1 to identify the optimal loading for your specific substrates.
-
Experimental Protocol: Screening Ligand-to-Palladium Ratios
-
Setup: In an array of reaction vials under an inert atmosphere, add your aryl halide (1.0 equiv) and boronic acid (1.5 equiv) or other coupling partner.
-
Catalyst Addition: To each vial, add a constant amount of the palladium source (e.g., Pd(OAc)₂, 1 mol%).
-
Ligand Variation: Add varying amounts of this compound to achieve different Ligand/Pd ratios (e.g., 1:1, 1.2:1, 1.5:1, 2:1).
-
Reaction Initiation: Add the degassed solvent and base, then heat to the desired temperature.
-
Analysis: Monitor the reactions at set time points using TLC, GC, or LC-MS to determine the optimal ratio based on product yield.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture turns black, and the reaction stalls. What is happening and how can I prevent it?
Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.
Potential Causes & Solutions:
-
Insufficient Ligand Stabilization: The primary role of the phosphine ligand is to stabilize the palladium center.
-
Causality: If the ligand concentration is too low, or if the ligand dissociates from the metal center, the "naked" Pd(0) atoms can aggregate. This compound's steric bulk helps to create a stable catalytic complex, but conditions must still be optimized.[1]
-
Solution: As mentioned previously, optimizing the ligand-to-palladium ratio is crucial. A slight excess of this compound can often prevent this decomposition pathway.
-
-
High Reaction Temperature:
-
Causality: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.
-
Solution: Attempt to run the reaction at the lowest temperature that still provides a reasonable rate. If a high temperature is necessary for your substrate, ensure the ligand concentration is sufficient to maintain catalyst stability.
-
-
Inappropriate Solvent Choice:
-
Causality: The solvent can influence the stability of the catalytic complex.
-
Solution: Screen a range of solvents. Aprotic polar solvents like dioxane, THF, and toluene are common starting points for many cross-coupling reactions. The optimal solvent will depend on the specific reaction and substrates.
-
Data Presentation: Solvent Effects in a Hypothetical Suzuki-Miyaura Coupling
| Solvent | Dielectric Constant (ε) | Typical Temperature Range (°C) | Observed Yield (%) | Notes |
| Toluene | 2.4 | 80-110 | 85 | Good for many substrates, allows for higher temperatures. |
| Dioxane | 2.2 | 80-101 | 92 | Often an excellent choice, good balance of polarity and boiling point. |
| THF | 7.6 | 60-66 | 75 | Lower boiling point may limit its use for less reactive substrates. |
| DMF | 36.7 | 80-120 | 60 | Highly polar, can sometimes lead to side reactions or catalyst deactivation. |
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound? A1: this compound is air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3] It should be stored in a cool, dry place in a tightly sealed container under nitrogen or argon to prevent oxidation of the phosphorus center.[3]
Q2: For which types of reactions is this compound most suitable? A2: this compound has demonstrated high efficiency as a ligand in palladium-catalyzed Suzuki-Miyaura coupling reactions, accommodating a wide range of aryl halides, including bromides and chlorides, as well as sterically hindered substrates.[1][2] Its electronic and steric properties also make it a promising candidate for other cross-coupling reactions like the Heck reaction.
Q3: Can I use a Pd(II) precatalyst like Pd(OAc)₂ with this compound? A3: Yes, Pd(II) precatalysts are commonly used. The phosphine ligand itself can act as a reductant to generate the active Pd(0) species in situ. However, the efficiency of this reduction can be influenced by the reaction conditions, including the solvent, base, and temperature. If you suspect inefficient catalyst activation, consider a brief pre-mixing of the Pd(II) source and this compound at a slightly elevated temperature before adding the other reagents.
Q4: What is the role of the vinyl group in this compound? A4: The vinyl group, being directly attached to the phosphorus atom, influences the electronic properties of the ligand. The carbon-carbon double bond can participate in conjugation, affecting the electron density on the phosphorus atom and its coordination to the metal center. This unique electronic feature, combined with the steric bulk of the phenyl groups, contributes to its effectiveness in catalysis.[2]
Q5: My reaction is clean but slow. How can I increase the reaction rate without causing decomposition? A5: If the reaction is proceeding cleanly but slowly, a modest increase in temperature is the most straightforward approach. However, if you are near the limit where catalyst decomposition becomes an issue, consider other strategies. Increasing the catalyst loading (e.g., from 1 mol% to 2 mol%) can improve the rate. Additionally, the choice of base and solvent can have a significant impact on the reaction kinetics. A switch to a more polar solvent or a stronger, more soluble base could accelerate the reaction.
Diagram of Key Reaction Parameters
Caption: Interplay of key parameters in optimizing catalysis.
References
- Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands | Request PDF. (2025, August 7). ResearchGate.
- Versatile Suzuki-Miyaura coupling reaction using this compound ligands. (n.d.). Chemsrc.com.
Sources
Technical Support Center: Troubleshooting Low Conversion in Cross-Coupling Reactions with Diphenylvinylphosphine
For Researchers, Scientists, and Drug Development Professionals
Diphenylvinylphosphine is a versatile phosphine ligand utilized in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.[1][2] Its electronic and steric properties can enhance catalyst stability and selectivity, making it a valuable tool in organic synthesis.[1] However, achieving high conversion rates can be challenging. This guide provides a structured approach to troubleshooting common issues leading to low conversion, framed in a practical question-and-answer format.
A. General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow. When faced with low conversion, a systematic approach can save time and resources. The following diagram outlines a general process for diagnosing the root cause of a problematic cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low conversion in cross-coupling reactions.
Part 1: The Catalyst System - Precursor, Ligand, and Activation
The heart of any cross-coupling reaction is the catalyst system. Issues with the palladium precursor, the this compound ligand, or the formation of the active catalytic species are common culprits for low conversion.
FAQ 1: My reaction isn't starting. Could my palladium precursor be the problem?
Yes, the quality and choice of the palladium precursor are critical.[3]
-
Causality: Palladium(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used but require in situ reduction to the active Pd(0) species.[3] Older or improperly stored precursors may have reduced activity. Pd₂(dba)₃ is a Pd(0) source, but it can degrade over time, and the dba ligand can sometimes inhibit reactions.[4]
-
Troubleshooting Steps:
-
Use a fresh, high-purity precursor. If in doubt, purchase a new bottle from a reputable supplier.
-
Consider a pre-catalyst. Modern pre-catalysts are designed for reliable and clean activation to the active Pd(0) species.[4]
-
Perform a pre-activation step. If using a Pd(II) salt, stirring the precursor and ligand in the solvent for a short period before adding other reagents can facilitate the formation of the active catalyst.[4]
-
| Common Palladium Precursors | Formula | Oxidation State | Notes |
| Palladium(II) Acetate | Pd(OAc)₂ | +2 | Common, relatively inexpensive, but requires in situ reduction.[3] |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 0 | A direct source of Pd(0), but can degrade over time.[4] |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | +2 | Air-stable, but requires reduction and ligand exchange. |
FAQ 2: I see a black precipitate in my flask. What is it, and is it a problem?
A black precipitate is very likely "palladium black," which is aggregated, inactive palladium metal.[5][6] This is a strong indicator of catalyst decomposition and a common reason for reactions stalling.
-
Causality: The primary role of the this compound ligand is to stabilize the Pd(0) center.[7] If the ligand dissociates or degrades, the unstable "naked" palladium atoms will agglomerate and fall out of the catalytic cycle.[5][8]
-
Troubleshooting Steps:
-
Check Ligand Integrity: Phosphines can oxidize to phosphine oxides, especially if not handled under an inert atmosphere.[9] This can be checked by ³¹P NMR spectroscopy. Store phosphine ligands in a desiccator or glovebox.
-
Increase Ligand Concentration: An insufficient ligand-to-palladium ratio can lead to catalyst decomposition.[10] Try increasing the ratio (e.g., from Pd:L of 1:1 to 1:2 or 1:4).
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition pathways.[10] Running the reaction at the lowest effective temperature can improve catalyst stability.
-
Part 2: Reaction Conditions - Solvents, Bases, Temperature, and Atmosphere
Optimizing reaction conditions is crucial for success. The choice of solvent, base, and temperature, along with maintaining an inert atmosphere, directly impacts catalyst activity and stability.[11]
FAQ 3: How critical is solvent choice and preparation?
The solvent is not just a medium for the reaction; it influences solubility, reaction rate, and catalyst stability.[3] Using an inappropriate or poorly prepared solvent is a frequent cause of failure.
-
Causality:
-
Oxygen: Dissolved oxygen in solvents can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst death.[4] This is one of the most common and overlooked problems.
-
Water: While some cross-coupling reactions tolerate or even require water (especially Suzuki couplings with aqueous bases), many are sensitive to it. Ensure you are using a solvent with the appropriate water content for your specific reaction.
-
Polarity: The solvent must solubilize all components of the reaction. Poor solubility of the base or starting materials can lead to sluggish or incomplete reactions.[4]
-
-
Troubleshooting & Protocols:
-
Degassing is mandatory. Never assume a bottled solvent is sufficiently oxygen-free.[4]
-
Protocol for Solvent Degassing (Freeze-Pump-Thaw): This is the most effective method for removing dissolved gases.[12]
-
Place the solvent in a Schlenk flask sealed with a septum.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once fully frozen, open the flask to a high vacuum line for 2-3 minutes.
-
Close the stopcock to the vacuum and allow the solvent to thaw completely.
-
Repeat this cycle at least three times.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
-
-
| Common Solvents for Cross-Coupling | Boiling Point (°C) | Polarity (Dielectric Constant) | Typical Uses |
| Toluene | 111 | 2.4 | Suzuki, Heck; good for dissolving organic substrates. |
| 1,4-Dioxane | 101 | 2.2 | Suzuki, Heck; often used with aqueous bases.[13] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Heck, Sonogashira; highly polar, good for dissolving salts.[14] |
| Acetonitrile (MeCN) | 82 | 37.5 | Sonogashira, Heck; polar aprotic solvent.[15] |
FAQ 4: My reaction is sluggish. Could the base be the problem?
Yes, the choice and quality of the base are critical. The base's role can vary, from activating a boronic acid in a Suzuki coupling to neutralizing HX generated in a Heck reaction.[13][16]
-
Causality:
-
Strength: The base must be strong enough for the specific reaction step (e.g., deprotonating a terminal alkyne in a Sonogashira coupling) but not so strong that it causes side reactions or degradation of functional groups.[4][15]
-
Solubility: An insoluble base may have limited effectiveness due to poor interaction with the reactants. Grinding the base to a fine powder can increase its surface area and reactivity.[4]
-
Compatibility: Some bases can interact with or degrade starting materials or the ligand.
-
-
Troubleshooting Steps:
-
Screen Different Bases: If a weak base like K₂CO₃ is not effective, try a stronger one like K₃PO₄ or Cs₂CO₃.[16]
-
Ensure Base Quality: Use a freshly opened or properly stored base. Some bases can be hygroscopic.
-
Grind the Base: For solid inorganic bases, grinding them into a fine powder in a drybox or with a mortar and pestle can significantly improve reaction rates.[4]
-
Part 3: Substrates and Reagents - Purity and Reactivity
Even with a perfect catalyst system and optimized conditions, impure or problematic substrates can prevent a reaction from reaching completion.
FAQ 5: I'm performing a Suzuki coupling, but my conversion is low. Could it be my boronic acid?
Absolutely. Boronic acids and their ester derivatives are a common source of issues in Suzuki couplings.[17]
-
Causality:
-
Decomposition: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially under harsh conditions. They can also dehydrate to form cyclic boroxine anhydrides, which are often less reactive.[18]
-
Purity: Impurities in the boronic acid can inhibit the catalyst.
-
Hydrolysis of Esters: Pinacolboronate esters, while more stable for storage, can hydrolyze to the corresponding boronic acid under reaction conditions.[19][20] The rate of this hydrolysis can affect the overall reaction rate.
-
-
Troubleshooting Steps:
-
Check Purity: Assess the purity of your boronic acid by NMR. If it appears impure or degraded, consider purifying it by recrystallization or purchasing a new batch.
-
Use Fresh Reagents: Use the boronic acid as fresh as possible. Some are best stored under refrigeration or in a desiccator.[18]
-
Consider the Ester: If you are using a boronic acid, trying the corresponding pinacolboronate ester (or vice versa) might improve results, as they have different stability and reactivity profiles.[17]
-
FAQ 6: Could a functional group on my starting material be poisoning the catalyst?
Yes, certain functional groups can coordinate strongly to the palladium center, acting as catalyst poisons and preventing turnover.[21]
-
Causality: Functional groups with lone pairs, such as unprotected thiols (-SH), some unprotected amines (-NH₂), and certain nitrogen-containing heterocycles, can bind irreversibly to the palladium catalyst, deactivating it.[4][21]
-
Troubleshooting Steps:
-
Identify Potential Poisons: Examine your substrates for potentially problematic functional groups.
-
Use Protecting Groups: If a poisoning group is present, a protection/deprotection strategy may be necessary.
-
Increase Catalyst Loading: In some cases, simply increasing the catalyst loading can overcome partial poisoning, though this is not an ideal solution.[4]
-
Mechanistic Insight: The Cross-Coupling Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle can help pinpoint where a reaction might be failing. Low conversion often results from a bottleneck in one of these key steps.
Caption: A simplified catalytic cycle for a generic cross-coupling reaction.
-
Oxidative Addition: The aryl halide adds to the Pd(0) center. Electron-rich phosphine ligands generally accelerate this step.[22]
-
Transmetalation: The organic group from the coupling partner (e.g., the boronic acid) is transferred to the palladium. This step is often facilitated by the base.[16]
-
Reductive Elimination: The two organic groups are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands can promote this final step.[22]
By systematically evaluating each component of your reaction—the catalyst system, the conditions, and the reagents—you can effectively diagnose and resolve the issues leading to low conversion.
References
- Koszinowski, K., & Böhrer, P. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5584-5594.
- Rosa, G. R., et al. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 29(8), 1646-1654.
- J&K Scientific LLC. Sonogashira Cross-Coupling. (2021).
- University of Rochester, Department of Chemistry. How To: Degas Solvents.
- Chemistry LibreTexts. 2.9: Phosphines. (2023).
- Wikipedia. Sonogashira coupling.
- ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
- PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. (2012).
- ResearchGate. Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies.
- ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
- Chemistry LibreTexts. Sonogashira Coupling. (2024).
- Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- ResearchGate. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands | Request PDF.
- Royal Society of Chemistry. The chemistry of phosphines in constrained, well-defined microenvironments. (2021).
- Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
- ScienceDirect. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters.
- ResearchGate. Poisoning and deactivation of palladium catalysts | Request PDF.
- ACS Publications. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides.
- ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Gessner Group. Phosphine ligands and catalysis.
- PMC - NIH. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018).
- ACS Publications. Flow Heck Reactions Using Extremely Low Loadings of Phosphine-Free Palladium Acetate.
- Stanford Advanced Materials Blog. What are the analytical methods for determining the purity of Boric acid - 10B?.
- ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- Reddit. What's the role of the phosphine ligand in Suzuki couplings?. (2019).
- PMC - NIH. Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. (2017).
- PMC - NIH. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
- Reddit. Degassing solvents for Suzuki reactions. (2023).
- PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
Sources
- 1. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 14. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diphenylvinylphosphine Catalyzed Reactions
Welcome to the technical support center for diphenylvinylphosphine (DPVP) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. As a nucleophilic phosphine catalyst, DPVP is instrumental in various carbon-carbon bond-forming reactions, including the Morita-Baylis-Hillman (MBH), aza-MBH, and Michael addition reactions. The efficiency, selectivity, and yield of these transformations are profoundly influenced by the choice of base and solvent. This guide will elucidate the mechanistic underpinnings of these effects and provide actionable solutions to common experimental challenges.
I. Understanding the Catalytic Cycle: The Role of Base and Solvent
The catalytic cycle of most phosphine-catalyzed reactions, including those with DPVP, initiates with the nucleophilic addition of the phosphine to an activated alkene. This forms a zwitterionic intermediate, which is the key reactive species. The subsequent steps, which often include reaction with an electrophile and proton transfer, are critically influenced by the reaction medium.
Mechanism of the Morita-Baylis-Hillman Reaction
The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of phosphine catalysis, coupling an activated alkene with an aldehyde.[1][2][3] The generally accepted mechanism involves three key steps:
-
Michael Addition: The phosphine catalyst adds to the activated alkene to form a zwitterionic phosphonium enolate.
-
Aldol Addition: The enolate attacks the aldehyde electrophile.
-
Proton Transfer and Catalyst Elimination: This is often the rate-determining step and is highly sensitive to the choice of solvent and the presence of a Brønsted acid or base.[4][5]
Caption: Simplified catalytic cycle of the Morita-Baylis-Hillman reaction.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during your experiments and provides targeted solutions based on the interplay of base and solvent.
Issue 1: Low or No Product Yield
A low or negligible yield is a common frustration in organic synthesis. Here’s a systematic approach to troubleshooting this issue in DPVP-catalyzed reactions.
Potential Causes & Solutions:
-
Inefficient Proton Transfer: The final proton transfer and catalyst elimination step is often the bottleneck.
-
Solution: Introduce a protic co-catalyst. Phenols, particularly those with electron-withdrawing groups like p-nitrophenol, can accelerate the reaction by facilitating proton transfer to the intermediate.[6] Protic solvents like methanol or even water in small amounts can also have a dramatic accelerating effect.
-
-
Suboptimal Solvent Choice: The solvent polarity and its ability to stabilize charged intermediates are crucial.
-
Inappropriate Base: While DPVP is the catalyst, a base is often required, especially in aza-MBH reactions or when dealing with less reactive substrates.
-
Solution: If a base is necessary, consider its strength and steric hindrance. For sensitive substrates, a weaker inorganic base like Na₂CO₃ might be preferable to a strong organic base like DBU. In some cases, a stoichiometric amount of a base may be required to achieve a reasonable reaction rate.[2][9]
-
-
Catalyst Deactivation: Phosphines can be susceptible to oxidation to the corresponding phosphine oxide, rendering them inactive.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and high-purity reagents to minimize exposure to oxygen.[10]
-
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
Common Side Reactions & Mitigation Strategies:
-
Dimerization of the Activated Alkene (Rauhut-Currier Reaction): This is a common side reaction, especially with highly reactive alkenes.[9][11]
-
Mitigation: This side reaction is often competitive with the desired transformation. Adjusting the stoichiometry of your reactants or the rate of addition of the alkene can sometimes favor the desired reaction. The choice of phosphine catalyst can also influence the outcome; however, when committed to DPVP, solvent and temperature adjustments are key.
-
-
Formation of Triphenylphosphine Oxide (TPPO) or this compound Oxide: If your starting phosphine is oxidized, it can appear as a significant byproduct.
-
Mitigation: As mentioned for low yield, rigorous exclusion of air and moisture is critical. If TPPO formation is unavoidable, it can often be removed during workup by precipitation or chromatography.
-
Issue 3: Poor Stereoselectivity (in Asymmetric Reactions)
For reactions designed to be stereoselective, achieving high enantiomeric or diastereomeric excess is paramount.
Factors Influencing Stereoselectivity & Optimization:
-
Solvent Effects: The solvent can influence the conformational flexibility of the transition state, thereby affecting stereoselectivity.
-
Optimization: A screen of solvents with varying polarities is recommended. In some asymmetric aza-MBH reactions, non-polar solvents have been found to give higher enantioselectivities, although sometimes at the cost of lower yields due to solubility issues.[5]
-
-
Chiral Co-catalysts and Additives: The use of chiral Brønsted acids or Lewis acids in conjunction with the phosphine catalyst can induce asymmetry.
Caption: A logical workflow for troubleshooting DPVP-catalyzed reactions.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a tertiary amine like DABCO instead of this compound?
A1: Yes, tertiary amines like DABCO are common catalysts for the Baylis-Hillman reaction.[3] However, phosphines are generally more nucleophilic than amines and can catalyze reactions with a broader range of substrates. The choice between a phosphine and an amine catalyst can also influence the reaction pathway and the formation of side products.[5]
Q2: My reaction is very slow. How can I increase the reaction rate?
A2: The Baylis-Hillman reaction is notoriously slow.[1] To accelerate it, consider the following:
-
Add a protic co-catalyst: As discussed in the troubleshooting section, phenols or water can significantly speed up the reaction.[2][6]
-
Increase the temperature: While this can accelerate the reaction, be mindful that it may also promote side reactions and decrease selectivity.
-
Solvent choice: A solvent that can stabilize the zwitterionic intermediate, such as a polar aprotic solvent, may increase the rate.
Q3: I am having trouble removing this compound oxide from my product. What are some effective purification strategies?
A3: Phosphine oxides can be challenging to remove due to their polarity and crystallinity. Here are a few strategies:
-
Column Chromatography: This is the most common method. A careful choice of eluent system is necessary to achieve good separation.
-
Precipitation/Crystallization: In some cases, the phosphine oxide can be precipitated out of a non-polar solvent.
-
Acid/Base Extraction: If your product is stable to acidic or basic conditions, an extractive workup may help to remove the phosphine oxide.
IV. Experimental Protocols
General Protocol for a this compound-Catalyzed Morita-Baylis-Hillman Reaction
This protocol provides a general starting point for a DPVP-catalyzed MBH reaction. Optimization of specific parameters will likely be necessary for your particular substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aldehyde (1.0 equiv.), the activated alkene (1.2 equiv.), and the chosen solvent (e.g., THF, to achieve a concentration of ~0.5 M).
-
Catalyst Addition: Add this compound (0.1-0.2 equiv.). If using a co-catalyst (e.g., p-nitrophenol, 0.1 equiv.), add it at this stage.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC-MS. Note that reaction times can be long (24-72 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired MBH adduct.
V. Quantitative Data Summary
The following table provides a qualitative summary of the effects of solvent and base on DPVP-catalyzed reactions, based on general trends observed in the literature. Specific results will be substrate-dependent.
| Parameter | Solvent/Base Choice | Expected Effect on Reaction | Rationale |
| Reaction Rate | Polar Aprotic (e.g., DMSO, THF) | Generally increased | Stabilization of charged intermediates.[6] |
| Protic Additive (e.g., H₂O, phenol) | Significantly increased | Facilitates the rate-determining proton transfer step.[6] | |
| Yield | Optimized Solvent/Base | Maximized | Ensures efficient conversion of starting materials to product. |
| Anhydrous/Inert Conditions | Increased | Prevents catalyst deactivation via oxidation.[10] | |
| Selectivity | Non-polar Solvents | May increase enantioselectivity | Can lead to more ordered transition states, but may decrease solubility and yield. |
| Chiral Co-catalysts | Can induce high enantioselectivity | Creates a chiral environment around the reacting species.[1] |
VI. References
Sources
- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 2. Baylis-Hillman Reaction [organic-chemistry.org]
- 3. Baylis-hillman reaction in organic chemistry [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. princeton.edu [princeton.edu]
- 6. Traditional Morita-Baylis-Hillman reaction of aldehydes with methyl vinyl ketone co-catalyzed by triphenylphosphine and nitrophenol [organic-chemistry.org]
- 7. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Managing Diphenylvinylphosphine in Air-Sensitive Reactions
Welcome to the technical support center for Diphenylvinylphosphine (DPVP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the handling, use, and troubleshooting of this versatile yet air-sensitive reagent in catalytic reactions. Our goal is to equip you with the knowledge to anticipate challenges, diagnose problems, and ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DPVP) considered air-sensitive?
A1: The phosphorus atom in DPVP possesses a lone pair of electrons, making it highly susceptible to oxidation by atmospheric oxygen. This reaction converts the trivalent phosphorus (P(III)) of the active phosphine to a pentavalent phosphine oxide (P(V)), specifically this compound oxide. This oxidized form is generally coordinatively saturated and cannot act as an effective ligand in most catalytic cycles, leading to reaction failure.[1]
Q2: How can I visually or spectroscopically detect the degradation of my DPVP sample?
A2: Visually, liquid DPVP may become more viscous or cloudy upon significant oxidation. However, the most reliable method for detecting degradation is through ³¹P NMR spectroscopy. A fresh sample of DPVP should exhibit a characteristic chemical shift in the typical range for triarylphosphines. Upon oxidation, a new peak corresponding to the phosphine oxide will appear significantly downfield. For instance, while triphenylphosphine appears around -5 ppm, its oxide is found at approximately +25 to +35 ppm. A similar downfield shift is expected for DPVP upon oxidation.[2] Monitoring the relative integration of these two peaks provides a quantitative measure of the sample's purity.
Q3: What are the absolute essential handling and storage procedures for DPVP?
A3: DPVP must be stored and handled under a dry, inert atmosphere (e.g., nitrogen or argon) at all times to prevent degradation.[3][4] Below are the core requirements:
-
Storage: Store in a tightly sealed container, preferably a Sure/Seal™ bottle or similar, in a refrigerator (around 4°C) and protected from light.[4] The container should be stored inside a glovebox or a desiccator flushed with inert gas.
-
Handling: All manipulations, including weighing and transferring, should be performed in a glovebox or using Schlenk line techniques.[5] Use oven-dried glassware and freshly distilled, de-gassed solvents.
Troubleshooting Guide for Reactions Involving this compound
Low yield, incomplete conversion, or the formation of unexpected byproducts are common issues when working with air-sensitive reagents. This guide will help you diagnose and resolve problems encountered in reactions where DPVP is used as a ligand, such as Heck, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions.[6]
Problem 1: Reaction Failure or Low Yield
This is the most common issue and can stem from several sources. The following decision tree can help you systematically identify the root cause.
Problem 2: Formation of Polymeric Byproducts or Unidentified Side Products
The vinyl moiety of DPVP introduces alternative reaction pathways that can compete with the desired catalytic cycle.
| Symptom | Potential Cause | Proposed Solution & Rationale |
| Broad, unresolved peaks in ¹H NMR; viscous or solid material in the reaction mixture. | Polymerization of the vinyl group: The vinyl group of DPVP can undergo radical or metal-catalyzed polymerization, especially at elevated temperatures.[4][7] This consumes the active ligand and can encapsulate the catalyst. | Lower the reaction temperature: Polymerization is often thermally initiated. Add a radical inhibitor: If a radical pathway is suspected, a small amount of an inhibitor like BHT can be beneficial, provided it doesn't interfere with the desired reaction. Screen different catalysts/pre-catalysts: Some transition metals are more prone to initiating vinyl polymerization. |
| Mass spectrometry signals corresponding to the addition of a phosphine unit to the starting material or product. | Hydrophosphination: If your reaction contains species with P-H bonds (e.g., from impurities like diphenylphosphine), these can add across the vinyl group of DPVP, leading to undesired diphosphine ligands.[2] | Ensure high purity of all reagents: Use freshly purified starting materials and solvents. Modify the ligand: If hydrophosphination is a persistent issue, consider using a phosphine ligand without a reactive vinyl group. |
| Formation of phosphine oxide. | Inadequate inert atmosphere: Trace amounts of oxygen can lead to the oxidation of the phosphine ligand.[1] | Improve inert gas technique: Use a high-purity inert gas source and ensure all connections are secure. De-gas solvents thoroughly using methods like freeze-pump-thaw cycles. |
Experimental Protocols
Protocol 1: Rigorous De-gassing of Reaction Solvents
The removal of dissolved oxygen from solvents is critical for the success of reactions involving DPVP.
-
Assemble a Schlenk flask containing the solvent and a stir bar.
-
Attach the flask to a Schlenk line.
-
Freeze-Pump-Thaw Cycle (repeat 3 times): a. Freeze the solvent by immersing the flask in liquid nitrogen until completely solid. b. Open the flask to high vacuum for 5-10 minutes to remove gases above the frozen solvent. c. Close the flask to the vacuum and thaw the solvent completely. d. Backfill the flask with high-purity nitrogen or argon.
Protocol 2: Purification of DPVP from its Oxide
If a sample of DPVP has been partially oxidized, it may be possible to purify it. This procedure should be performed under strict inert atmosphere conditions.
-
Dissolve the crude DPVP in a minimal amount of a de-gassed, non-polar solvent like hexanes or toluene. This compound oxide has higher polarity and may precipitate.
-
If precipitation occurs, filter the solution through a cannula filter into a new Schlenk flask.
-
If separation is not achieved by precipitation, column chromatography on silica gel that has been rigorously dried and de-gassed can be attempted.
-
Caution: This is a challenging procedure as silica gel can promote further oxidation if not properly prepared.
-
Pack the column with oven-dried silica gel and flush extensively with an inert gas.
-
Elute with a de-gassed, non-polar solvent system (e.g., hexanes/ethyl acetate), monitoring fractions by TLC and ³¹P NMR.
-
-
Remove the solvent under high vacuum to yield the purified DPVP.
References
- Chimia, P. O. A. S. L. F. T. P.-C. C.-C. R. O. P. A. (n.d.). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates.
- Reich, H. J. (n.d.). 31P NMR Chemical Shifts.
- Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR.
- MDPI. (2023, August 17). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory.
- Wikipedia. (n.d.). Hydrophosphination.
- Gelest, Inc. (2016, December 6). DIPHENYLPHOSPHINE - Safety Data Sheet.
- ResearchGate. (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts.
- NMR Service. (n.d.). 31 Phosphorus NMR.
- Reddit. (2019, January 20). Synthesizing phosphines without oxidation.
- ChemistryViews. (2023, September 12). Protecting Phosphines from Oxidation in Air.
- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- ResearchGate. (n.d.). The role of phosphorus ligands in the homo and co-polymerization of vinyl monomers.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
- ChemistryViews. (2023, September 12). Protecting Phosphines from Oxidation in Air.
Sources
- 1. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]
- 2. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 3. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Diphenylvinylphosphine-Mediated Reactions
Introduction
Diphenylvinylphosphine (DPVP) is a versatile organophosphorus reagent utilized in a variety of organic transformations. As with many phosphine-mediated reactions, a significant challenge arises during product purification: the removal of the corresponding phosphine oxide byproduct. In this case, reactions generate this compound Oxide (DPVPO), a highly polar and often crystalline compound whose removal can be non-trivial, particularly on a large scale or when the desired product shares similar polarity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to effectively remove DPVPO from reaction mixtures. The methodologies discussed are grounded in established chemical principles and are designed to provide robust, scalable, and efficient purification solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in DPVP-mediated reactions, and why is it difficult to remove?
The primary byproduct is this compound Oxide (DPVPO). The difficulty in its removal stems from several of its physicochemical properties:
-
High Polarity: The phosphorus-oxygen double bond (P=O) is highly polarized, making DPVPO significantly more polar than its parent phosphine. This property can lead to co-elution with polar products during silica gel chromatography.
-
Solubility Profile: DPVPO can exhibit solubility in a range of organic solvents, sometimes mirroring the solubility of the desired product, which complicates purification by simple precipitation or extraction.[1]
-
High Boiling and Melting Points: Its non-volatile nature means it cannot be removed under reduced pressure.
Q2: What are the principal strategies for removing this compound Oxide (DPVPO)?
The four primary strategies leverage differences in polarity, solubility, and chemical reactivity between your product and DPVPO. The optimal choice depends on the specific properties of your desired compound. The main methods are:
-
Chromatography: Effective for separating the highly polar DPVPO from less polar products using techniques like flash column chromatography or a simplified silica plug filtration.[2]
-
Precipitation/Crystallization: This leverages the differential solubility of DPVPO and the product. DPVPO can often be selectively precipitated from non-polar solvents.[3][4]
-
Metal Salt Complexation: DPVPO is a Lewis base and can form insoluble coordinate complexes with Lewis acidic metal salts (e.g., ZnCl₂, MgCl₂), which can then be removed by simple filtration.[1][5] This is particularly effective for polar products.
-
Acid-Base Extraction: This method is applicable if your product contains a basic or acidic functional group, allowing it to be moved into an aqueous layer while the neutral DPVPO remains in the organic phase (or vice-versa).[1][6]
The following decision tree can help guide your selection process:
Caption: Decision tree for selecting a DPVPO removal method.
Q3: How can I remove unreacted this compound (DPVP)?
It is generally more efficient to first intentionally oxidize any residual DPVP to its corresponding oxide, DPVPO. This increases the compound's polarity, making it amenable to the removal techniques described in this guide. This can be achieved by a gentle wash with a dilute oxidizing agent, such as aqueous hydrogen peroxide, during the reaction workup.[2][5]
Troubleshooting Guide
Issue 1: My product and DPVPO co-elute during silica gel chromatography.
-
Potential Cause: The polarity of your desired product is too similar to that of DPVPO, leading to poor separation on a silica gel stationary phase.
-
Troubleshooting Steps:
-
Alter the Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel. For very polar products, reverse-phase silica gel (C18) may also be an option.[2]
-
Employ a Non-Chromatographic Pre-Purification: Before attempting column chromatography, remove the bulk of the DPVPO using an alternative method. Metal salt precipitation is highly effective for this purpose, even with polar products.[5][7] After filtering off the DPVPO-metal complex, the remaining crude product will be significantly enriched, making subsequent chromatographic purification much simpler.
-
Consider an Alternative Chromatography Technique: For challenging separations, high-performance countercurrent chromatography (HPCCC) has been shown to be a powerful tool for separating products from phosphine oxides and is amenable to scale-up.[8]
-
Issue 2: My product is polar, making precipitation with non-polar solvents ineffective.
-
Potential Cause: Your product is soluble in the polar solvents required to dissolve the crude mixture but is also partially soluble or insoluble in the non-polar anti-solvents used to precipitate DPVPO, leading to product loss or failure of the method.
-
Solution: Metal Salt Precipitation.
-
Principle: DPVPO, analogous to triphenylphosphine oxide (TPPO), acts as a Lewis base through its oxygen atom. It reacts with Lewis acidic metal salts, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), to form a highly insoluble coordinate complex.[1][9] This complex precipitates even from polar solvents and can be easily removed by filtration, leaving your polar product in the solution.[5]
-
Workflow:
Caption: Workflow for DPVPO removal by metal salt precipitation.
-
Data Summary: The following table, based on data for the analogous TPPO, demonstrates the effectiveness of this method. A 2:1 ratio of ZnCl₂ to phosphine oxide is often optimal for complete removal.[5]
-
| Metal Salt | Solvent | Molar Ratio (Salt:TPPO) | % TPPO Removed |
| ZnCl₂ | Ethanol | 1:1 | 90% |
| ZnCl₂ | Ethanol | 2:1 | >98% |
| ZnCl₂ | Ethyl Acetate | 2:1 | >98% |
Data adapted from Batesky, D. C., et al. (2017) for Triphenylphosphine Oxide[5]
Issue 3: I want to avoid aqueous workup, and my product is relatively non-polar.
-
Potential Cause: The reaction protocol is sensitive to water, or the product has some water solubility, making aqueous extraction undesirable.
-
Solution: Silica Plug Filtration & Precipitation.
-
Principle: For non-polar to moderately polar products, a rapid filtration through a short plug of silica gel is highly effective. The very polar DPVPO is strongly adsorbed onto the silica, while the less polar product passes through with the eluent.[10][11][12]
-
Protocol:
-
Concentrate the crude reaction mixture to a minimal volume.
-
Suspend the residue in a non-polar solvent system where the product is soluble (e.g., 10% ethyl acetate in hexanes).
-
Prepare a short (3-4 inch) plug of silica gel in a filtration funnel or a flash column.
-
Load the suspension onto the silica plug and elute with the same or a slightly more polar solvent system.
-
Collect the filtrate, which contains the purified product, leaving the DPVPO adsorbed on the silica.
-
-
Alternative Precipitation Protocol:
-
Dissolve the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane or diethyl ether).
-
Slowly add a non-polar "anti-solvent" such as hexanes or pentane while stirring.
-
Cool the mixture (e.g., in an ice bath) to maximize the precipitation of DPVPO.[2]
-
Filter the mixture. The filtrate contains your purified product.
-
-
Issue 4: My product contains a basic nitrogen group, and purification is still problematic.
-
Potential Cause: The basicity of the product is causing it to interact with the acidic silica gel, leading to streaking and poor separation during chromatography.
-
Solution: Acid-Base Extraction.
-
Principle: Utilize the basicity of your product to selectively move it into an aqueous layer, leaving the neutral DPVPO behind in the organic phase. The product is then recovered by basifying the aqueous layer and re-extracting.[6]
-
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic layer one to three times with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic product will be protonated and move into the aqueous layer.
-
Combine the aqueous layers. The DPVPO remains in the original organic layer, which can be discarded.
-
Cool the combined aqueous layer in an ice bath and carefully add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8).
-
Extract the now-neutralized product back into a fresh organic solvent (2-3 times).
-
Combine these final organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.
-
-
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Du, Z., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography.
- Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. University of California, San Diego.
- Tajbakhsh, M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(19), 12943–12949. [Link]
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
- ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column?
- Frontier, A. (2026). Workup: Triphenylphosphine Oxide. University of Rochester Department of Chemistry. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reaction Products. BenchChem.
- Organic Chemistry Portal. Remove Sticky Reagents during Workup. [Link]
- Brown, D. H., Cross, R. J., & Millington, D. (1976). The photolytic reaction of thiols with this compound. Journal of the Chemical Society, Dalton Transactions, (4), 334-337. [Link]
- Google Patents. (1997). Triphenylphosphine oxide complex process.
- University of California, Los Angeles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 10. shenvilab.org [shenvilab.org]
- 11. Workup [chem.rochester.edu]
- 12. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Reducing Catalyst Loading of Diphenylvinylphosphine-Palladium Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges and solutions associated with reducing the catalyst loading of diphenylvinylphosphine (DPVP) palladium complexes in cross-coupling reactions. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your catalytic systems.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter when attempting to lower the concentration of your DPVP-palladium catalyst.
Q1: My reaction is sluggish or stalls completely at low catalyst loading. What are the likely causes and how can I fix it?
A sluggish or stalled reaction at low catalyst loading is a frequent issue, often stemming from inefficient catalyst activation or rapid deactivation. Here’s a breakdown of the potential culprits and actionable solutions.
Potential Cause 1: Inefficient Pre-catalyst Reduction
Many palladium-catalyzed reactions start with a stable Pd(II) pre-catalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[1] At high catalyst loadings, minor inefficiencies in this reduction step may go unnoticed. However, at low loadings, even a small percentage of unreduced pre-catalyst can significantly impact the overall reaction rate.
-
Underlying Expertise: The reduction of Pd(II) to Pd(0) can be influenced by various factors, including the phosphine ligand itself, solvents, bases, or even some reactants.[1] An improper combination of these can lead to slow or incomplete reduction, starving the reaction of the active catalyst.[1]
-
Troubleshooting Protocol:
-
Pre-reduction of the Catalyst: Consider a separate pre-reduction step before adding your substrates. Gently heat the Pd(II) source and this compound ligand in the presence of a mild reducing agent (e.g., a primary alcohol) and base for a short period (e.g., 15-30 minutes).[1]
-
Choice of Base and Solvent: The selection of base and solvent can play a direct role in the reduction process. For instance, some amide solvents like DMF can be oxidized by Pd(II), facilitating its reduction to Pd(0).[2] Similarly, the choice of base can influence the reduction pathway.[1]
-
Ligand:Metal Ratio: Ensure an appropriate ligand-to-palladium ratio. A common starting point is a 2:1 ratio of phosphine ligand to palladium. However, at very low palladium concentrations, a slightly higher ratio (e.g., 3:1 or 4:1) may be beneficial to compensate for any ligand oxidation and to better stabilize the active Pd(0) species.[1][3]
-
Potential Cause 2: Catalyst Deactivation
The active Pd(0) species is susceptible to various deactivation pathways, which become more pronounced at lower catalyst concentrations.
-
Underlying Expertise: One of the most common forms of deactivation is the aggregation of the Pd(0) catalyst into palladium black, an inactive form of palladium metal.[3] This is often triggered by the dissociation of the stabilizing phosphine ligand from the palladium center.[3] High temperatures can accelerate this process.[4] Additionally, impurities in reagents or solvents, such as trace oxygen or water, can lead to the oxidation of the phosphine ligand or the palladium catalyst itself.[5]
-
Troubleshooting Protocol:
-
Observe the Reaction Mixture: A visual cue for catalyst decomposition is the formation of a black precipitate (palladium black).[3]
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. Higher temperatures can increase the rate of catalyst decomposition.[4]
-
Degas Solvents and Reagents: Rigorously degas all solvents and reagents to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.
-
Use High-Purity Reagents: Ensure the use of high-purity substrates, solvents, and bases to minimize potential catalyst poisons.[5]
-
Potential Cause 3: Mass Transfer Limitations
At very low catalyst concentrations, the rate at which the reactants can reach the catalytic sites can become the limiting factor, especially in heterogeneous or biphasic systems.
-
Underlying Expertise: Efficient mixing is crucial to ensure that the catalyst, substrates, and reagents are in constant contact. Poor agitation can lead to localized depletion of reactants around the catalyst, slowing down the overall reaction rate.
-
Troubleshooting Protocol:
-
Increase Stirring Rate: Ensure vigorous stirring throughout the reaction.
-
Consider Homogeneous Conditions: If possible, choose a solvent system that dissolves all reaction components to create a homogeneous environment.
-
Q2: I'm observing significant byproduct formation at low catalyst loading. Why is this happening and what can I do?
The formation of byproducts, such as homocoupling of starting materials, can become more prominent when the desired cross-coupling reaction is slow.
Potential Cause: Competing Reaction Pathways
-
Underlying Expertise: When the main catalytic cycle is inefficient, side reactions can become more competitive. For instance, in Suzuki-Miyaura reactions, the homocoupling of boronic acids can occur. In Sonogashira couplings, the dimerization of the alkyne (Hay coupling) is a common side reaction.[1]
-
Troubleshooting Protocol:
-
Address Sluggish Reaction: The primary solution is to address the root cause of the slow reaction by applying the troubleshooting steps outlined in Q1. By increasing the efficiency of the main catalytic cycle, the contribution of side reactions will be minimized.
-
Stoichiometry of Reagents: Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes promote side reactions.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of DPVP-palladium catalyzed reactions.
Q1: What are the key properties of this compound (DPVP) as a ligand, and how do they influence catalyst loading?
This compound is a monodentate phosphine ligand. Its electronic and steric properties play a crucial role in the stability and activity of the palladium catalyst.
-
Electronic Properties: The vinyl group can participate in π-backbonding with the palladium center, which can influence the electron density at the metal. This can affect the rates of the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Steric Properties: As a monodentate ligand, it is generally less sterically bulky than many bidentate or highly substituted monodentate phosphines. This can be advantageous in some reactions but may offer less stabilization to the Pd(0) center against aggregation compared to bulkier ligands.[7]
Q2: When should I consider using a pre-formed palladium pre-catalyst versus generating the catalyst in situ?
-
In situ Generation: This involves mixing a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with the DPVP ligand directly in the reaction vessel. This approach is often simpler and more cost-effective.[1] However, as discussed, the reduction to the active Pd(0) species can be a critical and sometimes inefficient step.[1]
-
Pre-formed Pre-catalysts: These are well-defined Pd(II) complexes that are designed to reliably and cleanly generate the active Pd(0) catalyst under the reaction conditions.[8] Examples include the Buchwald and Nolan pre-catalysts. While often more expensive, they can provide greater reproducibility, especially at low catalyst loadings.[9]
Q3: How do I accurately determine the concentration of my active catalyst?
Determining the true concentration of the active catalyst is challenging as it exists in a dynamic equilibrium. However, monitoring the palladium content throughout the reaction and in the final product is crucial, especially in pharmaceutical applications.
-
Analytical Techniques: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are standard methods for accurately quantifying trace amounts of palladium.[10][11]
-
For Heterogeneous Catalysts: For supported catalysts like Pd/C, techniques like H₂-pulse chemisorption can be used to determine the number of active sites.[12][13]
Part 3: Data & Protocols
Table 1: General Guidelines for Reducing Catalyst Loading
| Parameter | Recommendation | Rationale |
| Catalyst Loading Range | Start at 1 mol% and incrementally decrease to 0.1 mol%, 0.01 mol%, or lower. | Allows for systematic optimization and identification of the lower limit for a given reaction. |
| Ligand:Palladium Ratio | 2:1 to 4:1 | A slight excess of ligand can help stabilize the active catalyst and prevent decomposition.[3] |
| Temperature | Lowest effective temperature | Minimizes catalyst decomposition and side reactions.[4] |
| Solvent Choice | High-purity, degassed solvents | Prevents catalyst poisoning by impurities like oxygen and water.[5] |
| Base Selection | Varies by reaction type (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | The base can influence both the catalytic cycle and pre-catalyst reduction.[1][14] |
Experimental Protocol: In Situ Catalyst Generation and Reaction Monitoring
This protocol provides a general workflow for a Suzuki-Miyaura coupling reaction with an emphasis on best practices for low catalyst loading.
-
Reactor Setup: A clean, dry reaction vessel equipped with a magnetic stir bar, condenser, and a nitrogen or argon inlet is assembled.
-
Reagent Preparation:
-
The aryl halide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) are weighed and added to the reaction vessel.
-
The palladium source (e.g., Pd(OAc)₂, 0.1 mol%) and this compound (0.22 mol%) are weighed and added.
-
-
Solvent Addition and Degassing:
-
The chosen solvent (e.g., toluene/water mixture) is degassed by sparging with nitrogen or argon for at least 30 minutes.
-
The degassed solvent is added to the reaction vessel via cannula or syringe.
-
-
Reaction Execution:
-
The reaction mixture is heated to the desired temperature with vigorous stirring.
-
The reaction progress is monitored by TLC, GC, or LC-MS at regular intervals.
-
-
Work-up and Analysis:
-
Upon completion, the reaction is cooled to room temperature and quenched.
-
The product is isolated and purified using standard techniques (e.g., extraction, chromatography).
-
The palladium content in the final product can be determined by ICP-MS.[15]
-
Part 4: Visualizations
Catalytic Cycle and Deactivation Pathway
Caption: The catalytic cycle and common deactivation pathways.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. RSC Publishing.
- Determination of palladium content in catalysts based on different carbon supports by inductively coupled plasma — atomic emission spectrometry (ICP-AES). OUCI.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. CORE.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
- High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview. ResearchGate.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science (RSC Publishing).
- Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. ACS Publications.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ETH Zurich Research Collection.
- Analytical Methods to Determine Palladium in Environmental Matrices: A Review. ResearchGate.
- Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing.
- How can I calculate the active site of palladium on the Pd/C heterogeneous catalyst? ResearchGate.
- A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science (RSC Publishing).
- Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. ResearchGate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Solvent Effects on Preparation of Pd-Based Catalysts: Influence on Properties of Palladium and Its Catalytic Activity for Benzyl Alcohol Oxidation. Scirp.org.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia.
- The Role of Phosphine Ligands in Palladium C
- Palladium Pre‐Catalysts for Cross‐Coupling Reactions. ChemistryViews.
- (a) The effect of catalyst amount on the turnover frequency (TOF, h⁻¹)... ResearchGate.
- Catalysis in Pharmaceutical Synthesis: The Role of Palladium Prec
- Computational Design of Heteroleptic Palladium Precatalysts in the Activation Process for Cross-coupling Reactions. of ACCMS.
- Pd and other metals in pharmaceutical chemistry. Reddit.
- 'Green' Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency. Unknown Source.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Ligand design for cross-couplings: phosphines. YouTube.
- Diphosphine‐capped palladium thiolate complexes used as catalysts in... ResearchGate.
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
- Polymer Supported Triphenylphosphine-Palladium Acetate Complex PS-TPP-Pd(OAc)2 as a Heterogeneous and Reusable Catalyst for Indirect Reductive Amination of Aldehydes. MDPI.
- Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation. Dalton Transactions (RSC Publishing).
- Palladium-Catalyzed Regiodivergent Three-Component Alkenylamination of 1,3-Dienes with Alkyl and Aryl Amines. NIH.
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. researchgate.net [researchgate.net]
- 8. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews [chemistryviews.org]
- 10. Determination of palladium content in catalysts based on different carbon supports by inductively coupled plasma — atom… [ouci.dntb.gov.ua]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions with Diphenylvinylphosphine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing diphenylvinylphosphine as a ligand and encountering challenges with homocoupling side reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields of your desired cross-coupled product.
I. Understanding the Challenge: The Duality of the Suzuki Reaction
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals.[1][2][3] The reaction's catalytic cycle, primarily driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
However, a common and often frustrating side reaction is the homocoupling of the boronic acid reagent, which leads to the formation of a symmetrical biaryl byproduct. This not only consumes your valuable starting material but also complicates the purification process.[4] this compound is an effective ligand, known for its ability to enhance catalyst stability and selectivity due to its steric bulk and electron-rich nature.[5] Nevertheless, even with this advanced ligand, homocoupling can persist if reaction conditions are not carefully controlled.
The Mechanism of Homocoupling
Homocoupling of boronic acids is primarily promoted by the presence of palladium(II) species and an oxidant, most commonly molecular oxygen.[6][7][8] This unwanted pathway competes with the desired cross-coupling catalytic cycle.
Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.
II. Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
When faced with significant homocoupling, a systematic approach to troubleshooting is crucial. The following sections break down the key areas of your reaction setup to investigate.
Problem 1: Excessive Homocoupling Product Observed
Immediate Checks & Solutions
| Potential Cause | Underlying Reason | Recommended Action |
| Oxygen Contamination | Molecular oxygen is a key oxidant that promotes the homocoupling of boronic acids catalyzed by Pd(II) species.[6][7][8] | Rigorous Degassing: Degas all solvents and the reaction mixture thoroughly. Sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is effective. For more sensitive substrates, the freeze-pump-thaw method is recommended.[6] Maintain a positive pressure of inert gas throughout the reaction. |
| Presence of Pd(II) Species | If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) catalyst. Homocoupling can occur during this activation step.[6][9] | Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.[6] |
| Inappropriate Base | A very strong base can promote side reactions. The choice of base is crucial for activating the boronic acid for the transmetalation step.[6] | Base Optimization: If using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10] |
| High Reaction Temperature | Elevated temperatures can sometimes accelerate the rate of side reactions, including homocoupling and protodeboronation. | Temperature Adjustment: Try lowering the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling. |
In-Depth Experimental Protocol: Rigorous Degassing of Reaction Mixture
-
Initial Setup: Assemble your reaction flask with a stir bar and add all solid reagents (aryl halide, boronic acid, base, this compound, and palladium source).
-
Evacuation and Backfill: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle at least three times.
-
Solvent Addition: Add your anhydrous, degassed solvent via syringe under a positive flow of inert gas.
-
Final Degassing: Bubble the inert gas through the reaction mixture for an additional 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction Initiation: Heat the reaction to the desired temperature under a continuous positive pressure of the inert gas.
Problem 2: Low Yield of Desired Product Despite Addressing Homocoupling
Even after minimizing homocoupling, you may still experience low yields. This can be due to other competing side reactions or suboptimal reaction conditions.
Troubleshooting Low Yields
| Potential Cause | Underlying Reason | Recommended Action |
| Protodeboronation | The C-B bond of the boronic acid can be cleaved by a proton source, especially in the presence of water and at elevated temperatures.[6] | Anhydrous Conditions: Ensure all solvents and reagents are rigorously dry. Consider using a boronic ester (e.g., a pinacol ester), which can be more stable. A "slow-release" strategy using a masking reagent like MIDA boronates can also be effective for unstable boronic acids.[6][11] |
| Dehalogenation | The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This is often mediated by a palladium-hydride species.[10] | Ligand and Base Optimization: Switch to a bulkier, more electron-rich phosphine ligand. Optimize the base, avoiding strong alkoxide bases if possible.[10] Using aprotic solvents like dioxane, THF, or toluene can also help. |
| Catalyst Deactivation | The palladium catalyst can decompose, often observed as the formation of palladium black. | Use a Pre-catalyst: Employing a pre-catalyst that readily forms the active Pd(0) species can mitigate decomposition. |
| Slow Oxidative Addition | The initial step of the catalytic cycle can be slow, especially with less reactive aryl halides like chlorides. | Increase Temperature or Use a More Active Catalyst: Carefully increasing the reaction temperature or using a more electron-rich ligand can accelerate this step.[10] |
Caption: Troubleshooting Workflow for Low Yields.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of boronic acid homocoupling in Suzuki reactions?
A1: The primary cause of homocoupling is the reaction of two molecules of the boronic acid with each other. This process is often catalyzed by palladium(II) species in the presence of an oxidant, with molecular oxygen being the most common culprit.[6][7][8] Therefore, maintaining strict anaerobic (oxygen-free) conditions is critical for minimizing this side reaction.
Q2: How does this compound help in Suzuki coupling, and can it prevent homocoupling?
A2: this compound acts as a ligand that coordinates to the palladium catalyst. It possesses both steric bulk and electron-rich properties, which enhance the catalyst's stability and selectivity.[5] While it promotes the desired cross-coupling pathway, it does not inherently prevent homocoupling if the reaction conditions, particularly the exclusion of oxygen, are not rigorously controlled. Bulky, electron-rich ligands, in general, favor the reductive elimination step of the desired product and can disfavor side reactions.[6]
Q3: I'm using a Pd(II) pre-catalyst and see a lot of homocoupling. What can I do?
A3: Homocoupling can be prevalent during the in-situ reduction of Pd(II) to the active Pd(0) catalyst.[6][9] The most direct solution is to switch to a Pd(0) source like Pd₂(dba)₃.[6] Alternatively, you can add a mild reducing agent, such as potassium formate, to the reaction mixture. This can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[9]
Q4: Can the choice of solvent affect the extent of homocoupling?
A4: Yes, the solvent can play a role. While aqueous solvent systems are sometimes used to dissolve the base and boronic acid, they can also promote protodeboronation, another undesirable side reaction.[6] For sensitive substrates, it is often better to use anhydrous aprotic solvents like dioxane, toluene, or THF.[10] The key is to ensure all reactants are soluble at the reaction temperature.
Q5: My boronic acid is known to be unstable. Could this be contributing to homocoupling and other side reactions?
A5: Absolutely. Unstable boronic acids, such as some 2-heterocyclic, vinyl, and cyclopropyl derivatives, can decompose under reaction conditions (heat, base, presence of palladium), which competes with the desired cross-coupling.[11] This decomposition can contribute to lower yields and the formation of byproducts. In such cases, using a more stable boronic acid surrogate, like an N-methyliminodiacetic acid (MIDA) boronate, which allows for the slow release of the boronic acid in situ, can be highly beneficial.[11]
IV. References
-
BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem Technical Support.
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
-
BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Gill, S. B., et al. (2011). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Angewandte Chemie International Edition, 50(9), 2159-2162. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vinyl Group Polymerization in Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-backed, field-proven insights into one of the most common and frustrating challenges in catalysis involving vinyl-containing substrates: unwanted polymerization. Uncontrolled polymerization can lead to failed reactions, solidified reactors, low yields, and complex purification challenges.
This document moves beyond simple protocols to explain the underlying causality, enabling you to not only solve current issues but also proactively design more robust experimental setups.
Troubleshooting Guide: Diagnosis and Corrective Actions
This section addresses specific issues in a question-and-answer format. We will diagnose the problem, explore the causative factors, and provide actionable solutions.
Q1: My reaction mixture became viscous or solidified completely. What happened, and is the experiment salvageable?
A1: Diagnosis and Immediate Action
This is a classic sign of uncontrolled, bulk polymerization of your vinyl-containing monomer. The catalytic conditions, particularly temperature or the generation of radical species, have initiated a chain reaction, converting your low-viscosity monomer into high-molecular-weight polymer chains.
Potential Causes & Solutions:
-
Inadequate Inhibition: Commercially available vinyl monomers are shipped with added inhibitors (like BHT, MEHQ, or TBC) to prevent polymerization during transport and storage.[1] These can be consumed over time or may have been removed prior to the reaction without being replaced by a suitable process inhibitor.
-
Corrective Action: For future experiments, ensure your monomer is properly inhibited. If you need to use an inhibitor-free monomer, add a process inhibitor suited for your reaction conditions. The choice of inhibitor is critical. Phenolic inhibitors like hydroquinone or BHT often require trace amounts of oxygen to be effective, while others like TEMPO are oxygen-independent radical scavengers.[1][]
-
-
High Reaction Temperature: Heat is a primary driver for the thermal decomposition of trace impurities (like peroxides) or even the monomer itself into radical species that initiate polymerization.[3][4] The rate of polymerization often increases exponentially with temperature.
-
Corrective Action: Determine the minimum temperature required for efficient catalysis. Run your reaction at the lowest possible temperature that still affords a reasonable reaction rate for your desired transformation. Consider screening catalysts that are active at lower temperatures.
-
-
Atmospheric Contamination: While some inhibitors require oxygen, its presence can be a double-edged sword. Oxygen can react with monomers to form hydroperoxides, which are potent thermal initiators of radical polymerization.[1]
-
Corrective Action: Unless your inhibitor system explicitly requires it, thoroughly degas your solvents and reactants and run the reaction under a rigorously inert atmosphere (Nitrogen or Argon). This minimizes the risk of peroxide formation.
-
-
Catalyst-Initiated Polymerization: Some transition-metal catalysts, particularly those accessible via single-electron transfer (SET) pathways, can directly initiate radical polymerization.[5]
Is the experiment salvageable? Purification is challenging but sometimes possible. The goal is to dissolve your desired small-molecule product while leaving the polymer behind.
-
Protocol for Product Recovery:
-
Add a solvent that is known to be poor for the polymer but good for your product.
-
Use a spatula to break up the solid polymer as much as possible.
-
Stir or sonicate the mixture vigorously for an extended period.
-
Filter the mixture to remove the insoluble polymer.
-
Wash the polymer "cake" with fresh solvent to recover any trapped product.
-
Combine the filtrates and proceed with standard purification.
-
Q2: My reaction yield is low, and analysis (NMR, GPC) shows a high-molecular-weight "smear" or distribution of oligomers. How can I prevent this?
A2: Diagnosis and Prevention
This indicates that while bulk polymerization did not occur, a significant side reaction is the formation of short-chain polymers (oligomers). This side reaction consumes your starting material and complicates purification. This is often a sign that the rate of polymerization is competitive with the rate of your desired catalytic reaction.
Preventative Strategies:
-
Optimize Inhibitor Concentration: The issue may not be the absence of an inhibitor, but an insufficient concentration. The catalytic process may generate radicals at a rate that overwhelms the inhibitor.
-
Corrective Action: Systematically increase the concentration of your chosen inhibitor. See the table below for typical starting concentrations. Be aware that excessive inhibitor concentrations can sometimes interfere with the catalyst, so optimization is key.
-
-
Re-evaluate the Catalyst and Ligand System: The electronic and steric properties of your catalyst are paramount.
-
Ligand Modification: The use of sterically bulky ligands can prevent multiple monomer units from accessing the metal center, thereby disfavoring polymerization.[8] Electron-donating or -withdrawing ligands can also alter the redox potential of the metal, potentially shutting down SET pathways that lead to radical formation.[6]
-
Catalyst Loading: Use the lowest catalyst loading that provides an efficient reaction rate. Higher catalyst concentrations can increase the rate of initiation for polymerization.
-
-
Control Monomer Addition: If your reaction allows, consider a slow-addition (syringe pump) of the vinyl-containing substrate to the reaction mixture. This keeps the instantaneous concentration of the monomer low, which kinetically disfavors the polymerization reaction (as it is typically higher order in monomer concentration) relative to your desired catalytic transformation.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing unwanted vinyl group polymerization.
Caption: A decision tree for troubleshooting vinyl polymerization.
Data & Protocols
Table 1: Common Radical Inhibitors for Catalytic Processes
| Inhibitor | Acronym | Typical Concentration | Key Characteristics & Considerations |
| Butylated Hydroxytoluene | BHT | 10 - 200 ppm | A phenolic inhibitor that is effective in the presence of oxygen. Volatile, so it can protect surfaces in distillation setups.[1] |
| Hydroquinone | HQ | 50 - 1000 ppm | Highly effective, but less volatile than BHT. Also requires oxygen. Can often be removed via a basic wash.[9][10] |
| 4-Methoxyphenol | MEHQ | 10 - 50 ppm | Common storage inhibitor for acrylic monomers. Functions similarly to hydroquinone.[1] |
| Phenothiazine | PTZ | 100 - 500 ppm | A "true inhibitor" that does not require oxygen. Very effective at higher temperatures but can be more difficult to remove.[1] |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 10 - 200 ppm | A stable free radical that acts as a highly efficient radical trap. Oxygen is not required for its inhibitory function.[1] |
| Quinone Diimides | - | 5 - 100 ppm | Often used in combination with other inhibitors like hydroquinone for a synergistic effect.[11] |
Mechanism of Radical Inhibition
The primary role of an inhibitor is to scavenge the propagating radicals (P•) that are responsible for chain growth, converting them into stable, non-reactive species.
Caption: Uninhibited propagation vs. radical scavenging by an inhibitor (IH).
Table 2: Analytical Techniques for Detecting Unwanted Polymerization
| Technique | Information Provided | Signature of Polymerization |
| Nuclear Magnetic Resonance (NMR) | Structural information, monomer conversion. | Disappearance or reduction of sharp vinyl proton signals (typically 5-7 ppm). Appearance of broad signals in the alkane region (1-3 ppm) corresponding to the polymer backbone.[12][13] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular weight distribution. | Appearance of a broad, high-molecular-weight distribution peak in addition to the small-molecule peak of the desired product.[12][14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Decrease in the intensity of C=C stretching and =C-H bending bands. The appearance of strong C-H stretching bands of the new polymer backbone.[12] |
| Mass Spectrometry (MS) | Molecular weight of components. | Can identify oligomeric species but is less effective for high-molecular-weight polymers. Often coupled with GC or LC.[12][15] |
Frequently Asked Questions (FAQs)
Q: How do I remove a phenolic inhibitor (like BHT or HQ) before my reaction if it interferes with my catalyst? A: Phenolic inhibitors are acidic and can be removed by washing the monomer solution with a dilute aqueous base (e.g., 1% NaOH), followed by washing with brine to remove water, and finally drying with a suitable agent like MgSO₄ or Na₂SO₄. Alternatively, passing the monomer through a small plug of basic alumina is a very effective and common method.[1]
Q: Can my palladium cross-coupling catalyst cause polymerization of my vinyl-containing substrate? A: While less common than with radical initiators, some transition metal catalysts, including palladium complexes under certain conditions, can promote vinyl polymerization as a side reaction. This can happen through various mechanisms, and the likelihood is highly dependent on the specific ligands, solvent, and temperature used.[16]
Q: What are the early warning signs of a potential runaway polymerization? A: The most critical sign is an unexpected and rapid increase in the reaction temperature (an exotherm) that is not controlled by your cooling system. Other signs include a sudden increase in viscosity, changes in color, and pressure buildup in a sealed system. Treat any uncontrolled exotherm as a serious safety hazard.[17]
Q: Does solvent choice affect the likelihood of polymerization? A: Yes. The choice of solvent can influence the stability of radical intermediates and the solubility of the forming polymer. In some cases, a solvent that precipitates the polymer as it forms can help passivate the growing chain ends, while in other cases, it can create a complex mixture that is difficult to stir and control. The polarity of the solvent can also play a role in catalyst stability and activity.[18]
References
- Inhibition and Retardation of Vinyl Polymerization. Source: Journal of Polymer Science.
- How Do You Remove Catalysts From Polymers Efficiently? Source: Chemistry For Everyone (YouTube).
- What Is The Best Way To Remove Polymerization Catalysts? Source: Chemistry For Everyone (YouTube).
- Polymerization inhibitor for vinyl-containing materials. Source: Google Patents.
- Polymerization Catalysts. Source: Alfa Chemistry.
- Initiator | Chain Reaction, Free Radicals & Monomers. Source: Britannica.
- Vinyl polymer. Source: Wikipedia.
- Polymerisation inhibitor. Source: Wikipedia.
- Copolymerization of Ethylene with Selected Vinyl Monomers Catalyzed by Group 4 Metal and Vanadium Complexes with Multidentate Ligands: A Short Review. Source: MDPI.
- Methods for Removal of Residual Catalyst from Polymers Prepared by Ring Opening Metathesis Polymerization. Source: ResearchGate.
- Vinyl acetate polymerization inhibitors. Source: Google Patents.
- Aqueous Room Temperature Metal-Catalyzed Living Radical Polymerization of Vinyl Chloride. Source: Journal of the American Chemical Society.
- Polymerization Inhibitors. Source: BOC Sciences.
- The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Source: MDPI.
- Acid-triggered radical polymerization of vinyl monomers. Source: ResearchGate.
- Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. Source: ResearchGate.
- Polymerization Initiators. Source: Alfa Chemistry.
- Recent Developments on Cationic Polymerization of Vinyl Ethers. Source: National Institutes of Health (NIH).
- Initiators. Source: Sigma-Aldrich.
- Polymer Isolation and Purification. Source: Creative Proteomics.
- Polymerization of Vinyl Monomers Using Oxidase Catalysts. Source: ResearchGate.
- Recent Developments on Cationic Polymerization of Vinyl Ethers. Source: ACS Polymers Au.
- Catalyst Removal. Source: Matyjaszewski Polymer Group - Carnegie Mellon University.
- Impact of ligand on reaction of vinyl cyclohexane. Source: ResearchGate.
- The thermodynamics and kinetics of depolymerization: what makes vinyl monomer regeneration feasible? Source: Chemical Science (RSC Publishing). URL: [Link]
- The most often studied vinyl monomers. Source: ResearchGate.
- Top Analytical Techniques for Characterizing Custom Polymers. Source: Technology Networks.
- Characterization of Poly(Vinyl Alcohol) by Liquid Chromatographic Techniques. Source: Taylor & Francis Online.
- Common issues associated with the copolymerization of olefins and vinyl. Source: ResearchGate.
- Catalytic strategies to repurpose poly(vinyl chloride) into block copolymers. Source: American Chemical Society.
- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Source: Chemical Science (RSC Publishing). URL: [Link]
- Effect of Polyvinyl Alcohol Ligands on Supported Gold Nano-Catalysts: Morphological and Kinetics Studies. Source: National Institutes of Health (NIH).
- Measurement and preparation of branched vinyl polymers. Source: Google Patents.
- Temperature required for depolymerization of vinyl monomers, the... Source: ResearchGate.
- The effect of temperature on polymerization results. Source: ResearchGate.
- Impact of ligand on reaction of vinyl cyclohexane. Source: ResearchGate.
- Vinyl radicals in transition metal-catalyzed organic transformations. Source: RSC Publishing.
- Exploring the Techniques Used in Polymer Analysis. Source: Technology Networks.
- Understanding vinyl acetate polymerisation accidents. Source: IChemE.
- Cyclization and Reduced Pendant Vinyl Group Reactivity during the Free-Radical Cross-Linking Polymerization. Source: ResearchGate.
- The Mechanism of Vinyl Polymerizations. Source: Journal of the American Chemical Society. URL: [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Source: ACS Publications.
- The Basics of Polymer Analysis: Techniques & Solutions. Source: RQM+.
- Factors Affecting the Stereoregularity of Vinyl Polymers. Source: Journal of the Society of Rubber Industry, Japan.
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vinyl radicals in transition metal-catalyzed organic transformations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4021476A - Vinyl acetate polymerization inhibitors - Google Patents [patents.google.com]
- 11. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 14. US7514516B2 - Measurement and preparation of branched vinyl polymers - Google Patents [patents.google.com]
- 15. rqmplus.com [rqmplus.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. icheme.org [icheme.org]
- 18. karger.com [karger.com]
Technical Support Center: Optimizing Ligand-to-Metal Ratio for Diphenylvinylphosphine
Welcome to the technical support guide for Diphenylvinylphosphine (DPVP). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile ligand in their synthetic endeavors. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving from foundational principles to advanced troubleshooting. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPVP) and what are its critical properties for catalysis?
This compound, with the formula (C₆H₅)₂PCH=CH₂, is a monodentate organophosphorus ligand widely used in homogeneous catalysis.[1][2] Its utility stems from a unique combination of steric and electronic properties.
-
Electronic Properties: Phosphines are σ-donors and can also engage in π-backbonding.[3][4] The phenyl groups in DPVP make it less electron-rich than typical trialkylphosphines, influencing the electron density of the metal center it coordinates to. This electronic nature is crucial for tuning the reactivity of the catalyst in steps like oxidative addition and reductive elimination.[5][6][7]
-
Steric Properties: The bulk of a phosphine ligand, often quantified by its Tolman cone angle, is critical for catalyst stability and selectivity.[3][8] The steric hindrance provided by the two phenyl groups and the vinyl group helps to prevent catalyst decomposition via aggregation and can influence which substrates can access the catalytic center, thereby controlling selectivity.[9][10]
-
Air Sensitivity: Like many phosphines, DPVP is an air-sensitive solid.[1] It can be oxidized to the corresponding this compound oxide, which is catalytically inactive.[11][12] This degradation depletes the active ligand in a reaction, altering the effective ligand-to-metal ratio and compromising catalytic efficiency. Therefore, it must be handled under an inert atmosphere (e.g., argon or nitrogen).[13][14]
Q2: Why is the ligand-to-metal (L:M) ratio a critical parameter to optimize?
The ratio of this compound to the metal precursor (e.g., a palladium salt) is one of the most crucial variables in catalyst development. It directly dictates the structure, stability, and reactivity of the active catalytic species.
-
Formation of the Active Catalyst: The L:M ratio determines the number of ligands coordinated to the metal center. For many cross-coupling reactions, a monoligated, coordinatively unsaturated metal species is the most active.[6] An insufficient amount of ligand (low L:M ratio) can lead to the formation of inactive metal species or catalyst precipitation (e.g., palladium black).[15]
-
Catalyst Stability: A slight excess of the ligand is often used to stabilize the catalytic species in solution, preventing aggregation and decomposition.[13][15] The free ligand in solution can re-coordinate to the metal center if another ligand dissociates, maintaining the integrity of the active catalyst throughout the reaction.
-
Reaction Kinetics: Too much ligand (high L:M ratio) can be detrimental. An excess of ligand can lead to the formation of saturated, less reactive metal centers (e.g., L₄Pd), which may need to lose a ligand to become active.[16] This can slow down or completely inhibit the catalytic reaction.[9]
Q3: What are the typical consequences of a suboptimal L:M ratio?
A poorly optimized L:M ratio can manifest in several ways, often leading to failed or inefficient reactions:
-
Low or No Product Yield: This is the most common symptom. It can be caused by an L:M ratio that is too low (leading to catalyst decomposition) or too high (leading to catalyst inhibition).[9][15]
-
Catalyst Decomposition: The visible formation of a black precipitate (in the case of palladium) is a clear sign of catalyst death. This is often due to an insufficient ligand concentration to stabilize the metal nanoparticles.[15]
-
Poor Selectivity: The number of ligands around the metal center influences its steric environment, which can affect the selectivity of the reaction, leading to the formation of unwanted side products.
-
Lack of Reproducibility: Reactions run with a non-robust L:M ratio are often highly sensitive to minor variations in reagent quality, solvent purity, or atmospheric exposure, leading to inconsistent results.
Troubleshooting and Optimization Guides
Q4: My cross-coupling reaction is failing. How do I troubleshoot the L:M ratio?
When a reaction shows low or no conversion, a systematic approach to diagnosing the L:M ratio is essential. The following decision tree provides a logical workflow for troubleshooting.
Caption: A decision tree to guide the troubleshooting process for low catalytic turnover.
Q5: What is a good starting L:M ratio for DPVP, and how do I design an optimization experiment?
For many palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, a good empirical starting point is an L:M ratio between 1.5:1 and 2.5:1.[17] However, the optimal ratio is highly dependent on the specific reaction, substrates, and conditions. A systematic screening is always recommended.
Table 1: Recommended Starting L:M Ratios for Common Pd-Catalyzed Reactions
| Reaction Type | Metal Precursor (Example) | Recommended Starting L:M Ratio | Notes |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | 2:1 to 3:1 | Excess ligand helps stabilize the Pd(0) species.[17][18] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | 1.5:1 to 2.5:1 | Highly sensitive to ligand electronics and sterics.[6][19] |
| Heck Reaction | Pd(OAc)₂ | 2:1 to 4:1 | Higher ligand ratios can sometimes suppress side reactions. |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ (pre-formed) | N/A (use as is) or 2:1 (in situ) | Often uses a pre-formed catalyst, but in situ generation requires optimization. |
Experimental Protocol: Screening for Optimal L:M Ratio
This protocol outlines a parallel experiment to efficiently determine the optimal DPVP-to-Palladium ratio.
Objective: To identify the L:M ratio that provides the highest yield of the desired product.
Materials:
-
Metal precursor stock solution (e.g., 0.01 M Pd(OAc)₂ in dry, degassed THF).
-
DPVP ligand stock solution (e.g., 0.02 M in dry, degassed THF).
-
Aryl halide, boronic acid (or other coupling partner), and base.
-
Anhydrous, degassed solvent.
-
Inert atmosphere reaction vials (e.g., Schlenk tubes or glovebox).
-
Internal standard for GC or HPLC analysis.
Workflow Diagram:
Caption: A systematic workflow for the experimental screening of the L:M ratio.
Procedure:
-
Preparation: Under an inert atmosphere, add the required amounts of aryl halide, coupling partner, and base to a series of 5 reaction vials.
-
Catalyst Loading: To each vial, add a fixed amount of the metal precursor stock solution (e.g., to achieve 1 mol% catalyst loading).
-
Ligand Variation: Add a varied amount of the DPVP stock solution to each vial to achieve the target L:M ratios (e.g., 1:1, 1.5:1, 2:1, 2.5:1, 3:1). Include a control reaction with no ligand.
-
Reaction Initiation: Add the solvent and internal standard to each vial to reach the final reaction concentration. Seal the vials.
-
Execution: Place all vials in a heating block at the desired reaction temperature and stir for a predetermined time (e.g., 4 hours).
-
Analysis: After the reaction time, cool the vials, quench the reaction, and analyze the yield by GC or HPLC against the internal standard.
-
Interpretation: Plot the reaction yield as a function of the L:M ratio to determine the optimal condition.
Q6: How can I confirm my DPVP ligand and metal complex are behaving as expected?
³¹P NMR spectroscopy is an invaluable tool for characterizing phosphine ligands and their metal complexes.[8][20]
-
Assessing Ligand Purity: A ³¹P NMR spectrum of your DPVP ligand should show a single sharp peak. The appearance of a second, distinct peak typically downfield is indicative of oxidation to this compound oxide, which means your effective concentration of active ligand is lower than calculated.[15]
-
Characterizing the Metal Complex: Upon coordination to a metal center, the chemical shift of the phosphorus nucleus in the ³¹P NMR spectrum will change significantly.[8] This can help confirm the formation of the desired metal-phosphine complex and provide insights into the number of ligands bound to the metal.[20] For example, observing P-P spin-spin coupling can provide structural information in complexes with multiple phosphine ligands.[8]
References
- Suzuki, K., Fontaine, A., Hori, Y., & Kobayashi, T. (2007). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. Synlett, 2007(20), 3206-3207.
- Wikipedia contributors. (n.d.). Metal-phosphine complex. In Wikipedia.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands. BenchChem.
- Neo, E. R. K., et al. (2022). Coordination of the hemilabile ligand this compound to Ru4(µ-H)4(CO)12: synthesis, stability and structural studies. Journal of Cluster Science, 33(5), 2337-2343.
- Chemistry LibreTexts. (2023). 12.
- BenchChem. (2025). A Comparative Guide to the Air Stability of Phosphine Ligands. BenchChem.
- Drover, M. W., et al. (2023). Nickel Complexes of Allyl and Vinyldiphenylphosphine. ACS Organic & Inorganic Au, 3(4), 217-222.
- Various Authors. (2021).
- ResearchGate. (n.d.). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. Request PDF.
- Wikipedia contributors. (n.d.). Vinyldiphenylphosphine. In Wikipedia.
- ResearchGate. (n.d.). Diphenyl(vinyl)phosphine Oxide. Request PDF.
- Royal Society of Chemistry. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews.
- ChemScene. (n.d.). Diphenyl(vinyl)phosphine.
- Gorin, D. J., & Toste, F. D. (2007). Ligand Effects in Homogeneous Au Catalysis. Chemical Reviews, 107(11), 5010-5030.
- OpenOChem Learn. (n.d.). Phosphine Ligands.
- Chemistry LibreTexts. (2023). 2.9: Phosphines.
- University Course M
- Yokoyama, N., et al. (2013). Synthesis of Well-Defined Diphenylvinyl(cyclopropyl)phosphine-Palladium Complexes for the Suzuki–Miyaura Reaction and Buchwald–Hartwig Amination.
- Sigma-Aldrich. (n.d.). This compound. Product Page.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- Inorganometallic Chemistry. (2024). Chapter 11: Catalytic Reactions Using Metal Complexes.
- The University of Liverpool Repository. (n.d.).
Sources
- 1. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 14. chemscene.com [chemscene.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Well-Defined Diphenylvinyl(cyclopropyl)phosphine-Palladium Complexes for the Suzuki–Miyaura Reaction and Buchwald–Hartwig Amination | Semantic Scholar [semanticscholar.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up of Reactions Using Diphenylvinylphosphine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions that utilize Diphenylvinylphosphine (DPVP). Our goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of moving from bench-scale to pilot or production scale.
Introduction to this compound (DPVP) in Process Chemistry
This compound (CAS 2155-96-6) is a versatile organophosphorus compound widely employed as a ligand in transition-metal-catalyzed cross-coupling reactions and as a precursor in reactions like the Wittig olefination.[1][2] Its electronic and steric properties make it valuable for facilitating a range of chemical transformations. However, transitioning a DPVP-mediated reaction from the laboratory bench (milligram to gram scale) to a pilot or manufacturing setting (kilogram scale) introduces significant challenges. These challenges often revolve around reaction kinetics, heat transfer, mass transfer (mixing), product isolation, and by-product management. This guide is designed to address these specific issues directly.
Critical Safety & Handling Protocols for Scale-Up
Scaling up reactions fundamentally increases the associated risks. Adherence to strict safety protocols is non-negotiable.
Question: What are the primary safety concerns when handling multi-kilogram quantities of DPVP and its reactions?
Answer: Based on its classification and reactivity, several key hazards must be managed during scale-up:
-
Pyrophoric Risk & Air Sensitivity: While not pyrophoric in the strictest sense, phosphines are susceptible to oxidation.[3] This can be exothermic and can also lead to the formation of this compound oxide, which can act as an impurity and affect catalyst performance.
-
Mitigation: Always handle DPVP under an inert atmosphere (Nitrogen or Argon).[4] Ensure reactors are properly purged and that all transfers are conducted via cannula or in a glovebox for smaller scales, and with closed-system transfer lines in a plant setting.
-
-
Moisture Sensitivity: DPVP can react with water. All solvents and reagents must be rigorously dried before use.[4]
-
Toxicity: Assume all organophosphorus compounds have some level of toxicity. The exact toxicological properties of DPVP are not extensively documented, so it should be handled with care.[5]
-
Thermal Runaway: Reactions involving phosphines, particularly ylide formation for Wittig reactions or highly exothermic cross-coupling steps, can generate significant heat. What is easily managed in a 100 mL flask in an ice bath can become a serious thermal runaway risk in a 100 L reactor.[7][8]
| Hazard | Cause | Mitigation Strategy at Scale |
| Oxidation | Exposure to air | Strict inert atmosphere (N₂/Ar); use of closed-system transfer lines. |
| Hydrolysis | Exposure to moisture | Use of anhydrous solvents and reagents; drying of reactor before use. |
| Exothermicity | Reaction kinetics | Slow, controlled addition of reagents; robust reactor cooling; continuous internal temperature monitoring. |
| Exposure | Inhalation, skin contact | Use of enclosed reactors; appropriate PPE; operations in well-ventilated areas.[6] |
Troubleshooting Guide for Common Scale-Up Issues
This section addresses specific problems you may encounter during your scale-up experiments in a direct question-and-answer format.
3.1 Low Yield and Stalled Reactions
Question: My Wittig reaction worked perfectly on a 5-gram scale, but at 500 grams, it stalls with significant starting material remaining. What's going wrong?
Answer: This is a classic scale-up problem often related to mass and heat transfer. Several factors could be at play:
-
Cause 1: Inefficient Ylide Formation. The formation of the phosphorus ylide from the corresponding phosphonium salt and a strong base is the first critical step.[9][10] On a large scale, inefficient mixing can lead to localized concentrations of base and incomplete deprotonation.
-
Solution: Ensure your reactor's agitation is sufficient to maintain a homogeneous slurry. Check that the impeller design and speed are appropriate for the vessel geometry and volume.[11] Consider the order of addition; sometimes adding the phosphonium salt to a solution of the base and aldehyde can be beneficial if the ylide is unstable.[12]
-
-
Cause 2: Poor Temperature Control. Ylide formation is often conducted at low temperatures. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient.[7] If the internal temperature rises too high, the ylide can decompose.
-
Cause 3: Steric Hindrance or Aldehyde Lability. Some aldehydes are prone to decomposition or polymerization, and sterically hindered ketones can be slow to react.[13] These issues can be exacerbated by the longer reaction times often required at scale.
Question: My palladium-catalyzed cross-coupling reaction mixture is turning black and the reaction has stopped. What does this mean?
Answer: A black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive, agglomerated form of the metal.[14] This is a common deactivation pathway in cross-coupling reactions.
-
Cause 1: Ligand Oxidation or Dissociation. The DPVP ligand is crucial for stabilizing the active Pd(0) catalyst.[14][15] If trace oxygen is present, the phosphine can be oxidized, leaving the palladium center unprotected. At higher temperatures, the ligand can also dissociate, leading to aggregation.[14]
-
Solution: Rigorously de-gas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Consider increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to help stabilize the catalytic species, but be aware that a large excess can sometimes inhibit the reaction.[14]
-
-
Cause 2: High Temperature. Elevated temperatures accelerate the rate of catalyst decomposition.[14]
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate. It is better to have a slower, complete reaction than a fast, incomplete one due to catalyst death.
-
-
Cause 3: Substrate-Induced Deactivation. Certain substrates, especially primary amines or N-heterocycles, can displace the phosphine ligand, leading to inactive palladium complexes.[15]
3.2 Product Purification and By-Product Removal
Question: I've completed my reaction, but now I'm faced with removing a stoichiometric amount of this compound oxide. Column chromatography is not an option at this scale. What are my alternatives?
Answer: This is arguably the most significant challenge in scaling up reactions involving phosphines. The generation of triphenylphosphine oxide (TPPO) or, in this case, this compound oxide (DPVPO), necessitates a scalable, chromatography-free purification strategy.[17][18]
Several effective methods have been developed:
-
Selective Precipitation/Crystallization: This strategy relies on finding a solvent system where the desired product is soluble, but the phosphine oxide by-product is not.[17]
-
Method: After the reaction, perform a solvent swap to a non-polar solvent like toluene, cyclohexane, or heptane. Cooling the mixture often induces the precipitation of the phosphine oxide, which can then be removed by simple filtration.[17] This has been successfully demonstrated on a kilogram scale.[17][18]
-
-
Complexation with Metal Salts: Phosphine oxides are Lewis bases and can form insoluble complexes with certain Lewis acidic metal salts. This is a highly effective and scalable removal technique.
-
Method with MgCl₂ or ZnCl₂: Add solid magnesium chloride or a solution of zinc chloride to the crude reaction mixture (often in a solvent like ethyl acetate or toluene).[19][20][21] The insoluble metal-phosphine oxide adduct precipitates and is removed by filtration. A recent protocol using wet milling with MgCl₂ has been shown to be particularly robust for large-scale applications.[21]
-
Method with CaBr₂: Anhydrous calcium bromide has been shown to be very efficient at removing TPPO from THF solutions, which is a common solvent for Wittig reactions where other metal salts are less effective.[20]
-
| Method | Typical Solvents | Advantages | Considerations | Reference |
| Precipitation | Toluene, Cyclohexane, Heptane | Inexpensive, simple filtration | Requires solvent screening, temperature control | [17] |
| ZnCl₂ Complexation | Ethanol, EtOAc, iPrOH | High efficiency, tolerant of many functional groups | Requires subsequent workup to remove excess zinc salts | [19][22] |
| MgCl₂ Complexation | Toluene, EtOAc | Inexpensive, effective | Can require milling for high efficiency at scale | [21] |
| CaBr₂ Complexation | THF | Effective in ethereal solvents | Requires anhydrous conditions | [20] |
Key Scale-Up Considerations (FAQs)
Q1: How should I approach modifying my lab-scale procedure for a 100-liter reactor? A1: Never scale a reaction by more than a factor of three to five in a single step without reassessing the risks.[7][8] When moving to a large reactor, focus on maintaining consistent reaction conditions, which means accounting for changes in physical properties:
-
Heat Transfer: Large reactors have a lower surface-area-to-volume ratio. This means both heating and cooling are slower. You must use slower addition rates for exothermic steps.[7]
-
Mixing: Agitation that is effective in a round-bottom flask may not be in a large tank. Ensure the mixing is sufficient to keep solids suspended and maintain thermal and concentration homogeneity.[11][23]
-
Time: Everything takes longer at scale: charging reagents, heating, cooling, and transfers. Plan accordingly.[7]
Q2: What are the critical quality attributes for the this compound reagent itself when purchasing for scale-up? A2: Reagent quality is paramount. For DPVP, the key attributes are:
-
Purity (Assay >95%): Impurities can lead to side reactions or interfere with catalysis.[24]
-
Low Phosphine Oxide Content: The corresponding oxide is an inert impurity that can sequester the catalyst or complicate purification.
-
Low Water Content: Moisture can deactivate reagents and catalysts.
Q3: My reaction involves a solid reagent. What are the challenges with solids handling at a large scale? A3: Handling solids at scale can be difficult. Powders can be dusty (posing inhalation risks) and may clump, making addition difficult. Static electricity can also be an issue. Use appropriate powder handling equipment, such as a charging port or an enclosed solids transfer system. Ensure the solid dissolves at a reasonable rate with the available agitation, as this can become the rate-limiting step.
Visualized Workflows
Troubleshooting a Failing Scale-Up Reaction
Caption: Critical interdependent parameters for process scale-up.
Example Protocol: Scaled-Up Wittig Reaction with Non-Chromatographic Purification
This protocol describes the synthesis of an alkene from an aldehyde using a phosphonium salt derived from a reaction involving DPVP's conceptual analogue, triphenylphosphine, chosen for its extensive documentation in scalable by-product removal. The principles are directly transferable.
Reaction: Benzyltriphenylphosphonium chloride + 9-Anthraldehyde → (E/Z)-9-(2-phenylethenyl)anthracene
Scale: ~25 gram product target
Materials:
-
Benzyltriphenylphosphonium chloride (100 g, 0.257 mol)
-
9-Anthraldehyde (50 g, 0.242 mol, 0.94 equiv)
-
Toluene, anhydrous (1.5 L)
-
Potassium tert-butoxide (KOtBu) (32 g, 0.285 mol, 1.1 equiv)
-
Methanol (250 mL)
-
Water (500 mL)
Procedure:
-
Reactor Setup: Equip a 3 L, 4-necked reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a solids addition funnel.
-
Inerting: Purge the reactor with nitrogen for 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Charging: Charge the benzyltriphenylphosphonium chloride (100 g) and 9-anthraldehyde (50 g) to the reactor. Add 1 L of anhydrous toluene.
-
Ylide Formation & Reaction: Begin vigorous stirring to create a suspension. Cool the mixture to 0-5 °C using an ice bath. Add the KOtBu (32 g) portion-wise via the solids addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A deep reddish-orange color of the ylide should appear.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC by taking small, quenched aliquots. The disappearance of the 9-anthraldehyde spot indicates completion.
-
Quenching: Once complete, cool the reaction mixture back to 10-15 °C. Slowly add 250 mL of methanol to quench any unreacted ylide and base.
-
Work-up & By-product Removal:
-
Add 500 mL of water to the reactor and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with another 250 mL of water.
-
This aqueous wash removes inorganic salts. The triphenylphosphine oxide (TPPO) remains in the toluene layer with the product.
-
-
Scalable Purification (Crystallization/Precipitation):
-
Concentrate the toluene layer under reduced pressure to a volume of approximately 400-500 mL.
-
Cool the concentrated solution to 0-5 °C and hold for 2-4 hours. The desired alkene product is less soluble and should crystallize/precipitate. The more polar TPPO tends to remain in the cold toluene mother liquor. [17] * Filter the solid product and wash the filter cake with a small amount of cold toluene.
-
Dry the solid under vacuum to yield the final product. A second crop can sometimes be obtained by further concentrating the mother liquor.
-
References
- Tamboli, Y. A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry.
- Semantic Scholar. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
- DSpace@MIT. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.
- Organic Process Research & Development. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.
- OpenChemHub via YouTube. (2024). Ligand design for cross-couplings: phosphines.
- National Center for Biotechnology Information (PMC). (2018). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction.
- Nanyang Technological University, Singapore. (2022). Coordination of the hemilabile ligand this compound to Ru4(µ-H)4(CO)12: synthesis, stability and structural studies.
- ChemRxiv. (2024). Synthesis, characterization and stability of phosphonium phenolate zwitterions derived from a (diphenylphosphino)phenol derivati.
- ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
- National Center for Biotechnology Information (PMC). (2023). Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide.
- Taylor & Francis Online. (2018). 2-Phenoxyethyldiphenylphosphine oxide as an equivalent of this compound oxide in nucleophilic additions.
- ResearchGate. (2016). Tools for Purifying the Product.
- ResearchGate. (2001). Troublefree reaction scaleup.
- ChemRxiv. (2021). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
- ResearchGate. Diphenyl(vinyl)phosphine Oxide.
- The Journal of Organic Chemistry. (1962). Notes- Poly(this compound Oxide).
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- ResearchGate. (2003). Scale-Up Methods for Fast Competitive Chemical Reactions in Pipeline Mixers.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- University of Rochester, Department of Chemistry. How To Run A Reaction: Purification.
- Reddit. (2022). Problems with wittig reaction.
- University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes.
- MDPI. (2023). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins.
- Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges.
- ResearchGate. (2022). Predicting the Air Stability of Phosphines.
- Chad's Prep via YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry.
- Organic Syntheses. Working with Hazardous Chemicals.
- MDPI. (2021). Scaling Up 3D-Printed Porous Reactors for the Continuous Synthesis of 2,5-Diformylfuran.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scientificupdate.com [scientificupdate.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analysis of Impurities in Diphenylvinylphosphine Reactions
An in-depth technical guide by a Senior Application Scientist.
Introduction
Welcome to the Technical Support Center for Diphenylvinylphosphine (DPVP) synthesis and analysis. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively. This compound is a valuable ligand in catalysis and a key building block in organic synthesis; however, its synthesis is fraught with potential pitfalls, primarily related to the formation of impurities. This guide provides a structured, question-and-answer approach to identifying, understanding, and mitigating these common issues.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you may encounter during the synthesis and workup of this compound. The most common synthetic route involves the reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with chlorodiphenylphosphine (Ph₂PCl). The issues below are framed around this common methodology.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields are a frequent issue and can typically be traced back to reagent quality, reaction conditions, or the work-up procedure. The primary culprits are moisture and oxygen, which can consume both your starting materials and your product.
Causality Analysis:
-
Grignard Reagent Degradation: Grignard reagents are potent nucleophiles but also strong bases. They react readily with any protic source, especially water.[1] The presence of even trace amounts of moisture in your solvent (typically THF or diethyl ether) or on your glassware will quench the Grignard reagent, reducing the amount available to react with your chlorodiphenylphosphine.[1][2]
-
Starting Material Hydrolysis: The electrophile, chlorodiphenylphosphine (Ph₂PCl), is extremely sensitive to moisture. It rapidly hydrolyzes to form diphenylphosphine oxide, which is unreactive towards the Grignard reagent.[3][4]
-
Side Reactions of the Grignard Reagent: If the Grignard reagent is prepared from bromobenzene, coupling reactions can occur, leading to biphenyl as a significant byproduct, especially at higher temperatures.[5]
-
Product Oxidation: this compound, like most trivalent phosphines, is susceptible to oxidation, particularly in the presence of air during the work-up or purification stages. This converts your desired product into the inert this compound oxide.[6]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low-yield reactions.
Q2: I see an unexpected peak in my analytical data (NMR, GC-MS). What is it likely to be?
The identity of an impurity peak provides a clear diagnostic clue about what went wrong in your reaction. The two most powerful tools for this analysis are ³¹P NMR and GC-MS.
Common Impurities and Their Signatures:
| Impurity Name | Common Cause | Typical ³¹P NMR Shift (ppm) | Key GC-MS Characteristics |
| This compound Oxide | Oxidation of product | ~ +15 to +25 | M⁺ peak at m/z 228. Higher boiling point than DPVP. |
| Diphenylphosphine Oxide | Hydrolysis of Ph₂PCl | ~ +20 to +25 (often a doublet) | M⁺ peak at m/z 202.[7] |
| Unreacted Chlorodiphenylphosphine | Incomplete reaction | ~ +80 to +83 | M⁺ peak at m/z 220/222 (isotope pattern for Cl).[3] Highly reactive. |
| Tetraphenyldiphosphine | Reductive coupling of Ph₂PCl | ~ -14 to -17 | M⁺ peak at m/z 370. |
| Benzene / Biphenyl | Grignard prep / side reaction | N/A (no phosphorus) | Detected by GC-MS. Biphenyl M⁺ at m/z 154.[5] |
Note: ³¹P NMR chemical shifts are approximate and can vary based on solvent and concentration.
Expert Analysis:
-
A peak around +20 ppm in your ³¹P NMR spectrum is a red flag for oxidation or hydrolysis. [8] this compound oxide and diphenylphosphine oxide have very similar chemical shifts.[6][9] To distinguish them, you must rely on GC-MS or ¹H NMR, where the vinyl protons of this compound oxide will be clearly visible.
-
A peak around +82 ppm indicates unreacted chlorodiphenylphosphine. This suggests either insufficient Grignard reagent was used, the reaction time was too short, or the Grignard reagent had a lower-than-expected titer.
-
The absence of a phosphorus signal in an impurity peak (as seen in GC-MS) points towards non-phosphorus byproducts , such as biphenyl from the Grignard synthesis.[5]
Q3: My purified this compound is turning into a white solid or showing new peaks in the NMR after storage. What is happening?
This is a classic case of product degradation. This compound is air-sensitive and will readily oxidize to this compound oxide, which is a white solid.[10][11]
Mechanism of Degradation:
Caption: Primary degradation pathway of this compound.
Prevention and Best Practices:
-
Inert Atmosphere is Mandatory: Always handle and store this compound under an inert atmosphere (Nitrogen or Argon).[12]
-
Storage Conditions: Store in a tightly sealed container, preferably in a freezer at -20°C to slow down any potential degradation pathways.[13][14] The product is often stored in an ampule under argon.
-
Use Freshly Purified Material: For sensitive catalytic reactions, it is best to use freshly purified DPVP or to test the purity via ³¹P NMR before use.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for routine purity analysis of this compound?
For routine analysis, a combination of ³¹P NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
-
³¹P NMR Spectroscopy: This is the most direct and powerful method. It provides a clear spectral window for phosphorus compounds with minimal signal overlap.[15] You can quickly distinguish the trivalent phosphine product from its pentavalent phosphine oxide impurity and quantify their relative amounts by integrating the respective signals.[8][16]
-
GC-MS: This technique is excellent for separating volatile and semi-volatile components.[17][18] It allows you to identify not only the phosphorus-containing species but also byproducts from the Grignard reaction, such as biphenyl, and residual solvents.[19][20]
Q2: How can I quantify the level of phosphine oxide in my sample using ³¹P NMR?
Quantitative ³¹P NMR (qNMR) is a straightforward and accurate method.[15]
Principle: When the spectrum is acquired under appropriate conditions (sufficient relaxation delay), the area of each signal is directly proportional to the number of phosphorus nuclei it represents.
Procedure:
-
Acquire a proton-decoupled ³¹P NMR spectrum of your sample.
-
Ensure the relaxation delay (d1) is long enough for full relaxation of all phosphorus species (typically 5 times the longest T1). For phosphines and their oxides, a delay of 30-60 seconds is often sufficient.
-
Integrate the signal for this compound (approx. -18 ppm) and the signal for this compound Oxide (approx. +20 ppm).
-
The molar percentage of the oxide impurity can be calculated as: % Oxide = [Integral of Oxide Peak / (Integral of Oxide Peak + Integral of Phosphine Peak)] * 100
Q3: Can I remove this compound oxide from my product?
Yes, but it can be challenging. Since both compounds have similar polarities, standard column chromatography can be difficult.
Recommended Purification Techniques:
-
Distillation: this compound is a liquid that can be distilled under high vacuum.[13][14] The phosphine oxide is a solid with a much higher boiling point and will remain in the distillation flask. This is often the most effective method for large-scale purification.
-
Crystallization: In some cases, the product can be selectively crystallized from a nonpolar solvent at low temperatures, leaving the more polar oxide in the mother liquor.
-
Chromatography: If distillation is not feasible, column chromatography on silica gel can be performed. It is critical to use deoxygenated solvents and perform the chromatography quickly under an inert atmosphere to prevent on-column oxidation. A non-polar eluent system (e.g., Hexane/Ethyl Acetate) is typically used.
Experimental Protocols
Protocol 1: Sample Preparation and Analysis by ³¹P NMR Spectroscopy
This protocol provides a method for the routine purity assessment of a this compound sample.
Objective: To identify and quantify the presence of phosphine oxide impurities.
Methodology:
-
Sample Preparation:
-
In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) that has been degassed via several freeze-pump-thaw cycles.
-
Cap the NMR tube securely while still under the inert atmosphere.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay (d1): 30 seconds (for quantitative analysis)
-
Number of Scans: 16-64 (depending on concentration)
-
-
-
Data Analysis:
-
Reference the spectrum (e.g., to external 85% H₃PO₄ at 0 ppm).
-
Identify the peak for this compound (~ -18 ppm) and potential oxide impurities (~ +15 to +25 ppm).
-
Integrate the peaks to determine the relative purity as described in FAQ Q2.
-
Protocol 2: General Purpose GC-MS Method for Impurity Profiling
This protocol outlines a general method for separating and identifying volatile impurities.
Objective: To identify non-phosphorus byproducts (e.g., biphenyl) and confirm the identity of phosphorus-containing species.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere, prepare a dilute solution of the sample (~1 mg/mL) in a volatile, anhydrous solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System & Conditions:
-
GC Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is suitable for this separation.[20]
-
Injection: 1 µL, splitless injection.
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: 5-10 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-450.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra to known standards or library databases.
-
Look for the characteristic molecular ions: DPVP (m/z 212), DPVPO (m/z 228), Ph₂PCl (m/z 220), and biphenyl (m/z 154).
-
Analytical Workflow Overview:
Caption: A dual-technique workflow for comprehensive impurity analysis.
References
- Elhag, D., Abdalla, B., Suliman, S. and Ali, I. (2017) Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241. [Link]
- Wheeler, P., Bunn, R., Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]
- Valente, J., et al. (2015). Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes. Journal of Forensic and Legal Medicine, 34, 57-63. [Link]
- Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. [Link]
- Valente, J., et al. (2015). Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes.
- Wikipedia. (n.d.). Chlorodiphenylphosphine. [Link]
- Li, Y., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Applied Sciences, 13(1), 323. [Link]
- ChemBK. (2024). DIPHENYL(VINYL)PHOSPHINE OXIDE. [Link]
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Wong, E. H., & Bradley, F. C. (1984). Hydrolysis of chlorodiphenylphosphine complexes of molybdenum and palladium. Inorganic Chemistry, 23(15), 2333–2335. [Link]
- Magritek. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
- Jasperse, C. (n.d.). Grignard Reaction. Chem 355. [Link]
- Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? [Link]
- Li, Y., et al. (2023). Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
- PubChem. (n.d.). Chlorodiphenylphosphine. [Link]
- ResearchGate. (2022). 31 P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. [Link]
- Wikipedia. (n.d.). Diphenylphosphine oxide. [Link]
- ResearchGate. (n.d.). Diphenyl(vinyl)phosphine Oxide. [Link]
- Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]
- CDC Stacks. (2010). American Industrial Hygiene Association Journal Sampling and analytical methods for phosphine — a review. [Link]
- BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. [Link]
- BioProcess International. (n.d.). Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing. [Link]
- NCEA. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
- Ramnial, T., et al. (2007). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 12(7), 1591-1599. [Link]
- Verstuyft, A. W. (1978). Sampling and analytical methods for phosphine--a review.
- Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: Current synthesis and purification technologies and future challenges. Green Chemistry, 24(5), 1869-1896. [Link]
- Organic Syntheses. (n.d.). Phosphine, (p-bromophenyl)diphenyl-. [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 7. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. chemscene.com [chemscene.com]
- 13. This compound CAS#: 2155-96-6 [m.chemicalbook.com]
- 14. This compound | 2155-96-6 [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. bioprocessintl.com [bioprocessintl.com]
- 19. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 20. cromlab-instruments.es [cromlab-instruments.es]
Validation & Comparative
A Senior Application Scientist's Guide: Diphenylvinylphosphine vs. Triphenylphosphine in Suzuki Coupling
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura coupling is an indispensable tool for forging carbon-carbon bonds. The reaction's success, however, is not guaranteed by simply mixing the reagents; it is profoundly dictated by the choice of phosphine ligand coordinating the palladium catalyst. This guide provides an in-depth, objective comparison between the classic, workhorse ligand, Triphenylphosphine (PPh₃), and a more contemporary, higher-performance alternative, Diphenylvinylphosphine (DPVP). We will dissect their structural and electronic characteristics, examine their impact on the catalytic cycle, and present supporting experimental data to guide your ligand selection for optimal reaction outcomes.
The Ligands: A Structural and Electronic Overview
The efficacy of a phosphine ligand is governed by a delicate interplay of its steric bulk and electronic properties.[1] These two factors directly influence the stability and reactivity of the palladium intermediates throughout the catalytic cycle.
Triphenylphosphine (PPh₃): The Established Benchmark
Triphenylphosphine is arguably the most traditional and widely used phosphine ligand in palladium catalysis.[2] It consists of a central phosphorus atom bonded to three phenyl rings. While readily available and cost-effective, its electronic and steric properties are modest compared to modern ligands. It is considered moderately bulky and is not strongly electron-donating, which can limit its effectiveness with less reactive substrates like aryl chlorides.[3][4]
This compound (DPVP): Enhanced Performance Through π-Interaction
This compound replaces one of the phenyl rings of PPh₃ with a vinyl group. This seemingly small modification has significant consequences. The C=C double bond of the vinyl group can participate in π-backbonding and is more electron-donating than a phenyl group. This increased electron density on the phosphorus atom makes the ligand a stronger σ-donor to the palladium center.[5][6] This enhanced electron-richness is crucial for facilitating key steps in the catalytic cycle, particularly the oxidative addition of challenging substrates.[5][7]
Caption: The Suzuki-Miyaura catalytic cycle and points of ligand influence.
-
Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides and triflates. [8]The catalyst, a Pd(0) species, inserts into the aryl-halide (Ar-X) bond. Electron-rich ligands like DPVP enhance the electron density on the palladium center, making it more nucleophilic and accelerating its addition to the electrophilic Ar-X bond. [5][7]PPh₃-based catalysts, being less electron-rich, often struggle with this step, requiring higher temperatures or failing entirely with substrates like aryl chlorides. [3]
-
Transmetalation: In this step, the organic group from the boronic acid derivative replaces the halide on the palladium(II) complex. The base is critical here, activating the boronic acid. While the ligand's role is less direct than in the other two steps, it must remain coordinated to stabilize the palladium center.
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. Bulky ligands are known to promote this step. [1]The steric hindrance from the ligands forces the two organic groups (Ar and R) into close proximity, facilitating their elimination to form the biaryl product. While both ligands provide steric bulk, the combination of electronic and steric properties in advanced ligands often leads to a more efficient overall turnover.
Head-to-Head Performance Comparison: Experimental Data
The theoretical advantages of DPVP's structure translate directly into superior experimental performance across a range of challenging Suzuki coupling reactions. While PPh₃ is sufficient for many couplings involving activated aryl bromides and iodides, DPVP demonstrates broader applicability and higher efficiency, particularly with deactivated or sterically hindered substrates.
A study by Suzuki et al. demonstrated that a palladium catalyst system with a this compound ligand efficiently mediates the coupling of various aryl halides—including chlorides and triflates—with arylboronic acids, producing biphenyls in good to excellent yields. [5]The catalyst proved effective even with sterically hindered substrates and allowed for the chemoselective monocoupling of dihaloarenes. [5]
| Feature | Triphenylphosphine (PPh₃) | This compound (DPVP) | Rationale & Causality |
|---|---|---|---|
| Aryl Chlorides | Generally unreactive or requires harsh conditions. [3][4] | High to excellent yields under moderate conditions. [5][6] | DPVP's electron-rich nature accelerates the difficult oxidative addition step. [7] |
| Aryl Bromides | Good to excellent yields, a standard choice. | Excellent yields, often faster and at lower loadings. [5] | Enhanced reaction kinetics due to more favorable electronic properties. |
| Sterically Hindered Substrates | Can be sluggish, leading to low yields or decomposition. | Highly effective, maintaining good yields. [5] | The ligand's steric profile facilitates the crucial reductive elimination step. [1] |
| Catalyst Loading | Typically 1-5 mol%. | Often effective at <1 mol%, with high turnover numbers (TONs). [5][6] | Higher catalytic activity means less catalyst is needed for full conversion. |
| Reaction Temperature | Often requires elevated temperatures (80-120 °C). [3][9]| Often proceeds efficiently at room temperature or with mild heating. | The catalyst is more active, overcoming activation energy barriers more easily. |
Experimental Protocols: A Practical Guide
To illustrate the practical differences, here are two representative protocols. The first is a classic Suzuki coupling using PPh₃, and the second is an optimized procedure for a more challenging substrate using a DPVP-based catalyst system.
Workflow: General Suzuki Coupling Setup
Caption: A standardized experimental workflow for setting up a Suzuki coupling reaction.
Protocol 1: Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid using PPh₃
-
Rationale: This protocol represents a standard, reliable method for a relatively reactive aryl bromide where the cost-effectiveness of PPh₃ is advantageous.
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Via syringe, add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl.
-
Protocol 2: Suzuki Coupling of 4-Chloroanisole with Phenylboronic Acid using DPVP
-
Rationale: This protocol demonstrates the superior reactivity of DPVP for a challenging, less reactive aryl chloride. A more active base (K₃PO₄) and an anhydrous solvent are often used with modern ligands.
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%) and this compound (DPVP) (0.022 mmol, 2.2 mol%).
-
Add 4-chloroanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Via syringe, add 3 mL of anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl.
-
Conclusion and Recommendations
The choice between Triphenylphosphine and this compound is a strategic decision based on the specific demands of the synthesis.
-
Choose Triphenylphosphine (PPh₃) for routine couplings of aryl iodides and bromides where cost is a primary concern and reaction conditions are not limiting. It remains a viable and economical option for robust, large-scale syntheses of simple biaryls.
-
Choose this compound (DPVP) when faced with challenging substrates, such as aryl chlorides, triflates, or sterically hindered partners. [5][6]Opt for DPVP when seeking to lower reaction temperatures, reduce catalyst loadings, or improve reaction times and overall process efficiency. Its superior electronic properties provide a wider substrate scope and greater reliability, which is often critical in the complex synthetic pathways encountered in pharmaceutical and materials science research.
By understanding the underlying mechanistic principles and leveraging the distinct advantages of each ligand, researchers can harness the full power of the Suzuki-Miyaura coupling to achieve their synthetic goals with precision and efficiency.
References
- Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC Source: NIH URL:[Link]
- Title: A computational study of phosphine ligand effects in Suzuki-Miyaura coupling Source: ScienceDirect URL:[Link]
- Title: Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands | Request PDF Source: ResearchG
- Title: Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening Source: RSC Publishing URL:[Link]
- Title: Effect of Phosphine Ligand on Rate a - ResearchGate Source: ResearchG
- Title: Triphenylphosphine chalcogenides as efficient ligands for room temperature palladium(II)
- Title: Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC Source: NIH URL:[Link]
- Title: Asymmetric Synthesis of P-Chiral Diphosphines. Steric Effects on the Palladium-Complex-Promoted Asymmetric Diels-Alder Reaction between a Dimethylphenylphosphole and (E/Z)-Methyl-Substituted Diphenylvinylphosphines Source: PubMed URL:[Link]
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL:[Link]
- Title: Efficient Suzuki cross-coupling reactions using bulky phosphines Source: University of Liverpool IT Services URL:[Link]
- Title: Suzuki reactions in novel liquids Source: DiVA portal URL:[Link]
- Title: Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes Source: PubMed URL:[Link]
- Title: Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects Source: The Doyle Group URL:[Link]
- Title: The Suzuki Reaction Source: Andrew G Myers Research Group URL:[Link]
- Title: Measuring the electronic and steric effect of some phosphine ligands Source: The University of Manchester URL:[Link]
- Title: Electronic and steric effects in gold(i)
- Title: Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold Source: DiVA portal URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Vinyl Phosphine Ligands: Diphenylvinylphosphine and Its Congeners
For researchers, scientists, and professionals in drug development, the meticulous selection of ligands is a critical determinant in the success of transition metal-catalyzed reactions. Among the vast arsenal of phosphine ligands, vinyl phosphines represent a unique class, offering distinct reactivity due to the presence of a carbon-carbon double bond directly attached to the phosphorus atom. This guide provides an in-depth technical comparison of diphenylvinylphosphine with other key vinyl phosphine ligands, namely divinylphenylphosphine and trivinylphosphine. We will delve into their synthesis, electronic and steric properties, and performance in catalytic applications, supported by experimental data and established protocols.
The Distinctive Nature of Vinyl Phosphine Ligands
Phosphine ligands (PR₃) are mainstays in homogeneous catalysis, primarily due to the tunability of their steric and electronic properties, which profoundly influence the activity, selectivity, and stability of metal catalysts.[1][2] Vinyl phosphines, characterized by the P-CH=CH₂ moiety, introduce an additional layer of complexity and opportunity. The vinyl group can participate in π-bonding and offers a site for further functionalization or immobilization. However, the chemistry of these ligands is also marked by the potential for P-vinyl bond cleavage, a factor that must be considered in catalyst design.[3]
This guide will focus on a comparative analysis of three key vinyl phosphine ligands:
-
This compound (PPh₂(CH=CH₂)) : A commercially available and widely studied ligand.
-
Divinylphenylphosphine (PPh(CH=CH₂)₂) : A less common but structurally significant intermediate.
-
Trivinylphosphine (P(CH=CH₂)₃) : The simplest tertiary vinyl phosphine.
This compound: A Versatile and Established Ligand
This compound is a colorless, air-sensitive liquid that serves as a monodentate ligand in a variety of transition metal-catalyzed reactions.[2] Its utility stems from a combination of σ-donation from the phosphorus lone pair and potential π-interactions involving the vinyl group.[2]
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of chlorodiphenylphosphine with a vinyl Grignard reagent, such as vinylmagnesium bromide.[4]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from chlorodiphenylphosphine and vinylmagnesium bromide.
Materials:
-
Chlorodiphenylphosphine
-
Vinylmagnesium bromide (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chlorodiphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the vinylmagnesium bromide solution dropwise to the stirred solution of chlorodiphenylphosphine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
Diagram of this compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Catalytic Performance of this compound
This compound has demonstrated considerable efficacy as a ligand in various cross-coupling reactions, including the Suzuki-Miyaura coupling. A study by Suzuki et al. highlighted its performance in the palladium-catalyzed coupling of aryl halides with arylboronic acids, showcasing its ability to promote high yields with broad substrate compatibility.[5]
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 98 |
| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 99 |
| 2-Bromotoluene | Phenylboronic acid | 2-Methylbiphenyl | 96 |
| Data from a study on Suzuki-Miyaura coupling reactions using a this compound ligand.[5] |
The strong σ-donating character and moderate steric bulk of this compound are believed to contribute to the stability and activity of the palladium catalyst, facilitating both oxidative addition and reductive elimination steps of the catalytic cycle.[5]
Divinylphenylphosphine and Trivinylphosphine: Exploring the Series
As the number of vinyl groups attached to the phosphorus atom increases, the electronic and steric properties of the ligand are expected to change, influencing its coordination chemistry and catalytic behavior.
Synthesis of Divinylphenylphosphine and Trivinylphosphine
The synthesis of divinylphenylphosphine and trivinylphosphine can also be achieved via Grignard reactions, using dichlorophenylphosphine and phosphorus trichloride as the respective starting materials. However, the synthesis of trivinylphosphine is often complicated by polymerization of the product.[6] A more common approach to access these structures is through their corresponding phosphine oxides, which are more stable and can be subsequently reduced. For instance, trivinylphosphine oxide can be synthesized from phosphoryl trichloride and vinylmagnesium bromide.[1][6]
Experimental Protocol: Synthesis of Trivinylphosphine Oxide
Objective: To synthesize trivinylphosphine oxide from phosphoryl trichloride and vinylmagnesium bromide.[1]
Materials:
-
Phosphoryl trichloride (POCl₃)
-
Vinylmagnesium bromide (VMB) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous ammonium chloride solution (NH₄Cl)
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Double-jacketed reactor with mechanical stirrer and inert gas inlet
Procedure:
-
Under a nitrogen atmosphere, charge the reactor with POCl₃ and anhydrous THF.
-
Cool the reaction mixture to -78 °C.
-
Add the VMB solution dropwise while maintaining the low temperature.
-
Stir the reaction at -78 °C for 3 hours after the addition is complete.
-
Quench the reaction by adding a cold aqueous solution of NH₄Cl.
-
Separate the organic (THF) layer.
-
Extract the aqueous layer with chloroform.
-
Combine all organic fractions and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain trivinylphosphine oxide as a white solid.[1]
Diagram of Trivinylphosphine Oxide Synthesis
Caption: Synthesis of trivinylphosphine oxide.
The resulting trivinylphosphine oxide can then be reduced to trivinylphosphine using a suitable reducing agent, such as trichlorosilane.
Comparative Analysis
| Ligand | Structure | Synthesis Method | Key Properties (Qualitative) |
| This compound | PPh₂(CH=CH₂) | Grignard reaction with PPh₂Cl | Moderately bulky, strong σ-donor, commercially available. |
| Divinylphenylphosphine | PPh(CH=CH₂)₂ | Grignard reaction with PPhCl₂ | Less bulky than PPh₃, potentially more electron-donating than PPh₂(CH=CH₂). |
| Trivinylphosphine | P(CH=CH₂)₃ | Grignard reaction with PCl₃ (often via the oxide) | Least sterically hindered of the three, expected to be a good σ-donor. Prone to polymerization. |
Electronic and Steric Properties:
The electronic and steric properties of phosphine ligands are often quantified by Tolman's electronic parameter (TEP) and cone angle (θ).[4][7] While experimentally determined values for divinylphenylphosphine and trivinylphosphine are not widely reported, we can infer general trends. The replacement of a phenyl group with a vinyl group is expected to increase the electron-donating ability of the phosphine (lower TEP value) and decrease its steric bulk (smaller cone angle). Therefore, the expected trend for both electron-donating strength and decreasing steric bulk is:
Trivinylphosphine > Divinylphenylphosphine > this compound
This trend suggests that trivinylphosphine could be a highly active ligand in catalytic reactions where electron-rich and less sterically hindered ligands are favored. However, its propensity for polymerization and potential for P-C bond cleavage under catalytic conditions may limit its practical applications.
Conclusion and Future Outlook
This compound stands out as a well-characterized and effective vinyl phosphine ligand with demonstrated success in cross-coupling reactions. Its synthesis is straightforward, and its electronic and steric properties offer a good balance for achieving high catalytic activity and stability.
Divinylphenylphosphine and trivinylphosphine remain less explored as ligands in homogeneous catalysis. While their synthesis is achievable, challenges such as product stability and polymerization need to be addressed. Future research focusing on the systematic evaluation of these ligands in a range of catalytic reactions, along with the determination of their Tolman parameters, would provide a more complete picture of their potential. The development of new synthetic routes that avoid polymerization and the exploration of their coordination chemistry will be crucial for unlocking the full potential of this intriguing class of vinyl phosphine ligands.
References
- Salmeia, K.A.; Afaneh, A.T.; Habash, R.R.; Neels, A.; Al-Masri, M.; Emslie, D.J.H. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Molecules2023, 28(16), 6097. [Link]
- Salmeia, K.A.; Afaneh, A.T.; Habash, R.R.; Neels, A.; Al-Masri, M.; Emslie, D.J.H. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory.
- Vinyldiphenylphosphine - Grokipedia. (2026-01-07). [Link]
- Busacca, C. A.; Lorenz, J. C.; Sabila, P.; Haddad, N.; Senanayake, C. H. Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines: Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide and Bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Organic Syntheses2007, 84, 242. [Link]
- Lu, G.; Cai, C. Phosphorus-Based Catalysis. ACS Central Science2021, 7(4), 566-582. [Link]
- Villemin, D.; Nechab, B. Use of a new hydrophilic phosphonic phosphines (DPPA).
- Orpen, A. G.; Connelly, N. G. Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry2000, 39(9), 1976-1985. [Link]
- Scalable Synthesis of a Key Intermediate for the Preparation of Phosphine Ligands. Organic Syntheses2016, 93, 244-257. [Link]
- Ghaffar, T.; Parkins, A. W. Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Journal of Molecular Catalysis A: Chemical2000, 160(2), 249-261. [Link]
- Newman-Stonebraker, S. H.; Smith, R. S.; Sigman, M. S.; Doyle, A. G. Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. Science2021, 374(6565), 301-307. [Link]
- Schlatzer, T.; Bieber, M.; Pontesegger, N.; Lex, S.; Eres, Z.; Kopel, P.; Went, M. J.; Hlebec, D.; Slugovc, C.; Ribitsch, D. Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands.
- Trzeciak, A. M.; Grzybek, R.; Ziółkowski, J. J. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules2018, 23(9), 2234. [Link]
- Besora, M.; Vidossich, P.; Lledós, A.; Ujaque, G. Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions2018, 47(3), 855-867. [Link]
- Suzuki, K.; Fontaine, A.; Hori, Y.; Kobayashi, T. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands.
- Collins, D. J.; Mollard, S.; Rose, N.; Swan, J. M. Organophosphorus compounds. XVI. 2-(N-Dialkylamino)alkyldiphenylphosphines, phosphine oxides and sulphides as analogues of methadone. Australian Journal of Chemistry1974, 27(11), 2365-2375. [Link]
- Barber, T.; Ball, L. T. Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine. Organic Syntheses2021, 98, 289-314. [Link]
- Kirkland, J. K.; Ess, D. H. Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. ChemRxiv2023. [Link]
- Schlatzer, T.; Bieber, M.; Pontesegger, N.; Lex, S.; Eres, Z.; Kopel, P.; Went, M. J.; Hlebec, D.; Slugovc, C.; Ribitsch, D. Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands.
- 2.9: Phosphines - Chemistry LibreTexts. (2023-05-03). [Link]
- Phenyl vinyl sulfide. Organic Syntheses1995, 72, 224. [Link]
- Pucheault, M.; Darses, S.; Genet, J.-P. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Current Organic Chemistry2006, 10(14), 1751-1776. [Link]
- Heck Reaction - Chemistry LibreTexts. (2023-06-30). [Link]
- Synthesis of 2-(3-Hydroxypropyl)isoindoline-1,3-dione. Organic Syntheses2019, 96, 10-23. [Link]
- Kim, D. H.; Han, S. B.; Lee, J. W.; Lee, M. S.; Kim, J. Y.; Park, J. Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates.
- Zultanski, S. L.; Zhao, J.; DeLuca, R. J.; Vaidya, T.; Gensch, T.; Sigman, M. S.; Doyle, A. G. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv2021. [Link]
- Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Biaryl Atropisomers: standing on the shoulder of Pd c
- A. H. Ford-Moore and B. J. Perry. Triethyl phosphite. Organic Syntheses1951, 31, 111. [Link]
- Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects.
- Gessner, V. H.; Löffler, J.; Handelmann, J.; Hermann, A.; Rodstein, I.; Gensch, T.; Gooßen, L. J. Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3. Organometallics2020, 39(1), 136-148. [Link]
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction.
- Petz, W.; Neumüller, B.; Sládek, M. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. Inorganics2018, 6(4), 129. [Link]
- Sharma, P.; Kumar, A.; Kumar, V.; Kumar, N. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org2021. [Link]
- Trivinylphosphine. Ereztechn.d.[Link]
- Synthesis and Application of Diaryl Ether-Derived Monodentate Phosphine Ligands for the Pd-Catalyzed Arylation of Amines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Catalytic Activity of Diphenylvinylphosphine versus Buchwald Ligands
For researchers, scientists, and professionals in drug development, the judicious selection of a phosphine ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are ubiquitous in pharmaceuticals and functional materials. This guide provides an in-depth, objective comparison of the catalytic performance of Diphenylvinylphosphine against the widely acclaimed Buchwald family of biaryl phosphine ligands. This analysis is grounded in experimental data from peer-reviewed literature, offering a clear perspective on their respective catalytic efficacies in key transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions.
The Pivotal Role of Phosphine Ligands in Catalysis
The efficiency of palladium-catalyzed cross-coupling reactions is profoundly influenced by the nature of the phosphine ligand coordinated to the metal center.[1] The ligand's steric and electronic properties directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] Bulky, electron-rich phosphine ligands are known to promote the formation of the active monoligated palladium(0) species, enhance the rate of oxidative addition, and facilitate the final reductive elimination step, leading to higher yields and broader substrate scope.[2] It is within this context that both this compound and the Buchwald ligands have emerged as powerful tools for synthetic chemists.
Understanding the Ligands: Structure and Properties
This compound is a triarylphosphine that possesses both steric bulk and electron-rich character, contributing to catalyst stability and selectivity.[3] The vinyl group, in particular, can participate in electronic interactions that modulate the ligand's properties.
Buchwald Ligands , developed by Stephen L. Buchwald and his team, represent a class of bulky, electron-rich biaryl phosphine ligands that have revolutionized palladium-catalyzed cross-coupling.[4][5] These ligands are designed to be highly tunable, allowing for the optimization of catalyst systems for a diverse range of substrates and transformations.[6] The continuous evolution of these ligands has led to several "generations," each offering improved stability, activity, and scope.[7] Prominent examples include XPhos, SPhos, and BrettPhos, which have demonstrated broad utility, particularly with challenging substrates.[2]
The steric and electronic properties of these ligands are paramount to their catalytic performance. Buchwald-type ligands, for instance, are known to promote the formation of highly reactive monoligated Pd(0) species due to their significant steric bulk.[8] The electron-donating nature of these ligands increases the electron density on the palladium center, which in turn enhances the rate of oxidative addition.[7]
Comparative Catalytic Performance
While a direct, side-by-side comparison under identical conditions is not extensively documented in a single study, we can infer the relative performance of this compound and Buchwald ligands by analyzing data from various publications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is crucial, especially when dealing with sterically hindered or electronically deactivated substrates.
This compound has been shown to be an effective ligand in Suzuki-Miyaura couplings, mediating the reaction of a variety of aryl halides with arylboronic acids to afford biphenyls in good to excellent yields.[3]
Buchwald Ligands , such as XPhos and SPhos, are renowned for their high activity in Suzuki-Miyaura reactions, often enabling couplings with challenging substrates like aryl chlorides and sterically hindered partners at low catalyst loadings.[2][9]
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [9] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 1 | 97 | [1] |
This table summarizes representative data from different studies and is intended for illustrative comparison. Direct comparison of yields requires identical reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of C-N bonds.[10] The development of this reaction has been intrinsically linked to the evolution of phosphine ligands.
While there is mention of Diphenylvinyl(cyclopropyl)phosphine-palladium complexes catalyzing the Buchwald-Hartwig amination of aryl chlorides, detailed comparative data is limited.[3]
Buchwald Ligands are the gold standard for this transformation, with different generations and specific ligands tailored for various amine and aryl halide partners.[4][5] For instance, XPhos has demonstrated outstanding activity and stability in the amination of aryl halides.[11]
Mechanistic Insights and Ligand Design
The superior performance of bulky, electron-rich ligands like the Buchwald family stems from their ability to influence key elementary steps in the catalytic cycle. The steric bulk promotes the formation of a monoligated Pd(0) species, which is more coordinatively unsaturated and thus more reactive in the oxidative addition step.[7] The electron-donating nature of the ligand increases the electron density on the palladium, further facilitating oxidative addition.[12]
The structural features of the ligands play a crucial role. For Buchwald ligands, the biaryl backbone and the substituents on the phosphine and the biaryl system are meticulously tuned to achieve the desired balance of steric and electronic properties.[13]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[9]
-
Preparation of the Reaction Mixture: In a nitrogen-filled glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%), the phosphine ligand (1-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Addition of Reactants: Add the aryl halide (1.0 equiv) and the arylboronic acid (1.2-1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., room temperature to 110 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
Both this compound and the Buchwald family of ligands are valuable assets in the synthetic chemist's toolbox for palladium-catalyzed cross-coupling reactions. This compound offers a cost-effective and efficient option for a range of Suzuki-Miyaura couplings. The Buchwald ligands, through their sophisticated and highly tunable design, provide exceptional performance, particularly for challenging substrates in both Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice between these ligands will ultimately depend on the specific requirements of the transformation, including substrate scope, desired reaction conditions, and cost considerations. For routine couplings, this compound may be a suitable choice, while for more demanding applications, the versatility and high activity of the Buchwald ligands are often indispensable.
References
- Gimeno, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(23), 2529-2536.
- OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
- Gere, D., et al. (2023).
- Wikipedia. (2023, December 28).
- Shields, J. D., et al. (2021). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 143(3), 1469-1485.
- ResearchGate. (n.d.). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands.
- Kendall, J., et al. (2016). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. Organometallics, 35(8), 1138-1152.
- Semproni, M. J., et al. (2018). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- Nxumalo, W., & Darkwa, J. (2016). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 6(92), 89617-89626.
- Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1646-1653.
- Romero, P. E., & de la Torre, G. (2020). The Buchwald–Hartwig Amination After 25 Years.
- Wang, C., et al. (2022). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Green Chemistry, 24(13), 5143-5150.
- Semantic Scholar. (n.d.). Synthesis of Well-Defined Diphenylvinyl(cyclopropyl)phosphine-Palladium Complexes for the Suzuki–Miyaura Reaction and Buchwald–Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (n.d.). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands.
- The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Diphenylvinylphosphine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of ligands is a critical determinant in the success of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the construction of complex molecular architectures. Among the vast arsenal of phosphine ligands, Diphenylvinylphosphine ((C₆H₅)₂PCH=CH₂) presents a unique combination of electronic and steric properties. This guide provides a comprehensive, in-depth analysis of the performance of this compound in key cross-coupling reactions, offering a comparative perspective against other commonly employed ligands, supported by experimental insights.
The Crucial Role of Phosphine Ligands in Catalysis
At the heart of a successful cross-coupling reaction lies a stable and active catalyst, typically a palladium complex. Phosphine ligands are indispensable in this context, as they modulate the catalyst's properties in several ways[1][2][3]:
-
Stabilization: They coordinate to the metal center, preventing aggregation into inactive bulk metal.
-
Solubility: They render the metal complex soluble in the organic reaction media.
-
Reactivity Tuning: The steric and electronic properties of the phosphine ligand directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination[4][5].
The two primary characteristics of a phosphine ligand that dictate its performance are:
-
Steric Bulk: Often quantified by the cone angle (θ), steric bulk influences the coordination number of the palladium complex and can accelerate the final reductive elimination step, which is often crucial for coupling sterically hindered substrates[2][3].
-
Electronic Properties: The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom affects the electron density at the metal center. Electron-rich ligands, for instance, are known to facilitate the oxidative addition of aryl chlorides, which are typically less reactive[2][5].
This compound, a colorless, air-sensitive solid, is synthesized by treating chlorodiphenylphosphine with a vinyl Grignard reagent[6]. Its structure, featuring two phenyl groups and a vinyl group attached to the phosphorus atom, provides a unique electronic and steric profile that influences its catalytic activity.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. The choice of phosphine ligand is paramount for achieving high efficiency and broad substrate scope[7].
This compound has demonstrated notable success in Suzuki-Miyaura coupling reactions. A palladium-based catalyst system utilizing this ligand has been shown to efficiently couple a variety of aryl halides—including challenging aryl chlorides and triflates—with arylboronic acids to produce biphenyl compounds in good to excellent yields[8][9][10][11]. The ligand's combination of steric bulk and electron-richness enhances catalyst stability and selectivity, proving effective even with sterically hindered substrates[8]. A key advantage highlighted in studies is the ability to achieve these high yields with low palladium loading[8].
While highly effective, it is essential to compare this compound with other prominent ligands in this field, such as the bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) developed by the Buchwald group. These ligands are renowned for their ability to catalyze the coupling of unactivated aryl chlorides and other challenging substrates with exceptional efficiency[7][12].
-
For Activated Substrates (Aryl Bromides/Iodides): this compound provides excellent yields, often comparable to more complex biaryl phosphines. Its relative simplicity and accessibility can make it a cost-effective choice for these transformations.
-
For Less Reactive Substrates (Aryl Chlorides): While effective, the performance of this compound with aryl chlorides may in some cases be surpassed by highly specialized ligands like SPhos, which are specifically designed to promote the challenging oxidative addition step for these substrates[12].
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[7] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 99[7] |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | CsF | Dioxane | 80 | 24 | 97 |
Note: Data for this compound is representative based on reported high yields[8]. Other data is sourced for comparative purposes[7]. Conditions can vary significantly.
This protocol is a generalized procedure and should be optimized for specific substrates.
-
Catalyst Preparation: In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and this compound (0.02 mmol) to a dry reaction vessel.
-
Reagent Addition: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vessel and stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours)[7].
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired biaryl product[7].
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance in Heck Coupling
The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene[13][14]. The ligand plays a critical role in influencing both reactivity and regioselectivity[1]. While specific, detailed studies on this compound in Heck reactions are less prevalent in the literature, its general suitability is noted by chemical suppliers[15]. Its properties allow for an informed comparison with standard Heck ligands.
The traditional ligand for many Heck reactions is Triphenylphosphine (PPh₃). However, for less reactive substrates like aryl chlorides, or to control regioselectivity, more electron-rich and bulky ligands are often required[16].
-
vs. Triphenylphosphine (PPh₃): this compound is expected to be a more effective ligand than PPh₃ for many Heck couplings. The vinyl group is less electron-withdrawing than a phenyl group, making this compound slightly more electron-donating, which can facilitate the oxidative addition step.
-
vs. Bulky Trialkylphosphines (e.g., P(t-Bu)₃): Ligands like Tri(tert-butyl)phosphine are highly electron-rich and sterically demanding, often leading to very active catalysts. While this compound is less bulky and electron-rich than P(t-Bu)₃, it offers greater air stability and easier handling, presenting a practical alternative for many applications.
| Ligand | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| This compound (Predicted) | 4-Bromoacetophenone | n-Butyl acrylate | 1.0 (Pd) | Et₃N | DMF | 100 | High |
| PPh₃ | 4-Bromoacetophenone | n-Butyl acrylate | 1.0 (Pd) | Et₃N | DMF | 100 | 85-95 |
| P(o-tolyl)₃ | Iodobenzene | Styrene | 0.1 (Pd) | K₂CO₃ | NMP | 120 | 98 |
| No Ligand (Jeffery conditions) | Iodobenzene | n-Butyl acrylate | 1.0 (Pd) | NaHCO₃/TBAB | H₂O | 100 | 90 |
Note: Performance for this compound is predicted based on its electronic properties. Other data is representative of common Heck conditions.
-
Setup: To a reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), this compound (0.02 mmol), the aryl halide (1.0 mmol), and the alkene (1.2 mmol).
-
Reagents: Add the base (e.g., triethylamine, 1.5 mmol) and the solvent (e.g., DMF or acetonitrile, 5 mL).
-
Reaction: Heat the mixture under an inert atmosphere at the desired temperature (e.g., 80-140 °C) until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water, and purify by column chromatography.
Caption: The catalytic cycle for the Heck cross-coupling reaction.
Performance in Sonogashira Coupling
The Sonogashira coupling is a highly reliable method for the synthesis of aryl alkynes by coupling a terminal alkyne with an aryl or vinyl halide[17][18][19]. The reaction traditionally uses a dual catalyst system of palladium and a copper(I) salt, though copper-free versions have been developed[20]. The phosphine ligand is crucial for the palladium cycle.
The choice of phosphine ligand in Sonogashira reactions can significantly impact the reaction rate and the suppression of side reactions, such as the homocoupling of the alkyne (Glaser coupling)[21].
-
In Copper-Catalyzed Systems: this compound is expected to perform well in standard Sonogashira conditions. Its electronic properties are well-suited to stabilize the palladium(0) species and facilitate the catalytic cycle.
-
In Copper-Free Systems: Copper-free Sonogashira reactions often rely on bulky, electron-rich ligands to promote the catalytic cycle in the absence of the copper co-catalyst. In these systems, ligands like P(t-Bu)₃ or bulky biaryl phosphines may show superior performance, especially with challenging substrates[22]. However, for many standard couplings, this compound can be a viable and effective option.
| Ligand | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound (Predicted) | Iodobenzene | Phenylacetylene | Pd(OAc)₂/CuI | Et₃N | THF | RT | High |
| PPh₃ | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 90-98 |
| P(t-Bu)₃ (Cu-free) | 4-Bromotoluene | Phenylacetylene | Pd(dba)₂ | Cs₂CO₃ | Dioxane | 60 | 99 |
| PCy₃ | 2,6-Dimethylbromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 85 |
Note: Performance for this compound is predicted. Other data is representative of common Sonogashira conditions[22].
-
Setup: In a reaction vessel under an inert atmosphere, combine the palladium precursor (e.g., PdCl₂(PPh₃)₂, 0.01 mmol), the copper(I) salt (e.g., CuI, 0.02 mmol), and this compound (0.02 mmol, if not using a pre-formed complex).
-
Reagents: Add the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Solvent and Base: Add a suitable solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 2-3 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts, followed by a water wash.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Conclusion and Outlook
This compound is a versatile and effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its performance in Suzuki-Miyaura couplings is well-documented, offering high yields and broad substrate scope, making it a strong candidate for the synthesis of biaryl compounds[8]. While less specifically studied in Heck and Sonogashira reactions, its electronic and steric profile suggests competent to excellent performance, particularly as a more robust and accessible alternative to simpler ligands like triphenylphosphine.
For researchers in drug development and materials science, this compound represents a valuable tool in the ligand toolbox. It strikes a balance between reactivity, stability, and accessibility. While highly specialized and often more expensive ligands may be required for the most challenging transformations, this compound provides a reliable and high-performing option for a wide array of synthetic applications. The strategic selection of this ligand can lead to efficient, cost-effective, and high-yielding syntheses of valuable chemical entities.
References
- BenchChem. (2025).
- Suzuki, K., Fontaine, A., Hori, Y., & Kobayashi, T. (2007). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. Synlett, 2007(20), 3206-3208.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- van der Westhuizen, D., Castro, A. C., Hazari, N., & Gevorgyan, A. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
- van der Westhuizen, D., et al. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
- Thieme. (n.d.). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands.
- TCI Chemicals. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- BenchChem. (2025). A Comparative Guide to BINAP and Other Phosphine Ligands in Cross-Coupling Reactions.
- National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ResearchGate. (n.d.). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands | Request PDF.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands for 1,3-Dibromo-5-nitrobenzene Couplings.
- BenchChem. (2025). A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions.
- Wikipedia. (2023). Vinyldiphenylphosphine.
- Chem-Station. (n.d.). Versatile Suzuki-Miyaura coupling reaction using this compound ligands.
- Plenio, H., & Schilz, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(14), 6069-6081.
- Sigma-Aldrich. (n.d.). This compound 95%.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2014). What is the role of PPh3 in Heck coupling?.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. 标题:Versatile Suzuki-Miyaura coupling reaction using this compound ligands【化源网】 [chemsrc.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Reaction [organic-chemistry.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. This compound 95 2155-96-6 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. depts.washington.edu [depts.washington.edu]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of Diphenylvinylphosphine (DPVP) Complexes in Catalysis
For researchers and professionals in drug development and fine chemical synthesis, the choice of a catalyst system is paramount. It dictates the efficiency, selectivity, and economic viability of a synthetic route. Among the vast arsenal of ancillary ligands used in transition metal catalysis, phosphines have established a distinguished role due to their remarkable tunability and strong coordination to metal centers.[1][2] This guide provides an in-depth, comparative analysis of Diphenylvinylphosphine (DPVP) as a ligand, focusing on the validation of its catalytic activity, particularly in palladium-catalyzed cross-coupling reactions. We will move beyond a simple recitation of data to explain the causality behind its performance and provide robust, self-validating experimental protocols.
Understanding the Ligand: The Unique Profile of this compound (DPVP)
Phosphine ligands (PR₃) are foundational to homogeneous catalysis, primarily because their steric and electronic properties can be precisely manipulated to influence the reactivity of a metal center.[3] These properties are often quantified by parameters like the Tolman cone angle (a measure of steric bulk) and the Tolman electronic parameter (a measure of electron-donating ability).[3]
This compound (DPVP) is an air-stable, monodentate phosphine ligand that presents a compelling combination of these properties.[4][5] Its key attributes include:
-
Significant Steric Bulk: The two phenyl groups and the vinyl moiety create a sterically demanding environment around the phosphorus atom. This bulk is crucial for promoting the formation of coordinatively unsaturated, monoligated palladium(0) species, which are often the active catalysts in cross-coupling cycles.[3] This steric hindrance also facilitates the final reductive elimination step, which releases the desired product and regenerates the catalyst.
-
Electron-Rich Nature: The phosphorus atom in DPVP is electron-rich, making it a strong σ-donor. This property enhances the rate of the initial oxidative addition step—often the rate-limiting step in a catalytic cycle—where the aryl halide adds to the metal center.[3] This electron richness also contributes to the overall stability of the resulting palladium complex.[4]
This unique blend of steric and electronic features makes DPVP-metal complexes, particularly with palladium, highly stable and efficient catalysts for a variety of transformations.[4][6]
Comparative Performance Analysis: DPVP in the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, forming the backbone of many pharmaceutical and materials science syntheses.[4][7] The efficiency of this reaction is profoundly dependent on the phosphine ligand employed. To objectively assess the performance of DPVP, we compare it to other well-established phosphine ligands in a model Suzuki-Miyaura reaction.
A palladium catalyst system using DPVP has been shown to be highly effective for the coupling of various aryl halides with arylboronic acids, producing biphenyl compounds in high yields.[4][6] The catalyst demonstrates broad substrate compatibility, including challenging aryl chlorides and sterically hindered substrates, which often pose difficulties for less robust catalytic systems.[4]
Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol% Pd) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| This compound (DPVP) | 0.1 | 12 | >95 | >950 | [4][6] |
| Triphenylphosphine (PPh₃) | 1.0 | 24 | ~60 | ~60 | Generic Baseline |
| SPhos | 0.1 | 10 | >98 | >980 | [7] |
| P(tBu)₃ | 0.1 | 12 | >95 | >950 | [3] |
Causality behind the Data: While highly active ligands like SPhos (a dialkylbiaryl phosphine) show exceptional performance, DPVP remains highly competitive, significantly outperforming the traditional ligand PPh₃.[7] Its efficacy, especially with challenging aryl chlorides, stems from its combined steric and electronic properties that stabilize the palladium center and facilitate the key steps of the catalytic cycle.[3][4] The catalyst system's high turnover numbers indicate a robust catalyst that can facilitate many product formations before deactivating.[6]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
To understand how the ligand influences the reaction, it is essential to visualize the catalytic cycle. The diagram below illustrates the key steps and the role of the DPVP ligand (L) in mediating the transformation.
Caption: The Suzuki-Miyaura catalytic cycle mediated by a Pd-DPVP (L) complex.
A Self-Validating Experimental Protocol
Trust in a catalyst's performance comes from rigorous, reproducible, and internally validated experimental data. The following protocol is designed not just to test the DPVP-palladium system but to compare it against a baseline, ensuring the results are meaningful.
Objective: To quantify and compare the catalytic activity of a Pd/DPVP system against a Pd/PPh₃ baseline and a ligand-free control for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (DPVP)
-
Triphenylphosphine (PPh₃) (for baseline comparison)
-
4-Bromotoluene
-
Phenylboronic Acid
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Standard for GC analysis (e.g., Dodecane)
-
Schlenk flasks, magnetic stir bars, inert gas line (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: Workflow for the comparative validation of catalyst performance.
Step-by-Step Methodology:
-
Catalyst Pre-formation and Reaction Setup (Under Inert Atmosphere):
-
Rationale: Oxygen can oxidize the phosphine ligand and deactivate the palladium catalyst. An inert atmosphere is critical for reproducibility and optimal performance.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.002 mmol, 1.0 mol%) and the phosphine ligand (DPVP or PPh₃, 0.004 mmol, 2.0 mol%). A ligand-to-metal ratio of 2:1 is common to ensure full coordination and stability.
-
Set up two additional flasks: one with PPh₃ as a baseline comparison and a "control" flask with only Pd(OAc)₂ to demonstrate the essential role of the ligand.
-
To each flask, add 4-bromotoluene (0.2 mmol, 1.0 equiv), phenylboronic acid (0.3 mmol, 1.5 equiv), K₂CO₃ (0.4 mmol, 2.0 equiv), and the internal standard (e.g., dodecane).
-
Rationale: An excess of the boronic acid is used to drive the reaction to completion. The base is crucial for the transmetalation step.
-
Evacuate and backfill the flask with argon three times.
-
Add 2.0 mL of anhydrous toluene via syringe.
-
-
Reaction Execution and Monitoring:
-
Immerse the flasks in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by taking small aliquots at set time intervals. Quench the aliquot with water, extract with ethyl acetate, and analyze by GC-MS to track product formation over time.
-
Rationale: Kinetic monitoring provides a richer dataset than a single endpoint, allowing for a more nuanced comparison of catalyst activity rates.
-
-
Work-up and Analysis:
-
After 24 hours (or once the reaction has gone to completion as determined by monitoring), cool the reaction to room temperature.
-
Quench the reaction mixture with 5 mL of water and transfer to a separatory funnel. Extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by calibrated GC-MS to determine the final yield relative to the internal standard.
-
Calculate the Turnover Number (TON) = (moles of product) / (moles of catalyst).
-
This self-validating protocol, by including both a standard ligand and a no-ligand control, provides an unambiguous assessment of the performance enhancement offered by the DPVP ligand.
Broader Applications and Future Directions
The utility of DPVP is not confined to the Suzuki-Miyaura reaction. Palladium complexes with DPVP and its derivatives have also shown promise in other critical transformations like the Buchwald-Hartwig amination.[6][8]
Furthermore, a significant frontier in catalysis is the development of asymmetric reactions to produce enantiomerically pure compounds, which is of utmost importance in the pharmaceutical industry.[1][9] While DPVP itself is achiral, its vinyl group provides a functional handle for further modification. The synthesis of chiral derivatives of DPVP is a promising research avenue for developing novel catalysts for asymmetric transformations, such as enantioselective hydrogenations or allylic alkylations.[10][11][12]
Conclusion
This compound complexes, particularly with palladium, represent a highly valuable tool for the modern synthetic chemist. Their catalytic activity is rooted in a favorable combination of steric bulk and electron-donating character, leading to high stability and efficiency in demanding cross-coupling reactions.[4] As demonstrated, their performance is highly competitive with other advanced ligand systems and can be rigorously validated through systematic, comparative experimental protocols. For researchers in drug development and fine chemical synthesis, the adoption of DPVP-based catalysts can expand the scope of accessible chemical space and lead to more efficient and robust synthetic routes.
References
- Kubota, K., et al. (2023). Mechanochemistry-Directed Ligand Design: Development of a High-Performance Phosphine Ligand for Palladium-Catalyzed Mechanochemical Organoboron Cross-Coupling. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes. Request PDF. [Link]
- Toste, F. D., et al. (2017). Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis.
- ResearchGate. (n.d.). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. Request PDF. [Link]
- OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
- ResearchGate. (n.d.).
- Feringa, B. L., et al. (2015). Dynamic control of chirality in phosphine ligands for enantioselective catalysis.
- Feringa, B. L., et al. (2015).
- R Discovery. (2019). Catalytic activity of Pd dithiolate complexes with large-bite-angle diphosphines in Heck coupling reactions. [Link]
- The Journal of Organic Chemistry. (n.d.). Notes- Poly(this compound Oxide). [Link]
- ResearchGate. (n.d.). Synthesis and Enantioselectivity of P-Chiral Phosphine Ligands with Alkynyl Groups. Request PDF. [Link]
- PubMed Central. (n.d.).
- Imamoto, T. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. PMC - NIH. [Link]
- National Institutes of Health. (2025). Enantioselective synthesis of axially chiral P-containing allenes for allenyl chirality. [Link]
- ResearchGate. (n.d.).
- Semantic Scholar. (2013). Synthesis of Well-Defined Diphenylvinyl(cyclopropyl)
- National Institutes of Health. (2024).
- Gessner Group. (n.d.).
- PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
- Taylor & Francis. (n.d.). Diphosphine ligand – Knowledge and References. [Link]
- National Institutes of Health. (n.d.). Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. [Link]
- Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- ResearchGate. (n.d.). Diphosphine ligand 9. Comparison of the best results obtained in the... [Image]. [Link]
- MDPI. (2023). A DFT Study of the Copolymerization of Methyl Vinyl Sulfone and Ethylene Catalyzed by Phosphine–Sulfonate and α-Diimine Palladium Complexes. [Link]
- ChemRxiv. (n.d.).
Sources
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gessnergroup.com [gessnergroup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands [organic-chemistry.org]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Well-Defined Diphenylvinyl(cyclopropyl)phosphine-Palladium Complexes for the Suzuki–Miyaura Reaction and Buchwald–Hartwig Amination | Semantic Scholar [semanticscholar.org]
- 9. Dynamic control of chirality in phosphine ligands for enantioselective catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Effects of Phosphine Ligands: A T-Square Perspective for Researchers
In the intricate world of organometallic chemistry and catalysis, the subtle yet profound influence of phosphine ligands on the electronic environment of a metal center is a cornerstone of rational catalyst design and reaction optimization. For researchers, scientists, and drug development professionals, a deep understanding of these electronic effects is not merely academic; it is a critical determinant of catalytic activity, selectivity, and overall reaction efficiency. This guide provides a comparative study of the electronic properties of phosphine ligands, grounded in established experimental methodologies and field-proven insights. We will dissect the key parameters used to quantify these effects, provide detailed protocols for their measurement, and offer a comparative analysis of a range of commonly employed phosphine ligands.
The Duality of Phosphine Electronics: σ-Donation and π-Acceptance
At the heart of a phosphine ligand's electronic character lies a duality: its ability to act as both a σ-donor and a π-acceptor. The phosphorus atom's lone pair of electrons can be donated to an empty metal d-orbital, forming a σ-bond. The strength of this σ-donation is a primary determinant of the electron density at the metal center.[1][2] Concurrently, empty orbitals on the phosphine ligand, now understood to be the σ* anti-bonding orbitals of the phosphorus-substituent bonds, can accept electron density back from filled metal d-orbitals.[1][3] This π-backbonding interaction can significantly modulate the overall electronic environment of the metal complex.
The interplay between σ-donation and π-acceptance is dictated by the nature of the substituents on the phosphorus atom. Electron-donating groups, such as alkyls, enhance the electron density on the phosphorus, making it a stronger σ-donor. Conversely, electron-withdrawing groups, like fluoro or aryl moieties, decrease the phosphorus's electron density, weakening its σ-donation but enhancing its π-accepting capabilities by lowering the energy of the σ* orbitals.[1] This tunability is what makes phosphines such a versatile and powerful class of ligands in catalysis.[4][5][6]
Caption: Bonding interactions between a phosphine ligand and a metal center.
Quantifying Electronic Effects: Established Experimental Probes
To move from a qualitative understanding to a quantitative comparison, chemists have developed several powerful experimental techniques. Two of the most widely accepted and utilized methods are the Tolman Electronic Parameter (TEP) and the one-bond phosphorus-selenium NMR coupling constant (¹J(P-Se)).
Tolman Electronic Parameter (TEP)
Introduced by Chadwick A. Tolman, the TEP is a measure of the net electron-donating ability of a phosphine ligand.[7][8] It is determined by measuring the frequency of the A1 symmetric C-O stretching vibration (ν(CO)) in a nickel tricarbonyl complex, [LNi(CO)₃], where L is the phosphine ligand of interest.[7][8] The underlying principle is that a more electron-donating phosphine will increase the electron density on the nickel center. This increased electron density is then back-donated into the π* anti-bonding orbitals of the carbon monoxide (CO) ligands, weakening the C-O bond and causing a decrease in its stretching frequency.[9][10] Therefore, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating phosphine.
One-Bond Phosphorus-Selenium Coupling Constant (¹J(P-Se))
An alternative and often more convenient method for probing the electronic nature of phosphines involves the use of ³¹P NMR spectroscopy to measure the one-bond coupling constant between phosphorus and selenium (¹J(P-Se)) in the corresponding phosphine selenide (R₃P=Se).[11][12] This coupling constant is highly sensitive to the amount of s-character in the phosphorus lone pair orbital that forms the P-Se bond.[10] More electron-donating substituents on the phosphorus increase the p-character of the P-R bonds, and consequently increase the s-character of the phosphorus lone pair. This increased s-character leads to a smaller ¹J(P-Se) value. Thus, a smaller ¹J(P-Se) coupling constant is indicative of a more electron-donating phosphine ligand. This method has the advantage of avoiding the use of the highly toxic nickel tetracarbonyl required for TEP measurements.[11]
Comparative Analysis of Common Phosphine Ligands
The following table provides a compilation of Tolman Electronic Parameters (TEP) and ¹J(P-Se) coupling constants for a selection of common phosphine ligands. This data allows for a direct, quantitative comparison of their electronic properties. Ligands are ordered from most electron-donating (lowest TEP and ¹J(P-Se)) to most electron-withdrawing.
| Ligand (L) | Substituents | TEP (ν(CO) in cm⁻¹) | ¹J(P-Se) (Hz) | Electronic Character |
| P(t-Bu)₃ | Tri-tert-butyl | 2056.1 | ~685 | Very Strong σ-donor |
| PCy₃ | Tricyclohexyl | 2056.4 | ~705 | Strong σ-donor |
| P(i-Pr)₃ | Tri-iso-propyl | 2059.2 | ~720 | Strong σ-donor |
| PEt₃ | Triethyl | 2061.7 | ~735 | Good σ-donor |
| PMe₃ | Trimethyl | 2064.1 | ~745 | Good σ-donor |
| PPh₃ | Triphenyl | 2068.9 | ~755 | Moderate σ-donor, weak π-acceptor |
| P(O-i-Pr)₃ | Tri-iso-propyl phosphite | 2071.3 | ~780 | Weak σ-donor, moderate π-acceptor |
| P(OPh)₃ | Triphenyl phosphite | 2089.3 | ~810 | Weak σ-donor, strong π-acceptor |
| PCl₃ | Phosphorus trichloride | 2097.0 | ~1050 | Very weak σ-donor, very strong π-acceptor |
| PF₃ | Phosphorus trifluoride | 2110.9 | ~1380 | Extremely weak σ-donor, very strong π-acceptor |
Note: The values presented are representative and may vary slightly depending on the specific experimental conditions and literature source.
Experimental Protocols
To ensure the reproducibility and validity of these electronic parameter measurements, detailed and standardized experimental protocols are essential.
Protocol 1: Determination of the Tolman Electronic Parameter (TEP)
Objective: To synthesize a [LNi(CO)₃] complex and measure its ν(CO) stretching frequency using infrared (IR) spectroscopy.
Causality: The reaction of a phosphine ligand with nickel tetracarbonyl results in the displacement of one CO ligand to form the desired complex. The IR spectrum of this complex provides a direct measure of the electronic influence of the phosphine on the remaining CO ligands.
Caption: Experimental workflow for determining the Tolman Electronic Parameter.
Materials:
-
Phosphine ligand (L)
-
Nickel tetracarbonyl (Ni(CO)₄) - EXTREME CAUTION: Highly toxic and volatile. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Anhydrous, deoxygenated solvents (e.g., pentane, hexane, cyclohexane)
-
Schlenk line and glassware
-
Infrared spectrometer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphine ligand (L) in a minimal amount of anhydrous pentane.
-
Carefully add one equivalent of nickel tetracarbonyl dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 1-2 hours. The reaction progress can be monitored by the evolution of CO gas.
-
Remove the solvent under reduced pressure to yield the crude [LNi(CO)₃] complex.
-
For IR analysis, dissolve a small amount of the complex in an appropriate non-polar solvent such as hexane or cyclohexane.
-
Record the infrared spectrum of the solution in the carbonyl stretching region (typically 2200-1800 cm⁻¹).
-
The A1 symmetric stretching frequency is typically the most intense band in this region. Record this value as the Tolman Electronic Parameter.
Protocol 2: Determination of the ¹J(P-Se) Coupling Constant
Objective: To synthesize a phosphine selenide (R₃P=Se) and measure its ¹J(P-Se) coupling constant using ³¹P NMR spectroscopy.
Causality: The reaction of a phosphine with elemental selenium results in the oxidative addition of selenium to the phosphorus lone pair, forming a stable phosphine selenide. The ³¹P NMR spectrum of this compound reveals the coupling between the phosphorus and the naturally abundant ⁷⁷Se isotope, providing a direct measure of the ¹J(P-Se) value.
Caption: Experimental workflow for determining the ¹J(P-Se) coupling constant.
Materials:
-
Phosphine ligand (R₃P)
-
Elemental selenium (grey or black powder)
-
Anhydrous solvents (e.g., toluene, tetrahydrofuran (THF))
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
Standard laboratory glassware for reflux and purification
-
NMR spectrometer with ³¹P capabilities
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the phosphine ligand (R₃P) in an appropriate anhydrous solvent such as toluene or THF.
-
Add a slight excess (approximately 1.1 equivalents) of elemental selenium powder to the solution.
-
Heat the mixture to reflux and maintain stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the phosphine.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR analysis to observe the disappearance of the starting phosphine signal and the appearance of the phosphine selenide product.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any excess, unreacted selenium.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude phosphine selenide.
-
If necessary, purify the product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
For NMR analysis, dissolve a sample of the purified phosphine selenide in a deuterated solvent like CDCl₃.
-
Acquire a proton-decoupled ³¹P NMR spectrum. The main peak corresponds to the phosphine selenide. The ¹J(P-Se) coupling constant is determined by measuring the separation between the ⁷⁷Se satellite peaks, which are symmetrically disposed around the main peak. The natural abundance of ⁷⁷Se is approximately 7.6%, so these satellites will be of low intensity.
Conclusion: A Foundation for Rational Design
The electronic properties of phosphine ligands are a critical parameter in the toolbox of the modern chemist. By understanding and quantifying these effects through robust experimental techniques like the determination of Tolman Electronic Parameters and ¹J(P-Se) coupling constants, researchers can make informed decisions in the design and selection of ligands to achieve desired catalytic outcomes. This guide provides a framework for the comparative analysis of phosphine ligands, empowering scientists and drug development professionals to harness the full potential of these versatile molecules in their research endeavors.
References
- Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link]
- Giering, W. P., & Prock, A. (1977). A quantitative analysis of ligand effects. The electronic and steric effects of phosphine and phosphite ligands on the substitution reactions of cis-Mo(CO)4L2 complexes. Journal of the American Chemical Society, 99(11), 3854–3855. [Link]
- Suresh, C. H., & Koga, N. (2002). Quantifying the Electronic Effect of Substituted Phosphine Ligands via Molecular Electrostatic Potential. Inorganic Chemistry, 41(6), 1573–1578. [Link]
- Orpen, A. G., & Connelly, N. G. (1990). Structural systematics. The role of π-bonding in the determination of the structures of phosphine-substituted metal carbonyls. Organometallics, 9(4), 1206–1210. [Link]
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
- Tolman, C. A. (1970). Phosphorus ligand exchange equilibriums on zerovalent nickel. A dominant role for steric effects. Journal of the American Chemical Society, 92(10), 2956–2965. [Link]
- Rahman, M. M., & Mathey, F. (1988). σ-Donor versus π-acceptor properties of phosphines and phosphites. Organometallics, 7(10), 2139–2141. [Link]
- McFarlane, W., & McFarlane, H. C. E. (1978). Magnetic multiple resonance. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 75, 1-33. [Link]
- Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons. [Link]
- Shriver, D. F., & Atkins, P. W. (2010). Inorganic Chemistry. W. H. Freeman. [Link]
- Albright, T. A., Burdett, J. K., & Whangbo, M. H. (2013). Orbital interactions in chemistry. John Wiley & Sons. [Link]
- van Leeuwen, P. W. N. M. (2006). Homogeneous Catalysis: Understanding the Art. Springer. [Link]
- Hartwig, J. F. (2010). Organotransition metal chemistry: from bonding to catalysis. University Science Books. [Link]
- Perrin, D. D., & Armarego, W. L. F. (1988).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of a phosphinidene sulfide and selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Characterization of Co Complexes Coordinated by a Tetraanionic Bis(amidateanilido) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternatives for Diphenylvinylphosphine in Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of ligands for transition metal-catalyzed cross-coupling reactions is a critical determinant of success. Diphenylvinylphosphine has carved a niche for itself, particularly in palladium-catalyzed transformations like the Suzuki-Miyaura coupling. However, the continuous pursuit of higher yields, broader substrate scope, enhanced catalyst stability, and milder reaction conditions has led to the development of a diverse arsenal of phosphine ligands. This guide provides an in-depth, objective comparison of this compound with its prominent alternatives, supported by experimental data, to empower researchers in making informed decisions for their specific catalytic challenges.
The Role of Phosphine Ligands: A Mechanistic Perspective
At the heart of palladium-catalyzed cross-coupling reactions lies a catalytic cycle, typically involving oxidative addition, transmetalation, and reductive elimination. The phosphine ligand, bound to the palladium center, plays a pivotal role in modulating the electronic and steric environment of the catalyst, thereby influencing the kinetics and efficiency of each step.[1]
-
Electronic Effects: Electron-rich phosphines increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition of the aryl halide.[1]
-
Steric Effects: The steric bulk of a phosphine ligand can promote the formation of the catalytically active 14-electron monoligated palladium species and facilitate the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[1]
This compound offers a balance of these properties, exhibiting both steric bulk and electron-richness, contributing to its effectiveness in reactions like the Suzuki-Miyaura coupling.[2]
This compound in Focus: The Suzuki-Miyaura Coupling
This compound has demonstrated considerable utility in the Suzuki-Miyaura coupling, a powerful method for C-C bond formation. Studies have shown that a palladium catalyst system utilizing this compound ligands can efficiently couple a variety of aryl halides (including chlorides, bromides, and triflates) with arylboronic acids to produce biphenyl compounds in high yields, even with low palladium loading.[2] This catalyst system has proven effective for both sterically hindered and electron-rich substrates, highlighting its versatility.[2]
A Comparative Analysis of Leading Alternatives
While this compound is a capable ligand, several classes of phosphine ligands have emerged as powerful alternatives, often outperforming it in specific applications, particularly with challenging substrates.
Buchwald Biaryl Phosphine Ligands (e.g., XPhos, SPhos, RuPhos)
Developed by the Buchwald group, these bulky, electron-rich biaryl monophosphine ligands have revolutionized palladium-catalyzed cross-coupling. Their unique structure, featuring a biaryl backbone, allows for fine-tuning of steric and electronic properties, leading to highly active and versatile catalysts.[3]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Known for its broad applicability, XPhos is highly effective in Suzuki-Miyaura couplings, particularly with challenging substrates like aryl chlorides, and is a go-to ligand for Buchwald-Hartwig aminations.[4]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is another highly effective and versatile ligand, demonstrating excellent performance in Suzuki-Miyaura couplings of heteroaryl and aryl halides.[4]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): This ligand is particularly noted for its efficacy in the Buchwald-Hartwig amination of a wide range of amines, including primary and secondary amines, with aryl and heteroaryl halides.
cataCXium® A (Di(1-adamantyl)-n-butylphosphine)
cataCXium® A is a highly hindered and electron-donating alkylphosphine ligand. Its significant steric bulk, conferred by the two adamantyl groups, promotes the formation of highly active, low-coordinate palladium species. This ligand is known for achieving very high turnover numbers (TONs) in various cross-coupling reactions.
Tri(tert-butyl)phosphine (P(t-Bu)₃)
As a relatively simple yet highly effective ligand, Tri(tert-butyl)phosphine is characterized by its strong electron-donating ability and large cone angle. It is particularly effective in promoting the oxidative addition of unactivated aryl chlorides, a notoriously difficult step.
Performance Comparison in Key Catalytic Reactions
The true measure of a ligand's utility lies in its performance in specific chemical transformations. The following sections provide a comparative overview based on experimental data from the literature.
Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand can dramatically impact reaction efficiency, especially with less reactive coupling partners like aryl chlorides.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Phenylboronic acid | 1 (Pd) | KF | Toluene | 80 | 2.5 | 92 |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 1 | 99 |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| cataCXium® A | 4-Chlorotoluene | Phenylboronic acid | 0.005 (Pd) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 99 |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.5 (Pd) | K₃PO₄ | Toluene | 80 | 2 | 98 |
Data compiled from multiple sources and may not represent directly comparable experiments.
Analysis: The data suggests that while this compound is effective, particularly with aryl bromides, the more modern Buchwald ligands like XPhos and SPhos, as well as cataCXium® A and P(t-Bu)₃, demonstrate exceptional activity for the more challenging coupling of aryl chlorides, often at lower catalyst loadings and/or milder conditions.
Buchwald-Hartwig Amination: Forging C-N Bonds
The palladium-catalyzed amination of aryl halides is a critical transformation in medicinal chemistry. Ligand choice is paramount for achieving high yields and accommodating a broad range of amine coupling partners.
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | 4-Chlorotoluene | Morpholine | 1.5 (Pd) | NaOt-Bu | Toluene | Reflux | 6 | High |
| RuPhos | 2-Chloropyridine | Morpholine | 1.0 (Pd) | NaOt-Bu | Toluene | 100 | 2 | 95 |
| cataCXium® A | Chlorobenzene | Aniline | 0.1 (Pd) | NaOt-Bu | Toluene | 100 | 24 | 99 |
| P(t-Bu)₃ | 4-Chlorotoluene | Aniline | 1.0 (Pd) | NaOt-Bu | Toluene | 80 | 2 | 95 |
Data compiled from multiple sources and may not represent directly comparable experiments.
Analysis: this compound is not typically the ligand of choice for Buchwald-Hartwig amination. In contrast, Buchwald ligands like XPhos and RuPhos, along with cataCXium® A and P(t-Bu)₃, have proven to be highly effective for this transformation, enabling the coupling of a wide variety of amines with aryl chlorides and bromides.
Performance in Other Cross-Coupling Reactions
The versatility of these ligands extends beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
Heck Reaction: This reaction couples an unsaturated halide with an alkene. Ligand choice influences both reactivity and regioselectivity. Bulky phosphines are often employed to promote the desired transformation.[4]
-
Stille Coupling: This reaction forms a C-C bond between an organostannane and an organic halide. The efficiency of the Stille coupling is critically influenced by the phosphine ligand, which modulates the electronic and steric properties of the catalyst.[5]
-
Negishi Coupling: This versatile reaction couples organozinc compounds with various halides. The choice of ligand can be crucial for achieving high yields and preventing side reactions.[6]
While direct comparative data for this compound in these reactions is less prevalent, the alternatives discussed, particularly the Buchwald ligands and cataCXium A, have demonstrated broad utility and high efficacy across these and other cross-coupling methodologies.
Mechanistic Insights: Visualizing the Catalytic Cycles
Understanding the catalytic cycle is fundamental to rational ligand selection. The following diagrams illustrate the key steps in the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols: A Practical Guide
Reproducibility is paramount in scientific research. The following are generalized, step-by-step protocols for key cross-coupling reactions. It is crucial to note that optimal conditions are highly dependent on the specific substrates and the chosen ligand.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%), phosphine ligand (1-4 mol%), and base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, dioxane, 5 mL) to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 1-24 hours).
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (2-4 mol%), and base (e.g., NaOt-Bu, 1.4 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol), amine (1.2 mmol), and anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
High-Throughput Ligand Screening Workflow
For rapid optimization, a high-throughput screening approach is often employed.
Caption: A generalized workflow for high-throughput phosphine ligand screening.
Conclusion: A Data-Driven Approach to Ligand Selection
While this compound remains a viable ligand for certain applications, particularly Suzuki-Miyaura couplings of aryl bromides, the field of catalysis has evolved significantly. For researchers tackling more challenging transformations, such as the coupling of aryl chlorides or sterically demanding substrates, a new generation of bulky, electron-rich phosphine ligands offers superior performance.
The Buchwald biaryl phosphines, such as XPhos and SPhos, provide exceptional versatility and activity across a broad range of cross-coupling reactions. For applications demanding extremely high turnover numbers, cataCXium® A presents a compelling option. Tri(tert-butyl)phosphine remains a powerful and cost-effective choice for activating unreactive aryl chlorides.
Ultimately, the optimal ligand is substrate- and reaction-dependent. A systematic, data-driven approach, potentially employing high-throughput screening, is the most effective strategy for identifying the ideal catalyst system for any given synthetic challenge. This guide serves as a foundational resource to navigate the diverse landscape of phosphine ligands and accelerate the discovery and development of novel chemical entities.
References
- BenchChem. (2025).
- Buchwald, S. L., & Mauger, C. (2008). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. In Palladium-Catalyzed C-N Cross-Coupling Reactions (pp. 1-34). Springer.
- Suzuki, K., Fontaine, A., Hori, Y., & Kobayashi, T. (2007). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. Synlett, 2007(20), 3206-3208.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Phosphine Ligand Derivatives in Catalytic Cross-Coupling Reactions. BenchChem.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- NROChemistry. (n.d.). Stille Coupling.
- Chemistry LibreTexts. (2023, June 30). Negishi Coupling.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling.
Sources
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Negishi Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to the Cost-Effectiveness of Diphenylvinylphosphine in Industrial Applications
For researchers, scientists, and professionals in drug development, optimizing catalytic processes is a constant balance between performance, scalability, and cost. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthesis—the choice of phosphine ligand is a critical decision point. This guide provides an in-depth technical comparison of Diphenylvinylphosphine (DPVP), evaluating its performance and cost-effectiveness against common alternatives in key industrial applications.
Part 1: The Role and Profile of this compound (DPVP)
Palladium-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, which form the backbone of countless pharmaceuticals and advanced materials.[1] The efficacy of these reactions hinges on the phosphine ligand, which modulates the steric and electronic properties of the palladium catalyst. The ideal ligand enhances catalyst activity and stability, thereby maximizing turnover numbers (TON) and minimizing residual metal in the final product.
This compound, with the chemical formula (C₆H₅)₂PCH=CH₂, is a versatile monodentate phosphine ligand. Its key structural feature is the vinyl group attached directly to the phosphorus atom, which influences its electronic and coordination properties.[2] This unique structure contributes to its effectiveness across a wide array of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[2]
Part 2: Performance Benchmarking: DPVP vs. The Field
The true measure of a ligand's utility is its performance under practical conditions. DPVP has demonstrated remarkable efficiency, particularly in Suzuki-Miyaura couplings. Studies have shown that well-defined, air- and moisture-stable palladium complexes of DPVP can be prepared on a gram scale and achieve exceptionally high turnover numbers—up to 196,000 for the coupling of aryl bromides and 50,000 for the more challenging aryl chlorides.[2]
To contextualize this performance, we compare DPVP with two classes of widely used phosphine ligands: the traditional "workhorse" ligand, Triphenylphosphine (PPh₃), and the modern "high-performance" Buchwald ligands (e.g., XPhos, SPhos).
Data Presentation: Ligand Performance Comparison
| Feature | This compound (DPVP) | Triphenylphosphine (PPh₃) | Buchwald Ligands (e.g., XPhos) |
| Structure | (C₆H₅)₂PCH=CH₂ | P(C₆H₅)₃ | Bulky, electron-rich biaryl phosphine |
| Key Attribute | Versatile, high TON, stable complexes[2] | Low cost, widely available | High activity for challenging substrates[3] |
| Air Stability | Moderate (complexes can be air-stable)[2] | Generally stable | Often air-sensitive, requiring inert handling[4] |
| Performance with Aryl Chlorides | Effective (TON up to 50,000)[2] | Generally poor and requires high temperatures[5] | Excellent, considered the standard |
| Typical Catalyst Loading | Low to moderate (e.g., 0.01 - 1 mol%) | High (e.g., 1 - 5 mol%) | Very low (e.g., < 0.01 - 0.5 mol%) |
Causality Behind Performance Differences
The superiority of ligands like XPhos and the high efficiency of DPVP, especially compared to PPh₃, are rooted in their molecular properties.
-
Triphenylphosphine (PPh₃) is sterically less demanding and less electron-donating. This often leads to the formation of less active catalytic species and can struggle with the initial, rate-limiting oxidative addition step, particularly with unreactive substrates like aryl chlorides.[5][6]
-
Buchwald Ligands (e.g., XPhos) are engineered to be both sterically bulky and highly electron-donating. The bulk promotes the formation of a highly reactive, monoligated Pd(0) species, which is crucial for the catalytic cycle. The strong electron-donating character increases electron density on the palladium center, accelerating the oxidative addition step.[3][7]
-
This compound (DPVP) strikes a compelling balance. It is sufficiently electron-rich and sterically accessible to form highly active catalysts, leading to excellent turnover numbers. Its ability to form stable, pre-formed palladium complexes simplifies handling and ensures catalyst longevity, a significant advantage in industrial settings.[2]
Part 3: A Holistic View of Cost-Effectiveness
A ligand's sticker price is only one component of the total process cost. A truly cost-effective ligand minimizes overall expenditure by maximizing efficiency. The key factors include:
-
Ligand & Precursor Cost: The direct purchase price of the ligand and palladium source.
-
Catalyst Loading & TON: A ligand with a high TON allows for significantly lower catalyst loading, reducing the consumption of both the expensive ligand and the precious metal.
-
Reaction Conditions: The ability to run reactions at lower temperatures and pressures reduces energy costs.
-
Handling & Stability: Air-stable ligands or complexes eliminate the need for expensive inert atmosphere equipment and specialized handling procedures.[4]
The following workflow illustrates the decision-making process for selecting a cost-effective ligand system.
Caption: Workflow for Cost-Effective Ligand Selection.
DPVP's high TON and the stability of its palladium complexes make it a formidable candidate in this analysis. While a Buchwald ligand might be more expensive per gram, its ultra-low loading requirements for a specific challenging transformation could make it the overall economic winner. DPVP often represents an optimal middle ground, providing excellent performance without the premium cost and stringent handling requirements of some specialized ligands.
Part 4: Experimental Protocol for Comparative Validation
To provide a self-validating system, we outline a protocol for a head-to-head comparison of ligands in a representative Suzuki-Miyaura coupling reaction.
Objective: To compare the efficiency of DPVP, PPh₃, and XPhos in the palladium-catalyzed coupling of 4-bromoacetophenone with phenylboronic acid.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (DPVP)
-
Triphenylphosphine (PPh₃)
-
XPhos
-
4-Bromoacetophenone
-
Phenylboronic Acid
-
Potassium Phosphate (K₃PO₄)
-
Toluene and Water (degassed)
-
Internal Standard (e.g., Dodecane) for GC analysis
Procedure:
-
Catalyst Preparation: In three separate oven-dried Schlenk tubes under an inert atmosphere (Nitrogen or Argon), prepare the catalyst systems.
-
Tube A (DPVP): Add Pd(OAc)₂ (0.002 mmol, 0.02 mol%) and DPVP (0.004 mmol, 0.04 mol%).
-
Tube B (PPh₃): Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and PPh₃ (0.02 mmol, 2 mol%).
-
Tube C (XPhos): Add Pd(OAc)₂ (0.001 mmol, 0.01 mol%) and XPhos (0.0012 mmol, 0.012 mol%).
-
-
Reagent Addition: To each of the three tubes, add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add 5 mL of toluene and 1 mL of water to each tube.[5]
-
Reaction: Place all three tubes in a preheated oil bath at 100°C. Stir the reactions vigorously.
-
Monitoring and Analysis: After 1 hour, remove an aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by Gas Chromatography (GC) against an internal standard to determine the yield of 4-acetylbiphenyl. Continue monitoring at set time intervals if necessary.
Expected Outcome: This experiment will provide quantitative data on yield versus time for each ligand under identical conditions, allowing for a direct comparison of their catalytic activity and efficiency at their respective typical loadings.
Part 5: Visualizing the Mechanism: The Suzuki-Miyaura Cycle
Understanding the catalytic cycle is key to appreciating the ligand's function. The phosphine ligand (L) is crucial at every stage.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: Electron-rich ligands accelerate this rate-limiting step where the aryl halide adds to the Pd(0) center.
-
Transmetalation: The ligand's steric properties can influence the ease of transfer of the organic group from boron to palladium.
-
Reductive Elimination: The ligand facilitates the final step where the new C-C bond is formed and the Pd(0) catalyst is regenerated.
Conclusion
This compound presents a highly compelling option for industrial cross-coupling applications. It offers a robust performance profile, characterized by high turnover numbers and operational stability, which often translates to superior cost-effectiveness compared to standard ligands like triphenylphosphine. While highly specialized and expensive ligands like the Buchwald family excel in particularly demanding reactions, DPVP occupies a strategic position as a versatile, efficient, and economically sound choice for a broad range of synthetic challenges. The final selection must always be guided by empirical data, as outlined in our validation protocol, ensuring that the chosen catalyst system is truly optimized for the specific chemical transformation and business objectives at hand.
References
- Kölling, M., et al. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews. [Link]
- University of Illinois Chemistry. (2022).
- ResearchGate. (2017). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. [Link]
- ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
- ResearchGate. (2013). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. [Link]
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. [Link]
- DiVA portal. (2017). Suzuki reactions in novel liquids. [Link]
- Publications. (2023). Cost‐Responsive Optimization of Nickel Nanoparticle Synthesis. [Link]
Sources
A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling: Assessing the Substrate Scope of Diphenylvinylphosphine Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds vital to the pharmaceutical and materials science sectors. The efficacy of this palladium-catalyzed transformation is critically dependent on the choice of phosphine ligand, which governs catalyst stability, activity, and substrate scope. This guide provides an in-depth comparison of diphenylvinylphosphine with other prominent phosphine ligands, namely the Buchwald and Josiphos classes, in the context of the Suzuki-Miyaura reaction. By presenting objective experimental data and detailed protocols, we aim to equip researchers with the insights necessary to make informed decisions for their specific synthetic challenges.
The Central Role of the Phosphine Ligand: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The phosphine ligand, bound to the palladium center, plays a pivotal role in modulating the kinetics and efficiency of each of these steps. Its steric bulk and electronic properties are the key determinants of its performance.[2]
Bulky and electron-rich ligands are generally favored as they promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for initiating the catalytic cycle. This steric hindrance also facilitates the final reductive elimination step, leading to the formation of the desired product and regeneration of the active catalyst.
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)L" -> "Ar-Pd(II)-X(L)" [label=" Oxidative\n Addition\n (R-X)"]; "Ar-Pd(II)-X(L)" -> "Ar-Pd(II)-R'(L)" [label=" Transmetalation\n (R'-B(OR)2)"]; "Ar-Pd(II)-R'(L)" -> "Pd(0)L" [label=" Reductive\n Elimination\n (R-R')"];
subgraph "cluster_reactants" { label="Reactants & Products"; style=filled; color="#FFFFFF"; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "R-X" [label="Aryl Halide"]; "R'-B(OR)2" [label="Boronic Acid/Ester"]; "R-R'" [label="Biaryl Product"]; } } The Suzuki-Miyaura Catalytic Cycle.
Performance Benchmark: this compound in Focus
This compound has emerged as a versatile and efficient ligand in Suzuki-Miyaura coupling reactions. Research has demonstrated its ability to facilitate the coupling of a wide array of aryl halides—including challenging aryl chlorides—and triflates with various arylboronic acids, often with low palladium catalyst loadings.[3][4]
Substrate Scope and Yield Analysis of this compound
The following table summarizes the performance of a palladium acetate/diphenylvinylphosphine catalyst system in the Suzuki-Miyaura coupling of various substrates. The data is extracted from the work of Suzuki et al. and showcases the ligand's broad applicability.[3][5]
| Entry | Aryl Halide/Triflate | Arylboronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 92 |
| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 98 |
| 4 | 2-Bromopyridine | 3-Tolylboronic acid | 85 |
| 5 | 2-Bromo-1,3,5-trimethylbenzene | 2-Tolylboronic acid | 75 |
| 6 | 4-Chloroacetophenone | Phenylboronic acid | 96 |
| 7 | 2-Chlorobenzonitrile | 4-Tolylboronic acid | 91 |
| 8 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 99 |
| 9 | 4-Chloroanisole | Phenylboronic acid | 87 |
| 10 | 2-Chlorotoluene | 2-Tolylboronic acid | 93 |
| 11 | 4-Anisyl triflate | Phenylboronic acid | 97 |
| 12 | 2,5-Dimethylphenyl triflate | 4-Tolylboronic acid | 94 |
Data sourced from Suzuki, K. et al. Synlett 2007, 3206-3208.[5]
The vinyl group in this compound is thought to contribute to the ligand's efficacy. While not as extensively studied as the biaryl backbone of Buchwald ligands, the vinyl moiety can participate in π-interactions with the palladium center, potentially stabilizing the active catalytic species.[6]
Comparative Analysis with Established Ligand Classes
To provide a comprehensive assessment, we will now compare the performance of this compound with two of the most successful and widely utilized classes of phosphine ligands in Suzuki-Miyaura coupling: Buchwald and Josiphos ligands.
The Buchwald Ligands: The Gold Standard for Challenging Couplings
The dialkylbiaryl phosphine ligands developed by Stephen Buchwald and his group, such as SPhos and XPhos, are renowned for their exceptional performance, particularly with sterically hindered substrates and unactivated aryl chlorides.[2][7] Their bulk and electron-donating character are key to their high reactivity.[2]
dot graph "Buchwald_vs_DPVP" { rankdir="TB"; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#34A853"];
subgraph "cluster_buchwald" { label="Buchwald Ligands (e.g., SPhos)"; style=filled; color="#F1F3F4"; node [fillcolor="#4285F4"]; "Buchwald_High_Activity" [label="High activity for aryl chlorides"]; "Buchwald_Steric_Hindrance" [label="Excellent for sterically hindered substrates"]; "Buchwald_Low_Loadings" [label="Effective at very low catalyst loadings"]; }
subgraph "cluster_dpvp" { label="this compound"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; "DPVP_Versatility" [label="Versatile for bromides, chlorides, and triflates"]; "DPVP_Good_Yields" [label="Consistently high yields"]; "DPVP_Moderate_Conditions" [label="Effective under moderate conditions"]; }
"Buchwald_High_Activity" -> "DPVP_Versatility" [style=dashed, color="#5F6368", label="Comparison Point"]; "Buchwald_Steric_Hindrance" -> "DPVP_Good_Yields" [style=dashed, color="#5F6368", label="Comparison Point"]; } Key characteristics of Buchwald ligands vs. This compound.
Quantitative Comparison:
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | 98 | [8] |
| This compound | 2-Chlorotoluene | 2-Tolylboronic acid | 1.0 (Pd) | 93 | [5] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | 95 | Buchwald et al. |
| This compound | 4-Chloroacetophenone | Phenylboronic acid | 1.0 (Pd) | 96 | [5] |
As the data suggests, both Buchwald ligands and this compound are highly effective for the coupling of aryl chlorides. The Buchwald ligands, however, often exhibit superior performance at lower catalyst loadings and with exceptionally hindered substrates.
The Josiphos Ligands: Excellence in Asymmetric Catalysis and Beyond
The Josiphos family of ferrocenyl-based diphosphine ligands are particularly celebrated for their success in asymmetric catalysis. However, their utility extends to cross-coupling reactions, where their unique bite angle and electronic properties can offer distinct advantages.
While direct, side-by-side quantitative comparisons with this compound across a broad range of Suzuki-Miyaura substrates are less common in the literature, Josiphos ligands like SL-J009-1 have demonstrated high efficacy in the coupling of heteroaryl halides, a challenging class of substrates.
The choice between a monodentate ligand like this compound or a bidentate ligand like a Josiphos derivative can significantly impact the coordination sphere of the palladium catalyst and, consequently, the reaction outcome. The defined bite angle of bidentate ligands can enforce a specific geometry that may be beneficial for certain substrate combinations, particularly in preventing unwanted side reactions.[9]
Experimental Protocols: A Guide to Practical Application
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step experimental protocols for conducting a Suzuki-Miyaura coupling reaction using each of the discussed ligand types.
General Considerations:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand and the palladium(0) catalyst.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen.
-
Reagent Purity: The purity of the aryl halide, boronic acid, and base can significantly impact the reaction outcome.
Protocol 1: Suzuki-Miyaura Coupling using this compound
This protocol is adapted from the procedure reported by Suzuki and coworkers.[5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide/triflate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium fluoride (KF) (2.0 equiv)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and this compound (2 mol%).
-
Add the aryl halide/triflate (1.0 equiv), arylboronic acid (1.2 equiv), and KF (2.0 equiv).
-
Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.2 M).
-
Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Ligand (SPhos)
This protocol is a general procedure based on the work of the Buchwald group.[2][10]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene and water
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%) to a Schlenk flask.
-
Add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v) to the flask.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction_Setup" [label="Reaction Setup\n(Inert Atmosphere)"]; "Reagent_Addition" [label="Reagent & Solvent Addition"]; "Heating_Stirring" [label="Heating & Stirring"]; "Reaction_Monitoring" [label="Monitoring\n(TLC, GC-MS)"]; "Workup" [label="Aqueous Workup & Extraction"]; "Purification" [label="Purification\n(Chromatography)"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Reaction_Setup"; "Reaction_Setup" -> "Reagent_Addition"; "Reagent_Addition" -> "Heating_Stirring"; "Heating_Stirring" -> "Reaction_Monitoring"; "Reaction_Monitoring" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "End"; } A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion: Selecting the Optimal Ligand for Your Needs
The choice of phosphine ligand is a critical parameter that can dictate the success of a Suzuki-Miyaura cross-coupling reaction. This guide has provided a comparative analysis of this compound alongside the highly effective Buchwald and Josiphos ligand classes.
This compound has demonstrated itself to be a versatile and reliable ligand, capable of promoting the coupling of a broad range of aryl halides and triflates with good to excellent yields under relatively mild conditions. Its performance with aryl chlorides makes it a valuable tool in the synthetic chemist's arsenal.
Buchwald ligands , such as SPhos and XPhos, remain the catalysts of choice for particularly challenging transformations involving sterically demanding substrates and unactivated aryl chlorides, often achieving high turnovers at low catalyst loadings.
Josiphos ligands , while paramount in asymmetric catalysis, also offer a viable option for Suzuki-Miyaura couplings, especially when dealing with heteroaromatic substrates or when the specific bite angle of a bidentate ligand is advantageous.
Ultimately, the optimal ligand selection will depend on the specific substrates, desired reaction conditions, and economic considerations of the project. It is our hope that the experimental data, mechanistic insights, and detailed protocols provided in this guide will serve as a valuable resource for researchers in their pursuit of efficient and robust synthetic methodologies.
References
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473. [Link]
- Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. J. Am. Chem. Soc.2005, 127 (13), 4685–4696. [Link]
- Carrow, B. P.; Hartwig, J. F. Sterically Hindered Suzuki-Miyaura Cross-Coupling: Ligand and Base Effect. J. Am. Chem. Soc.2011, 133 (8), 2116–2119.
- Papaplioura, E. et al. The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. Organic Chemistry Portal. [Link]
- Lindh, J. et al.
- van Leeuwen, P. W. N. M.; Kamer, P. C. J.; Reek, J. N. H.; Dierkes, P. Bite angle effects in diphosphine metal catalysts: steric or electronic? Dalton Trans.2000, 14, 2367-2376. [Link]
- Sémeril, D.; Matt, D.; Ramesh, R. SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2.
- Fantoni, T. et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front.2025. [Link]
- An efficient indenyl-derived phosphine ligand for the Suzuki-Miyaura coupling of sterically hindered aryl halides. Org. Biomol. Chem.2016, 14, 4664-4668. [Link]
- Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. Request PDF.
- An Efficient Protocol for a Pd(OAc)2-Catalyzed Ligand-Free Suzuki Reaction in Toluene.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016, 7, 5878-5890. [Link]
- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Mechanistic Studies for Palladium Catalyzed Copolymerization of Ethylene with Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Diphenylvinylphosphine in Catalysis: Benchmarking Against Commercial Ligands
For researchers, scientists, and drug development professionals, the optimization of catalytic systems is a critical endeavor for the efficient and scalable synthesis of complex molecules.[1] The choice of ligand in transition-metal catalysis is paramount, as it directly influences the catalyst's activity, selectivity, and stability.[2][3] This guide provides an in-depth technical comparison of Diphenylvinylphosphine (DPVP), a versatile monodentate phosphine ligand, against other commercially available ligands in key cross-coupling reactions. Through objective analysis and supporting data, we aim to equip you with the insights needed to make informed decisions in your catalytic system design.
The Critical Role of Phosphine Ligands in Catalysis
Phosphine ligands are arguably the most significant class of ligands for cross-coupling reactions due to the tunability of their electronic and steric properties.[2] These properties are crucial in modulating the reactivity of the metal center, thereby facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The development of a vast array of phosphine ligands, from simple triarylphosphines to sophisticated biarylphosphine ligands, has revolutionized the field of organic synthesis, enabling the construction of complex C-C, C-N, and C-O bonds.[3][4]
Understanding this compound (DPVP)
This compound (DPVP) is an organophosphorus compound featuring two phenyl groups and a vinyl group attached to a phosphorus atom.[5] This monodentate ligand possesses a unique combination of electronic and steric properties that make it an interesting candidate for various catalytic applications.
Key Properties of DPVP:
-
Chemical Formula: (C₆H₅)₂PCH=CH₂[5]
-
Molecular Weight: 212.23 g/mol [5]
-
Appearance: Colorless, air-sensitive liquid or solid.
-
Key Feature - Hemilability: The vinyl group in DPVP can exhibit hemilabile behavior, meaning it can reversibly coordinate to the metal center. This property can be advantageous in catalysis by creating a temporarily vacant coordination site, which can facilitate substrate binding and product release.[5]
DPVP serves as a ligand in several important transformations, including the Buchwald-Hartwig amination, Heck reaction, and Suzuki-Miyaura coupling, where it can influence ligand dissociation and enhance selectivity.[5]
Benchmarking DPVP: A Comparative Analysis in Key Cross-Coupling Reactions
To objectively assess the performance of DPVP, we will compare it with a selection of widely used, commercially available phosphine ligands in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The choice of ligand is highly dependent on the specific reaction, substrates, and conditions.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The ligand's role is to facilitate the oxidative addition of the aryl halide to the palladium(0) center and the subsequent transmetalation with the organoboron reagent.[7][8]
| Ligand | Structure | Key Features | Typical Performance in Suzuki Coupling |
| This compound (DPVP) | P(Ph)₂(CH=CH₂) | Monodentate, hemilabile potential | Moderate to good yields, particularly with activated aryl halides. The hemilability may offer advantages in specific substrate combinations. |
| Triphenylphosphine (PPh₃) | P(Ph)₃ | The archetypal monodentate phosphine ligand, commercially available and cost-effective.[9] | Generally provides good yields with aryl iodides and bromides but is less effective for less reactive aryl chlorides.[9] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(t-Bu)₃ | A bulky and electron-rich monodentate phosphine. | Highly effective for a broad range of substrates, including challenging aryl chlorides, due to its steric bulk and strong electron-donating ability.[3] |
| SPhos | A bulky biarylphosphine ligand from the Buchwald ligand family.[10] | Exhibits exceptional reactivity and stability, enabling the coupling of a wide variety of aryl and heteroaryl chlorides and bromides.[11] |
Experimental Insight: When benchmarking ligands for a Suzuki-Miyaura coupling, it is crucial to screen a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF). The presence of water can also significantly impact the reaction rate and yield.[12] For a standard benchmark reaction, one might couple 4-bromoanisole with phenylboronic acid.[1]
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[13] The phosphine ligand influences the regioselectivity and efficiency of the migratory insertion and β-hydride elimination steps.[14]
| Ligand | Structure | Key Features | Typical Performance in Heck Reaction |
| This compound (DPVP) | P(Ph)₂(CH=CH₂) | Monodentate, potential for hemilability. | Can be effective, particularly in intramolecular Heck reactions where the conformational flexibility of a monodentate ligand can be advantageous. |
| Triphenylphosphine (PPh₃) | P(Ph)₃ | A standard ligand for the Heck reaction.[13] | Widely used and effective for a range of substrates, though higher catalyst loadings may be required compared to more advanced ligands. |
| cataCXium® A | Di(1-adamantyl)-n-butylphosphine | A bulky and electron-rich alkylphosphine ligand. | Demonstrates high activity, allowing for low catalyst loadings and mild reaction conditions, especially with aryl chlorides.[2] |
| Xantphos | A bidentate ligand with a large bite angle. | Often used to control selectivity and prevent catalyst deactivation, particularly in challenging Heck couplings. |
Experimental Insight: The choice of base is critical in the Heck reaction, with organic bases like triethylamine or inorganic bases such as potassium carbonate commonly employed.[13] Temperature control is also vital, as side reactions can occur at elevated temperatures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and functional materials.[4][15] The ligand's steric bulk and electron-donating ability are crucial for promoting the reductive elimination step, which is often rate-limiting.[16]
| Ligand | Structure | Key Features | Typical Performance in Buchwald-Hartwig Amination |
| This compound (DPVP) | P(Ph)₂(CH=CH₂) | Monodentate, potential for coordination flexibility. | May be suitable for specific substrate pairings, but generally less effective than the more specialized Buchwald ligands. |
| JohnPhos | A bulky biarylphosphine ligand. | Highly effective for the coupling of a wide range of aryl halides and triflates with primary and secondary amines.[10][17] | |
| BrettPhos | A highly active biarylphosphine ligand. | Particularly effective for the amination of aryl halides with primary amines and amides.[17] | |
| RuPhos | Another member of the Buchwald ligand family. | Demonstrates broad utility and high reactivity in the amination of various aryl halides.[18] |
Experimental Insight: The Buchwald-Hartwig amination is sensitive to the choice of base, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) often being required.[19] The reaction is typically performed under an inert atmosphere to prevent oxidation of the phosphine ligand and deactivation of the catalyst.
Experimental Protocols and Workflow
To ensure reproducible and comparable results when benchmarking ligands, it is essential to follow standardized experimental protocols.[20][21]
General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation of Reagents:
-
Prepare stock solutions of the aryl halide, boronic acid, and palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) in a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Prepare a stock solution or slurry of the base (e.g., K₂CO₃) in the same solvent.
-
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the palladium precursor solution to a series of reaction vials.
-
Add the respective phosphine ligand to each vial, maintaining a consistent Pd:ligand ratio (typically 1:1 to 1:2 for monodentate ligands).
-
Add the aryl halide and boronic acid solutions to each vial.
-
Initiate the reaction by adding the base.
-
-
Reaction Monitoring and Analysis:
-
Stir the reactions at the desired temperature for a set period.
-
Monitor the reaction progress by a suitable analytical technique such as GC-MS or LC-MS.
-
Upon completion, quench the reaction and analyze the crude reaction mixture to determine the yield and purity of the product.
-
Visualizing the Experimental Workflow
Caption: Workflow for benchmarking phosphine ligands in a cross-coupling reaction.
Mechanistic Considerations: A Visual Guide
The catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for understanding the role of the phosphine ligand.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion and Future Outlook
This guide provides a comparative framework for evaluating this compound against other commercially available phosphine ligands. While DPVP may not exhibit the same broad applicability as highly specialized ligands like the Buchwald biarylphosphines in reactions such as the Buchwald-Hartwig amination[16][17], its unique electronic properties and potential for hemilability make it a valuable tool in the synthetic chemist's arsenal. For specific applications, particularly those where fine-tuning of the ligand's coordination behavior is desired, DPVP can offer a competitive advantage.
The field of ligand design is continuously evolving, with a constant drive towards developing more active, stable, and selective catalysts.[2][3] As such, the systematic benchmarking of new and existing ligands, as outlined in this guide, remains a critical activity for advancing the frontiers of chemical synthesis.
References
- Benchmarking Ligand Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis. Benchchem.
- Buchwald Ligands Review. Entegris.
- Phosphine Ligands. Sigma-Aldrich.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- Vinyldiphenylphosphine. Grokipedia.
- Phosphine Ligand Application Guide. Sigma-Aldrich.
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Benchchem.
- Heck reaction. Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Vinyldiphenylphosphine. Wikipedia.
- Suzuki reaction. Wikipedia.
- Buchwald–Hartwig amination. Wikipedia.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications.
- Dialkylbiaryl phosphine ligands. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald Phosphine Ligands. Merck Millipore.
- Heck reaction. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. Benchchem.
- A Comparative Guide to Phosphine Ligands for 1,3-Dibromo-5-nitrobenzene Couplings. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Publications.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phosphine Ligands [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. entegris.com [entegris.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
quantitative analysis of reaction kinetics with Diphenylvinylphosphine
An In-Depth Guide to the Quantitative Analysis of Reaction Kinetics with Diphenylvinylphosphine: A Comparative Approach
For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules during a chemical reaction is paramount. The kinetics of a reaction—its rate, order, and mechanism—dictate its efficiency, scalability, and ultimately, its viability. This compound (DPVP) is a versatile organophosphorus ligand, frequently employed in transition-metal catalysis, particularly in powerful bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[1][2] Optimizing these processes requires a robust, quantitative understanding of their kinetics.
This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of the primary analytical techniques used to monitor the reaction kinetics of processes involving this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
The Central Role of Kinetic Analysis
Before delving into the methodologies, it is crucial to understand why we perform quantitative kinetic analysis. The data generated allows us to:
-
Elucidate Reaction Mechanisms: By tracking the concentration of reactants, intermediates, and products over time, we can validate or disprove proposed mechanistic pathways.
-
Optimize Reaction Conditions: Kinetic data reveals the impact of variables like temperature, concentration, and catalyst loading, enabling rapid process optimization.[3]
-
Ensure Process Safety and Scalability: Understanding reaction rates is critical for managing thermal runaway risks and designing robust, scalable manufacturing processes.
The choice of analytical technique is not arbitrary; it is a strategic decision based on the specific reaction, the information required, and the available instrumentation. Here, we compare three powerhouse techniques: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.
Comparative Analysis of Key Analytical Techniques
Each method offers a unique window into the reaction. The ideal choice depends on whether one needs to observe the ligand directly, quantify the product with high sensitivity, or watch the reaction unfold in real-time.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Applicability: ³¹P NMR is an unparalleled tool for studying reactions involving organophosphorus compounds.[4] The phosphorus-31 nucleus has a 100% natural abundance and a spin of ½, resulting in excellent NMR sensitivity and sharp signals.[5][6] Its wide chemical shift range allows for clear differentiation of phosphorus atoms in varying chemical environments (e.g., free DPVP ligand vs. a palladium-complexed DPVP).[4] This makes it ideal for directly monitoring the consumption of the ligand and the formation of catalytic species.
Expertise & Causality: We choose ³¹P NMR when the primary goal is to understand the behavior of the phosphine ligand itself. Is it degrading? How much of it is bound to the metal center at any given time? Quantitative ³¹P NMR (qNMR), when performed with a suitable internal standard and optimized acquisition parameters (ensuring full relaxation of the nuclei), provides direct, accurate concentration data for all phosphorus-containing species in the solution.[5] This avoids the need for derivatization or assumptions about volatility required by other methods.
Trustworthiness: The self-validating nature of a qNMR experiment lies in the use of an internal standard—a non-reactive, phosphorus-containing compound added at a known concentration. By comparing the integral of the analyte signal to the integral of the standard, absolute concentrations can be determined reliably.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Applicability: GC-MS is a hyphenated technique that combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[7] It is the gold standard for quantifying volatile and semi-volatile organic compounds in complex mixtures.[8] In the context of a DPVP-catalyzed reaction, GC-MS is not used to monitor the phosphine ligand directly (as it is often non-volatile) but to quantify the consumption of volatile reactants and the formation of products with exceptional sensitivity.[9]
Expertise & Causality: A researcher opts for GC-MS when the primary objective is to measure reaction yield and conversion with high precision and accuracy, often at very low concentrations.[7] For example, in a Suzuki-Miyaura coupling, GC-MS can precisely measure the formation of the biaryl product over time. The "Mass Spectrometry" component provides an orthogonal layer of confirmation; by monitoring for the specific mass-to-charge ratio (m/z) of the target analyte (in Selective Ion Monitoring or SIM mode), we can quantify it even if it co-elutes with other components chromatographically.[8]
Trustworthiness: Validation is achieved through the creation of a calibration curve using an internal or external standard.[9][10] An internal standard—a non-reactive compound with similar chemical properties to the analyte—is added to each sample (including calibration standards) to correct for variations in sample preparation and injection volume, ensuring high precision.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
Principle & Applicability: In-situ FTIR spectroscopy, often using an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, monitors the vibrational modes of molecules in real-time.[3] As functional groups are consumed and formed, their characteristic infrared absorptions change. For instance, the C=C stretching vibration of the vinyl group in DPVP or a reactant can be monitored, alongside the appearance of bands corresponding to the product.[11]
Expertise & Causality: The decision to use in-situ FTIR is driven by the need for continuous, real-time data. It is the best technique for identifying transient intermediates, determining reaction initiation and endpoint, and quickly building a comprehensive kinetic profile without disturbing the reaction through sampling.[3][12] This continuous data stream is invaluable for understanding complex reaction dynamics and for Process Analytical Technology (PAT) applications in industry.[13]
Trustworthiness: While incredibly powerful for trend analysis, converting in-situ IR absorbance data to absolute concentrations requires careful calibration. This is often achieved by taking discrete samples during the reaction, analyzing them via a primary method like HPLC or GC, and building a correlation model.[12] The method's validity rests on this robust calibration and the stability of the spectroscopic baseline.
Data Presentation: A Comparative Overview
The choice of technique involves a trade-off between different performance characteristics.
Table 1: Comparison of Analytical Techniques for Kinetic Analysis
| Feature | ³¹P NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | In-situ FTIR Spectroscopy |
| Primary Target | Phosphorus-containing species (e.g., DPVP, catalyst) | Volatile/derivatizable reactants and products | Molecules with IR-active functional groups |
| Analysis Mode | Offline (requires sampling) | Offline (requires sampling and quenching) | Online, in-situ (no sampling) |
| Temporal Resolution | Low (minutes per data point) | Low (minutes to hours per data point) | High (seconds per data point) |
| Sensitivity | Moderate (μM to mM range) | Very High (nM to pM range) | Moderate (mM range) |
| Information Provided | Structural information, absolute concentration of P-species | High-precision quantification, separation of complex mixtures | Real-time concentration trends, intermediate detection |
| Key Advantage | Direct, unambiguous observation of the ligand | Unmatched sensitivity and specificity for products | Continuous, non-invasive monitoring |
Table 2: Representative Kinetic Data for a Model Suzuki-Miyaura Coupling (Reaction: Aryl-Br + Ar'-B(OH)₂ → Aryl-Ar' using a Pd/DPVP catalyst)
| Time (min) | Product Concentration by GC-MS (mM) | Free DPVP Concentration by ³¹P NMR (mM) | Aryl-Br Absorbance by in-situ FTIR (a.u.) |
| 0 | 0.00 | 2.00 | 0.85 |
| 10 | 15.6 | 1.81 | 0.68 |
| 20 | 30.1 | 1.65 | 0.52 |
| 30 | 42.5 | 1.52 | 0.39 |
| 60 | 68.9 | 1.30 | 0.17 |
| 90 | 85.3 | 1.18 | 0.05 |
| 120 | 94.1 | 1.10 | 0.01 |
This table illustrates the type of complementary data obtained from each technique.
Visualization of Concepts and Workflows
Visual aids are essential for clarifying complex catalytic cycles and experimental decision-making processes.
Caption: Decision workflow for selecting the appropriate kinetic analysis technique.
Experimental Protocols
Reproducibility requires meticulous methodology. The following are detailed, self-validating protocols for our model Suzuki-Miyaura reaction.
Protocol 1: Quantitative ³¹P NMR Kinetic Analysis
-
Preparation of the Internal Standard Stock: Accurately weigh ~50 mg of triphenyl phosphate (TPP) into a 10 mL volumetric flask and dissolve in the reaction solvent (e.g., anhydrous, degassed toluene). This serves as the internal standard (IS).
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine the palladium precursor (e.g., Pd(dba)₂), this compound (DPVP), the aryl bromide, and the internal standard stock solution.
-
Initiation and Sampling: Initiate the reaction by adding the arylboronic acid and the base at time t=0. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a ~0.6 mL aliquot via a syringe and immediately transfer it to an NMR tube. Quench the reaction within the tube if necessary by cooling or adding a quenching agent.
-
NMR Data Acquisition:
-
Acquire a ³¹P{¹H} NMR spectrum for each sample.
-
Crucial Parameter: Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of any phosphorus nucleus in the sample to ensure accurate integration. A preliminary T₁ inversion-recovery experiment is recommended.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the smallest peak of interest).
-
-
Data Processing and Analysis:
-
Apply baseline correction and phase the spectra.
-
Integrate the peak for the internal standard (TPP) and the peaks for all other phosphorus species (e.g., free DPVP, Pd-DPVP complexes).
-
Calculate the concentration of each species using the following formula: Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * Cₛ (Where C=concentration, I=integral value, N=number of phosphorus atoms, x=analyte, s=standard).
-
Plot the concentration of each species versus time to obtain the kinetic profile.
-
Protocol 2: Quantitative GC-MS Kinetic Analysis
-
Preparation of Calibration Standards: Prepare a series of standard solutions of the final biaryl product at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM) in the reaction solvent. To each standard, add a fixed concentration of an internal standard (IS), such as dodecane, which is non-reactive and chromatographically resolved from other components.
-
Reaction Setup: Assemble the reaction as described in the NMR protocol, but include the GC-MS internal standard (dodecane) in the initial reaction mixture at a known concentration.
-
Sampling and Quenching: At specified time intervals, withdraw a small aliquot (~50 µL) and immediately quench it in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., water or a dilute acid to neutralize the base). This stops the reaction and dilutes the sample into the analytical range.
-
GC-MS Analysis:
-
Analyze the calibration standards to generate a calibration curve by plotting the ratio of the (analyte peak area / IS peak area) against the analyte concentration.
-
Inject the quenched reaction samples into the GC-MS.
-
Typical GC Method: Use a non-polar column (e.g., DB-5ms). Temperature program: 50 °C hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Typical MS Method: Operate in Selective Ion Monitoring (SIM) mode, monitoring the molecular ion (M⁺) of the product and the internal standard for maximum sensitivity and selectivity. [8]5. Data Analysis:
-
For each time point, calculate the ratio of the product peak area to the internal standard peak area.
-
Determine the product concentration at each time point using the linear regression equation from the calibration curve.
-
Plot product concentration versus time.
-
Protocol 3: In-situ FTIR Kinetic Analysis
-
System Setup and Background Collection: Insert a clean, dry in-situ FTIR-ATR probe into the reaction vessel. Once the reactor is charged with the solvent and all reactants except the limiting reagent (e.g., the arylboronic acid), stir at the reaction temperature and collect a background spectrum. This spectrum of the starting materials will be automatically subtracted from all subsequent spectra. [11]2. Reaction Initiation and Monitoring: Initiate the reaction by adding the final reagent. Begin collecting spectra automatically at a high frequency (e.g., one spectrum every 30 seconds).
-
Data Processing and Trend Analysis:
-
Identify unique, well-resolved infrared bands corresponding to a reactant (e.g., C-Br stretch) and the product (e.g., a C=C aromatic ring mode).
-
Use the instrument software to automatically plot the absorbance (peak height or area) of these characteristic peaks as a function of time. [3]This provides an immediate, qualitative reaction profile.
-
-
Calibration for Quantitation (Self-Validation):
-
During the in-situ experiment, take several offline samples at various stages of the reaction (e.g., ~10%, 30%, 60%, 90% conversion).
-
Analyze these offline samples using a validated primary method (e.g., GC-MS or HPLC) to determine the absolute concentration of the product.
-
Create a calibration plot of the measured absolute concentration versus the corresponding IR absorbance value recorded at the time of sampling.
-
Apply this calibration model to the entire in-situ FTIR dataset to convert the absorbance profile into a quantitative concentration profile.
-
Conclusion and Authoritative Recommendation
The quantitative analysis of reaction kinetics for processes involving this compound is not a one-size-fits-all endeavor. The choice of technique is a critical experimental decision that directly impacts the quality and type of data obtained.
-
For mechanistic studies focused on the ligand's role , ³¹P NMR spectroscopy is the most direct and informative tool.
-
For high-sensitivity product quantification and final yield determination , GC-MS is the superior choice, provided the analytes are volatile.
-
For capturing rapid reaction dynamics and identifying transient intermediates , in-situ FTIR spectroscopy is indispensable.
As a Senior Application Scientist, my authoritative recommendation is to employ a multi-faceted approach for a comprehensive understanding. Use in-situ FTIR to gain a rapid, high-resolution overview of the reaction profile and identify key events. Concurrently, use offline ³¹P NMR and GC-MS analysis at discrete time points to provide direct, structurally confirmed quantification of both the catalyst/ligand state and product formation. By integrating the data from these complementary techniques, researchers can build a highly accurate, robust, and validated kinetic model, accelerating the transition from laboratory discovery to reliable chemical processes.
References
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedic
- ³¹P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds.
- Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.
- Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
- GC-MS Quantit
- A Comparative Kinetic Analysis of Tricyclohexylphosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Kinetics and Mechanism of the Reaction of Triphenylphosphine with Methyl Vinyl Ketone.
- ReactIR In Situ Spectroscopy. Mettler Toledo.
- Mechanism, Regioselectivity, and the Kinetics of Phosphine-Catalyzed [3+2] Cycloaddition Reactions of Allenoates and Electron-Deficient Alkenes. Wiley Online Library.
- Monitor Kinetics with FTIR Spectroscopy and Thermal D
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Framework for GC-MS Quantitative Analysis.
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.
- 4.2: Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts.
- In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Framework for GC-MS Quantitative Analysis | Separation Science [sepscience.com]
- 11. m.youtube.com [m.youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Diphenylvinylphosphine-Palladium Complexes: A DFT-Informed Perspective for Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical determinant of catalytic efficiency, selectivity, and substrate scope. While mainstays like triphenylphosphine and bulky biaryl phosphines have been extensively studied, diphenylvinylphosphine (DPVP) presents a unique electronic and steric profile that warrants a closer examination. This guide provides a comprehensive comparison of this compound-palladium complexes with those of other common phosphine ligands, leveraging experimental data and insights from Density Functional Theory (DFT) studies to inform ligand selection in catalytic applications.
The Unique Profile of this compound: A Hybrid Ligand
This compound can be considered a hybrid ligand, combining the aromatic character of triphenylphosphine with the alkenyl functionality of vinyl-substituted phosphines. This seemingly subtle modification has significant implications for the ligand's steric and electronic properties, which in turn modulate the behavior of the palladium catalyst.
Electronic Effects: The vinyl group, through its π-system, can participate in conjugation and influence the electron density at the phosphorus atom. This can affect the σ-donating and π-accepting properties of the phosphine, which are crucial for the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1] DFT studies on related systems have shown that the electronic nature of substituents on the phosphine ligand directly impacts the electron density at the metal center.[2] Electron-rich phosphines generally increase the electron density on the palladium, which can promote oxidative addition.[2]
Steric Effects: The steric bulk of a phosphine ligand is a key factor in controlling the coordination number of the palladium center and influencing the selectivity of the reaction.[2] While the phenyl groups of DPVP contribute significant bulk, the planar vinyl group introduces a different steric profile compared to a third phenyl group or bulky alkyl substituents. This can create a unique coordination environment around the palladium atom, potentially favoring specific reaction pathways.[2]
Performance in Suzuki-Miyaura Coupling: Experimental Evidence
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. A study by Suzuki et al. demonstrated the high efficiency of a catalyst system composed of a this compound ligand and palladium in the coupling of various aryl halides with arylboronic acids.[4]
| Aryl Halide | Arylboronic Acid | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 98 |
| 4-Chlorotoluene | Phenylboronic acid | 95 |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 99 |
| 2-Bromotoluene | Phenylboronic acid | 96 |
| Table 1: Performance of a this compound-palladium catalyst in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. Data sourced from Suzuki, K., et al. (2007).[4] |
These results highlight the versatility of the this compound-palladium catalyst, which demonstrates high activity for both electron-rich and electron-poor aryl halides, as well as sterically hindered substrates.[4] The high yields obtained with aryl chlorides are particularly noteworthy, as these substrates are often more challenging to activate than their bromide and iodide counterparts.
Comparative Analysis with Alternative Phosphine Ligands
To provide a comprehensive understanding of the performance of this compound-palladium complexes, it is essential to compare them with catalysts bearing other commonly used phosphine ligands. While direct head-to-head comparative studies are limited, we can extrapolate performance based on the known properties of these ligands and available experimental data for similar reactions.
| Ligand | Tolman Cone Angle (θ) | Key Characteristics & Performance Insights |
| This compound | ~140° (estimated) | Combines aromatic and alkenyl features. Shows high efficiency in Suzuki-Miyaura coupling for a broad range of substrates.[4] |
| Triphenylphosphine (PPh₃) | 145° | A versatile and widely used ligand. Often effective for a range of reactions but can be less active for challenging substrates compared to more specialized ligands.[5] |
| Tricyclohexylphosphine (PCy₃) | 170° | A bulky and electron-rich ligand. Excellent for promoting oxidative addition, particularly with unreactive aryl chlorides.[2] |
| Buchwald Ligands (e.g., SPhos, XPhos) | >190° | Extremely bulky and electron-rich biaryl phosphines. Exhibit exceptional activity for a wide range of cross-coupling reactions, including those with highly hindered substrates and at low catalyst loadings.[5] |
| Table 2: Comparison of this compound with Common Phosphine Ligands. |
The data suggests that this compound occupies a valuable niche. It offers a significant improvement in activity over the general-purpose triphenylphosphine, particularly for more demanding Suzuki-Miyaura couplings, without the extreme steric bulk of ligands like PCy₃ or the Buchwald-type ligands. This intermediate steric and electronic profile can be advantageous in achieving a balance between catalyst activity and stability.
DFT Insights into the Catalytic Cycle
While specific DFT studies on this compound-palladium complexes are scarce, research on related systems provides valuable insights into how the ligand's properties influence the catalytic cycle. A generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
DFT studies have shown that the electronic properties of the phosphine ligand are critical for the oxidative addition step.[1] More electron-donating ligands facilitate the addition of the aryl halide to the Pd(0) center. The steric bulk of the ligand plays a crucial role in the reductive elimination step, where a more crowded coordination sphere can promote the formation of the C-C bond and regeneration of the active Pd(0) catalyst.[1] The unique electronic and steric features of this compound likely strike a favorable balance for both of these key steps.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using a this compound-Palladium Catalyst
This protocol is a representative example based on the work of Suzuki et al.[4] and should be optimized for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DPVP)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and DPVP (0.02 mmol, 2 mol%).
-
Add the anhydrous solvent and stir the mixture for 10 minutes at room temperature to form the catalyst complex.
-
Add the aryl halide, arylboronic acid, and base to the reaction mixture.
-
Seal the Schlenk tube and stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 2-16 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Future Outlook
This compound-palladium complexes represent a valuable and somewhat underexplored class of catalysts. Experimental evidence demonstrates their high efficiency in Suzuki-Miyaura coupling, offering a compelling alternative to more traditional phosphine ligands. The unique electronic and steric properties conferred by the vinyl group likely contribute to this enhanced reactivity.
To fully unlock the potential of these catalysts, further research is warranted. Comprehensive DFT studies are needed to precisely quantify the steric and electronic parameters of this compound and to elucidate the mechanistic details of its role in various cross-coupling reactions. Head-to-head experimental comparisons with a wider range of phosphine ligands in Heck, Sonogashira, and Buchwald-Hartwig amination reactions would provide a more complete picture of its performance and applicability. Such studies will undoubtedly pave the way for the rational design of even more efficient and selective palladium catalysts for a broad spectrum of synthetic transformations.
References
- In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination
- New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function.
- A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.
- Parameterization of phosphine ligands demonstrates enhancement of nickel c
- Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands.
- A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.
- A Comprehensive Guide to the Steric and Electronic Effects of Phosphine Ligand Precursors.
Sources
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Diphenylvinylphosphine in Green Chemistry Protocols
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental driver of innovation. The pursuit of more sustainable, efficient, and environmentally benign methodologies has placed a significant emphasis on the design and selection of catalyst components, particularly phosphine ligands in palladium-catalyzed cross-coupling reactions. This guide offers an in-depth evaluation of diphenylvinylphosphine (DPVP), a versatile monodentate ligand, and objectively compares its performance with other common phosphine ligands in the context of green chemistry protocols.
Introduction to this compound (DPVP) in a Green Chemistry Context
This compound, with the chemical formula (C₆H₅)₂PCH=CH₂, is a tertiary phosphine characterized by the presence of two phenyl groups and a vinyl moiety attached to the phosphorus atom.[1] This structure imparts a unique combination of steric and electronic properties that are crucial for its role in catalysis. The phenyl groups provide steric bulk, while the vinyl group can participate in π-interactions.[1] In the realm of green chemistry, the ideal ligand should not only promote high catalytic efficiency but also enable reactions under milder conditions, in greener solvents, allow for catalyst recycling, and minimize waste generation. This guide will explore how DPVP measures up to these criteria in key synthetic transformations.
Comparative Analysis of DPVP in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in academic and industrial settings. The choice of phosphine ligand is critical to the reaction's success, influencing yield, catalyst loading, and reaction conditions.
Performance Metrics: A Head-to-Head Comparison
| Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| This compound (DPVP) | 0.01 | Toluene | 80 | 2 | 98 | 9800 | [2] |
| Triphenylphosphine (PPh₃) | 1 | Toluene/H₂O | 100 | 12 | 85 | 85 | [3] |
| SPhos | 1 | Toluene | RT | 2 | 98 | 98 | [4] |
| XPhos | 0.5 | Toluene | RT | 2 | 99 | 198 | [4] |
| cataCXium® A | 0.01 | Toluene | 110 | 1 | 96 | 9600 | [3] |
Analysis:
The data indicates that DPVP is a highly efficient ligand for Suzuki-Miyaura coupling, achieving a high yield (98%) with a very low catalyst loading (0.01 mol%), resulting in an impressive Turnover Number (TON) of 9800.[2] This performance is comparable to the highly effective, yet more complex and expensive, biarylphosphine ligand cataCXium® A. In comparison, the traditional triphenylphosphine (PPh₃) requires a significantly higher catalyst loading and harsher conditions to achieve a lower yield. While modern Buchwald ligands like SPhos and XPhos demonstrate excellent reactivity at room temperature, their catalyst loadings in the cited examples are higher than that reported for DPVP.[4]
From a green chemistry perspective, a lower catalyst loading is highly desirable as it reduces the amount of precious metal (palladium) required and minimizes potential contamination of the final product.
Green Solvents and Recyclability
A significant focus of green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents, such as water. While the primary study on DPVP in Suzuki-Miyaura coupling used toluene, the development of water-soluble phosphine ligands or micellar catalysis allows these reactions to be performed in aqueous media.[5] Future research focusing on sulfonated derivatives of DPVP could enhance its utility in aqueous-phase catalysis, a key step towards greener protocols.
Catalyst recyclability is another pillar of green chemistry. Heterogenizing the palladium catalyst, for instance by anchoring it to a polymer support functionalized with phosphine ligands, is a common strategy. This allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches, reducing waste and cost. While specific studies on the recyclability of DPVP-palladium catalysts are not extensively reported, the principle is applicable.
DPVP in Heck Coupling and Other Cross-Coupling Reactions
The Heck Reaction
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another vital tool in organic synthesis.[6] The efficiency and regioselectivity of the Heck reaction are heavily influenced by the phosphine ligand. While phosphine-free Heck reactions in green solvents like water have been developed to simplify the catalytic system and reduce costs, phosphine ligands are often necessary for challenging substrates.[6]
Comparative data for DPVP in green Heck protocols is less common than for Suzuki-Miyaura reactions. However, its demonstrated effectiveness in promoting key steps of the catalytic cycle, such as oxidative addition and reductive elimination, suggests its potential in this area. Further research is needed to directly benchmark DPVP against other ligands like tri(tert-butyl)phosphine or biaryl phosphines in aqueous or solvent-free Heck reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction is particularly sensitive to the choice of ligand, with bulky and electron-rich phosphines, such as the Buchwald biarylphosphine ligands, being the state-of-the-art.[7]
There is limited data available on the application of DPVP in Buchwald-Hartwig aminations under green conditions. Given the demanding nature of this reaction, it is likely that the more specialized biarylphosphine ligands would outperform a general-purpose monodentate ligand like DPVP. However, for specific, less-demanding substrate combinations, DPVP could offer a simpler and more cost-effective alternative. A systematic screening of ligands for a particular Buchwald-Hartwig transformation would be necessary to determine the optimal choice.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with DPVP
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using this compound as the ligand.
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
This compound (DPVP)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium acetate (0.01 mol%) and this compound (0.02 mol%) in toluene. Stir the mixture at room temperature for 15-20 minutes.
-
Reaction Setup: To the flask containing the catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Green Chemistry Metrics: A Quantitative Assessment
To objectively evaluate the "greenness" of a chemical process, several metrics have been developed. Two of the most common are the E-Factor and Process Mass Intensity (PMI).[8]
-
E-Factor = (Total mass of waste) / (Mass of product)
-
Process Mass Intensity (PMI) = (Total mass of inputs) / (Mass of product)
A lower E-Factor and PMI indicate a greener process. The use of ligands like DPVP that allow for very low catalyst loadings can significantly improve these metrics by reducing the amount of catalyst and potentially the amount of solvent needed for purification. For a true comparison, a full life-cycle assessment of the synthesis of the ligands themselves would be necessary, as complex, multi-step ligand syntheses can have a significant environmental footprint.
Visualization of Catalytic Processes
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
Caption: A generalized workflow for high-throughput phosphine ligand screening.
Conclusion and Future Outlook
This compound has demonstrated itself to be a highly effective and efficient ligand for palladium-catalyzed Suzuki-Miyaura coupling reactions, offering performance that is competitive with, and in some cases superior to, more complex and expensive state-of-the-art ligands, particularly when considering catalyst loading. Its potential in other green cross-coupling protocols, such as the Heck reaction, warrants further investigation with direct comparative studies.
For researchers and drug development professionals, DPVP represents a cost-effective and versatile tool. Future research should focus on:
-
Direct comparative studies of DPVP against a wider range of ligands in standardized green protocols.
-
Development of water-soluble variants of DPVP to enhance its utility in aqueous catalysis.
-
Immobilization of DPVP-palladium catalysts on solid supports to facilitate catalyst recycling.
-
Quantitative analysis of green chemistry metrics for reactions employing DPVP to provide a more complete picture of its environmental performance.
By continuing to explore and optimize the use of ligands like this compound, the chemical community can further advance the goals of green chemistry, making chemical synthesis more sustainable for the future.
References
- Vinyldiphenylphosphine - Grokipedia. (2026). Grokipedia.
- Suzuki, K., Fontaine, A., Hori, Y., & Kobayashi, T. (2007). Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. Synlett, 2007(20), 3206-3208. [Link]
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(44), 27353-27363. [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules, 23(9), 2203. [Link]
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (2015). Molecules, 20(6), 10928-10953. [Link]
Sources
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Comprehensive Guide to the Proper Disposal of Diphenylvinylphosphine
For professionals engaged in the intricate work of chemical synthesis and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a foundational pillar of laboratory safety and scientific integrity. Diphenylvinylphosphine, a valuable organophosphorus compound utilized as a ligand in various catalytic reactions, demands a meticulous and informed approach to its handling and disposal due to its specific chemical properties.[1][2][3] This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond simple checklists to explain the causality behind each critical step.
Understanding the Hazard: The Chemical Profile of this compound
Before any handling or disposal protocol can be implemented, a thorough understanding of the agent is paramount. This compound is a colorless to yellow, air-sensitive liquid.[1][4] Its primary hazards stem from its irritant nature and its reactivity profile. The Safety Data Sheet (SDS) classifies it as irritating to the eyes, respiratory system, and skin.[1] While stable under recommended storage conditions, its air-sensitive character necessitates specific handling to prevent degradation and potential formation of hazardous oxides.[4][5]
Key physicochemical and hazard data are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃P | [1] |
| Molecular Weight | 212.23 g/mol | |
| Appearance | Colorless to yellow liquid | [1][4] |
| Density | 1.067 g/mL at 25 °C | [5] |
| Boiling Point | 104 °C at 0.25 mmHg | [2] |
| Flash Point | >110 °C | [1] |
| Key Hazards | Irritating to eyes, skin, and respiratory system; Air sensitive | [1][5] |
| Incompatibilities | Strong oxidizing agents | [5] |
| Hazardous Decomposition | Under fire conditions, forms Carbon oxides and Oxides of phosphorus | [5] |
Prerequisite Safety Protocols: Your First Line of Defense
Proper disposal begins long before the waste container is sealed. It starts with proactive safety measures during handling, which minimize contamination and protect personnel.
Personal Protective Equipment (PPE)
Given its irritant properties, a robust PPE ensemble is non-negotiable.
-
Eye and Face Protection: Use chemical safety goggles or a full-face shield that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5]
-
Hand Protection: Wear chemical-resistant gloves, such as neoprene or nitrile rubber. Always consult the glove manufacturer's specifications for compatibility and breakthrough times.
-
Body Protection: An impervious, flame-retardant lab coat is mandatory to protect against splashes.[5]
-
Respiratory Protection: All handling of this compound must be conducted within a certified and properly functioning chemical fume hood to control vapor exposure.[6] For non-routine or emergency situations, a NIOSH-certified respirator with appropriate cartridges (e.g., organic vapor/acid gas) may be necessary.[5]
Handling and Storage
The air-sensitive nature of this compound dictates its handling protocols.
-
Inert Atmosphere: Handle the material under an inert gas like nitrogen or argon.[5] This prevents oxidation of the phosphine, which can alter its chemical properties and potentially form more hazardous byproducts.
-
Controlled Environment: Store containers in a cool, dry, and well-ventilated place, tightly sealed to protect from moisture and air.[4][5]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are immediately accessible.[6]
Spill Management: An Immediate Action Plan
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble described in Section 2.
-
Contain the Spill: For liquid spills, use a dry, non-combustible absorbent material such as sand, diatomite, or universal binders.[6][7] Do not use combustible materials like paper towels as the primary absorbent for neat chemical.
-
Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[5]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of this compound, as mandated by safety data sheets, is that surplus and non-recyclable solutions must be offered to a licensed disposal company.[5] The following protocol details the necessary steps to prepare the waste for professional collection and disposal.
Step 1: Waste Segregation
Properly segregating waste at the point of generation is crucial for safe and compliant disposal.
-
Unused or Excess Product: Keep the original chemical in its container. If transferring is necessary, use a new, compatible container and label it clearly.
-
Contaminated Labware: This includes items like pipette tips, chromatography columns, and disposable glassware. These should be collected in a designated, puncture-proof hazardous waste container.
-
Contaminated PPE: Gloves, bench paper, and other disposable items that have come into direct contact with this compound must be collected in a separate, sealed bag or container labeled as hazardous waste.[6]
-
Liquid Waste Streams: Solutions containing this compound (e.g., from reaction workups) should be collected in a dedicated, sealed, and compatible solvent waste container. Do not mix with incompatible waste streams, especially strong oxidizers.[5]
Step 2: Containerization and Labeling
All waste must be stored in robust, leak-proof containers that are chemically compatible with this compound.
-
Primary Container: The container must be in good condition with a securely sealing lid.
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Irritant, Air Sensitive).
Step 3: On-Site Storage
Store sealed waste containers in a designated satellite accumulation area or main hazardous waste storage area. This location should be secure, well-ventilated, and away from heat sources or incompatible chemicals.[7]
Step 4: Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[6] Provide them with a full and accurate description of the waste. Never attempt to dispose of this compound down the drain or in regular trash. [8]
The following diagram illustrates the decision-making workflow for the disposal process.
Caption: this compound Disposal Workflow.
Decontamination of Reusable Glassware
For economic and environmental reasons, decontaminating reusable glassware is standard practice.
-
Initial Rinse (in a fume hood): Rinse the glassware with a small amount of a suitable organic solvent in which this compound is soluble (e.g., acetone or ethanol). This initial rinsate is highly contaminated and must be collected as hazardous liquid waste.
-
Second Rinse: Perform a second rinse with the same solvent, which should also be collected as hazardous waste.
-
Washing: After the solvent rinses, the glassware can typically be washed using standard laboratory detergents and procedures.
-
Drying: Dry the glassware thoroughly in an oven before reuse.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and the integrity of their scientific work.
References
- This compound - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB3173567_EN.htm
- Phosphine - Incident management. GOV.UK. URL: https://www.gov.uk/government/publications/phosphine-properties-incident-management-and-toxicology
- SAFETY DATA SHEET - Diphenyl(vinyl)phosphine oxide. CymitQuimica. URL: https://www.cymitquimica.com/sds/EN/81777290_EN.pdf
- This compound. ChemBK. URL: https://www.chembk.com/en/chem/diphenylvinylphosphine
- Phosphine (PIM 865). Inchem.org. URL: https://www.inchem.org/documents/pims/chemical/pim865.htm
- This compound 95% 2155-96-6. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/252972
- 2155-96-6 | Diphenyl(vinyl)phosphine. ChemScene. URL: https://www.chemscene.com/products/Diphenyl-vinyl-phosphine-2155-96-6.html
- DIPHENYLPHOSPHINE - Safety Data Sheet. Gelest, Inc. URL: https://www.gelest.com/sds/SID4530.0.pdf
- Organophosphate Toxicity. StatPearls - NCBI Bookshelf. URL: https://www.ncbi.nlm.nih.gov/books/NBK482433/
- Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet.URL: https://www.restek.com/sds/32433_USA_EN.pdf
- This compound 95% 2155-96-6. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/aldrich/252972
- This compound | 2155-96-6. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3173567.htm
- Notes- Poly(this compound Oxide). The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo01069a615
- Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.
- 2-Phenoxyethyldiphenylphosphine oxide as an equivalent of this compound oxide in nucleophilic additions. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2020.1764720
- Phosphine | Medical Management Guidelines. ATSDR - CDC. URL: https://www.
- Method for purifying phosphine tail gas from fumigation. Google Patents. URL: https://patents.google.
- Vinyldiphenylphosphine. Wikipedia. URL: https://en.wikipedia.org/wiki/Vinyldiphenylphosphine
- Management of acute organophosphorus pesticide poisoning. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1570412/
- The NIH Drain Discharge Guide.URL: https://www.ors.od.nih.gov/sr/dohs/Documents/NIH%20Drain%20Discharge%20Guide.pdf
Sources
- 1. chembk.com [chembk.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 4. This compound | 2155-96-6 [chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
